4-(piperidin-4-yl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-4-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIAZPDPJRACUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374102 | |
| Record name | 4-(4'-Cyanophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149554-06-3 | |
| Record name | 4-(4'-Cyanophenyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Cyanophenyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: Acknowledging the Scaffold's Significance
An In-depth Technical Guide to 4-(piperidin-4-yl)benzonitrile: Properties, Synthesis, and Applications
In the landscape of modern medicinal chemistry, the discovery of novel therapeutic agents is often a story of molecular architecture. It is a narrative built upon foundational scaffolds—robust, versatile, and synthetically accessible structures that serve as the starting point for innovation. This compound is one such critical building block. Its unique topology, merging a flexible, saturated piperidine heterocycle with a rigid, electronically distinct benzonitrile ring, has established it as a privileged scaffold in drug discovery programs targeting a spectrum of human diseases.
This technical guide moves beyond a simple recitation of data. It is designed for the practicing researcher and drug development professional, offering a deeper understanding of the core chemical properties, synthetic strategies, and therapeutic potential of this important intermediate. We will explore not just the what, but the why—elucidating the causal relationships between its structure and its utility, and providing field-proven insights into its practical application.
Molecular Overview and Physicochemical Properties
This compound is characterized by a direct carbon-carbon bond between the C4 position of a piperidine ring and the C4 position of a benzonitrile ring. This seemingly simple linkage creates a molecule with distinct chemical environments: the basic secondary amine of the piperidine offers a handle for derivatization and influences solubility, while the cyano-substituted phenyl ring acts as a key pharmacophoric element and a site for further chemical elaboration.
Figure 1: Chemical Structure of this compound.
Core Physicochemical Data
The following table summarizes the key identification and computed properties for this compound. It is noteworthy that while widely used as an intermediate, comprehensive experimental physical data such as a definitive melting point is not consistently reported in publicly accessible literature, reflecting its common use in-situ or as a starting material for further synthesis rather than as an isolated final product.
| Property | Value | Source |
| CAS Number | 149554-06-3 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂ | [1][2] |
| Molecular Weight | 186.25 g/mol | [1][2] |
| Appearance | Solid | |
| Synonyms | 4-(4'-Cyanophenyl)piperidine | [1] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | [1] |
| Computed LogP | 2.025 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 1 | [1] |
Predicted Spectroscopic Profile
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct regions for the aromatic and aliphatic protons.
-
Aromatic Region (δ 7.40 - 7.80 ppm): The benzonitrile moiety will exhibit a classic AA'BB' system. Two doublets are expected, each integrating to 2H. The protons ortho to the electron-withdrawing nitrile group (H-3, H-5) will be downfield (approx. δ 7.65-7.75 ppm), while the protons meta to the nitrile group (H-2, H-6) will be slightly upfield (approx. δ 7.45-7.55 ppm).
-
Piperidine Methine Proton (δ 2.70 - 3.00 ppm): The proton at the C4 position (CH attached to the phenyl ring) will appear as a multiplet (tt - triplet of triplets), shifted downfield due to the deshielding effect of the aromatic ring.
-
Piperidine Methylene Protons (Axial/Equatorial):
-
δ 3.05 - 3.25 ppm (2H, m): Protons on C2 and C6 in the equatorial positions, deshielded by the adjacent nitrogen.
-
δ 2.60 - 2.80 ppm (2H, m): Protons on C2 and C6 in the axial positions.
-
-
Piperidine Methylene Protons (δ 1.60 - 1.95 ppm, 4H, m): The protons on C3 and C5 will present as complex, overlapping multiplets.
-
Amine Proton (δ 1.5 - 2.5 ppm, 1H, broad s): The N-H proton signal is often broad and its chemical shift can be highly variable depending on solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The carbon spectrum provides a clear fingerprint of the molecule's carbon skeleton.
-
Nitrile Carbon (δ ~119 ppm): The quaternary carbon of the C≡N group.[3]
-
Aromatic Carbons:
-
Piperidine Carbons:
-
δ ~45-47 ppm: Methylene carbons adjacent to the nitrogen (C2, C6).[4]
-
δ ~43-45 ppm: Methine carbon attached to the phenyl ring (C4).
-
δ ~32-34 ppm: Methylene carbons at C3 and C5.
-
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key nitrile functional group.
-
C≡N Stretch: A sharp, strong absorption band is expected in the range of 2220-2235 cm⁻¹ . The conjugation with the phenyl ring slightly lowers the frequency compared to aliphatic nitriles.
-
N-H Stretch: A moderate, somewhat broad peak around 3300-3350 cm⁻¹ corresponding to the secondary amine.
-
C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹ .
-
C-H Stretch (Aliphatic): Multiple peaks will appear just below 3000 cm⁻¹ , typically in the 2850-2950 cm⁻¹ range.
-
C=C Stretch (Aromatic): Absorptions around 1605 cm⁻¹ and 1500 cm⁻¹ are characteristic of the benzene ring.
Mass Spectrometry (MS)
Under standard electron ionization (EI) or electrospray ionization (ESI), the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be readily observed.
-
[M]⁺• or [M+H]⁺: Expected at m/z = 186.25 or 187.26, respectively.
-
Key Fragmentation: A primary fragmentation pathway would involve the loss of the benzonitrile group or cleavage within the piperidine ring, leading to characteristic daughter ions.
Synthesis and Purification: A Strategic Approach
The construction of the C(sp²)-C(sp³) bond between the aromatic and aliphatic rings is the central challenge in synthesizing this compound. While several methods exist, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as the most robust and versatile strategy, offering high yields and excellent functional group tolerance.[5][6] This approach is favored in industrial and academic settings for its reliability.
The logical and field-proven synthetic route involves coupling an aryl halide (4-bromobenzonitrile) with an organoboron reagent derived from piperidine. To prevent self-coupling or undesired side reactions at the piperidine's secondary amine, it must first be protected, typically with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the Suzuki coupling but can be cleanly removed under acidic conditions.
Figure 2: High-level workflow for the synthesis of this compound.
Exemplary Step-by-Step Synthesis Protocol
This protocol describes a reliable, lab-scale synthesis. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Suzuki-Miyaura Coupling to form N-Boc-4-(4-cyanophenyl)piperidine
-
Rationale: This step constructs the core biphenyl-like C-C bond. Palladium(II) acetate or a pre-catalyst like Pd(dppf)Cl₂ is used. The dppf ligand is bulky and electron-rich, which facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. A base (e.g., potassium carbonate) is essential for the transmetalation step.[7][8] A mixed solvent system like dioxane/water ensures solubility of both organic and inorganic reagents.
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromobenzonitrile (1.0 eq.), N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species, which is the active catalyst.
-
Add anhydrous 1,4-dioxane and water (e.g., a 4:1 v/v mixture) to the flask via syringe.
-
Degas the resulting slurry by bubbling the inert gas through it for 15-20 minutes.
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.02 eq.), to the reaction mixture.
-
Heat the mixture to reflux (typically 85-95 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude protected intermediate.
-
Step 2: Deprotection to yield this compound
-
Rationale: The Boc protecting group is acid-labile. Strong acids like trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) or a solution of HCl in an organic solvent (e.g., dioxane) will efficiently cleave the carbamate to liberate the secondary amine.
-
Procedure:
-
Dissolve the crude N-Boc-4-(4-cyanophenyl)piperidine from the previous step in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add an excess of a strong acid. A 4M solution of HCl in dioxane (3-4 eq.) or neat trifluoroacetic acid (TFA, 5-10 eq.) are common choices.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If the hydrochloride salt is desired, it can be triturated with diethyl ether and collected by filtration. To obtain the free base, dissolve the residue in water and basify to pH > 10 with a base like 1M NaOH or saturated sodium bicarbonate.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate in vacuo to afford the final product.
-
Purification
The crude product can be purified by column chromatography on silica gel, typically using a gradient of methanol in dichloromethane, often with a small percentage (e.g., 1%) of ammonium hydroxide added to the mobile phase to prevent the basic amine from streaking on the acidic silica gel.
Reactivity, Stability, and Handling
Chemical Reactivity
The molecule possesses two primary reactive sites:
-
Piperidine Nitrogen: As a secondary amine, the nitrogen is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, N-arylation (e.g., Buchwald-Hartwig amination), reductive amination, and sulfonylation reactions. This allows for extensive derivatization to explore structure-activity relationships (SAR) in drug discovery.
-
Nitrile Group: The cyano group is a versatile functional group. It can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. It can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. It can also participate in cycloaddition reactions.
Stability and Storage
This compound is generally stable under standard laboratory conditions.
-
Storage: It should be stored in a tightly sealed container in a cool, dry place, protected from light.
-
Incompatibilities: Avoid strong oxidizing agents and strong acids. As a base, it will react exothermically with acids to form salts.
Safety and Handling
Based on available safety data for this class of compounds, the following precautions are advised.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Use in a well-ventilated area. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its role as a molecular scaffold. The piperidine ring often serves as a non-planar, saturated linker that can orient substituents in specific three-dimensional vectors, which is crucial for optimizing binding interactions with biological targets like enzymes or receptors. The benzonitrile group can act as a hydrogen bond acceptor, a metabolic blocker, or a key pharmacophore that fits into a specific pocket of a protein active site.
This scaffold is a key intermediate in the synthesis of a wide array of pharmacologically active agents, particularly in the fields of oncology and neuroscience.[9][10]
Sources
- 1. chemscene.com [chemscene.com]
- 2. This compound 149554-06-3 C12H14N2 186.25 g/mol-Products Wonder [wonder-chem.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. wwjmrd.com [wwjmrd.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]
An In-Depth Technical Guide to the Structure Elucidation of 4-(piperidin-4-yl)benzonitrile
Introduction: The Significance of 4-(piperidin-4-yl)benzonitrile in Modern Drug Discovery
In the landscape of contemporary drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Small molecules, such as this compound, often serve as pivotal scaffolds or key intermediates in the synthesis of pharmacologically active agents. The piperidine moiety is a prevalent feature in many approved drugs due to its ability to impart favorable pharmacokinetic properties, while the benzonitrile group can act as a crucial pharmacophore or a synthetic handle for further molecular elaboration. A comprehensive and unambiguous determination of the molecular structure of such compounds is a critical-path activity in any research and development program, ensuring the integrity of subsequent biological and toxicological studies.
This in-depth technical guide provides a holistic overview of the analytical methodologies employed in the structural elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline, but also the underlying scientific rationale for the selection and application of various spectroscopic techniques. The guide will walk through the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a self-validating and irrefutable structural assignment.
Molecular Structure Overview
The logical starting point for any structure elucidation is a hypothesis of the molecular structure. For this compound, the structure is comprised of a piperidine ring connected at its 4-position to a benzonitrile moiety.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Analysis
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For a comprehensive analysis, both ¹H and ¹³C NMR data are essential, often supplemented by two-dimensional (2D) techniques for unambiguous signal assignment.
Experimental Protocol: NMR Sample Preparation and Acquisition
A robust and reproducible protocol is fundamental to acquiring high-quality NMR data.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry vial.[2] The choice of solvent is critical and should be based on the solubility of the analyte and its chemical stability.
-
Filter the resulting solution through a pipette plugged with glass wool into a clean 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]
-
-
Instrument Setup and Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H to ensure adequate signal dispersion.
-
For a standard ¹H NMR experiment, a sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay may be necessary.
-
If signal overlap is observed in the 1D spectra, 2D correlation experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed to establish proton-proton and proton-carbon correlations, respectively.
-
¹H NMR Spectral Analysis: Decoding the Proton Environment
The predicted ¹H NMR spectrum of this compound provides a roadmap for interpretation.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.62 | d | 2H | H-Ar (ortho to CN) |
| 7.35 | d | 2H | H-Ar (meta to CN) |
| 3.15 | m | 2H | H-Pip (axial, eq) |
| 2.75 | m | 2H | H-Pip (axial, eq) |
| 2.60 | m | 1H | H-Pip (methine) |
| 1.85 | m | 2H | H-Pip (axial) |
| 1.65 | m | 2H | H-Pip (equatorial) |
| 1.50 | s (broad) | 1H | N-H |
Interpretation:
-
Aromatic Region (7.0-8.0 ppm): The two doublets at approximately 7.62 and 7.35 ppm, each integrating to 2 protons, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.62 ppm is consistent with its position ortho to the electron-withdrawing nitrile group.
-
Piperidine Ring Protons (1.5-3.2 ppm): The piperidine ring protons exhibit complex multiplets due to conformational dynamics and spin-spin coupling. The protons on the carbons adjacent to the nitrogen (positions 2 and 6) are expected to be the most deshielded. The methine proton at the 4-position, being attached to the carbon bearing the benzonitrile group, will also have a distinct chemical shift. The broad singlet around 1.50 ppm is characteristic of the N-H proton, which can undergo exchange with residual water in the solvent.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 147.5 | C-Ar (ipso to Pip) |
| 132.5 | C-Ar (ortho to CN) |
| 128.0 | C-Ar (meta to CN) |
| 119.0 | CN |
| 111.0 | C-Ar (ipso to CN) |
| 45.0 | C-Pip (C2, C6) |
| 43.0 | C-Pip (C4) |
| 33.0 | C-Pip (C3, C5) |
Interpretation:
-
Aromatic and Nitrile Carbons (110-150 ppm): The spectrum is expected to show four distinct signals for the aromatic carbons, consistent with a para-substituted pattern. The quaternary carbon attached to the nitrile group will likely be the most deshielded. The nitrile carbon itself typically appears in the 115-125 ppm range.
-
Piperidine Ring Carbons (30-50 ppm): Three signals are anticipated for the piperidine ring carbons, corresponding to the C2/C6, C3/C5, and C4 positions, reflecting the symmetry of the ring.
Caption: Predicted 2D NMR (HSQC) correlations for this compound.
Part 2: Mass Spectrometry - Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI is a soft ionization technique well-suited for polar molecules like this compound, as it typically produces the protonated molecular ion with minimal fragmentation.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrumental Analysis:
-
The sample solution is infused into the ESI source at a constant flow rate.
-
A high voltage is applied to the capillary, causing the formation of charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions.
-
The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
For fragmentation studies (MS/MS), the protonated molecular ion is selected and subjected to collision-induced dissociation (CID).
-
Mass Spectrum Analysis
Predicted Mass Spectrometry Data:
| m/z | Interpretation |
| 187.1230 | [M+H]⁺ (Protonated molecular ion) |
| 104.0524 | Fragment corresponding to the benzonitrile moiety |
| 84.0813 | Fragment corresponding to the piperidine ring |
Interpretation:
-
Molecular Ion: The observation of a prominent ion at m/z 187.1230 in the positive ion mode corresponds to the protonated molecule [C₁₂H₁₄N₂ + H]⁺, confirming the molecular formula and weight.
-
Fragmentation Pattern: In an MS/MS experiment, the fragmentation of the parent ion would be expected to occur at the bond connecting the piperidine and benzonitrile rings. This would lead to the formation of characteristic fragment ions corresponding to the protonated piperidine ring and the benzonitrile radical cation.
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a convenient method for analyzing solid samples with minimal preparation.
Step-by-Step Methodology:
-
Background Collection: A background spectrum of the clean ATR crystal is collected to account for any atmospheric and instrumental absorptions.
-
Sample Analysis: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure Application: A pressure arm is used to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: The IR spectrum is then recorded.
IR Spectrum Analysis
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350-3250 | Medium | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| 2230-2210 | Strong | C≡N stretch (nitrile) |
| 1600-1450 | Medium | C=C stretch (aromatic) |
Interpretation:
-
N-H Stretch: A medium intensity band in the region of 3350-3250 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amine in the piperidine ring.
-
C-H Stretches: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the more intense aliphatic C-H stretches from the piperidine ring will appear just below 3000 cm⁻¹.
-
Nitrile Stretch: A strong, sharp absorption band in the range of 2230-2210 cm⁻¹ is a highly characteristic feature of the C≡N stretching vibration of the nitrile group.
-
Aromatic C=C Stretches: Absorptions in the 1600-1450 cm⁻¹ region are typical for carbon-carbon double bond stretching within the benzene ring.
Conclusion: A Synergistic Approach to Structure Confirmation
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique analytical approach. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy definitively map out the carbon-hydrogen framework and the connectivity of the atoms. Mass spectrometry confirms the molecular weight and provides corroborating evidence of the major structural fragments. Finally, IR spectroscopy offers a rapid and unambiguous confirmation of the key functional groups present in the molecule. By integrating the data from these orthogonal techniques, a scientist can confidently and irrefutably assign the structure of this compound, a critical step in advancing its potential in drug discovery and development.
References
- Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation.
- Drawell Scientific Instrument Co., Ltd. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of Cambridge Department of Chemistry. NMR Sample Preparation.
- Organomation. NMR Sample Preparation: The Complete Guide.
Sources
Introduction: The Significance of the 4-(Piperidin-4-yl)benzonitrile Scaffold
An In-Depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)benzonitrile: Strategies, Mechanisms, and Protocols
In the landscape of modern medicinal chemistry, the this compound moiety has emerged as a privileged scaffold. Its unique three-dimensional structure, combining a flexible saturated heterocycle with a rigid, electron-withdrawing aromatic nitrile, makes it a cornerstone for the design of potent and selective therapeutic agents. The piperidine ring can engage in critical hydrogen bonding and hydrophobic interactions within protein binding sites, while the benzonitrile group often serves as a key pharmacophore or a synthetic handle for further molecular elaboration. This guide provides an in-depth exploration of the core synthetic strategies for constructing this valuable building block, tailored for researchers, chemists, and professionals in drug development. We will dissect the causality behind common synthetic choices, present detailed, field-proven protocols, and offer insights into process optimization.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
A logical approach to any synthesis begins with retrosynthesis—the process of deconstructing the target molecule to reveal potential starting materials and key bond formations. For this compound, two primary disconnections are most strategically viable, leading to the principal synthetic families discussed in this guide.
-
C-C Bond Disconnection: Breaking the bond between the piperidine C4 position and the phenyl ring suggests a cross-coupling strategy, such as the Suzuki-Miyaura reaction. This path requires a piperidine-based organoboron reagent and an aromatic halide.
-
C-N Bond Disconnection (Hypothetical Direct Amination): While direct C-H amination is challenging, this disconnection logically leads to palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, which forms the bond between the piperidine nitrogen and the cyanophenyl ring.
-
C4-N Bond Disconnection (Reductive Amination Logic): A more practical disconnection at the C4 position of a piperidone precursor points towards a reductive amination pathway. This is one of the most direct and widely used methods, forming the C-N bond of an intermediate which is then further elaborated. A variation involves forming the C-C bond via the reaction of a piperidone with a suitable reagent.
The diagram below illustrates these primary retrosynthetic pathways.
Caption: Retrosynthetic analysis of this compound.
Chapter 2: The Workhorse Method: Reductive Amination
Reductive amination is a cornerstone of amine synthesis in pharmaceutical chemistry due to its operational simplicity, broad functional group tolerance, and the ready availability of starting materials.[1] This method typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine.
Principle and Rationale
For the synthesis of this compound, the most common approach involves the reaction of an N-protected 4-piperidone, such as N-Boc-4-piperidone, with an aniline derivative. The tert-butoxycarbonyl (Boc) protecting group is crucial as it deactivates the piperidine nitrogen, preventing self-condensation and other side reactions, and allows for controlled deprotection in the final step.[2] The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred because they selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl group.[3][4]
Synthetic Workflow and Mechanism
The process begins with the formation of a hemiaminal intermediate from the reaction of N-Boc-4-piperidone and aniline. This is followed by dehydration to form a crucial iminium cation. The hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion to yield the protected amine. The final step is the removal of the Boc protecting group, typically under acidic conditions.
Caption: Workflow for synthesis via reductive amination.
Experimental Protocol: Reductive Amination
Step 1: Synthesis of tert-Butyl 4-(4-cyanophenylamino)piperidine-1-carboxylate
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 4-aminobenzonitrile (1.05 eq) in dichloromethane (DCM, ~0.2 M), add glacial acetic acid (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via column chromatography on silica gel.
Step 2: Boc Deprotection
-
Dissolve the crude or purified product from Step 1 in a suitable solvent such as 1,4-dioxane or methanol.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.[2]
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, concentrate the mixture under reduced pressure. The resulting solid is the hydrochloride salt of the target compound.
-
To obtain the free base, dissolve the salt in water, basify to pH >10 with 2M NaOH, and extract with an organic solvent like ethyl acetate. Dry the organic extracts and evaporate the solvent.
| Parameter | Value/Reagent | Rationale |
| Piperidone Source | N-Boc-4-piperidone | Protects piperidine N, prevents side reactions.[2] |
| Amine Source | 4-Aminobenzonitrile | Provides the cyanophenyl moiety. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium reduction.[2] |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants, inert. |
| Acid Catalyst | Acetic Acid | Facilitates iminium ion formation. |
| Deprotection | 4M HCl in 1,4-Dioxane | Standard, effective conditions for Boc removal.[2] |
| Typical Yield | 75-90% (over two steps) | High efficiency is common for this route. |
Chapter 3: Advanced Strategies: Palladium-Catalyzed Cross-Coupling
For constructing complex molecules, palladium-catalyzed cross-coupling reactions are indispensable tools, offering unparalleled efficiency in forming C-C and C-N bonds.[5]
Route A: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming C(sp²)-C(sp²) bonds.[6] In this context, it can be used to couple a piperidine-containing organoboron species with an aryl halide.
Mechanism & Rationale: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid (in the presence of a base) and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7] This method is prized for its mild conditions and tolerance of a wide array of functional groups.
Sources
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. jocpr.com [jocpr.com]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. researchgate.net [researchgate.net]
- 6. wwjmrd.com [wwjmrd.com]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Intermediate: A Technical Guide to 4-(Piperidin-4-yl)benzonitrile for Drug Discovery Professionals
An In-Depth Exploration of Synthesis, Properties, and Applications of a Versatile Scaffolding Agent in Modern Medicinal Chemistry
Introduction: The Unseen Pillar in Novel Therapeutics
In the intricate landscape of drug discovery and development, the identification and utilization of versatile molecular scaffolds are paramount to the successful design of novel therapeutic agents. Among these, 4-(piperidin-4-yl)benzonitrile has emerged as a critical starting material and key intermediate. Its unique structural amalgamation of a flexible piperidine ring and a reactive benzonitrile group provides a fertile ground for medicinal chemists to explore a wide chemical space, leading to the development of potent and selective modulators of various biological targets. This technical guide offers a comprehensive overview of this compound, from its fundamental physicochemical properties and synthesis to its diverse applications in the pharmaceutical industry. As a Senior Application Scientist, this document is crafted to provide researchers, scientists, and drug development professionals with a blend of theoretical knowledge and practical insights, underscoring the causality behind experimental choices and ensuring a foundation of trustworthiness through robust, well-referenced protocols.
Physicochemical Properties and Structural Elucidation
The utility of this compound in medicinal chemistry is intrinsically linked to its distinct chemical and physical properties. The molecule is characterized by the presence of a saturated heterocyclic piperidine ring directly attached to a benzonitrile moiety at the 4-position. This arrangement imparts a degree of conformational flexibility, which can be crucial for optimal binding to target proteins.
| Property | Value | Source |
| CAS Number | 5094-12-2 | [1] |
| Molecular Formula | C₁₂H₁₄N₂ | [2] |
| Molecular Weight | 186.25 g/mol | [2] |
| Appearance | Typically an off-white to pale yellow solid | [3] |
| Melting Point | 51 °C | [4] |
| Boiling Point | 349.9±25.0 °C (Predicted) | [4] |
| Density | 1.09±0.1 g/cm³ (Predicted) | [4] |
| Solubility | Low solubility in water; soluble in organic solvents like DMSO and methanol | [3] |
The piperidine ring can adopt various conformations, with the chair conformation being the most stable.[5] The nitrogen atom in the piperidine ring provides a basic center and a potential site for further functionalization, a key feature leveraged in drug design. The benzonitrile group, with its electron-withdrawing cyano (-C≡N) group, influences the electronic properties of the aromatic ring and serves as a versatile handle for chemical transformations. The nitrile group can undergo a variety of reactions, including reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic possibilities.[2]
Strategic Synthesis of this compound
The efficient and scalable synthesis of this compound is a cornerstone for its widespread use. Several synthetic strategies have been developed, each with its own advantages and considerations regarding yield, purity, and industrial applicability. A prevalent and robust method involves a multi-step sequence starting from more readily available precursors.
Retrosynthetic Analysis and Common Synthetic Pathways
A common retrosynthetic approach for this compound involves disconnecting the C-C bond between the piperidine and the phenyl ring, often leading back to a protected 4-halopiperidine and a cyanophenylboronic acid derivative (via Suzuki coupling) or a protected piperidin-4-one and a cyanophenyl Grignard reagent. Another strategy involves the construction of the piperidine ring onto a pre-functionalized benzonitrile core.
Below is a generalized workflow for a common synthetic route:
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol outlines a representative synthesis of this compound, emphasizing the critical parameters and rationale behind each step.
Step 1: Synthesis of N-Boc-4-(4-cyanophenyl)piperidin-4-ol
-
Reaction Setup: To a flame-dried three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine in anhydrous tetrahydrofuran (THF).
-
Grignard Reagent Formation: Slowly add a solution of 4-bromobenzonitrile in anhydrous THF to the magnesium turnings. The reaction is initiated by gentle heating. Maintain a gentle reflux until most of the magnesium has been consumed.
-
Addition to Ketone: Cool the freshly prepared Grignard reagent to 0 °C. To this, add a solution of N-Boc-piperidin-4-one in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Dehydration and Reduction
-
Dehydration: Dissolve the N-Boc-4-(4-cyanophenyl)piperidin-4-ol in a suitable solvent such as toluene. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Reduction: After dehydration is complete, the resulting alkene intermediate can be reduced. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[2] This step is crucial for saturating the double bond to form the desired piperidine ring.
Step 3: Deprotection
-
Acidic Cleavage: The N-Boc protecting group is typically removed under acidic conditions. Dissolve the N-Boc-4-(piperidin-4-yl)benzonitrile in a solvent like dichloromethane (DCM) or 1,4-dioxane.
-
Reagent Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Isolation: The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent to yield the final product, this compound. The hydrochloride salt is also a common form.[6]
Applications in Drug Discovery: A Scaffold for Innovation
The true value of this compound lies in its role as a versatile building block in the synthesis of a wide array of biologically active molecules. The piperidine nitrogen allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The N-benzyl piperidine motif, for instance, is frequently employed to introduce favorable cation-π interactions with target proteins.[7]
Case Studies: From Starting Material to Clinical Candidate
The this compound core is present in numerous compounds investigated for various therapeutic indications. For example, derivatives have been explored as:
-
Anticancer and Anti-malarial Agents: The core structure can be elaborated to synthesize 3-aminopyrazole derivatives which have shown potential as anticancer and anti-malarial agents.[5]
-
Neurological Disorder Treatments: Its structural features make it a valuable scaffold for agents targeting the central nervous system.[2]
-
Enzyme Inhibitors: The modifiable nature of the piperidine and benzonitrile moieties allows for the fine-tuning of interactions with the active sites of various enzymes.
The general workflow for utilizing this compound in a drug discovery program is depicted below:
Caption: Drug discovery workflow utilizing this compound.
Analytical Characterization and Quality Control
Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for comprehensive quality control.
| Analytical Method | Purpose | Key Parameters |
| NMR Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation | Chemical shifts, coupling constants, integration |
| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | m/z of the molecular ion and key fragments |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Retention time, peak area, use of a suitable column (e.g., C18) and mobile phase |
| Infrared (IR) Spectroscopy | Identification of functional groups | Characteristic absorption bands for C≡N (nitrile) and N-H (secondary amine) |
| Elemental Analysis | Confirmation of elemental composition | Percentage of C, H, and N |
Protocol: Purity Determination by RP-HPLC
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for routine quality control.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan, often around 220-254 nm).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., mobile phase or a mixture of water and acetonitrile).
-
Analysis: Inject the sample and a reference standard. Purity is calculated based on the area percentage of the main peak.
For trace-level impurity analysis, derivatization techniques may be employed to enhance the detectability of impurities that lack a strong chromophore.[8][9]
Conclusion and Future Perspectives
This compound stands as a testament to the power of well-designed molecular building blocks in accelerating drug discovery. Its synthetic accessibility, coupled with the versatile reactivity of its functional groups, ensures its continued relevance in the synthesis of novel small-molecule therapeutics. As our understanding of disease biology deepens, the demand for innovative molecular scaffolds will undoubtedly grow. The strategic application of key intermediates like this compound will remain a cornerstone of medicinal chemistry, enabling the development of the next generation of life-saving medicines. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this valuable chemical entity in their drug discovery endeavors.
References
- Methylamine Supplier. 4-(Piperidin-4-Yloxy)Benzonitrile.
- Xu, G. B., Shi, J. Y., Chen, L. J., & Luo, Y. F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284.
- LookChem. This compound hydrochloride CAS NO.162997-34-4.
- Appretech Scientific Limited. 4-(piperidin-4-yloxy)benzonitrile hydrochloride.
- PubMed. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- Google Patents. CN116924967A - Preparation method of N-benzyl-4-piperidone.
- Journal of the Science of Food and Agriculture. The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
- Analytical Methods. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry.
- Journal of Chemical and Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- ChemMedChem. N-Benzyl piperidine Fragment in Drug Discovery.
- Journal of Chromatographic Science. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. parchem.com [parchem.com]
- 2. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 3. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 4. 1204-85-9 CAS MSDS (4-PIPERIDIN-1-YL-BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound hydrochloride, CasNo.162997-34-4 Shanghai Wisacheam Pharmaceutical Technology Co., Ltd China (Mainland) [shanghaiweifenqi.lookchem.com]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
4-(piperidin-4-yl)benzonitrile derivatives synthesis
An In-depth Technical Guide to the Synthesis of 4-(Piperidin-4-yl)benzonitrile Derivatives
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the this compound Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure, combined with the hydrogen bond accepting capability of the nitrile group and the basic nitrogen atom of the piperidine ring, makes it a highly versatile building block for engaging with a wide array of biological targets. Derivatives of this core are found in numerous pharmacologically active agents, from kinase inhibitors in oncology to modulators of central nervous system receptors.[1][2] The synthetic accessibility of this scaffold is therefore of paramount importance to drug discovery programs.
However, the construction of these molecules is not without its challenges. Key considerations include the strategic selection of protecting groups for the piperidine nitrogen, the control of regioselectivity during arylation, and the development of robust, scalable reaction conditions. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this compound and its derivatives, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for key transformations.
Core Synthetic Strategies: A Disconnection Approach
The synthesis of the this compound core can be approached by strategically disconnecting the molecule at key bonds. This leads to several convergent and highly effective synthetic routes. This guide will focus on the most robust and widely adopted of these strategies.
Caption: Core synthetic disconnections for the this compound scaffold.
Strategy 1: Palladium-Catalyzed Cross-Coupling Reactions
The most direct and versatile route to the target scaffold involves the formation of the C4(piperidine)–C1(phenyl) bond via palladium-catalyzed cross-coupling. The Suzuki-Miyaura reaction is the preeminent method in this class due to its mild conditions and exceptional functional group tolerance.[3]
The Suzuki-Miyaura Coupling: A Reliable C-C Bond Formation
This strategy typically involves the coupling of an N-protected piperidine-4-boronic acid (or its pinacol ester derivative) with a 4-halobenzonitrile, most commonly 4-bromobenzonitrile. The choice of the nitrogen protecting group is critical; the tert-butyloxycarbonyl (Boc) group is often preferred due to its stability under the reaction conditions and its straightforward removal under acidic conditions.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) source is required. While Pd(PPh₃)₄ can be used, modern catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide higher yields and faster reaction times, especially with less reactive aryl chlorides.
-
Base: A base is essential to activate the boronic acid for transmetalation.[4] An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is standard. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is commonly used to dissolve both the organic substrates and the inorganic base.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki Coupling
This protocol describes a general procedure for the synthesis of N-Boc-4-(4-cyanophenyl)piperidine.
Materials:
-
N-Boc-piperidine-4-boronic acid pinacol ester
-
4-Bromobenzonitrile
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 4-bromobenzonitrile (1.0 mmol, 1.0 eq), N-Boc-piperidine-4-boronic acid pinacol ester (1.2 mmol, 1.2 eq), and Pd(dppf)Cl₂ (0.05 mmol, 5 mol%).
-
Add potassium carbonate (3.0 mmol, 3.0 eq).
-
Seal the flask with a septum and purge with inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Strategy 2: De Novo Synthesis of the Piperidine Ring
An alternative to modifying a pre-existing piperidine is to construct the ring itself. Reductive amination is a cornerstone of this approach, providing a powerful method for forming the heterocyclic core.[5]
Intramolecular Reductive Amination
This elegant strategy involves the cyclization of a linear precursor containing both an amine (or a precursor like a nitro group or azide) and the requisite carbonyl functionalities. For the synthesis of a 4-arylpiperidine, a common approach starts with the Michael addition of a nitromethane equivalent to a chalcone derived from 4-cyanobenzaldehyde, followed by further elaboration to a 1,5-dicarbonyl compound or a keto-aldehyde, which can then undergo cyclization with an amine source (like ammonia or a primary amine) and a reducing agent.
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (STAB) is often favored for its mildness and tolerance of acidic conditions, which can facilitate the formation of the necessary iminium ion intermediate. Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[6][7]
-
pH Control: The reaction is often pH-sensitive. Mildly acidic conditions (pH 4-6) are typically optimal to promote iminium ion formation without causing significant side reactions or decomposition of the starting materials.
Experimental Protocol: Two-Step Reductive Amination
This protocol outlines a general procedure for the N-alkylation of a piperidine via reductive amination, a related and fundamental transformation.
Materials:
-
Piperidine derivative (e.g., 4-cyanopiperidine)
-
Aldehyde or Ketone (e.g., benzaldehyde for an N-benzyl derivative)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as catalyst)
Procedure:
-
Dissolve the piperidine derivative (1.0 mmol, 1.0 eq) and the aldehyde/ketone (1.1 mmol, 1.1 eq) in DCM (10 mL) in a round-bottom flask.
-
If the amine salt is used, add a non-nucleophilic base like triethylamine (1.0 eq) to liberate the free amine.
-
Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Add STAB (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography.
Strategy 3: N-Arylation for Structural Analogues
While the core topic is C-arylated piperidines, the N-arylation of piperidines to form analogues is a fundamentally important and related field of synthesis.[8] The Buchwald-Hartwig amination is the gold standard for this transformation, allowing for the formation of a C(aryl)-N(piperidine) bond under relatively mild, palladium-catalyzed conditions.[9][10]
The Buchwald-Hartwig Amination
This reaction couples an amine with an aryl halide or triflate. To synthesize an N-(4-cyanophenyl)piperidine derivative, one would react a suitable piperidine with 4-bromobenzonitrile or 4-fluorobenzonitrile.[11]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is the most critical parameter. For coupling with secondary cyclic amines like piperidine, bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocenyl-based ligands (e.g., Josiphos) are often highly effective.[10]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[12] The base facilitates the deprotonation of the amine in the catalytic cycle.
Caption: A validated multi-step workflow for synthesizing the target scaffold.
Data Summary: Comparison of Synthetic Methodologies
The selection of a synthetic route often depends on factors like starting material availability, desired scale, and tolerance for specific reagents.
| Parameter | Suzuki-Miyaura Coupling | Reductive Amination (Cyclization) | Buchwald-Hartwig (N-Arylation) |
| Bond Formed | C(aryl)–C(piperidine) | C–N (ring formation) | C(aryl)–N(piperidine) |
| Key Precursors | Piperidine-boronate, Aryl halide | Linear amino-dicarbonyl | Piperidine, Aryl halide |
| Catalyst | Palladium | None (Stoichiometric reductant) | Palladium |
| Common Conditions | 90-100 °C, Carbonate base | Room Temp, STAB reductant | 80-110 °C, NaOtBu base |
| Key Advantage | High convergence, modularity | Builds complexity from simple precursors | Highly efficient for N-aryl analogues |
| Common Challenge | Stability/synthesis of boronate | Synthesis of linear precursor | Ligand sensitivity, cost of catalyst |
Troubleshooting and Practical Considerations
-
Purification: Piperidine derivatives are basic and can exhibit tailing during silica gel chromatography. To mitigate this, a small amount of triethylamine (~1%) can be added to the eluent, or specialized amine-functionalized silica gel can be used.
-
Protecting Groups: The Boc group is widely used for its robustness and simple cleavage with acids like trifluoroacetic acid (TFA) or HCl in dioxane. The benzyl group is an alternative, removable by catalytic hydrogenation, which may be advantageous if other acid-sensitive groups are present.[13]
-
Inert Conditions: Palladium-catalyzed reactions are sensitive to oxygen. It is crucial to properly degas solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction to prevent catalyst deactivation and ensure reproducibility.
References
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795.
- Machetti, F., & Goti, A. (2022). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 27(19), 6667.
- Scott, J. D., & Williams, R. M. (2001). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 3(23), 3761–3764.
- Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6).
- (n.d.). Routes toward 4‐aryl‐2‐piperidones and 4‐arylpiperidines. ResearchGate.
- Adelstein, G.W. (1977). 1,3,4-Trisubstituted-4-arylpiperidines and their preparation. Google Patents.
- (n.d.). DIASTEREOSELECTIVE SYNTHESIS OF - trans-4-ARYLPIPERIDINE-3-CARBOXYLIC. HETEROCYCLES, Vol. 51, No. 10, 1999.
- (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Google Patents.
- Nechaev, A., & Van der Eycken, E. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(20), 4690.
- (n.d.). Pictet–Spengler reaction. Wikipedia.
- (n.d.). Show how to synthesize the following amines from the indicated st.... Pearson+.
- Yu, J., Wang, L., & Wang, Q. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(1), o284.
- (n.d.). Buchwald–Hartwig amination. Wikipedia.
- (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- Vitale, P., & Piacente, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045.
- (n.d.). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. ResearchGate.
- Vitale, P., & Piacente, F. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(8), 1045.
- (n.d.). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. ResearchGate.
- (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Semantic Scholar.
- Tundel, R. E., & Anderson, K. W. (2014). Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence. Organic Letters, 16(2), 592–595.
- (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. ScienceDirect.
- Ananthan, S., & Kezar, H. S. (2010). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. Bioorganic & Medicinal Chemistry Letters, 20(2), 745–749.
- Al-Masoudi, N. A., & Jumaa, A. A. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(9), 11090–11099.
- (n.d.). 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. MySkinRecipes.
- Geng, P., & Li, J. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3683–3686.
- (n.d.). Synthetic strategies for access to 1,4‐disubstituted piperazines and piperidines. ResearchGate.
- (n.d.). Suzuki Coupling. Organic Chemistry Portal.
- Dimmock, J. R., & Jonnalagadda, S. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 21(10), 2649–2659.
- (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- (n.d.). Selected pharmaceutical structures containing piperidine scaffold. ResearchGate.
- Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302.
- (n.d.). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Semantic Scholar.
- (n.d.). Method for preparing 4-cyanopiperidine hydrochloride. Google Patents.
- (n.d.). Method for preparing 4-piperidyl piperidine. Google Patents.
- (n.d.). 4-Cyanopiperidine. PubChem.
Sources
- 1. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The 4-(Piperidin-4-yl)benzonitrile Scaffold: A Privileged Substructure in Modern Drug Discovery
Abstract
The 4-(piperidin-4-yl)benzonitrile moiety has emerged as a quintessential "privileged scaffold" in medicinal chemistry. Far from having a singular mechanism of action, its true power lies in its remarkable versatility as a core structural framework. This guide delves into the multifaceted roles of this scaffold, providing an in-depth technical analysis of its function within two distinct and impactful classes of therapeutics: Poly(ADP-ribose) Polymerase (PARP) inhibitors for oncology and Akt kinase inhibitors for cancer therapy. By examining the specific structure-activity relationships (SAR), binding interactions, and relevant experimental protocols, this document offers researchers, scientists, and drug development professionals a comprehensive understanding of how this seemingly simple chemical entity contributes to potent and selective pharmacological activity.
Introduction: The Concept of a Privileged Scaffold
In the landscape of drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. The this compound structure, characterized by a central piperidine ring linked to a benzonitrile group at the 4-position, exemplifies this concept. The piperidine ring offers a flexible yet conformationally defined anchor, allowing for precise spatial orientation of substituents, while the benzonitrile group can engage in a variety of molecular interactions, including hydrogen bonding and π-stacking. This inherent chemical versatility has enabled its incorporation into a wide array of clinically significant molecules. This guide will explore the mechanistic contributions of this scaffold in two key therapeutic areas.
Part 1: A Cornerstone in Cancer Therapy - The Role in PARP Inhibition
The discovery of Poly(ADP-ribose) Polymerase (PARP) inhibitors has revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those with BRCA1/2 mutations. The this compound scaffold is a central feature in the chemical structure of the potent PARP inhibitor, Niraparib.
Mechanism of Action: Synthetic Lethality and PARP Trapping
The primary mechanism of action for PARP inhibitors is the concept of "synthetic lethality". In a healthy cell, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a crucial role.[1][2][3] When PARP1 is inhibited, these SSBs are not efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional homologous recombination (HR) pathway, these DSBs can still be repaired. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability and ultimately, cell death.[1]
Furthermore, many potent PARP inhibitors, including Niraparib, also function by "trapping" the PARP enzyme on the DNA at the site of damage.[3][4][5] By binding to the catalytic domain, the inhibitor prevents the auto-poly(ADP-ribosyl)ation of PARP1, a step necessary for its release from DNA. This trapped PARP-DNA complex is itself a cytotoxic lesion that stalls replication forks, contributing significantly to the inhibitor's anticancer effect.[3][5] The potency of PARP trapping varies among different inhibitors, with Niraparib being a particularly effective trapping agent.[5]
Molecular Interactions: The this compound Moiety in the PARP1 Active Site
The crystal structure of Niraparib in complex with the catalytic domain of PARP1 (PDB ID: 7KK5) provides a clear rationale for the critical role of the this compound scaffold.[4][6] The inhibitor binds in the nicotinamide-binding pocket of the enzyme, where the natural substrate, NAD+, would normally bind.
The key interactions involving the broader scaffold of Niraparib are:
-
π-π Stacking: The indazole ring system of Niraparib forms a crucial π-π stacking interaction with the side chain of Tyr907.[7]
-
Hydrogen Bonding: The carboxamide group on the indazole ring forms a bidentate hydrogen bond with the backbone of Gly863 and a hydrogen bond with Ser904, mimicking the interactions of the nicotinamide moiety of NAD+.[7]
Within this complex, the 4-(piperidin-4-yl)phenyl portion of Niraparib extends towards the solvent-exposed region of the active site. The piperidine ring, in its chair conformation, positions the phenyl group for favorable interactions within the pocket. While not forming direct hydrogen bonds in this specific crystal structure, this part of the molecule contributes to the overall binding affinity through van der Waals and hydrophobic interactions, and its orientation is critical for positioning the core indazole moiety for its key interactions. The nitrile group of a related benzonitrile scaffold can act as a hydrogen bond acceptor in other contexts, highlighting the versatile interaction potential of this functional group.
Visualizing the PARP Inhibition Pathway
The following diagram illustrates the central role of PARP1 in DNA repair and the dual mechanism of action of inhibitors like Niraparib.
Caption: PARP1 signaling in DNA repair and the dual inhibitory mechanism of Niraparib.
Experimental Protocol: In Vitro PARP1 Activity Assay (Chemiluminescent)
This protocol is a representative, self-validating method for determining the in vitro potency of inhibitors against PARP1.
Principle: This assay measures the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins coated on a microplate. A biotinylated NAD+ substrate is used, and the incorporated biotin is detected with streptavidin-HRP, which generates a chemiluminescent signal.
Materials:
-
Purified recombinant human PARP1 enzyme
-
Histone mixture
-
Activated DNA (as an enzyme activator)
-
10x PARP assay buffer
-
Biotinylated NAD+ substrate mixture
-
Streptavidin-HRP
-
Chemiluminescent HRP substrate
-
96-well white microplates
-
Test inhibitor (e.g., Niraparib) dissolved in DMSO
Procedure:
-
Plate Coating: a. Dilute histone mixture 1:5 in PBS. b. Add 50 µL of diluted histone solution to each well of a 96-well plate. c. Incubate overnight at 4°C. d. Wash the plate three times with 200 µL of PBST (PBS + 0.05% Tween-20).
-
Blocking: a. Add 200 µL of blocking buffer to each well. b. Incubate for 90 minutes at room temperature. c. Wash three times with PBST.
-
Enzyme Reaction: a. Prepare a Master Mix containing 1x PARP assay buffer, biotinylated NAD+ substrate, and activated DNA. b. Add 25 µL of Master Mix to each well. c. Add 5 µL of test inhibitor at various concentrations (e.g., 10-point serial dilution) to "Test Inhibitor" wells. For "Positive Control" and "Blank" wells, add 5 µL of diluent (buffer with DMSO). d. Thaw PARP1 enzyme on ice and dilute to the working concentration (e.g., 0.3-0.5 ng/µL) in 1x PARP assay buffer. e. Initiate the reaction by adding 20 µL of diluted PARP1 to "Positive Control" and "Test Inhibitor" wells. Add 20 µL of 1x PARP assay buffer to "Blank" wells. f. Incubate for 60 minutes at room temperature.
-
Detection: a. Wash the plate three times with PBST. b. Dilute Streptavidin-HRP 1:50 in blocking buffer and add 50 µL to each well. c. Incubate for 30 minutes at room temperature. d. Wash the plate three times with PBST. e. Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 50 µL to each well. f. Immediately read the plate on a chemiluminescence plate reader.
-
Data Analysis: a. Subtract the signal from the "Blank" wells from all other wells. b. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control". c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 2: Versatility in Kinase Inhibition - Targeting the Akt Pathway
The piperidine scaffold, while not always paired with a benzonitrile, is a frequent component in kinase inhibitors due to its utility as a versatile linker and its ability to form key interactions in ATP-binding pockets. A prime example is AZD5363 (Capivasertib) , a potent pan-Akt kinase inhibitor that has been investigated for the treatment of various cancers.[8][9][10][11]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[11][12] Hyperactivation of this pathway is a common feature in many human cancers. Akt is a central node in this pathway, and its inhibition is a key therapeutic strategy. AZD5363 is an ATP-competitive inhibitor that targets all three isoforms of Akt (Akt1, Akt2, and Akt3).[8][12] By binding to the ATP-binding site of the kinase domain, AZD5363 prevents the phosphorylation and activation of Akt's downstream substrates, leading to the inhibition of cell proliferation and the induction of apoptosis.[12]
Molecular Interactions: The Role of the Piperidine Moiety in AZD5363
The crystal structure of AZD5363 in complex with Akt1 (PDB ID: 4GV1) reveals the crucial role of the 4-aminopiperidine moiety.[13]
-
The core pyrrolopyrimidine of AZD5363 forms two hydrogen bonds with the hinge region of the kinase (Ala230 and Glu228).[13]
-
The 4-aminopiperidine group acts as a central linker, connecting the hinge-binding pyrrolopyrimidine to the solvent-exposed region of the active site. The piperidine ring itself makes favorable van der Waals contacts within a hydrophobic pocket.
-
Crucially, the 4-amino group on the piperidine ring is essential for potent inhibition.[13] It forms a key hydrogen bond with the backbone carbonyl of Asp292, anchoring the inhibitor in the active site. Structure-activity relationship studies have confirmed the importance of this interaction for high-affinity binding.[13]
This example demonstrates how the piperidine scaffold, when appropriately functionalized, can serve as more than just a linker, actively participating in the high-affinity binding to a target protein.
Visualizing the Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 of a test compound against a target enzyme.
Caption: A generalized workflow for in vitro IC50 determination.
Quantitative Data Summary
The potency of inhibitors containing the this compound or related piperidine scaffolds is typically quantified by their half-maximal inhibitory concentration (IC50).
| Compound | Target(s) | IC50 (nM) | Therapeutic Area |
| Niraparib | PARP1 / PARP2 | 3.8 / 2.1[3][14] | Oncology |
| Olaparib | PARP1 / PARP2 | ~1-5 | Oncology |
| Rucaparib | PARP1 / PARP2 | ~1.4 | Oncology |
| AZD5363 | Akt1 / Akt2 / Akt3 | 3 / 8 / 8 | Oncology |
Note: IC50 values can vary depending on the specific assay conditions.
Conclusion
The this compound structure is a testament to the power of privileged scaffolds in drug discovery. Its utility is not defined by a single mechanism of action but by its adaptability as a core component in molecules targeting diverse protein families. As demonstrated through the detailed analysis of its role in PARP and Akt inhibitors, the scaffold provides a robust framework for achieving high potency and selectivity. The piperidine ring offers a conformationally controlled anchor for positioning key interacting moieties, while the benzonitrile group and other substituents can be tailored to engage in specific hydrogen bonding, hydrophobic, and π-stacking interactions. For researchers in the field, understanding the structural and mechanistic contributions of such scaffolds is paramount for the rational design of the next generation of therapeutics.
References
- Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors. (URL: [Link])
- PARP1 Homogenous Assay Kit - BPS Bioscience. (URL: [Link])
- AZD5363 - AstraZeneca Open Innov
- PARP1 Homogenous Assay Kit - BPS Bioscience. (URL: [Link])
- Enzolution PARP1 Assay System - BellBrook Labs. (URL: [Link])
- PARP - Assay-Protocol. (URL: [Link])
- Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Rel
- Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed. (URL: [Link])
- Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363)
- Niraparib | C19H20N4O | CID 24958200 - PubChem - NIH. (URL: [Link])
- Clinical Development of AKT Inhibitors and Associated Predictive Bioma | PGPM. (URL: [Link])
- Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH. (URL: [Link])
- Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - NIH. (URL: [Link])
- 7KK5: Structure of the catalytic domain of PARP1 in complex with niraparib - RCSB PDB. (URL: [Link])
- Abstract 1052: In vitro mechanism of action of AZD5363, a novel AKT inhibitor, in breast and prostate cancer cell lines - AACR Journals. (URL: [Link])
- Dissecting the molecular determinants of clinical PARP1 inhibitor selectivity for tankyrase1 - Semantic Scholar. (URL: [Link])
- Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP...
- Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors - AACR Journals. (URL: [Link])
- An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PubMed Central. (URL: [Link])
- PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database.
- Chemical structures, IC50 values and % yields of synthesized compounds...
- Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchG
- (A-F) Interaction diagrams for PARPi with PARP1. (A) Nicotinamide ring...
- Structure activity relationship.
- Structure–activity relationship of piperidine derivatives with...
- pdb_00007kk5 - wwPDB. (URL: [Link])
- Structure activity relationship of piperidine derivatives - ResearchG
- Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase - PubMed. (URL: [Link])
Sources
- 1. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting PARP1: A Promising Approach for Next-Generation Poly (ADP-ribose) Polymerase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. wwPDB: pdb_00007kk5 [wwpdb.org]
- 7. researchgate.net [researchgate.net]
- 8. AZD5363 [openinnovation.astrazeneca.com]
- 9. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dovepress.com [dovepress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating Early-Stage Risk: A Technical Guide to the Preliminary Toxicity Assessment of 4-(piperidin-4-yl)benzonitrile
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is fraught with challenges, with unforeseen toxicity being a primary cause of attrition.[1] A robust and early assessment of a compound's safety profile is therefore not just a regulatory requirement, but a cornerstone of efficient drug development. This in-depth technical guide provides a comprehensive framework for the preliminary toxicity investigation of 4-(piperidin-4-yl)benzonitrile, a heterocyclic compound featuring a piperidine ring and a benzonitrile group.[2] As a versatile scaffold in medicinal chemistry, understanding its inherent toxicological properties is paramount.[3][4] This whitepaper outlines a tiered, logic-driven approach, commencing with in silico and in vitro methodologies to elucidate potential liabilities such as cytotoxicity, genotoxicity, and cardiac safety, and culminating in a well-defined acute in vivo study. The protocols detailed herein are designed to be self-validating, incorporating industry-standard controls and offering clear, interpretable endpoints. By integrating established assays and providing the scientific rationale behind each experimental choice, this guide serves as a practical resource for researchers, scientists, and drug development professionals tasked with characterizing the safety profile of novel chemical entities.
Introduction: Deconstructing the Toxicological Unknown
The preliminary toxicity assessment of a new chemical entity (NCE) like this compound is a critical step in early-stage drug development.[5] The primary objective is to identify potential safety concerns that could halt its development, thereby conserving resources and minimizing risk.[6] This initial screen does not aim to be exhaustive but rather to provide a foundational understanding of the compound's intrinsic hazards. The chemical structure, featuring a piperidinyl group and a benzonitrile moiety, warrants a systematic investigation. While the piperidine scaffold is common in many pharmaceuticals, the benzonitrile group can be metabolized to release cyanide, a known toxicant, although this is dependent on the overall molecular structure and metabolic pathways involved.[7] Safety data for structurally similar compounds suggest potential for harm if swallowed, in contact with skin, or inhaled.[8][9][10][11]
Our investigative strategy is built upon a tiered approach, beginning with rapid, cost-effective in vitro assays and progressing to more complex in vivo studies as needed.[12][13] This allows for early decision-making and refinement of the development strategy. The core of this preliminary investigation will focus on three key areas of toxicological concern:
-
General Cytotoxicity: Assessing the compound's potential to cause cell death.
-
Genotoxicity: Evaluating the potential to damage genetic material, a key indicator of carcinogenic potential.[14]
-
Organ-Specific Toxicity: Initial screens for common organ liabilities, with a focus on cardiotoxicity.
A Tiered Approach to Toxicity Evaluation: From Prediction to In Vivo Confirmation
A logical and efficient preliminary toxicity workflow is essential for timely and informed decision-making in drug discovery. The following experimental workflow is proposed for this compound.
Caption: Proposed tiered workflow for the preliminary toxicity assessment of this compound.
In Vitro Toxicity Assessment: The Foundation of Safety Profiling
In vitro toxicity assays are indispensable tools in the early stages of drug development, offering a rapid and cost-effective means to screen for potential liabilities.[15]
General Cytotoxicity: Gauging the Impact on Cell Viability
Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death. We will employ two common colorimetric assays, the MTT and XTT assays, which assess metabolic activity as an indicator of cell viability.[16][17]
3.1.1. MTT Assay: Measuring Mitochondrial Function
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[18] The amount of formazan produced is directly proportional to the number of viable cells.[19]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity screening, or a relevant cancer cell line if applicable) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
3.1.2. XTT Assay: A Soluble Formazan Alternative
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar to the MTT assay but produces a water-soluble formazan product, simplifying the protocol by eliminating the solubilization step.[17][20]
Experimental Protocol: XTT Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions, typically by mixing the XTT labeling reagent and the electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate the percentage of cell viability and the IC50 value as in the MTT assay.
Genotoxicity: Assessing the Potential for Genetic Damage
Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which can lead to cancer.[21] A standard battery of in vitro genotoxicity tests is recommended, typically including a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[22][23]
3.2.1. Bacterial Reverse Mutation Assay (Ames Test)
The Ames test uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. It detects gene mutations, specifically point mutations and frameshift mutations, induced by the test compound.[14][24]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction).
-
Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO).
-
Exposure: In a test tube, mix the test compound, the bacterial culture, and either S9 mix or a buffer.
-
Plating: Add molten top agar to the tube, vortex briefly, and pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background count.
3.2.2. In Vitro Micronucleus Assay
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome loss) effects. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[22]
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes).
-
Compound Treatment: Treat the cells with at least three concentrations of this compound for a short (3-6 hours) and a long (24 hours) exposure period, with and without S9 metabolic activation.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the identification of micronuclei in binucleated cells.
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Cardiotoxicity: Screening for hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to a life-threatening cardiac arrhythmia called Torsades de Pointes.[25][26] Therefore, early screening for hERG channel inhibition is a critical component of preclinical safety assessment.[27]
3.3.1. Automated Patch Clamp Assay
Automated patch-clamp systems provide a higher throughput method for assessing hERG channel activity compared to traditional manual patch-clamp techniques.[25]
Experimental Protocol: Automated hERG Patch Clamp Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of this compound to the cells.
-
Voltage Protocol: Apply a specific voltage protocol to elicit hERG channel currents.[28]
-
Current Measurement: Measure the hERG tail current in the absence and presence of the compound.
-
Data Analysis: Calculate the percentage inhibition of the hERG current and determine the IC50 value. A potent inhibition (low micromolar or nanomolar IC50) is a significant safety concern.
3.3.2. Thallium Flux Assay
As an alternative, higher-throughput method, the thallium flux assay can be used as an initial screen. This assay uses thallium ions as a surrogate for potassium ions. When the hERG channels open, thallium ions enter the cell and bind to a fluorescent dye, causing an increase in fluorescence.[29]
In Vivo Acute Toxicity Study: A First Look at Systemic Effects
If the in vitro toxicity profile of this compound is deemed acceptable (i.e., low cytotoxicity, no genotoxicity, and no significant hERG inhibition), a preliminary in vivo acute toxicity study is warranted to understand its effects in a whole organism.[30] The acute oral toxicity study following the OECD 423 guideline (Acute Toxic Class Method) is a suitable starting point.[31][32] This method uses a stepwise procedure with a small number of animals to classify the substance by its toxicity.[33][34]
Experimental Protocol: Acute Oral Toxicity (OECD 423)
-
Animal Model: Use a single sex of a standard rodent strain (typically female rats).
-
Dosing: Administer a single oral dose of this compound at one of the defined starting dose levels (e.g., 300 mg/kg or 2000 mg/kg).
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Endpoint: The primary endpoint is mortality. The pattern of mortality across different dose steps allows for the classification of the substance into a specific toxicity category according to the Globally Harmonised System (GHS).
Data Interpretation and Risk Assessment
The data generated from this preliminary investigation must be synthesized to form a coherent initial risk assessment.
| Assay | Endpoint | Interpretation of a Negative Result | Interpretation of a Positive Result |
| MTT/XTT | IC50 | Low potential for direct cytotoxicity. | Potential for causing cell death; further investigation into the mechanism is needed. |
| Ames Test | Fold increase in revertants | Unlikely to be a bacterial mutagen. | Potential to cause point mutations; a significant concern for carcinogenicity. |
| In Vitro Micronucleus | Frequency of micronuclei | Unlikely to cause chromosomal damage. | Potential to be a clastogen or aneugen; a significant concern for carcinogenicity. |
| hERG Assay | IC50 | Low risk of causing QT prolongation. | Potential to induce cardiac arrhythmias; a major safety liability. |
| Acute Oral Toxicity | LD50 Cut-off | Low acute toxicity. | Indicates significant acute toxicity; requires careful consideration for further development. |
Table 1: Interpretation of Potential Outcomes from the Preliminary Toxicity Screen.
Conclusion: A Data-Driven Path Forward
This technical guide provides a structured and scientifically rigorous framework for the preliminary toxicity investigation of this compound. By following this tiered approach, researchers can efficiently identify potential toxicological liabilities, enabling data-driven decisions at a critical early stage of drug development. A thorough understanding of a compound's safety profile is not merely a regulatory hurdle but a fundamental aspect of developing safe and effective medicines. The insights gained from this preliminary assessment will be instrumental in guiding the subsequent, more comprehensive preclinical safety evaluation and ultimately, the future trajectory of this compound as a potential therapeutic agent.
References
- Charles River Laboratories. (n.d.). Genetic Toxicology Studies.
- Pharma Models. (2015, January 26). Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates.
- Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing.
- Evotec. (n.d.). Safety Assessment.
- Althammer, M. (2014). Preclinical safety evaluation. Current Topics in Microbiology and Immunology, 383, 55-78.
- GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity.
- Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process.
- News-Medical.Net. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery.
- Certara. (2022, January 24). Don’t Forget About Safety! How to Assess Drug Candidate Safety in Early Clinical Development.
- Slideshare. (n.d.). Acute Toxicity by OECD Guidelines.
- Slideshare. (n.d.). hERG Assay.
- The Joint Research Centre - EU Science Hub. (n.d.). Acute Toxicity.
- Evotec. (n.d.). hERG Safety.
- National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format.
- National Center for Biotechnology Information. (n.d.). Assessment of the three-test genetic toxicology battery for groundwater metabolites.
- U.S. Food and Drug Administration. (2019, September 18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
- ResearchGate. (2023, September 13). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW.
- OECD. (2001, December 17). OECD GUIDELINE FOR THE TESTING OF CHEMICALS 420.
- Mediford Corporation. (2024, June 6). Best Practice hERG Assay.
- Creative Bioarray. (n.d.). In Vitro Cytotoxicity.
- National Toxicology Program. (2001, December 17). OECD Test Guideline 423.
- ScienceDirect. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- National Center for Biotechnology Information. (n.d.). Assays for Predicting Acute Toxicity.
- PubChem. (n.d.). 4-(Piperazin-1-yl)benzonitrile.
- MySkinRecipes. (n.d.). 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.
- Wikipedia. (n.d.). 4-Benzylpiperidine.
- Methylamine Supplier. (n.d.). 4-(Piperidin-4-Yloxy)Benzonitrile.
- Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment.
- National Center for Biotechnology Information. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade.
- PubMed. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.
Sources
- 1. Safety Assessment | Evotec [evotec.com]
- 2. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]
- 5. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates [pharmamodels.net]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.dk [fishersci.dk]
- 11. fishersci.ca [fishersci.ca]
- 12. news-medical.net [news-medical.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Ames & Micronucleus: key genotoxicity tests | GenEvolutioN [genevolution.fr]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. benchchem.com [benchchem.com]
- 17. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. measurlabs.com [measurlabs.com]
- 21. criver.com [criver.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 24. nelsonlabs.com [nelsonlabs.com]
- 25. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 26. Best Practice hERG Assay | Advanced Solutions | Mediford Corporation [mediford.com]
- 27. hERG Assay | PPTX [slideshare.net]
- 28. fda.gov [fda.gov]
- 29. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 30. certara.com [certara.com]
- 31. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Technical Guide to Determining the Solubility of 4-(piperidin-4-yl)benzonitrile for Pharmaceutical Research
Abstract
Solubility is a critical physicochemical parameter that dictates the developability of a potential drug candidate. For a molecule like 4-(piperidin-4-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry, understanding its solubility profile is paramount for formulation, preclinical studies, and ultimately, therapeutic efficacy. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and interpret the solubility of this compound. We move beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility, a detailed, field-proven experimental protocol for its determination, and a rationale for solvent selection. Our approach is grounded in established methodologies, such as the OECD Guideline 105, ensuring scientific rigor and data reliability.
Introduction: The Critical Role of Solubility in Drug Development
In pharmaceutical sciences, the journey from a promising lead compound to a marketable drug is fraught with challenges, many of which hinge on the compound's physicochemical properties. Among these, aqueous solubility is a master variable. Poor solubility can lead to a cascade of downstream problems, including low and erratic absorption, insufficient bioavailability, and an inability to formulate effective intravenous or oral dosage forms.[1][2]
This compound, with its distinct piperidine and benzonitrile moieties, presents a unique solubility profile. The basic piperidine ring suggests pH-dependent solubility, while the benzonitrile group contributes to its lipophilicity.[3] A thorough understanding of its behavior in various solvent systems is therefore not merely an academic exercise but a crucial step in risk mitigation and strategic development for any program involving this scaffold. This guide provides the theoretical basis and practical instruction necessary to generate a robust solubility dataset for this compound.
Physicochemical Characterization of this compound
Before embarking on experimental solubility determination, it is essential to understand the intrinsic properties of the molecule, as these will dictate its behavior.
Molecular Structure and Key Functional Groups
The structure of this compound is fundamental to its solubility characteristics.
Caption: Chemical structure of this compound.
-
Piperidine Ring: A saturated heterocycle containing a secondary amine. This group is basic (ionizable) and capable of hydrogen bonding (as a donor and acceptor), which typically enhances aqueous solubility, especially at acidic pH where it will be protonated.
-
Benzonitrile Group: An aromatic ring substituted with a nitrile (-C≡N) group. The benzene ring is hydrophobic, tending to decrease aqueous solubility. The nitrile group is a polar, aprotic functional group and can act as a hydrogen bond acceptor.
Key Physicochemical Parameters
A summary of the known or predicted properties is essential for experimental design.
| Property | Value | Significance for Solubility | Source |
| Molecular Formula | C₁₂H₁₄N₂ | Provides the basis for molecular weight calculation. | [4] |
| Molecular Weight | 186.25 g/mol | Used for all concentration calculations (e.g., mg/mL to Molarity). | [4] |
| logP (predicted) | 2.02 | Indicates a moderate degree of lipophilicity, suggesting a balance between aqueous and organic solubility. | [4] |
| Topological Polar Surface Area (TPSA) | 35.82 Ų | Suggests good potential for membrane permeability. | [4] |
| Hydrogen Bond Donors | 1 | The piperidine N-H group. | [4] |
| Hydrogen Bond Acceptors | 2 | The piperidine nitrogen and the nitrile nitrogen. | [4] |
Theoretical Framework: Predicting Solubility Behavior
The principle of "like dissolves like" is a useful starting point.[5]
-
Aqueous Solubility (pH-dependence): Due to the basic piperidine nitrogen, the aqueous solubility of this compound is expected to be highly pH-dependent. At low pH (e.g., pH 1-5), the piperidine nitrogen will be protonated, forming a cationic species. This salt form will have significantly higher aqueous solubility than the neutral form. As the pH increases above the pKa of the piperidinium ion, the compound will deprotonate to the free base, and its aqueous solubility will decrease dramatically.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding as both donors and acceptors. Given the molecule's hydrogen bonding capabilities, it is expected to exhibit good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents are polar and can act as hydrogen bond acceptors. They should be effective at dissolving the compound, particularly by interacting with the piperidine N-H.
-
Non-polar Solvents (e.g., Hexane, Toluene): The hydrophobic benzonitrile portion will promote solubility in these solvents, but the polar piperidine ring will work against it. Solubility is expected to be limited compared to polar solvents.
Experimental Determination of Solubility: A Step-by-Step Protocol
The Equilibrium Shake-Flask Method is the gold standard for determining thermodynamic solubility due to its reliability and is recommended by regulatory bodies like the OECD.[1][6][7] This protocol is adapted from this established methodology.
Rationale for Solvent Selection
A well-chosen panel of solvents provides a comprehensive picture of the compound's behavior. The selection should be guided by the intended application.[8][9][10]
| Solvent Class | Example Solvents | Rationale |
| Aqueous Buffers | pH 2.0 (e.g., HCl), pH 5.0 (e.g., Acetate), pH 7.4 (e.g., PBS) | Simulates physiological conditions (stomach, intestine, blood) and establishes the pH-solubility profile.[1] |
| Polar Protic | Ethanol, Isopropanol | Common co-solvents in pharmaceutical formulations. |
| Polar Aprotic | DMSO, Acetonitrile (ACN) | Used in in-vitro assays and as process/crystallization solvents.[11] |
| Non-polar | n-Hexane, Toluene | Represents the extreme end of the polarity scale, useful for understanding lipophilicity. |
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Detailed Protocol
Objective: To determine the thermodynamic equilibrium solubility of this compound in a panel of selected solvents at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, purity ≥98%)
-
Selected solvents (HPLC grade or equivalent)
-
2 mL glass vials with screw caps and PTFE septa
-
Analytical balance
-
Shaking incubator or orbital shaker in a temperature-controlled room
-
Centrifuge or syringe filters (0.22 µm, solvent-compatible)
-
Calibrated pipettes
-
HPLC-UV or LC-MS system for quantification
Procedure:
-
Preparation of Vials: Add an excess amount of solid this compound to each glass vial. "Excess" is critical; a good starting point is ~5-10 mg. The goal is to have undissolved solid remaining at the end of the experiment, which confirms that the solution is saturated.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Equilibration: Tightly cap the vials. Place them in a shaking incubator set to a constant temperature (e.g., 25°C ± 0.5°C) and agitate for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, but 48-72 hours may be necessary. A preliminary time-to-equilibrium experiment can be run to confirm the required duration.
-
Phase Separation: After incubation, remove the vials and let them stand at the same temperature for 1-2 hours to allow larger particles to settle. To separate the saturated solution (supernatant) from the excess solid, either:
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter membrane.
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.
-
-
Sample Preparation for Analysis: Carefully pipette a known volume of the clear supernatant into a new vial. Dilute the sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). The concentration of this compound is determined by comparing the instrument response to a standard curve prepared from known concentrations of the compound.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor.
Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvent systems.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |
| pH 2.0 HCl Buffer | 25 | [Experimental Value] | [Calculated Value] | Clear solution, no precipitate. |
| pH 7.4 PBS | 25 | [Experimental Value] | [Calculated Value] | Fine precipitate observed. |
| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Readily dissolves. |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | |
| n-Hexane | 25 | [Experimental Value] | [Calculated Value] | Majority of solid remains undissolved. |
Interpretation: The results should be analyzed in the context of the theoretical framework. For instance, a significantly higher solubility at pH 2.0 compared to pH 7.4 would confirm the expected behavior of a basic compound. High solubility in ethanol would support its use as a formulation co-solvent.
Conclusion
Determining the solubility of this compound is a foundational step in its journey as a potential drug candidate. By combining a theoretical understanding of its molecular properties with a rigorous, systematic experimental approach like the shake-flask method, researchers can generate a reliable and comprehensive solubility profile. This data is indispensable for guiding formulation development, designing meaningful in-vitro and in-vivo studies, and making informed decisions to advance a drug discovery program.
References
- OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
- Situ Biosciences, OECD 105 - W
- Analytice, OECD 105 – Water Solubility Test
- Birch, H., et al. (2019), Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]
- Ghafourian, T., & Ghasemi, A. (2025), Solvent selection for pharmaceuticals.
- Purosolv (2025), Choosing the Right Solvent for Drug Manufacturing. [Link]
- APC Ltd (2020), Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. [Link]
- Pharmaceutical Technology (2011), Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]
- Marques, M.R.C., et al. (2011), Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
- Protocols.io (2024), Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
- Zarghampour, F., et al. (2024), A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- Methylamine Supplier, 4-(Piperidin-4-Yloxy)Benzonitrile. [Link]
- MySkinRecipes, 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. [Link]
- PubChem, 4-[1-(4-Cyano-4,4-diphenyl-butyl)-4-hydroxy-piperidin-4-yl]-benzonitrile. [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. enamine.net [enamine.net]
- 3. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. oecd.org [oecd.org]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 10. youtube.com [youtube.com]
- 11. pharmtech.com [pharmtech.com]
An In-Depth Technical Guide to Exploring the Pharmacophore of 4-(Piperidin-4-yl)benzonitrile
Abstract
The 4-(piperidin-4-yl)benzonitrile scaffold is a significant "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting the central nervous system (CNS). Its unique combination of a rigid aromatic ring, a flexible saturated heterocycle, and key functional groups makes it an ideal starting point for designing potent and selective modulators of various biological targets. This technical guide provides a comprehensive framework for elucidating, validating, and applying the pharmacophore of this core structure. We will detail a multi-faceted approach that integrates computational modeling with rigorous experimental validation, offering researchers, scientists, and drug development professionals a practical roadmap for leveraging this scaffold in modern drug discovery. The narrative emphasizes the causal logic behind experimental choices, ensuring that each step, from initial hypothesis to final model, is part of a self-validating system.
Introduction: The Significance of the Piperidine-Benzonitrile Core
The this compound moiety represents a confluence of desirable properties for CNS drug candidates. The piperidine ring, a six-membered nitrogen-containing heterocycle, offers conformational flexibility and a basic nitrogen atom that is typically protonated at physiological pH, allowing for critical ionic interactions with biological targets. The benzonitrile group provides a rigid, aromatic anchor and a nitrile function that can act as a potent hydrogen bond acceptor. This combination has been successfully employed in the development of agents for neurological and psychiatric disorders.[1]
Understanding the essential three-dimensional arrangement of chemical features responsible for this scaffold's biological activity—its pharmacophore—is paramount for rational drug design. A well-defined pharmacophore model serves as a powerful blueprint for virtual screening, lead optimization, and scaffold hopping, ultimately accelerating the discovery of novel therapeutics.[2]
Conceptual Framework: Pharmacophore Modeling
A pharmacophore is an abstract representation of the key molecular interaction features that are essential for a molecule's biological activity.[3] These features include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive (PI) or negative (NI) ionizable centers.[3] There are two primary approaches to developing a pharmacophore model:
-
Ligand-Based Modeling : This method is employed when the 3D structure of the biological target is unknown. It involves analyzing a set of known active ligands to identify and abstract their common chemical features.[4][5] The core assumption is that molecules with similar activity share a common binding mode and therefore a common pharmacophore.
-
Structure-Based Modeling : When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore can be derived directly from the key interaction points within the ligand-binding pocket.[2][6] This approach offers a more direct map of the features required for molecular recognition.
This guide will outline a workflow that strategically combines both approaches to build a robust and highly predictive pharmacophore model for the this compound core.
Caption: General workflow for pharmacophore discovery and application.
Elucidating the Pharmacophore: A Step-by-Step Computational Approach
Step 1: Ligand-Based Hypothesis Generation
In the absence of a definitive single target for the parent scaffold, or to gather broad initial insights, ligand-based modeling is the logical starting point.[4] This process involves identifying a "training set" of structurally diverse molecules that contain the this compound core and have known biological activity against a specific target or family of targets (e.g., serotonin receptors, dopamine receptors).
Methodology:
-
Training Set Compilation : Gather a set of at least 5-10 active compounds from literature or databases that share the core scaffold.
-
Conformational Analysis : Generate a diverse set of low-energy 3D conformations for each molecule in the training set to account for its flexibility.
-
Feature Mapping : Identify the potential pharmacophoric features on each conformation of every molecule.
-
Molecular Alignment & Model Generation : Utilize an algorithm (e.g., HipHop in Discovery Studio) to align the conformations and identify the common spatial arrangement of features that is present in all active molecules.[7] This process generates multiple pharmacophore hypotheses.
-
Hypothesis Selection : The best hypothesis is typically selected based on scoring functions that reward commonality among active ligands and, if available, penalize features present in known inactive molecules.
Based on the intrinsic features of this compound, a plausible initial pharmacophore hypothesis would consist of:
-
One Aromatic Ring (AR) : The benzonitrile phenyl ring.
-
One Hydrogen Bond Acceptor (HBA) : The nitrogen atom of the nitrile group.
-
One Positive Ionizable (PI) : The basic nitrogen of the piperidine ring.
-
One Hydrophobic (HY) : The aliphatic carbocyclic portion of the piperidine ring.
Caption: Hypothetical pharmacophore features of the core scaffold.
Step 2: Structure-Based Model Refinement
Once a putative biological target is identified (e.g., a specific GPCR), structure-based modeling can be used to refine the initial hypothesis.[8][9] This provides crucial context by showing which features of the ligand directly interact with complementary features in the protein's binding pocket.
Methodology:
-
Target Preparation : Obtain the 3D crystal structure of the target protein (e.g., from the Protein Data Bank). If a co-crystalized ligand is present, this provides an excellent starting point.
-
Binding Site Analysis : Identify the amino acid residues that form the binding pocket and characterize their properties (e.g., hydrophobic, polar, charged).
-
Interaction Mapping : Generate a map of all potential interaction points within the binding site (e.g., hydrogen bond donors/acceptors, hydrophobic pockets, charged centers).
-
Pharmacophore Generation : Convert this interaction map into a structure-based pharmacophore model.[6]
-
Model Overlay : Compare and merge the ligand-based hypothesis with the structure-based model. Features that are present in both models are considered highly significant and are retained in the final, unified pharmacophore hypothesis.
Experimental Validation: From Hypothesis to Self-Validating System
A computational model is only a hypothesis. To establish its trustworthiness, it must be validated through experimental testing.[7] This involves designing and synthesizing novel compounds that are predicted to be active based on the model and testing them in relevant biological assays.
Caption: A self-validating workflow for pharmacophore model refinement.
Protocol 1: Synthesis of Novel Analogs
The synthesis of new molecules is designed to probe the importance of each feature in the pharmacophore model. For instance, one might modify the benzonitrile ring to test the role of the aromatic and HBA features. A common and effective route is the nucleophilic aromatic substitution (SNAr) of an activated aryl halide like 4-fluorobenzonitrile.[10][11]
Step-by-Step Methodology (General SNAr):
-
Reactant Preparation : In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-piperidinone monohydrate hydrochloride (1.0 eq) and 4-fluorobenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Base Addition : Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA), to the mixture. The base is critical for deprotonating the piperidine nitrogen, activating it for nucleophilic attack.
-
Reaction : Heat the reaction mixture to 80-120 °C and stir for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup : After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.
-
Extraction & Purification : Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Final Purification : Purify the crude residue using column chromatography on silica gel to yield the pure target compound.
-
Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Biological Assay (GPCR Radioligand Binding)
To quantify the biological activity of the newly synthesized analogs, a binding assay is essential. Radioligand binding assays are the gold standard for determining a compound's affinity for a G-protein coupled receptor (GPCR).[12][13] This protocol describes a competitive binding assay to determine the inhibition constant (Kᵢ) of a test compound.
Step-by-Step Methodology:
-
Membrane Preparation : Prepare cell membranes from a cell line stably expressing the target GPCR of interest. Homogenize the cells in a cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in an appropriate assay buffer.[14]
-
Assay Setup : In a 96-well plate, add the following to each well in sequence:
-
Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
A serial dilution of the test compound (the "competitor").
-
A fixed concentration of a known radioligand (e.g., ³H-labeled standard antagonist) typically at its Kₔ concentration.
-
The cell membrane preparation to initiate the binding reaction.[14][15]
-
-
Incubation : Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[14]
-
Termination & Filtration : Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification : Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).
-
Data Analysis : Plot the radioactive counts against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[13]
Structure-Activity Relationship (SAR) Analysis
The data from the binding assays are synthesized into a Structure-Activity Relationship (SAR) table. This provides clear, quantitative insights into how specific structural modifications impact biological activity, directly validating or challenging the pharmacophore model.
| Compound | R1 (Piperidine) | R2 (Benzonitrile) | Key Modification | Kᵢ (nM) | SAR Interpretation |
| Core | H | -CN | Parent Scaffold | 50 | Baseline activity. |
| 1a | -CH₃ | -CN | N-methylation | 150 | Steric bulk near the PI feature is detrimental. |
| 1b | -Ac | -CN | N-acetylation | >10,000 | Loss of basicity at the PI feature abolishes activity. |
| 2a | H | -H | No Nitrile | >5,000 | Confirms the HBA feature is critical for binding. |
| 2b | H | -CONH₂ | Amide Bioisostere | 85 | Amide can partially substitute for the nitrile HBA. |
| 2c | H | -CF₃ | EWG, no HBA | >2,000 | Electron-withdrawing nature is not sufficient; HBA is key. |
| 3a | H | 3-Cl, 4-CN | Halogenation | 40 | Minor electronic perturbation, little effect. |
Note: Data in this table is hypothetical and for illustrative purposes based on general medicinal chemistry principles.
The SAR from this hypothetical data strongly supports the initial pharmacophore model:
-
Analogs 1a and 1b demonstrate the critical importance of an unhindered, basic nitrogen (the PI feature).
-
Analogs 2a , 2b , and 2c confirm that the nitrile group, acting as a hydrogen bond acceptor (the HBA feature), is essential for potent activity.
Conclusion and Future Directions
This guide has outlined a rigorous, integrated workflow for exploring the pharmacophore of the this compound scaffold. By combining ligand- and structure-based computational modeling with systematic experimental validation, a scientifically sound and predictive pharmacophore model can be developed. Such a model is an invaluable asset in modern drug discovery, enabling the rapid identification of novel hits through virtual screening and guiding the intelligent optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.[2] The principles and protocols detailed herein provide a robust foundation for any research program aiming to unlock the full therapeutic potential of this privileged chemical core.
References
- Protheragen. (n.d.). Structure-based Pharmacophore Modeling.
- Bio-protocol. (n.d.). 3D Ligand-Based Pharmacophore Modeling.
- Adu-Fosu, J., et al. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega.
- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
- Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology.
- Rashid, M., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD)
- ResearchGate. (n.d.). Computational workflow for structure-based pharmacophore modelling.
- Creative Biolabs. (n.d.). Ligand based Pharmacophore Modeling Service.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Szwabowski, G. L., Daigle, B. J., et al. (n.d.). Structure-based pharmacophore modeling 2. Developing a novel framework. University of Memphis Digital Commons.
- Ali, M. A., et al. (2022). Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. Current Pharmaceutical Design.
- Xu, G.-B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online.
- TeachOpenCADD. (n.d.). Ligand-based pharmacophores.
- Sidorov, P., et al. (2018).
- ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays.
- Eurofins DiscoverX. (2020). Eurofins DiscoverX GPCR Assays.
- ChemicalBook. (n.d.). 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis.
- Malinski, E., et al. (1994). Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity. Drug Design and Discovery.
- EvitaChem. (n.d.). Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992).
- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
- BenchChem. (2025). Piperidine Analogs in Central Nervous System Research: A Technical Guide.
- Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Lancaster, B. M. J., et al. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank.
- de Oliveira, R. S., et al. (2022). Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. Canadian Journal of Physiology and Pharmacology.
- Senthilkumar, P., & Mohan, S. (2011). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (n.d.). Research on the synthesis of 4-fluorobenzonitrile.
- ResearchGate. (n.d.). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
- Gorgani, L., et al. (2017). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry.
- Cuzzolin, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach.
- SciELO. (n.d.). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies.
- ResearchGate. (n.d.). Examples of pharmacophore mapping on four compounds from the MDDR-L set.
- Wang, L., et al. (2015). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. Acta Pharmaceutica Sinica B.
- Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy.
Sources
- 1. Structure-activity relationship studies of CNS agents. XII. 1-[4-(4-aryl-1-piperazinyl)butyl]-3,4-dihydro-2(1H)-quinolinones: new 5-HT1A, 5-HT2 and D2 ligands with a potential antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. T009 · Ligand-based pharmacophores — TeachOpenCADD 0 documentation [projects.volkamerlab.org]
- 6. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]
- 7. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 12. multispaninc.com [multispaninc.com]
- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Experimental Protocols for 4-(Piperidin-4-yl)benzonitrile in Drug Discovery
Abstract and Significance
4-(Piperidin-4-yl)benzonitrile is a heterocyclic building block of significant interest to the medicinal chemistry and drug development community. Its structure, featuring a piperidine ring directly attached to a benzonitrile moiety, represents a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of novel therapeutics.[1] The piperidine group can enhance solubility and bioavailability, while the benzonitrile offers a site for chemical modification and can participate in key binding interactions with protein targets.[2] This guide provides an in-depth look at the properties of this compound, its core applications as a synthetic intermediate, and detailed protocols for its use in the synthesis and biological evaluation of novel chemical entities. Derivatives of this scaffold have shown promise in developing treatments for neurological disorders, various cancers, and infectious diseases.[3][4][5]
Physicochemical Properties and Safety Data
Accurate characterization is the foundation of reproducible science. The properties of this compound and its closely related analogs, which are often used in parallel synthesis efforts, are summarized below.
| Property | This compound | 4-(Piperidin-4-yloxy)benzonitrile | 4-(Piperidin-4-ylmethyl)benzonitrile |
| CAS Number | 149554-06-3[6] | 144598-89-4 (base)[7] | 333987-57-8[3] |
| Molecular Formula | C₁₂H₁₄N₂[6] | C₁₂H₁₄N₂O[7] | C₁₃H₁₆N₂[3] |
| Molecular Weight | 186.25 g/mol [6] | 202.25 g/mol [7] | 200.28 g/mol [3] |
| Appearance | Solid (Predicted) | Solid (Predicted)[7] | Not specified |
| Purity | >97% (Typical)[8] | >97% (Typical)[9] | Not specified |
Safety, Handling, and Storage
As with all laboratory chemicals, this compound and its derivatives must be handled with appropriate care.[10]
-
Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust and prevent contact with skin and eyes.[11] Do not eat, drink, or smoke in the laboratory.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Keep away from sources of heat, sparks, or open flames.[11] The compound should be segregated from incompatible materials such as strong acids and strong oxidizing agents.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12] For skin contact, wash off immediately with soap and plenty of water.[12] If swallowed, rinse mouth and seek immediate medical attention.[11] If inhaled, move the person to fresh air.[12] Always have the Safety Data Sheet (SDS) available for emergency responders.
Core Application: A Scaffold for Chemical Library Generation
The primary utility of this compound is as a versatile starting material for generating libraries of novel compounds. Its structure contains two key reactive sites: the secondary amine of the piperidine ring and the nitrile group. These sites allow for diversification to explore the chemical space around the core scaffold.
Caption: Workflow for generating a chemical library from the this compound scaffold.
Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis and subsequent biological screening of a derivative, illustrating the practical application of this scaffold.
Protocol: Synthesis of an N-Aryl Derivative via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a common method for functionalizing the piperidine nitrogen, a key step in building many pharmacologically active molecules.[13] The reaction joins the core scaffold to an electron-deficient aromatic ring.
Principle: The secondary amine of the piperidine is a potent nucleophile. It can displace a leaving group (typically a halide) from an aromatic ring that is "activated" by a strong electron-withdrawing group (like a nitro or cyano group) positioned ortho or para to the leaving group. Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for this reaction, facilitating the formation of the charged Meisenheimer complex intermediate.
Materials:
-
This compound
-
4-Fluorobenzonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), 4-fluorobenzonitrile (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.2 M with respect to the starting piperidine.
-
Heating: Stir the reaction mixture vigorously and heat to 120 °C using an oil bath.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a 10:1 Hexane:EtOAc eluent system. Spot the starting material and the reaction mixture. The product should be a new, less polar spot than the starting piperidine. The reaction is typically complete within 3-6 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash them twice with deionized water, followed by one wash with brine to remove residual DMSO and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material using flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure N-aryl derivative.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: Biological Screening for Lysine-Specific Demethylase 1 (LSD1) Inhibition
Derivatives of this scaffold class have been identified as potent inhibitors of LSD1, an epigenetic target implicated in acute myeloid leukemia.[14] This protocol outlines a typical in vitro biochemical assay to determine the inhibitory activity (IC₅₀) of a newly synthesized compound.
Principle: LSD1 (also known as KDM1A) is a flavin-dependent monoamine oxidase that demethylates histone H3.[14] This enzymatic reaction produces hydrogen peroxide (H₂O₂) as a byproduct. The inhibitory potential of a compound can be quantified by measuring the reduction in H₂O₂ production in its presence. Commercially available kits often use a horseradish peroxidase (HRP)-based reaction where H₂O₂ reacts with a substrate to produce a chemiluminescent or fluorescent signal.
Materials:
-
Synthesized inhibitor compound
-
LSD1/KDM1A enzyme, recombinant
-
H3 peptide substrate (e.g., H3K4me2)
-
LSD1 Assay Buffer
-
Detection Reagent (e.g., luminol/HRP mixture)
-
White, opaque 384-well assay plates
-
Multichannel pipette and plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Assay Plate Setup:
-
Add 5 µL of assay buffer to all wells.
-
Add 1 µL of the diluted compound series to the appropriate wells. For control wells, add 1 µL of DMSO (for 0% inhibition/max signal) and 1 µL of a known potent LSD1 inhibitor (for 100% inhibition/min signal).
-
-
Enzyme Addition: Prepare a working solution of the LSD1 enzyme in assay buffer. Add 10 µL of this solution to all wells except the "no-enzyme" background controls.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Prepare a working solution of the H3 peptide substrate in assay buffer. Add 10 µL of this solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37 °C for 60 minutes.
-
Signal Detection: Allow the plate to cool to room temperature. Add 25 µL of the chemiluminescent detection reagent to all wells. Incubate for 10 minutes in the dark.
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
Data Analysis:
-
Normalization: Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
References
- 4-(Piperidin-4-Yloxy)Benzonitrile - Methylamine Supplier. Nanjing Finechem Holding Co.,Limited. [Link]
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC - NIH.
- 4-[1-(4-Cyano-4,4-diphenyl-butyl)-4-hydroxy-piperidin-4-yl]-benzonitrile | C29H29N3O | CID - PubChem.
- 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile - MySkinRecipes. MySkinRecipes. [Link]
- This compound - 上海柯维化学技术有限公司. Shanghai Civi Chemical Technology Co., Ltd. [Link]
- This compound hydrochloride CAS NO.162997-34-4. LookChem. [Link]
- Pharmacological and behavioral profile of...a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed.
- Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. [Link]
- A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE... - Organic Syntheses Procedure. Organic Syntheses. [Link]
- An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates - ResearchGate.
- Novel Benzothiazole-Benzonitrile-Based Fluorescent Chromophore: Synthesis, DFT, Antimicrobial Properties - PubMed.
- Preparation method of 4-nitro-piperidine derivative - Google Patents.
- Discovery of...a novel c-Myc inhibitor against lung cancer in vitro and in vivo - PubMed.
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PubMed.
- Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed.
- The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed.
- Targeting HIV-TB coinfection by developing novel piperidin-4-substituted imines: Design, synthesis, in vitro and in silico studies - PubMed.
- Discovery of...A Novel FXR Agonist for the Treatment of Dyslipidemia - PubMed.
- Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia | Al Mustansiriyah Journal of Pharmaceutical Sciences. Al Mustansiriyah Journal of Pharmaceutical Sciences. [Link]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 4. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]
- 5. Targeting HIV-TB coinfection by developing novel piperidin-4-substituted imines: Design, synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - 上海柯维化学技术有限公司 [kewelchem.com]
- 7. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 8. This compound hydrochloride, CasNo.162997-34-4 Shanghai Wisacheam Pharmaceutical Technology Co., Ltd China (Mainland) [shanghaiweifenqi.lookchem.com]
- 9. 4-(Piperidin-4-yloxy)benzonitrile, HCl | CymitQuimica [cymitquimica.com]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. fishersci.com [fishersci.com]
- 13. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Comprehensive Guide to the In Vitro Assay Setup for 4-(piperidin-4-yl)benzonitrile
Introduction: Unveiling the Pharmacological Potential of the 4-(Piperidin-4-yl)benzonitrile Scaffold
The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities, particularly within the central nervous system. Its constituent parts—a basic piperidine ring and an electron-withdrawing benzonitrile group—confer upon it the ability to interact with diverse protein targets, including enzymes and receptors. This versatility makes it a valuable starting point for drug discovery campaigns aimed at neurological and psychiatric disorders, as well as oncology.
This guide provides a comprehensive framework for the in vitro characterization of this compound and its analogs. As a Senior Application Scientist, the following protocols and explanations are designed not merely as a list of steps, but as a self-validating system of inquiry. We will delve into the causality behind experimental choices, ensuring that each assay provides robust, interpretable data. The assays detailed herein are selected based on the established activities of structurally related benzonitrile and piperidine derivatives, which have shown significant affinity for targets such as Lysine-Specific Demethylase 1 (LSD1), sigma (σ) receptors, and cholinesterases.
Our approach is grounded in scientific integrity. Each protocol is designed to include appropriate controls and validation steps, ensuring the trustworthiness of the generated data. By following this guide, researchers can systematically build a pharmacological profile of their compounds, paving the way for further development.
Section 1: Target Prioritization and Assay Selection
The initial step in characterizing a novel compound is to identify its most probable biological targets. A survey of the scientific literature for compounds containing the piperidine and benzonitrile moieties reveals several key protein families that are consistently modulated. This analysis informs our selection of primary assays.
Table 1: Potential Biological Targets for the this compound Scaffold and Corresponding In Vitro Assays
| Target Class | Specific Target(s) | Rationale for Inclusion | Primary Assay(s) | Key Parameters |
| Epigenetic Enzymes | Lysine-Specific Demethylase 1 (LSD1/KDM1A) | Benzonitrile derivatives are known reversible inhibitors of LSD1, an important target in oncology.[1] | Fluorescence-Based Enzymatic Assay | IC₅₀ |
| Receptors | Sigma-1 (σ₁) & Sigma-2 (σ₂) Receptors | Piperidine structures are classic pharmacophores for high-affinity sigma receptor ligands, which are implicated in neurodegenerative diseases and cancer.[2] | Radioligand Binding Assay | Kᵢ |
| Enzymes | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | The piperidine core is present in numerous cholinesterase inhibitors developed for Alzheimer's disease. | Colorimetric Enzymatic Assay (Ellman's Method) | IC₅₀ |
| Receptors | Histamine H₃ Receptor (H₃R) | Piperidine derivatives are well-established antagonists/inverse agonists of the H₃R, a GPCR target for neurological disorders.[3] | Radioligand Binding & Functional cAMP Assay | Kᵢ, IC₅₀ |
This guide will provide detailed protocols for the primary assays listed above, representing a robust starting point for the comprehensive profiling of this compound.
Section 2: Epigenetic Target Assay - LSD1 Inhibition
Scientific Rationale
Lysine-Specific Demethylase 1 (LSD1) is a flavin adenine dinucleotide (FAD)-dependent enzyme that removes methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. LSD1 is overexpressed in many cancers, making it a compelling therapeutic target. The mechanism of demethylation involves the oxidation of the methylated lysine, producing hydrogen peroxide (H₂O₂) as a byproduct. Many LSD1 inhibitor screening assays leverage the detection of this H₂O₂.[4]
The benzonitrile group of a potential inhibitor can penetrate the active site and form key interactions. For instance, the crystal structure of LSD1 in complex with a related inhibitor, 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, reveals that the cyano group forms a crucial hydrogen bond with Lys661 deep within the catalytic center, contributing to its reversible inhibition.[1] This structural insight provides a strong basis for investigating this compound as a potential LSD1 inhibitor.
Experimental Workflow: LSD1 Inhibition Assay
Caption: Workflow for the fluorescence-based LSD1 inhibition assay.
Detailed Protocol: Fluorescence-Based LSD1 Inhibition Assay
This protocol is adapted for a 384-well plate format and is based on a horseradish peroxidase (HRP)-coupled reaction to detect H₂O₂.[4]
Materials:
-
Human recombinant LSD1 enzyme
-
Flavin adenine dinucleotide (FAD)
-
Biotinylated monomethyl H3(1-21)K4 peptide substrate
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test Compound: this compound, serially diluted in DMSO, then in Assay Buffer.
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of this compound. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent-induced artifacts.
-
Enzyme Pre-incubation: In each well of a white 384-well plate, add the LSD1 enzyme (final concentration ~0.45 nM) and the test compound dilutions. Include "no inhibitor" controls (100% activity) and "no enzyme" controls (background). Pre-incubate for 15 minutes on ice.
-
Reaction Initiation: Initiate the demethylation reaction by adding a mixture of the H3K4me1 peptide substrate and FAD.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Add the detection mix containing Amplex Red and HRP to each well. This mix reacts with the H₂O₂ produced by the LSD1 reaction. Incubate for 5 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with excitation at ~540 nm and emission at ~590 nm.[4]
Data Analysis:
-
Subtract the average fluorescence of the "no enzyme" wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_100%_Activity))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value.[5]
Section 3: Receptor Binding Assays - Sigma (σ) Receptors
Scientific Rationale
Sigma receptors (σ₁ and σ₂) are unique intracellular proteins, primarily located at the endoplasmic reticulum, that are involved in cellular signaling and stress responses. They are targets for a variety of synthetic compounds, including antipsychotics and potential therapeutics for neurodegeneration and cancer.[2] The piperidine scaffold is a well-established feature of high-affinity sigma receptor ligands.[2] Radioligand binding assays are the gold standard for determining a compound's affinity for these receptors.[2][6]
These assays work on the principle of competitive binding. A radiolabeled ligand with known high affinity for the receptor is incubated with the receptor source (typically cell or tissue membranes). The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. This allows for the calculation of the inhibitory constant (Kᵢ), a measure of the compound's binding affinity.
Detailed Protocol: σ₁ Receptor Radioligand Binding Assay
This protocol uses [³H]-(+)-pentazocine, a selective σ₁ receptor radioligand, and membrane preparations from guinea pig liver, which has a high density of σ₁ receptors.[6]
Materials:
-
Frozen guinea pig liver
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: [³H]-(+)-pentazocine
-
Non-specific binding control: Haloperidol (10 µM)
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig liver in ice-cold Homogenization Buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in Assay Buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay Buffer, membrane preparation (~150 µg protein), and [³H]-(+)-pentazocine (at a concentration near its Kₑ, e.g., 2 nM).[7]
-
Non-specific Binding (NSB): Same as Total Binding, but with the addition of 10 µM Haloperidol.
-
Competition Binding: Same as Total Binding, but with increasing concentrations of this compound.
-
-
Incubation: Incubate the plate for 90 minutes at 37°C.[6]
-
Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding). Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
For competition data, convert DPM to percent specific binding for each concentration of the test compound.
-
Plot percent specific binding against the log concentration of the test compound to generate a competition curve and determine the IC₅₀.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[5] Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
Considerations for σ₂ Receptor Binding Assay
A similar protocol can be used for the σ₂ receptor. The key differences are:
-
Receptor Source: Rat liver membranes are typically used.[8]
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) is commonly used.[2]
-
Masking Agent: Since [³H]-DTG binds to both σ₁ and σ₂ receptors, a selective σ₁ ligand (e.g., (+)-pentazocine) must be added to all wells to "mask" the σ₁ sites, ensuring that binding to only σ₂ sites is measured.[9]
Section 4: Cholinesterase Inhibition Assays
Scientific Rationale
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are serine hydrolases that degrade the neurotransmitter acetylcholine. Inhibition of these enzymes, particularly AChE, increases acetylcholine levels in the brain and is a primary therapeutic strategy for Alzheimer's disease. The piperidine ring is a key feature of many approved AChE inhibitors.
The most common method for screening AChE inhibitors is the colorimetric assay developed by Ellman.[8][10] In this assay, the enzyme hydrolyzes a synthetic substrate, acetylthiocholine (ATCh), to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[8] The rate of color formation is directly proportional to enzyme activity.
Experimental Workflow: Ellman's Method
Caption: Principle and workflow of the Ellman's method for AChE inhibition.
Detailed Protocol: AChE/BuChE Inhibition Assay
This protocol is for a 96-well plate format and can be adapted for both AChE and BuChE by using the appropriate enzyme and substrate (butyrylthiocholine for BuChE).[11]
Materials:
-
AChE (from electric eel) or BuChE (from equine serum)
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI)
-
DTNB (Ellman's Reagent)
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Test Compound: this compound, serially diluted.
-
Clear, flat-bottom 96-well plates
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATChI (or BTChI) in Assay Buffer.
-
Assay Setup: In a 96-well plate, add the following to each well (final volume 200 µL):
-
140 µL Assay Buffer
-
20 µL DTNB solution
-
10 µL of test compound dilution (or vehicle for 100% activity control).
-
10 µL of AChE (or BuChE) enzyme solution.
-
Include blank wells containing buffer but no enzyme.
-
-
Pre-incubation: Incubate the plate for 5-10 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the ATChI (or BTChI) substrate solution to all wells to start the reaction.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes (kinetic mode).[8]
Data Analysis:
-
For each well, determine the rate of reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Correct the rates by subtracting the rate of the blank wells.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (V_Inhibitor / V_100%_Activity))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
Section 5: G-Protein Coupled Receptor (GPCR) Assays - Histamine H₃ Receptor
Scientific Rationale
The Histamine H₃ receptor (H₃R) is a Gᵢ/ₒ-coupled GPCR that acts as a presynaptic autoreceptor, inhibiting the synthesis and release of histamine in the brain.[12] Antagonists and inverse agonists of the H₃R enhance neurotransmitter release and are being investigated for cognitive disorders. The H₃R is constitutively active, meaning it has a basal level of signaling even without an agonist.
Activation of the Gᵢ protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). A functional assay can measure a compound's ability to modulate this signaling pathway. For an antagonist or inverse agonist, this is typically done by measuring its ability to block the effect of an agonist (antagonist) or to reduce the basal signaling of the receptor (inverse agonist).
Signaling Pathway: H₃R-Mediated cAMP Inhibition
Caption: H₃R signaling pathway leading to inhibition of cAMP production.
Detailed Protocol: H₃R Functional cAMP Assay
This protocol describes a method to measure cAMP inhibition in cells expressing the H₃R, often using commercially available kits like HTRF or GloSensor.
Materials:
-
HEK293 cells stably expressing the human H₃ receptor.
-
Cell culture medium (e.g., DMEM).
-
Assay Buffer / Stimulation Buffer.
-
Forskolin (an adenylyl cyclase activator, used to elevate basal cAMP levels).
-
H₃R agonist (e.g., R-α-methylhistamine).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, GloSensor).
-
White, opaque 384-well plates.
Procedure (Antagonist Mode):
-
Cell Plating: Seed the H₃R-expressing HEK293 cells into 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound (this compound) to the wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a fixed concentration of an H₃R agonist (typically at its EC₈₀ concentration, which gives 80% of its maximal effect) to all wells, except for the basal and maximal stimulation controls.
-
Adenylyl Cyclase Activation: Add forskolin to all wells to stimulate cAMP production. The Gᵢ signaling from the activated H₃R will counteract this stimulation.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., lysis buffer and HTRF reagents).
-
Data Acquisition: After the final incubation, read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
Data Analysis:
-
Normalize the data, setting the signal from cells treated with only forskolin as 0% inhibition and the signal from cells treated with the agonist + forskolin as 100% inhibition.
-
Calculate the percent reversal (inhibition of the agonist response) for each concentration of the test compound.
-
Plot the percent reversal against the log concentration of the test compound and fit the data using non-linear regression to determine the IC₅₀ value.
Conclusion and Future Directions
This guide provides a foundational set of robust, validated in vitro assays to begin the pharmacological characterization of this compound. By systematically evaluating its activity against LSD1, sigma receptors, cholinesterases, and the histamine H₃ receptor, researchers can build a comprehensive profile of its potency and selectivity. The data generated from these protocols will be crucial for establishing structure-activity relationships (SAR) within a chemical series and for making informed decisions about which compounds to advance into more complex cellular and in vivo models. It is imperative that all assays are run with appropriate positive and negative controls to ensure data integrity. The journey from a promising scaffold to a potential therapeutic is long, but it begins with the rigorous and well-designed in vitro characterization detailed in these notes.
References
- Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 71, 1.34.1–1.34.21. [Link]
- Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71(1), 1-34. [Link]
- Gao, M., Dekker, M. E., Leurs, R., & Vischer, H. F. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv. [Link]
- Arrang, J. M., Garbarg, M., & Schwartz, J. C. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor.
- Abate, C., Niso, M., Berardi, F., Colabufo, N. A., & Perrone, R. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 280. [Link]
- EpigenTek (2023). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Product Manual. [Link]
- Schmitt, M. L., Hauser, D., & Steegborn, C. (2016). Heterogeneous Antibody-Based Activity Assay for Lysine Specific Demethylase 1 (LSD1) on a Histone Peptide Substrate. Journal of visualized experiments : JoVE, (113), 54170. [Link]
- Vianello, P., et al. (2018). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers, 10(12), 513. [Link]
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7, 88-95. [Link]
- Copeland, R. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 285-301. [Link]
- de Esch, I. J., et al. (2014). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Journal of medicinal chemistry, 57(21), 8875-8888. [Link]
- Maayam, B. (2021). I was preforming the acetylcholinesterase in vitro inhibition screening and the assay didnt work. anny suggesstions?
- de Esch, I. J., et al. (2014). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. SciSpace. [Link]
- ResearchGate. (2023). The IC 50 values, K i constants and inhibition types determined for.... [Link]
- Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International journal of molecular sciences, 12(4), 2631-2640. [Link]
- de Costa, B. R., et al. (1992). 3H-pentazocine binding to rat brain sigma 1 receptors. Journal of pharmacology and experimental therapeutics, 262(3), 971-979. [Link]
- Łażewska, D., et al. (2022). Dual Targeting Ligands—Histamine H3 Receptor Ligands with Monoamine Oxidase B Inhibitory Activity—In Vitro and In Vivo Evaluation. Pharmaceutics, 14(10), 2187. [Link]
- Prezzavento, O., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(8), 1530-1540. [Link]
- ResearchGate. (2023). The IC 50 values, K i constants and inhibition types determined for.... [Link]
- Khan, I., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Pharmacognosy research, 5(1), 48-53. [Link]
- Wikipedia. (2023). IC50. [Link]
- Xu, G. B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta crystallographica. Section E, Structure reports online, 66(Pt 2), o284. [Link]
- Kinoshita, H., et al. (2016). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. PLoS One, 11(1), e0147162. [Link]
Sources
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. mdpi.com [mdpi.com]
Synthesis of 4-(Piperidin-4-yl)benzonitrile Derivatives: A Detailed Guide for Researchers
The 4-(piperidin-4-yl)benzonitrile scaffold is a privileged motif in modern medicinal chemistry, appearing as a core structural element in a multitude of pharmacologically active agents targeting a wide range of diseases. Its prevalence stems from the favorable physicochemical properties conferred by the piperidine ring, which can improve aqueous solubility and metabolic stability, and the benzonitrile group, which can act as a versatile synthetic handle and a key pharmacophoric element. This guide provides an in-depth exploration of the primary synthetic strategies for accessing these valuable derivatives, offering detailed protocols and insights into the rationale behind key experimental choices.
Introduction to Synthetic Strategies
The construction of this compound derivatives can be broadly approached through two main disconnection strategies: formation of the C-N bond between a pre-functionalized piperidine and the benzonitrile moiety, or formation of the C-C bond between a piperidine precursor and a cyanophenyl group. The choice of strategy is often dictated by the availability of starting materials, the desired substitution pattern on the piperidine ring, and the overall synthetic efficiency. Key methodologies employed include palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, as well as classical nucleophilic aromatic substitution and reductive amination.
Strategic Disconnections for Synthesis
Caption: Key synthetic disconnection approaches for this compound.
I. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, and it represents a highly effective strategy for coupling a piperidine derivative with an aryl halide.[1] This reaction is catalyzed by a palladium complex and typically requires a phosphine ligand and a base.
Rationale for Component Selection
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and relatively air-stable precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are crucial for the efficiency of the catalytic cycle. XPhos is a widely used ligand that has demonstrated broad applicability in C-N cross-coupling reactions.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the piperidine nitrogen and facilitate the transmetalation step. Sodium tert-butoxide is a common choice.[3]
-
Solvent: Anhydrous, degassed toluene is a standard solvent for this reaction, as it is relatively non-polar and has a high boiling point suitable for the reaction temperature.[3]
Experimental Protocol: Synthesis of N-Boc-4-(4-cyanophenyl)piperidine
Caption: Buchwald-Hartwig amination workflow.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Equivalents |
| N-Boc-4-piperidine | 79099-07-3 | 185.25 g/mol | 1.0 g | 1.0 |
| 4-bromobenzonitrile | 623-00-7 | 182.02 g/mol | 1.08 g | 1.1 |
| Palladium(II) acetate | 3375-31-3 | 224.50 g/mol | 24.2 mg | 0.02 |
| XPhos | 564483-18-7 | 476.65 g/mol | 103 mg | 0.04 |
| Sodium tert-butoxide | 865-48-5 | 96.10 g/mol | 738 mg | 1.4 |
| Anhydrous Toluene | 108-88-3 | 92.14 g/mol | 20 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add palladium(II) acetate (24.2 mg, 0.02 equiv), XPhos (103 mg, 0.04 equiv), and sodium tert-butoxide (738 mg, 1.4 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (10 mL) via syringe.
-
Add 4-bromobenzonitrile (1.08 g, 1.1 equiv) followed by N-Boc-4-piperidine (1.0 g, 1.0 equiv).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and quench the reaction by the slow addition of water (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
II. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[4] In the context of this compound synthesis, this reaction can be employed to couple a piperidine-containing boronic acid or ester with a cyanophenyl halide.
Rationale for Component Selection
-
Boronic Ester: N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine is a commonly used boronic ester derivative of piperidine. The pinacol ester provides good stability and reactivity.
-
Palladium Catalyst: A palladium catalyst, often in conjunction with a phosphine ligand, is essential for the catalytic cycle.[5]
-
Base: A base, such as potassium carbonate, is required to activate the boronic ester for transmetalation.[5]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of N-Boc-4-(4-cyanophenyl)piperidine
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Equivalents |
| N-Boc-piperidine-4-boronic acid pinacol ester | 457570-34-2 | 311.23 g/mol | 1.0 g | 1.0 |
| 4-bromobenzonitrile | 623-00-7 | 182.02 g/mol | 640 mg | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 72287-26-4 | 731.74 g/mol | 74 mg | 0.03 |
| Potassium carbonate | 584-08-7 | 138.21 g/mol | 889 mg | 2.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 15 mL | - |
| Water | 7732-18-5 | 18.02 g/mol | 5 mL | - |
Procedure:
-
In a round-bottom flask, combine N-Boc-piperidine-4-boronic acid pinacol ester (1.0 g, 1.0 equiv), 4-bromobenzonitrile (640 mg, 1.1 equiv), and potassium carbonate (889 mg, 2.0 equiv).
-
Add a solution of 1,4-dioxane (15 mL) and water (5 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (74 mg, 0.03 equiv).
-
Heat the reaction mixture to 90 °C and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the product.
III. Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[6] To synthesize this compound, this can be achieved by reacting 4-cyanobenzaldehyde with piperidine, followed by reduction of the in situ formed iminium ion.
Rationale for Reagent Selection
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less sensitive to acidic conditions compared to sodium cyanoborohydride.[7]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.
-
Acid Catalyst: A catalytic amount of acetic acid can be used to facilitate the formation of the iminium ion intermediate.
Experimental Protocol: Synthesis of 4-(Piperidin-1-ylmethyl)benzonitrile
Caption: Reductive amination workflow.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Equivalents |
| 4-cyanobenzaldehyde | 105-07-7 | 131.13 g/mol | 1.0 g | 1.0 |
| Piperidine | 110-89-4 | 85.15 g/mol | 710 mg | 1.1 |
| Sodium triacetoxyborohydride | 56553-60-7 | 211.94 g/mol | 1.93 g | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 20 mL | - |
| Acetic Acid | 64-19-7 | 60.05 g/mol | 2 drops | catalytic |
Procedure:
-
To a solution of 4-cyanobenzaldehyde (1.0 g, 1.0 equiv) in dichloromethane (20 mL), add piperidine (710 mg, 1.1 equiv) and a catalytic amount of acetic acid (2 drops).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.93 g, 1.2 equiv) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
IV. Nucleophilic Aromatic Substitution (SNA_r)
For activated aryl systems, such as those containing a good leaving group (e.g., fluorine) and an electron-withdrawing group (e.g., nitrile), direct nucleophilic aromatic substitution with piperidine can be a viable synthetic route.[8]
Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)benzonitrile
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity | Equivalents |
| 4-fluorobenzonitrile | 1194-02-1 | 121.12 g/mol | 1.0 g | 1.0 |
| Piperidine | 110-89-4 | 85.15 g/mol | 842 mg | 1.2 |
| Potassium carbonate | 584-08-7 | 138.21 g/mol | 1.7 g | 1.5 |
| Dimethyl sulfoxide (DMSO) | 67-68-5 | 78.13 g/mol | 15 mL | - |
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 g, 1.0 equiv) in dimethyl sulfoxide (15 mL), add piperidine (842 mg, 1.2 equiv) and potassium carbonate (1.7 g, 1.5 equiv).
-
Heat the reaction mixture to 120 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into ice water (100 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the product.
-
If necessary, the product can be further purified by recrystallization.
Protecting Group Strategies
In many syntheses of this compound derivatives, particularly those involving multi-step sequences or the presence of other reactive functional groups, the use of a protecting group on the piperidine nitrogen is essential.[9] The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions (e.g., with trifluoroacetic acid in DCM).[10]
Conclusion
The synthesis of this compound derivatives can be accomplished through several robust and versatile synthetic methodologies. The choice of the optimal route depends on factors such as the availability and cost of starting materials, the desired substitution pattern, and the scale of the synthesis. The protocols outlined in this guide provide a solid foundation for researchers to access this important class of compounds and to further explore their potential in drug discovery and development.
References
- Fiveable. Piperidine Definition - Organic Chemistry II Key Term.
- Ataman Kimya. PIPERIDINE.
- ResearchGate. Palladium-catalyzed amination of piperidine with aryl chlorides[a].
- Organic & Biomolecular Chemistry (RSC Publishing). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines].
- ResearchGate. Synthesis of Thiophenyl Schiff Bases via Buchwald-Hartwig Coupling of Piperazines to Quinoline Motif | Request PDF.
- Wikipedia. Buchwald–Hartwig amination.
- NIH. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC.
- RSC Publishing - The Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.
- ResearchGate. Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol | Request PDF.
- PubMed. Expedient synthesis of α-heteroaryl piperidines using a Pd-catalyzed Suzuki cross-coupling-reduction sequence.
- Google Patents. US20170369442A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- Google Patents. WO2016113277A1 - Method for preparing 4-cyanopiperidine hydrochloride.
- ResearchGate. Synthesis of N-Substituted piperidines from piperidone.
- Organic Syntheses. Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine.
- Organic Chemistry Portal. Suzuki Coupling.
- ChemRxiv. Direct Alkylative Reductive Amination using 1-Allylsilatrane.
- ResearchGate. (PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile.
- DOI. Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.
- JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis.
- Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up..
- PMC - PubMed Central. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Organic Chemistry Portal. Piperidine synthesis.
- Google Patents. CN1583742A - Method for preparing 4-piperidyl piperidine.
- DTIC. Piperidine Synthesis..
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. organicreactions.org [organicreactions.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Screening the Biological Activity of 4-(Piperidin-4-yl)benzonitrile
Introduction: The Therapeutic Potential of the 4-(Piperidin-4-yl)benzonitrile Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry, recognized for its presence in a variety of biologically active agents. Its unique structural features, combining a polar piperidine ring with a benzonitrile group, allow for diverse interactions with biological targets. This scaffold serves as a crucial building block in the synthesis of pharmaceuticals targeting a range of conditions, particularly neurological and metabolic disorders.[1] The piperidine ring can engage in hydrogen bonding and ionic interactions, while the benzonitrile group can participate in hydrophobic and dipole-dipole interactions, making this compound a versatile candidate for drug discovery screening campaigns.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the screening of this compound for various biological activities. The protocols detailed herein are designed to be robust and self-validating, offering a solid foundation for identifying and characterizing the therapeutic potential of this compound and its derivatives.
Physicochemical Properties and Compound Handling
A thorough understanding of the physicochemical properties of this compound is paramount for successful assay development and data interpretation.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value/Information | Source/Prediction |
| Molecular Formula | C12H14N2 | --- |
| Molecular Weight | 186.26 g/mol | --- |
| Appearance | White to off-white solid | [1] |
| Solubility | Low in water; Soluble in polar organic solvents (e.g., DMSO, ethanol) | [2][3] |
| Storage | Store in a cool, dry, well-ventilated area, away from light and strong oxidizing agents. | [2] |
For all in vitro assays, it is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-50 mM). Subsequent dilutions should be made in the respective assay buffers, ensuring that the final DMSO concentration in the assay does not exceed a level that affects the biological system (typically ≤ 0.5%).
Screening for G Protein-Coupled Receptor (GPCR) Modulation: Histamine H3 Receptor Antagonism
Scientific Rationale: The piperidine moiety is a common feature in many ligands targeting GPCRs. Notably, derivatives of this scaffold have shown potent antagonist activity at the histamine H3 receptor (H3R), a promising target for the treatment of neurological disorders such as narcolepsy and Alzheimer's disease.[4][5] The H3R is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters.[6] Antagonists of H3R can therefore enhance neurotransmission, leading to pro-cognitive and wakefulness-promoting effects.
Experimental Workflow: Histamine H3 Receptor Binding Assay
Caption: Workflow for the Histamine H3 Receptor Radioligand Binding Assay.
Protocol: Competitive Radioligand Binding Assay for Human Histamine H3 Receptor
This protocol is adapted from established methods for characterizing H3R antagonists.[6][7][8]
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human histamine H3 receptor.
-
Radioligand: [³H]Nα-methylhistamine ([³H]-NAMH).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Clobenpropit or Thioperamide.[6][7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI). [6]
-
Cell harvester and vacuum filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Dilution: On the day of the experiment, thaw the H3R membrane preparation and dilute to a final concentration of 50-120 µg of protein per well in ice-cold assay buffer.
-
Compound Dilution: Prepare serial dilutions of this compound in assay buffer. A typical starting concentration range would be 10⁻¹⁰ M to 10⁻⁵ M.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Clobenpropit.
-
Test Compound: 25 µL of the corresponding serial dilution of this compound.
-
-
Add Radioligand: To all wells, add 25 µL of [³H]-NAMH diluted in assay buffer to a final concentration at or below its Kd (typically ~2 nM).[7]
-
Add Membranes: To all wells, add 50 µL of the diluted membrane preparation. The final assay volume is 100 µL.
-
Incubation: Incubate the plate at 25°C for 2 hours with continuous shaking.[7]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters four times with ice-cold wash buffer.[6]
-
Scintillation Counting: Dry the filters, place them in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Determine Percent Inhibition: Calculate the percentage of specific binding inhibited by each concentration of this compound.
-
Calculate IC50: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Screening for Enzyme Inhibition
The structural motifs within this compound suggest potential interactions with various enzyme classes. The following protocols outline screening procedures for several relevant enzyme targets.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Scientific Rationale: DPP-4 is a serine protease that inactivates incretin hormones, which are crucial for regulating glucose homeostasis.[9] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. The piperidine ring is a key pharmacophore in several approved DPP-4 inhibitors, making this compound a candidate for screening against this enzyme.[10][11]
Protocol: Fluorometric DPP-4 Inhibitor Screening Assay
This protocol is based on commercially available DPP-4 inhibitor screening kits.[12][13][14]
Materials:
-
DPP-4 Enzyme: Recombinant human DPP-4.
-
DPP-4 Substrate: H-Gly-Pro-AMC (a non-fluorescent substrate that becomes fluorescent upon cleavage).
-
Test Compound: this compound.
-
Assay Buffer: Typically provided with the kit (e.g., Tris-based buffer, pH 7.5).
-
96-well black plates with clear bottoms.
-
Fluorescence microplate reader (Ex/Em = 360/460 nm).
Procedure:
-
Enzyme Preparation: Dilute the DPP-4 enzyme to the working concentration in assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (Sitagliptin) in assay buffer.
-
Assay Plate Setup:
-
Enzyme Control (100% activity): 50 µL of diluted DPP-4 enzyme + 25 µL of assay buffer.
-
Inhibitor Control: 50 µL of diluted DPP-4 enzyme + 25 µL of diluted Sitagliptin.
-
Test Compound: 50 µL of diluted DPP-4 enzyme + 25 µL of diluted this compound.
-
Blank (no enzyme): 75 µL of assay buffer.
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate at 37°C for 10 minutes.[12][14]
-
Substrate Addition: Prepare the substrate solution by diluting H-Gly-Pro-AMC in assay buffer. Add 25 µL of the substrate solution to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, with readings taken every 1-2 minutes.
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate Percent Inhibition: % Inhibition = [(Slope of Enzyme Control - Slope of Test Compound) / Slope of Enzyme Control] x 100.
-
Determine IC50: Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Acetylcholinesterase (AChE) Inhibition
Scientific Rationale: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[4][15] The piperidine scaffold is a core component of the highly potent AChE inhibitor, donepezil.[1]
Protocol: Ellman's Method for AChE Inhibition
This colorimetric assay is a widely used method for screening AChE inhibitors.[4][16]
Materials:
-
AChE Enzyme: From electric eel or human recombinant.
-
Substrate: Acetylthiocholine iodide (ATCI).
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Test Compound: this compound.
-
Positive Control: Donepezil.
-
Buffer: Phosphate buffer (e.g., 100 mM, pH 8.0).
-
96-well clear plates.
-
Microplate reader capable of measuring absorbance at 412 nm.
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, DTNB, and ATCI in the phosphate buffer.
-
Compound Dilution: Prepare serial dilutions of this compound and donepezil in the buffer.
-
Assay Plate Setup: In each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of the test compound or control solution.
-
20 µL of AChE solution.
-
-
Pre-incubation: Mix and pre-incubate the plate for 15 minutes at 25°C.[4]
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.
Data Analysis:
-
Calculate the reaction rate (change in absorbance per minute) for each well.
-
Calculate Percent Inhibition: % Inhibition = [(Rate of Uninhibited Reaction - Rate of Inhibited Reaction) / Rate of Uninhibited Reaction] x 100.
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to obtain the IC50 value.
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Scientific Rationale: LSD1 is a histone demethylase that plays a critical role in epigenetic regulation and is a promising target in oncology.[17] Derivatives of 4-(pyrrolidin-3-yl)benzonitrile have been identified as potent LSD1 inhibitors, suggesting that the this compound scaffold may also interact with this enzyme.[18]
Protocol: Fluorometric LSD1 Inhibition Assay
This protocol is based on commercially available LSD1 inhibitor screening kits that often utilize a peroxidase-coupled reaction.[19]
Caption: Principle of a coupled-enzyme assay for LSD1 inhibition.
Materials:
-
LSD1 Enzyme: Recombinant human LSD1.
-
LSD1 Substrate: A dimethylated histone H3 peptide.
-
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., Amplex Red).
-
Test Compound: this compound.
-
Positive Control: A known LSD1 inhibitor (e.g., tranylcypromine).
-
Assay Buffer: Typically a phosphate or HEPES buffer, pH 7.4.
-
96-well black plates.
-
Fluorescence microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well plate, add the test compound dilutions and the LSD1 enzyme. Incubate for 15 minutes on ice or at room temperature.[17]
-
Reaction Initiation: Add the LSD1 peptide substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30 minutes.[17]
-
Detection: Add the detection mix containing HRP and the fluorogenic substrate. Incubate for 5-10 minutes at room temperature, protected from light.[17]
-
Fluorescence Measurement: Read the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 530-540/585-595 nm for Amplex Red).
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme) from all readings.
-
Calculate Percent Inhibition: % Inhibition = [1 - (Fluorescence of Inhibited Well / Fluorescence of Uninhibited Well)] x 100.
-
Determine IC50: Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Screening for Antimicrobial Activity
Scientific Rationale: The piperidine ring is a structural component of many natural and synthetic antimicrobial agents. Therefore, it is prudent to screen this compound for potential antibacterial and antifungal properties.
Protocol: Agar Disc Diffusion Method
This is a standard preliminary method to assess broad-spectrum antimicrobial activity.
Materials:
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Fungal Strain: e.g., Candida albicans.
-
Growth Media: Mueller-Hinton Agar (for bacteria), Sabouraud Dextrose Agar (for fungi).
-
Sterile paper discs (6 mm diameter).
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Positive Controls: A broad-spectrum antibiotic (e.g., Chloramphenicol) and an antifungal agent (e.g., Fluconazole).
-
Negative Control: The solvent used to dissolve the test compound.
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the microbial inoculum onto the surface of the agar plates.
-
Disc Application: Impregnate sterile paper discs with a defined amount of the test compound solution (e.g., 10 µL of a 10 mg/mL solution). Allow the solvent to evaporate.
-
Disc Placement: Place the impregnated discs, along with positive and negative control discs, onto the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.
Data Interpretation:
The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater susceptibility of the microorganism to the compound. The results are typically compared to the positive control.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
For compounds showing activity in the disc diffusion assay, the MIC should be determined to quantify their potency.
Materials:
-
Microbial Strains and Growth Media (broth).
-
96-well microtiter plates.
-
Test Compound: Serial dilutions of this compound.
-
Controls: Positive (standard antimicrobial), negative (no compound), and sterility controls.
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth medium in a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates under the same conditions as the disc diffusion assay.
-
Observation: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial biological screening of this compound. The modular nature of these assays allows for a tiered screening approach, starting with broad-spectrum assessments and progressing to more specific, target-based assays. Positive results in any of these screens should be followed by more in-depth studies, including mechanism of action elucidation, structure-activity relationship (SAR) studies with analogues, and evaluation in more complex cell-based or in vivo models. The versatility of the this compound scaffold suggests that it holds significant promise for the discovery of novel therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols: H3 Receptor Binding Assay Using Bavisant. BenchChem.
- Bio-protocol. (n.d.). LSD1 inhibition assay. Bio-protocol.
- Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17474-17496.
- Epigentek. (n.d.). EpiQuik™ Histone Demethylase LSD1 Activity/Inhibition Assay Kit. Epigentek.
- Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Assay Genie.
- BenchChem. (2025). Piperidine Derivatives as Enzyme Inhibitors: A Technical Guide. BenchChem.
- Sigma-Aldrich. (n.d.). DPP4 Activity Assay Kit (MAK088) - Technical Bulletin. Sigma-Aldrich.
- Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology.
- Rakers, C., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
- Cayman Chemical. (n.d.). LSD1 Inhibitor Screening Assay Kit. Cayman Chemical.
- Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4668-4673.
- Sigma-Aldrich. (n.d.). DPP4 Inhibitor Screening Kit (MAK203) - Technical Bulletin. Sigma-Aldrich.
- Abcam. (n.d.). ab133081 – Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit. Abcam.
- Al-Ghorbani, M., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 17(3), 945-955.
- Methylamine Supplier. (n.d.). 4-(Piperidin-4-Yloxy)Benzonitrile. Methylamine Supplier.
- Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829.
- Sivertsen, B., et al. (2019). Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method. Scientific Reports, 9(1), 1-13.
- CymitQuimica. (n.d.). CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile. CymitQuimica.
- Yurttaş, L., et al. (2016). Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention, 5(5), 40-42.
- Sugimoto, H., et al. (1998). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 41(11), 1938-1945.
- Jha, V., et al. (2021).
- Kiper, R. A. (n.d.). Properties of substance: benzonitrile. Chemister.ru.
- Szałaj, N., et al. (2022). Rational Design, Synthesis and Pharmacological Evaluation of Chalcones as Dual-Acting Compounds—Histamine H3 Receptor Ligands and MAO-B Inhibitors. International Journal of Molecular Sciences, 23(19), 11394.
- BLD Pharm. (n.d.). 149554-06-3|this compound. BLD Pharm.
- Chem-Impex. (n.d.). 4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt. Chem-Impex.
- Al-Gareeb, A. I., et al. (2023). Dipeptidyl Peptidase 4 Inhibitors: Novel Therapeutic Agents in the Management of Type II Diabetes Mellitus. Current Drug Targets.
- Al-Salahi, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 3. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. scispace.com [scispace.com]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. assaygenie.com [assaygenie.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lifetechindia.com [lifetechindia.com]
- 17. LSD1 inhibition assay [bio-protocol.org]
- 18. epigentek.com [epigentek.com]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 4-(piperidin-4-yl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(Piperidin-4-yl)benzonitrile is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a piperidine ring linked to a benzonitrile moiety, serves as a key scaffold in the synthesis of various pharmacologically active agents, including those targeting neurological disorders.[1] As with any active pharmaceutical ingredient (API) precursor or intermediate, rigorous analytical characterization is not merely a procedural step but a foundational requirement for ensuring quality, safety, and efficacy in the final drug product.[2] The identity, purity, and stability of this compound must be unequivocally established to guarantee reproducible downstream synthesis and to meet stringent regulatory standards.
This guide provides a detailed framework of orthogonal analytical techniques for the complete characterization of this compound. We move beyond simple procedural lists to explain the causality behind methodological choices, offering field-proven insights into data interpretation. The protocols described herein are designed as self-validating systems, ensuring trustworthiness and scientific integrity.
Physicochemical Properties & Handling
A foundational understanding of the material's basic properties is essential before commencing any analytical work. This data informs proper handling, storage, and the selection of appropriate solvents and conditions for analysis.
| Property | Value | Source |
| CAS Number | 149554-06-3 | [3] |
| Molecular Formula | C₁₂H₁₄N₂ | PubChem |
| Molecular Weight | 186.26 g/mol | PubChem |
| Appearance | Solid (Predicted) | [4] |
| Melting Point | 51 °C | [5] |
| Solubility | Low in water; Soluble in organic solvents like DMSO, Methanol, Chloroform. | [4][6] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and strong oxidizers.[4] |
Structural Elucidation and Confirmation
The primary goal of this stage is to confirm that the synthesized molecule is indeed this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the definitive techniques for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the gold standard for unambiguous structure determination.[7] By analyzing the chemical environment of each proton (¹H) and carbon (¹³C) atom, we can map the molecule's connectivity and confirm its identity. For a molecule like this compound, ¹H NMR provides critical information on the substitution pattern of the benzene ring and the conformation of the piperidine ring, while ¹³C NMR confirms the presence of all unique carbon atoms, including the characteristic nitrile carbon.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum at 298 K.
-
Set a spectral width appropriate for observing signals from approximately 0 to 10 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Set a spectral width of approximately 0 to 200 ppm.
-
A higher number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Data Interpretation: Expected Chemical Shifts
| Atom Position | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted | Rationale |
| Benzonitrile (Aromatic) | ~7.6 (d, 2H), ~7.5 (d, 2H) | ~145 (C-CN), ~132 (CH), ~128 (CH), ~112 (C-pip) | The electron-withdrawing nitrile group creates a characteristic AA'BB' splitting pattern for the para-substituted ring.[8][9] |
| Nitrile Carbon (-C≡N) | N/A | ~119 | The nitrile carbon is highly deshielded and appears in a distinct region of the ¹³C spectrum.[8] |
| Piperidine C4-H | ~2.9-3.1 (m, 1H) | ~43-45 | This proton is at the junction of the two rings and will show complex multiplicity. |
| Piperidine N-H | Variable (broad s, 1H) | N/A | The chemical shift is concentration and solvent-dependent; may exchange with D₂O. |
| Piperidine C2/C6-H (axial & eq.) | ~3.1-3.3 (m, 2H), ~2.7-2.9 (m, 2H) | ~45-47 | Protons adjacent to the nitrogen are deshielded. Axial and equatorial protons will have different shifts. |
| Piperidine C3/C5-H (axial & eq.) | ~1.7-1.9 (m, 2H), ~1.5-1.7 (m, 2H) | ~32-34 | Aliphatic protons further from the nitrogen atom. |
Note: Predicted shifts are based on data for similar benzonitrile and piperidine structures.[8][10][11] Actual values may vary based on solvent and experimental conditions.
Workflow Visualization
Mass Spectrometry (MS)
Expertise & Experience: MS provides an exact molecular weight, serving as a crucial, orthogonal confirmation of identity.[12] High-resolution mass spectrometry (HRMS) can determine the elemental composition, offering an extremely high degree of confidence. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source, often coupled with an HPLC system for sample introduction.
-
Infusion/Injection: Introduce the sample into the mass spectrometer via direct infusion or by injection through the LC system.
-
MS Acquisition:
-
Ionization Mode: Positive ESI mode is preferred to generate the [M+H]⁺ ion.
-
Mass Range: Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-400).
-
Resolution: For HRMS, use an instrument capable of high resolution (e.g., Orbitrap or TOF) to obtain an accurate mass measurement.
-
-
Data Analysis: Identify the peak corresponding to the protonated molecule. For HRMS, compare the measured accurate mass to the theoretical mass.
Data Interpretation
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₂H₁₄N₂ | N/A |
| Monoisotopic Mass | 186.1157 Da | Calculated for C₁₂H₁₄N₂ |
| Expected Ion [M+H]⁺ | 187.1235 Da | The piperidine nitrogen is basic and readily protonated in ESI+.[13] |
A measured mass within 5 ppm of the theoretical value provides strong evidence for the correct elemental composition.
Workflow Visualization
Purity Assessment and Impurity Profiling
Once identity is confirmed, the purity of the compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose due to its high resolution and quantitative power.[14]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products.[15] Purity is typically determined by calculating the peak area percent of the main component relative to all other peaks in the chromatogram. UV detection is suitable for this molecule due to the presence of the benzonitrile chromophore.
Experimental Protocol: RP-HPLC for Purity
-
System: An HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Sample Preparation:
-
Diluent: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5-1.0 mg/mL.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16][17]
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient might run from 10% B to 90% B over 20-30 minutes to elute all potential impurities.
-
Flow Rate: 1.0 mL/min.[17]
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: 230-240 nm, where the benzonitrile moiety absorbs strongly.[15]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine purity.
-
For impurity quantification, a reference standard is required to establish response factors. The method should be validated for linearity, precision, and accuracy according to ICH guidelines.[15]
-
Workflow Visualization
Complementary Analytical Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.[7] While not as structurally definitive as NMR, it provides a unique molecular fingerprint and is excellent for quick identity verification and for monitoring reaction progress.[18]
Experimental Protocol: FTIR-ATR
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
Data Interpretation: Key Functional Group Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Nitrile (-C≡N) | Stretch | 2220 - 2240 |
| N-H (Piperidine) | Stretch | 3300 - 3500 (often broad) |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
The presence of a sharp, strong peak around 2230 cm⁻¹ is a key diagnostic for the nitrile group.[19][20]
Thermal Analysis (DSC)
Expertise & Experience: Differential Scanning Calorimetry (DSC) is used to measure thermal properties, including a precise melting point, which is a key physical constant and indicator of purity.[21] Impurities typically broaden the melting endotherm and depress the melting point.
Experimental Protocol: DSC
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.
-
Instrumentation: A calibrated DSC instrument.
-
Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be 25 °C to 100 °C.
-
Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. A sharp endotherm is indicative of high purity.
Conclusion: The Power of an Orthogonal Approach
No single analytical technique can provide a complete picture of a chemical entity. The true power of characterization lies in the synergistic use of multiple, orthogonal methods. For this compound, NMR and MS definitively confirm the molecular structure. HPLC provides robust, quantitative data on purity and impurity levels. Finally, FTIR and DSC offer rapid, complementary verification of functional groups and physical properties.
By following these detailed protocols and understanding the principles behind them, researchers and drug developers can ensure the quality and integrity of their materials, building a solid analytical foundation for successful research and development.
References
- 4-(Piperidin-4-Yloxy)Benzonitrile - Methylamine Supplier. Methylamine Supplier.
- Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.
- bmse000284 Benzonitrile at BMRB. BMRB.
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC - NIH. National Center for Biotechnology Information.
- 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile. PubChem.
- Reference Standard Preparation & Characterization - Creative Biolabs. Creative Biolabs.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. ACS Division of Organic Chemistry.
- 4-Benzylpiperidine | C12H17N | CID 31738 - PubChem. PubChem.
- Spectral investigations of some piperidin-4-one molecular addition compounds. ResearchGate.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica.
- 4-[4-(1-Propionylindolin-5-yl)sulfonylpiperazino]benzonitrile | C22H24N4O3S | CID 44229060 - PubChem. PubChem.
- Quantitative Gas Chromatographic Analysis of [1-(4-piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin), in Human Urine - PubMed. National Center for Biotechnology Information.
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PubMed. National Center for Biotechnology Information.
- Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. MDPI.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. National Center for Biotechnology Information.
- UV-Vis, IR spectra and thermal studies of charge transfer complexes formed in the reaction of 4-benzylpiperidine with σ- And π-electron acceptors - Hamad Bin Khalifa University. Hamad Bin Khalifa University.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
- Conformational studies on some 3-chloro- 2,6-diaryl- piperidin-4-ones by 1H NMR spectra. Indian Academy of Sciences.
- Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. ResearchGate.
- Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC. National Center for Biotechnology Information.
- 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. ResearchGate.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - ResearchGate. ResearchGate.
- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent | Asian Journal of Chemistry. Asian Journal of Chemistry.
- FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule - PubMed. National Center for Biotechnology Information.
- Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl) - NIH. National Center for Biotechnology Information.
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. Organic Syntheses.
- HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies. SIELC Technologies.
- Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publications.
Sources
- 1. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 2. Reference Standard Preparation & Characterization - Creative Biolabs [creative-biolabs.com]
- 3. 149554-06-3|this compound|BLD Pharm [bldpharm.com]
- 4. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 5. 1204-85-9 CAS MSDS (4-PIPERIDIN-1-YL-BENZONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. rsc.org [rsc.org]
- 9. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile | C20H18ClF3N2O | CID 44339398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ptfarm.pl [ptfarm.pl]
- 16. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FTIR, FT-RAMAN, NMR, spectra, normal co-ordinate analysis, NBO, NLO and DFT calculation of N,N-diethyl-4-methylpiperazine-1-carboxamide molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
The Versatility of 4-(Piperidin-4-yl)benzonitrile in Modern Drug Discovery: Application Notes and Protocols
The 4-(piperidin-4-yl)benzonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas.[1][2] Its unique combination of a rigid piperidine ring and an electron-withdrawing benzonitrile group provides a foundational framework for developing potent and selective ligands for a variety of biological targets.[3][4] This guide offers an in-depth exploration of the applications of this compound in drug discovery, complete with detailed experimental protocols and insights into the rationale behind experimental design.
Physicochemical Properties and Strategic Importance
The strategic importance of the this compound moiety lies in its favorable physicochemical properties. The piperidine ring, typically in a chair conformation, offers a three-dimensional structure that can be readily functionalized to explore chemical space and optimize interactions with biological targets.[3] The benzonitrile group, a known bioisostere for other functional groups, contributes to the molecule's metabolic stability and can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking.[1]
| Property | Value/Description | Source |
| Molecular Formula | C₁₂H₁₄N₂ | [5] |
| Molecular Weight | 202.25 g/mol | [5] |
| Appearance | Typically a white to off-white crystalline powder | [6] |
| Solubility | Generally soluble in organic solvents like ethanol and dichloromethane, with limited solubility in water. | [4] |
| Reactivity | The nitrile group can undergo nucleophilic substitution and reduction, allowing for diverse chemical modifications. | [4] |
Key Therapeutic Applications and Biological Targets
The this compound scaffold has been successfully employed in the development of inhibitors and modulators for a range of biological targets, including enzymes and receptors implicated in various diseases.
Dipeptidyl Peptidase-4 (DPP-IV) Inhibition for Type 2 Diabetes
DPP-IV is a key enzyme in glucose homeostasis, and its inhibition is a validated therapeutic strategy for type 2 diabetes. Several potent DPP-IV inhibitors incorporate the this compound scaffold.[7][8]
Caption: DPP-IV inhibition by this compound derivatives.
This protocol outlines a standard procedure for evaluating the inhibitory activity of compounds containing the this compound scaffold against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 50 µL of assay buffer to each well.
-
Add 2 µL of the test compound dilutions to the respective wells.
-
Add 25 µL of the human recombinant DPP-IV enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the DPP-IV substrate solution to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
| Compound | Target | In Vitro Activity (IC₅₀) | Reference |
| (R)-40 | DPP-IV | 23.5 nM | [7] |
Hedgehog Signaling Pathway Inhibition in Cancer
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers.[9][10] Derivatives of this compound have been developed as potent inhibitors of this pathway.
Caption: Workflow for evaluating Hedgehog pathway inhibition.
This protocol describes a cell-based assay to quantify the inhibition of the Hedgehog signaling pathway.
Materials:
-
Shh-LIGHT2 cells (stably expressing a Gli-responsive firefly luciferase reporter)
-
DMEM supplemented with 10% FBS and antibiotics
-
Test compounds (dissolved in DMSO)
-
Luciferase assay reagent
-
96-well white, clear-bottom microplate
-
Luminometer
Procedure:
-
Seed Shh-LIGHT2 cells into a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.
| Compound | Target | In Vitro Activity (IC₅₀) | Reference |
| LKD1214 | Smoothened (SMO) | 0.023 µM | [9] |
Modulators of Opioid and Sigma Receptors for Neurological Disorders
The this compound scaffold is also prevalent in ligands targeting receptors in the central nervous system, such as nociceptin (NOP) and sigma (σ) receptors, which are implicated in pain, addiction, and psychiatric disorders.[11][12]
This protocol details a competitive binding assay to determine the affinity of test compounds for the NOP receptor.
Materials:
-
Cell membranes expressing the human NOP receptor
-
Radioligand (e.g., [³H]Nociceptin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂)
-
Test compounds (dissolved in DMSO)
-
Non-specific binding control (e.g., unlabeled Nociceptin)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a polypropylene tube, combine the cell membranes, radioligand, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Incubate the mixture at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and the percentage of inhibition for each concentration of the test compound.
-
Determine the Ki value using the Cheng-Prusoff equation.
| Compound | Target | In Vitro Activity (Kᵢ) | Reference |
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | σ₁ Receptor | 0.96 nM | [12] |
Synthesis of this compound Derivatives
A common synthetic route to derivatives of this compound involves the nucleophilic aromatic substitution of 4-fluorobenzonitrile with a piperidine derivative.[13]
Caption: General synthesis of a this compound derivative.
Procedure:
-
Dissolve 1-(piperidin-4-yl)piperidine (1.0 eq) and 4-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO).[13]
-
Heat the mixture to reflux for 3 hours.[13]
-
After cooling to room temperature, add water to the reaction mixture.[13]
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).[13]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by recrystallization from methanol to yield the desired 4-[4-(piperidin-1-yl)piperidin-1-yl]benzonitrile.[13]
Conclusion
The this compound scaffold is a testament to the power of privileged structures in accelerating drug discovery. Its favorable physicochemical properties and synthetic accessibility have made it a valuable starting point for the development of a diverse range of therapeutic agents. The protocols and data presented herein provide a comprehensive resource for researchers looking to leverage this versatile scaffold in their own drug discovery programs. By understanding the underlying principles of its design and application, scientists can continue to unlock the full potential of this compound in addressing unmet medical needs.
References
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- (PDF) Piperidine nucleus in the field of drug discovery.
- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Blogger. [Link]
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases.
- A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor.
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
- Structure-Activity Relationship Studies Reveals New Astemizole Analogues Active Against Plasmodium falciparum In vitro. University of Pretoria. [Link]
- Synthesis and structure-activity relationship of N-(piperidin-4-yl)
- 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. MySkinRecipes. [Link]
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubMed. [Link]
- 4-[1-(4-Cyano-4,4-diphenyl-butyl)-4-hydroxy-piperidin-4-yl]-benzonitrile. PubChem. [Link]
- Design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors. PubMed. [Link]
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- Quantitative bioactivity signatures of dietary supplements and natural products.
- Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. [Link]
- Quantitative Structure-Activity Study of the Toxicity of Benzonitriles to the Ciliate Tetrahymena Pyriformis. PubMed. [Link]
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
- Preparation method of 4-nitro-piperidine derivative.
- An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
- Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors. PubMed. [Link]
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed. [Link]
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Brieflands. [Link]
- (PDF) A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, suppresses hedgehog signaling and drug‐resistant tumor growth.
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Brieflands. [Link]
- Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. MDPI. [Link]
- A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. PubMed. [Link]
- Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5)
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 5. 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Synthesis, Biological Evaluation, and Molecular Docking of (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile as Dipeptidyl Peptidase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(Piperidin-4-yl)benzonitrile as a Versatile Intermediate in Organic Synthesis
Overview: The Strategic Value of 4-(Piperidin-4-yl)benzonitrile
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. This compound has emerged as a particularly valuable intermediate due to the convergence of two privileged structural motifs within a single, synthetically versatile scaffold.
The piperidine ring is a ubiquitous feature in a vast number of FDA-approved drugs, especially those targeting the central nervous system (CNS). Its saturated, three-dimensional structure allows for precise spatial orientation of substituents, enhancing binding affinity and selectivity for protein targets while often improving pharmacokinetic properties like solubility and metabolic stability.
Concurrently, the benzonitrile moiety serves multiple critical functions. It can act as a bioisosteric replacement for other functional groups, engage in crucial hydrogen bonding interactions as an acceptor, and, most importantly, serve as a versatile synthetic handle for a wide array of chemical transformations. This dual functionality makes this compound a powerful precursor for constructing complex molecular architectures.
These application notes provide an in-depth guide to the synthetic utility of this intermediate, focusing on core reactions at the piperidine nitrogen and its application in the synthesis of high-value bioactive scaffolds, such as inhibitors of Fatty Acid Amide Hydrolase (FAAH).
Physicochemical & Safety Data
A summary of key properties for this compound is provided below. Researchers should always consult the latest Safety Data Sheet (SDS) before handling.
| Property | Value | Source |
| CAS Number | 149554-06-3 | [1] |
| Molecular Formula | C₁₂H₁₄N₂ | - |
| Molecular Weight | 186.25 g/mol | - |
| Appearance | Off-white to light yellow solid | - |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [2] |
Core Synthetic Transformations at the Piperidine Nitrogen
The secondary amine of the piperidine ring is the primary site of reactivity, providing a direct attachment point for introducing molecular diversity. The following protocols detail two of the most robust and widely utilized methods for its functionalization: Palladium-catalyzed N-arylation and N-alkylation via reductive amination.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides under relatively mild conditions.[3] This method is indispensable for accessing N-aryl piperidine scaffolds, which are prevalent in pharmacologically active molecules.
Causality & Experimental Rationale: The success of this cross-coupling reaction hinges on the precise interplay of the palladium catalyst, a bulky, electron-rich phosphine ligand, and a suitable base. The palladium(0) species initiates the catalytic cycle by undergoing oxidative addition into the aryl halide C-X bond. The phosphine ligand (e.g., XPhos, SPhos) is crucial; its steric bulk promotes the reductive elimination of the final product, while its electron-donating nature facilitates the initial oxidative addition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the piperidine nitrogen, forming the active amine anion for coupling. Anhydrous and oxygen-free conditions are critical to prevent catalyst deactivation and side reactions.
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add this compound (1.0 equiv.), the desired aryl halide (1.1-1.2 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.[3]
-
Solvent Addition: Add anhydrous, degassed toluene (5-10 mL per mmol of the limiting reagent) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-arylated product.
Application in the Synthesis of Bioactive Scaffolds
The true measure of a building block's value is its successful application in the synthesis of biologically relevant molecules. This compound is an excellent precursor for constructing inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme implicated in pain and inflammation.[4][5]
Case Study: Synthesis of Urea-Based FAAH Inhibitor Scaffolds
Many potent FAAH inhibitors feature a piperidine or piperazine urea scaffold.[4][6][7] These compounds often act as covalent inhibitors by carbamylating the enzyme's active site serine nucleophile (Ser241).[4][5] The piperidine nitrogen of our intermediate is an ideal handle to install this critical urea functionality.
Synthetic Rationale: The formation of a urea is a straightforward and high-yielding reaction involving the addition of an amine to an isocyanate. This reaction requires no catalyst and typically proceeds to completion at room temperature. The choice of the isocyanate component is critical for tuning the pharmacological activity of the final compound. For this protocol, we will use a generic aryl isocyanate as a representative example.
Caption: Synthesis of a urea-based FAAH inhibitor scaffold.
Step-by-Step Protocol: Urea Formation
-
Setup: Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere in a round-bottom flask.
-
Reagent Addition: To this stirred solution, add the desired aryl isocyanate (1.0-1.05 equiv.) dropwise at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is often complete within 1-4 hours.
-
Isolation: Upon completion, a precipitate of the urea product may form. If so, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by flash column chromatography.
The Benzonitrile Moiety as a Synthetic Handle
While the piperidine nitrogen is the most common site for initial diversification, the benzonitrile group offers a secondary avenue for strategic modifications, significantly expanding the synthetic possibilities.
Protocol 2: Reduction of Nitrile to a Primary Aminomethyl Group
Reduction of the nitrile to a benzylamine derivative unlocks a wealth of subsequent chemistry. This transformation converts a hydrogen bond acceptor (nitrile) into a potent hydrogen bond donor and a nucleophilic handle (amine), which can drastically alter the pharmacological profile of the molecule.
Synthetic Rationale: This reduction requires a potent reducing agent. Catalytic hydrogenation (e.g., using H₂, Raney Nickel, or Pd/C in an acidic or ammoniacal alcoholic solution) or chemical reduction (e.g., with LiAlH₄ or BH₃) are common methods. A critical consideration is the potential for N-alkylation of the piperidine nitrogen by the newly formed benzylamine. To prevent this self-condensation, it is best practice to first protect the piperidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, which can be easily removed later under acidic conditions.
Sources
- 1. 149554-06-3|this compound|BLD Pharm [bldpharm.com]
- 2. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Novel RAS/MAPK Pathway Modulators Using the 4-(Piperidin-4-yl)benzonitrile Scaffold
Abstract: The 4-(piperidin-4-yl)benzonitrile moiety is a versatile chemical scaffold utilized in the synthesis of bioactive molecules, including kinase and enzyme inhibitors.[1][2] This guide provides a strategic framework and detailed protocols for researchers aiming to characterize the cellular activity of novel compounds derived from this scaffold, with a focus on the therapeutically significant RAS/MAPK signaling pathway. We present a tiered, hypothesis-driven approach, moving from broad phenotypic screening to specific pathway analysis and direct target engagement, ensuring a robust and logical progression for compound characterization in a drug discovery context.
Introduction and Scientific Rationale
The Kirsten Rat Sarcoma (KRAS) viral oncogene and its associated signaling network, primarily the RAF/MEK/ERK (MAPK) pathway, are central to regulating cell proliferation, differentiation, and survival.[3] Mutations that lock RAS proteins in their active, GTP-bound state are drivers in a significant percentage of human cancers, making the pathway a critical target for therapeutic intervention.[3][4] The development of small molecule inhibitors against key nodes in this pathway—such as the guanine nucleotide exchange factor SOS1, RAS itself, or the phosphatase SHP2 which modulates pathway activation—is a major focus of modern oncology research.[5][6][7]
The this compound structure represents a key starting point or intermediate in the synthesis of such targeted agents.[1][2] When a researcher synthesizes or acquires a novel compound based on this scaffold, a systematic approach is required to determine if it has the desired biological effect. This document outlines a validated workflow to:
-
Determine the anti-proliferative effects of a test compound on cancer cells.
-
Confirm whether these effects are mediated by inhibition of the RAS/MAPK pathway.
-
Verify direct binding and engagement of the compound with its intracellular target.
This strategic workflow ensures that experimental resources are used efficiently and that the resulting data provides a clear, interpretable picture of the compound's mechanism of action.
The Experimental Workflow: A Tiered Screening Approach
A successful compound characterization campaign follows a logical funnel, starting with broad, high-throughput assays and progressing to more complex, mechanism-focused experiments. This minimizes effort spent on inactive compounds and builds a strong evidence base for promising leads.
Caption: Simplified RAS/MAPK signaling pathway highlighting potential inhibitor targets.
Materials:
-
Cell Line: A sensitive KRAS-mutant cell line (e.g., H2122, H358). [4]* Reagents: RIPA buffer, protease and phosphatase inhibitors, BCA protein assay kit. [4]* Antibodies: Primary antibodies against p-ERK (T202/Y204), total ERK, and a loading control (e.g., GAPDH). HRP-conjugated secondary antibody.
-
Equipment: SDS-PAGE gels, PVDF membrane, Western blot transfer system, imaging system. [4] Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells (e.g., 0.5% FBS medium) for 12-24 hours to reduce basal pathway activity.
-
Pre-treat cells with a serial dilution of the test compound (at concentrations around the IC50 value) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the pathway with a growth factor (e.g., 10 ng/mL EGF) for 15 minutes (if necessary to induce a strong signal).
-
-
Cell Lysis and Protein Quantification:
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) and separate on an SDS-PAGE gel. [4] * Transfer the proteins to a PVDF membrane. [4] * Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. [4] * Incubate with primary antibodies (e.g., anti-p-ERK, 1:1000) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply an ECL substrate, and image the blot.
-
Strip the membrane and re-probe for total ERK and GAPDH to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each condition.
-
A successful compound will show a dose-dependent decrease in this ratio compared to the stimulated vehicle control.
-
Tier 3 Protocol: Cellular Thermal Shift Assay (CETSA®)
Observing pathway inhibition is strong evidence, but it does not prove the compound binds directly to its intended target. Off-target effects can sometimes produce similar results. [6]The Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in intact cells. [6] Principle: When a protein binds to a ligand (like our test compound), its thermal stability typically increases. In CETSA, cells are treated with the compound and then heated. The target protein, if stabilized by the compound, will remain soluble at higher temperatures compared to the unbound protein, which denatures and aggregates. The amount of soluble protein remaining is then quantified. [8] Materials:
-
Cell Line: A cell line expressing the target of interest (e.g., HEK293T overexpressing tagged-SHP2). [8]* Equipment: Thermal cycler for heating 384-well plates, centrifuge. [6][8]* Detection: An appropriate detection method for the soluble protein. For example, if using an enzyme fragment complementation (EFC) tag on the target protein, a luminescence-based detection kit is used. [8]* Plates: 384-well PCR plates. [8] Step-by-Step Methodology:
-
Cell Treatment:
-
Harvest and resuspend cells.
-
Treat cells in suspension with a serial dilution of the test compound or vehicle (DMSO) for 1 hour at 37°C. [6]
-
-
Heat Shock:
-
Lysis and Clarification:
-
Detection of Soluble Protein:
-
Carefully transfer the supernatant, containing the soluble protein fraction, to a new assay plate (e.g., a white 384-well plate for luminescence). [6] * Quantify the amount of soluble target protein using the chosen detection method (e.g., add EFC detection reagents and measure luminescence).
-
-
Data Analysis:
-
Temperature Gradient: Plot the signal (e.g., luminescence) against temperature for both vehicle and compound-treated cells. A shift in the melting curve to the right indicates thermal stabilization and thus, target engagement.
-
Isothermal Dose-Response: Once an optimal temperature is identified (a temperature where there is a large window between the stabilized and unstabilized protein), perform a dose-response experiment. [8]Plot the signal against the log of the compound concentration to calculate an EC50 for target engagement. [8]
-
Conclusion and Future Directions
Following this three-tiered workflow, a researcher can confidently characterize a novel compound based on the this compound scaffold. A compound that demonstrates potent anti-proliferative activity (Tier 1), clearly modulates downstream RAS/MAPK signaling (Tier 2), and shows direct target engagement in a CETSA assay (Tier 3) is a highly validated lead. Such a compound is ready for more advanced preclinical studies, including selectivity profiling, pharmacokinetic analysis, and in vivo efficacy models. This structured, evidence-based approach is fundamental to the successful translation of chemical scaffolds into next-generation therapeutics.
References
- Springer Nature Experiments. (n.d.). High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay.
- National Center for Biotechnology Information. (n.d.). Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors.
- bioRxiv. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders.
- ResearchGate. (2024). A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders.
- Chem-Impex. (n.d.). 4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt.
- Drug Target Review. (2021). High-throughput screening protocol created to discover SHP2 inhibitors.
- National Center for Biotechnology Information. (n.d.). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors.
- RSC Publishing. (2024). Discovery of novel SOS1 inhibitors using machine learning.
- MySkinRecipes. (n.d.). 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.
- AACR Journals. (2025). SOS1 Inhibition Enhances the Efficacy of KRAS G12C Inhibitors and Delays Resistance in Lung Adenocarcinoma.
- PubChem. (n.d.). 4-[1-(4-Cyano-4,4-diphenyl-butyl)-4-hydroxy-piperidin-4-yl]-benzonitrile.
- National Center for Biotechnology Information. (n.d.). Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of SOS1 inhibitor-based degraders to target KRAS-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 4-(Piperidin-4-yl)benzonitrile in Synthetic Chemistry
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the reaction conditions and synthetic utility of 4-(piperidin-4-yl)benzonitrile. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] These application notes detail established protocols for the synthesis of the title compound, its functionalization via N-arylation and N-alkylation, and transformations of the nitrile moiety. The causality behind experimental choices, self-validating protocols, and authoritative references are provided to ensure scientific integrity and practical applicability.
Introduction: The Significance of the this compound Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry. Its structure combines a flexible, three-dimensional piperidine ring with a synthetically versatile benzonitrile group. The piperidine core is a common feature in many approved drugs, contributing to favorable physicochemical properties such as solubility and bioavailability.[3] The benzonitrile group serves as a valuable synthetic handle for the introduction of diverse functionalities or can act as a key pharmacophoric element. This unique combination makes this compound a sought-after intermediate in the development of novel therapeutics, particularly in neuroscience and oncology.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, scalability, and the desired purity profile. A common and efficient method involves the reductive amination of N-Boc-4-piperidone with 4-aminobenzonitrile, followed by deprotection of the Boc group.
Reductive Amination Approach
Reductive amination is a robust and widely used method for the formation of carbon-nitrogen bonds.[4][5] This approach typically involves the in-situ formation of an imine or enamine from a carbonyl compound and an amine, which is then reduced to the corresponding amine.
Protocol 1: Two-Step Synthesis via Reductive Amination and Boc Deprotection
Step A: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 equiv.) and 4-aminobenzonitrile (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.) portion-wise to the stirred solution at room temperature. The use of NaBH(OAc)₃ is advantageous due to its mildness and selectivity.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, tert-butyl 4-(4-cyanophenylamino)piperidine-1-carboxylate, can be purified by flash column chromatography on silica gel.
Step B: N-Boc Deprotection
-
Acidic Cleavage: Dissolve the purified Boc-protected intermediate from Step A in a suitable solvent like DCM or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) or a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane.[7]
-
Reaction Progression: Stir the mixture at room temperature for 1-4 hours. The deprotection is usually rapid and can be monitored by TLC or LC-MS.[7]
-
Isolation:
-
For TFA deprotection, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting salt can be neutralized with a base to obtain the free amine.[7]
-
For HCl in dioxane, the hydrochloride salt of the product often precipitates and can be collected by filtration.[7]
-
Diagram 1: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
N-Arylation Reactions: The Buchwald-Hartwig Amination
The secondary amine of the piperidine ring in this compound is a prime site for functionalization. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperidines.[8][9]
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. For sterically demanding substrates or less reactive aryl halides, the use of specialized phosphine ligands is often necessary to achieve high yields.[10]
| Parameter | Condition | Rationale/Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective palladium sources.[10] |
| Ligand | XPhos, RuPhos, SPhos | Bulky, electron-rich phosphine ligands that promote reductive elimination.[10] |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[10] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, aprotic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion.[10] |
| Table 1: General Conditions for Buchwald-Hartwig N-Arylation. |
Protocol 2: Buchwald-Hartwig N-Arylation
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the aryl halide (1.1-1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
N-Alkylation Reactions
Direct N-alkylation of this compound with alkyl halides provides a straightforward route to N-alkyl derivatives. The reaction proceeds via an Sₙ2 mechanism. A base is typically required to neutralize the hydrohalic acid formed during the reaction.[11]
| Parameter | Condition | Rationale/Notes |
| Alkylating Agent | Alkyl bromide, Alkyl iodide | Iodides are generally more reactive than bromides.[12] |
| Base | K₂CO₃, Et₃N, DIPEA | A non-nucleophilic base is preferred to avoid competing reactions.[11][12] |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents facilitate Sₙ2 reactions.[12] |
| Temperature | Room Temperature to 70 °C | Mild heating may be required for less reactive alkyl halides.[12] |
| Table 2: General Conditions for N-Alkylation. |
Protocol 3: N-Alkylation with an Alkyl Halide
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the base (e.g., K₂CO₃, 1.5-2.0 equiv.) in an anhydrous solvent such as acetonitrile or DMF.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (1.1 equiv.) to the stirred mixture at room temperature.[12]
-
Reaction: Stir the reaction at room temperature or heat to 50-70 °C if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the base. Remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Transformations of the Nitrile Group
The cyano group of this compound is a versatile functional group that can be converted into other important moieties, such as carboxylic acids or primary amines.
Hydrolysis to a Carboxylic Acid
Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions.[13][14][15] The reaction proceeds through an amide intermediate.[13]
Protocol 4: Basic Hydrolysis of the Nitrile
-
Reaction Setup: In a round-bottom flask, suspend this compound or its N-protected derivative in an aqueous solution of a strong base, such as 10-20% sodium hydroxide (NaOH).
-
Reflux: Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. The carboxylic acid product will precipitate.[16]
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry.[16]
Reduction to a Primary Amine
The reduction of the nitrile group to a primary amine (a benzylamine derivative) can be achieved using various reducing agents, most commonly catalytic hydrogenation or metal hydrides.[17]
Protocol 5: Catalytic Hydrogenation of the Nitrile
-
Catalyst and Substrate: To a hydrogenation vessel, add the N-protected this compound derivative, a suitable solvent (e.g., methanol or ethanol), and a hydrogenation catalyst such as Raney Nickel or Palladium on carbon (Pd/C).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir or shake the mixture at room temperature until the hydrogen uptake ceases.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can be further purified if necessary.
Diagram 3: Transformations of the Nitrile Group
Caption: Key transformations of the nitrile functionality.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. The protocols detailed in these application notes provide robust and reproducible methods for its synthesis and derivatization. By understanding the principles behind these reaction conditions, researchers can effectively utilize this scaffold to construct complex molecules with potential therapeutic applications.
References
- Xu, G.-b., Shi, J.-y., Chen, L.-j., & Luo, Y.-f. (2009). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3179.
- ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- SciSpace. (n.d.). A Generic Approach for the Catalytic Reduction of Nitriles.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Thieme. (n.d.). Catalytic Reduction of Nitriles.
- ResearchGate. (2025). Recent progress in reductive amination reaction.
- The Royal Society of Chemistry. (n.d.). Experimental Procedures.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Arkivoc.
- Calvin Digital Commons. (2020). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
- Appretech Scientific Limited. (n.d.). 4-(piperidin-4-yloxy)benzonitrile hydrochloride.
- ResearchGate. (2025). A Generic Approach for the Catalytic Reduction of Nitriles | Request PDF.
- ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ResearchGate. (2025). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
- Ventura College Organic Chemistry Lab. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
- Wikipedia. (n.d.). Nitrile reduction.
- Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs.
- Beilstein Journals. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
- ResearchGate. (2025). High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization (Reductive Lactamization) | Request PDF.
- Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- PubMed. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- ResearchGate. (n.d.). Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers | Request PDF.
- Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
- MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds.
- Chemguide. (n.d.). hydrolysis of nitriles.
- National Institutes of Health. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds.
- Li, J. J., & Yang, M. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.
- RSC Publishing. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines.
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
- PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery.
- MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
- ResearchGate. (2025). Synthesis of 4-Carboxy-4-pyridylpiperidines Through Palladium-Catalyzed α-Arylation of Esters | Request PDF.
- Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition.
Sources
- 1. A New Way of Creating the Building Blocks of Drugs | Technology Networks [technologynetworks.com]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 17. Nitrile reduction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 4-(Piperidin-4-yl)benzonitrile in a Laboratory Setting
Introduction
4-(Piperidin-4-yl)benzonitrile is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, which combines a reactive secondary amine within a piperidine ring and a versatile benzonitrile moiety, makes it a valuable scaffold for creating diverse chemical libraries. The piperidine core is a prevalent feature in numerous approved pharmaceuticals, often enhancing biological activity, solubility, and bioavailability, while the benzonitrile group serves as a key interaction point or a precursor for other functional groups.[1][2] This guide provides an in-depth look at the properties, handling, and core applications of this compound, offering detailed protocols for its most common and impactful laboratory transformations. These protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to rationally design and execute their synthetic strategies in areas such as oncology, neuroscience, and anti-inflammatory agent discovery.[1][3][4]
Physicochemical Properties, Safety, and Handling
A thorough understanding of the compound's properties and safety requirements is the foundation of any successful and safe experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 149554-06-3 | [5][6] |
| Molecular Formula | C₁₂H₁₄N₂ | [5][6] |
| Molecular Weight | 186.25 g/mol | [5][6] |
| Appearance | White to off-white solid/crystalline powder | [1][2] |
| Purity | Typically ≥95-98% | [1][6][7] |
| Solubility | Soluble in polar organic solvents (e.g., DCM, Methanol) | [2] |
| Storage | Store at 0-8 °C in a tightly sealed container, protected from light and moisture | [1][6][8] |
Storage and Stability
This compound is generally stable under standard laboratory conditions.[9] However, to prevent degradation, it should be stored in a cool, dry, and well-ventilated area away from incompatible substances.[8] The secondary amine can be susceptible to oxidation over time, and the compound can be sensitive to strong acids and bases.[9][10] Storing under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability.
Safety and Handling
Safe handling is paramount. Similar piperidine and benzonitrile derivatives are classified as hazardous.[10][11][12] Adherence to the following guidelines is mandatory.
Table 2: Safety and Handling Precautions
| Precaution Category | Guideline | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). | [10][13] |
| Engineering Controls | All handling of the solid and its solutions should be conducted in a certified chemical fume hood. | [13] |
| Handling Practices | Avoid generating and inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [13][14] |
| First Aid (General) | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention in all cases of exposure. | [10][12][13] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and reducing agents. | [10][11][13] |
Core Reactivity and Synthetic Utility
The synthetic value of this compound stems from its two distinct functional handles, which can be addressed with high chemoselectivity. The secondary amine of the piperidine ring is a nucleophilic site, ideal for introducing molecular diversity through N-alkylation and N-arylation. The nitrile group offers a different set of synthetic possibilities, including reduction to a primary amine or hydrolysis to a carboxylic acid.[9][15]
Caption: Key reactive sites of this compound.
Application Protocol 1: N-Alkylation via Reductive Amination
Introduction and Rationale
Reductive amination is one of the most robust and widely used methods for the N-alkylation of secondary amines.[16] This one-pot procedure involves the reaction of the piperidine nitrogen with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[17] This transformation is fundamental in structure-activity relationship (SAR) studies, allowing for the systematic exploration of how different N-substituents impact a compound's biological activity.
The choice of reducing agent is critical. While sodium borohydride (NaBH₄) can be used, it can also reduce the starting aldehyde/ketone.[18] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a milder and more selective reagent, reacting much faster with the protonated iminium ion than with the carbonyl starting material, thus minimizing side reactions and leading to cleaner, higher-yield transformations.[18][19]
Reaction Mechanism Workflow
The reaction proceeds through a two-stage, one-pot process. First, the nucleophilic piperidine amine attacks the electrophilic carbonyl carbon of the aldehyde, which is often weakly acid-catalyzed. The resulting hemiaminal intermediate then dehydrates to form a transient iminium ion. In the second stage, the hydride reagent, NaBH(OAc)₃, selectively delivers a hydride to the electrophilic iminium carbon to yield the final N-alkylated product.[20]
Caption: General workflow for reductive amination.
Detailed Experimental Protocol: Synthesis of N-Benzyl-4-(4-cyanophenyl)piperidine
This protocol is a representative example adapted from established procedures for reductive amination.[17]
-
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 5.37 mmol).
-
Dissolve the starting material in anhydrous DCM (e.g., 25 mL) under ambient atmosphere.
-
Add benzaldehyde (e.g., 0.60 g, 5.64 mmol) to the stirred solution. Stir the mixture at room temperature for 30 minutes to allow for initial hemiaminal formation.
-
Carefully add sodium triacetoxyborohydride (e.g., 2.28 g, 8.05 mmol) portion-wise over 15 minutes. Causality Note: Portion-wise addition helps to control any initial exotherm and ensure a smooth reaction.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality Note: The bicarbonate solution neutralizes the acidic byproducts of the reaction.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(4-cyanophenyl)piperidine.
-
Application Protocol 2: N-Arylation via Buchwald-Hartwig Amination
Introduction and Rationale
The formation of N-aryl piperidines is a critical transformation in the synthesis of many pharmaceutical agents, including kinase inhibitors.[21][22] While classical methods like nucleophilic aromatic substitution are limited to highly activated aryl halides, the palladium-catalyzed Buchwald-Hartwig amination has become a powerful and versatile method for forming C-N bonds with a broad range of aryl halides and pseudohalides.[23] The reaction's success with challenging substrates is highly dependent on the synergistic combination of a palladium precursor and a bulky, electron-rich phosphine ligand, which facilitates the key steps of the catalytic cycle.[23]
Catalytic Cycle Diagram
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving the palladium center. The cycle is generally understood to involve: 1) Oxidative addition of the aryl halide to the active Pd(0) catalyst, forming a Pd(II) complex. 2) Coordination of the amine and deprotonation by the base to form a palladium-amido complex. 3) Reductive elimination from this complex to form the C-N bond of the product and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-(4-cyanophenyl)piperidine
This protocol is a representative example adapted from general procedures for palladium-catalyzed N-arylation.[23]
-
Materials:
-
This compound (1.0 eq)
-
1-Bromo-4-methoxybenzene (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 eq)
-
Anhydrous Toluene
-
Celite
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Strictly Inert Conditions Required: In a glovebox or under a steady stream of inert gas (Argon or Nitrogen), add this compound (1.0 eq), 1-bromo-4-methoxybenzene (1.2 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.5 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar. Causality Note: Oxygen can deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical for reaction success.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Causality Note: Celite is an inert filter aid that helps remove fine palladium black particles that might otherwise pass through standard filter paper.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
-
Conclusion
This compound is a highly valuable and versatile building block for modern drug discovery. Its dual reactivity allows for the selective and efficient introduction of diverse substituents at the piperidine nitrogen through robust methods like reductive amination and Buchwald-Hartwig amination. The protocols and rationale provided herein serve as a practical guide for researchers to harness the full synthetic potential of this scaffold, enabling the creation of novel chemical entities for the development of next-generation therapeutics.
References
- 4-(Piperidin-4-Yloxy)Benzonitrile - Methylamine Supplier. (n.d.).
- Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992). (n.d.). EvitaChem.
- 4-(Piperidin-4-yloxy)benzonitrile, HCl. (n.d.). CymitQuimica.
- 4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt. (n.d.). Chem-Impex.
- Xu, G.-b., Shi, J.-y., Chen, L.-j., & Luo, Y.-f. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2), o284.
- SAFETY DATA SHEET - 4-Piperazin-1-yl-benzonitrile. (2023, August 25). Fisher Scientific.
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. (n.d.). Benchchem.
- 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. (n.d.). MySkinRecipes.
- SAFETY DATA SHEET - 4-Piperidin-1-ylbenzonitrile. (n.d.). Fisher Scientific.
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. (2010). IUCr Journals.
- 4-PIPERIDIN-1-YL-BENZONITRILE Property. (n.d.). ChemicalBook.
- Reductive Amination Protocols for 1-Benzyl-4-piperidone: A Detailed Guide for Researchers. (n.d.). Benchchem.
- SAFETY DATA SHEET - Benzonitrile. (2009, September 22). Fisher Scientific.
- SAFETY DATA SHEET - 2-(Piperidin-4-yloxy)benzonitrile. (2024, March 5). Fisher Scientific.
- Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline. (n.d.). Benchchem.
- SAFETY DATA SHEET - 4-Piperidinobenzonitrile. (2024, March 7). MilliporeSigma.
- This compound. (n.d.). Shanghai Coview Chemical Technology Co., Ltd.
- 4-(4-HYDROXY-PIPERIDIN-1-YL)-BENZONITRILE synthesis. (n.d.). ChemicalBook.
- Li, Y., et al. (2017). Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3470.
- This compound hydrochloride CAS NO.162997-34-4. (n.d.). LookChem.
- CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile. (n.d.). CymitQuimica.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- 149554-06-3 | this compound. (n.d.). ChemScene.
- 4-(piperidin-4-yloxy)benzonitrile hydrochloride. (n.d.). Appretech Scientific Limited.
- Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline. (n.d.). Benchchem.
- Benzonitrile CAS No 100-47-0 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.
- 149554-06-3|this compound. (n.d.). BLD Pharm.
- Novel polymorphic forms of ... benzonitrile hydrochloride salt .... (n.d.). Google Patents.
- Zhang, Y., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 348(11), 786-793. PubMed. [Link]
- Foloppe, N., et al. (2006). ...benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(16), 4273-4279. PubMed. [Link]
- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(18), 4143.
- CAS 333954-90-8 4-(piperidin-4-yloxy)benzonitrile hydrochloride. (n.d.). BOC Sciences.
- Unraveling the Reactivity of Benzonitrile Derivatives.... (n.d.). Benchchem.
- Deng, W., et al. (2005). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Angewandte Chemie International Edition, 44(10), 1543-1546.
- Fabry, D. C., et al. (2013). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. Chemical Science, 4(5), 2241-2247. RSC Publishing. [Link]
- Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
- Singh, V., & Kumar, S. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-83. Beilstein-Institut. [Link]
- Addie, M., et al. (2013). Discovery of ... (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. PubMed. [Link]
- Zabludoff, S., et al. (2012). Discovery of checkpoint kinase inhibitor ... (AZD7762) by structure-based design.... Journal of Medicinal Chemistry, 55(11), 5143-5154. PubMed. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 3. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]
- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - 上海柯维化学技术有限公司 [kewelchem.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound hydrochloride, CasNo.162997-34-4 Shanghai Wisacheam Pharmaceutical Technology Co., Ltd China (Mainland) [shanghaiweifenqi.lookchem.com]
- 8. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 9. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.dk [fishersci.dk]
- 13. fishersci.ca [fishersci.ca]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of checkpoint kinase inhibitor (S)-5-(3-fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by structure-based design and optimization of thiophenecarboxamide ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the N-Alkylation of 4-(Piperidin-4-yl)benzonitrile
Introduction
The 4-(piperidin-4-yl)benzonitrile scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. The secondary amine of the piperidine ring offers a crucial handle for chemical modification, allowing for the introduction of various alkyl substituents to modulate the pharmacological properties of the parent molecule. N-alkylation of this scaffold is a key synthetic transformation for generating libraries of compounds for drug discovery programs, particularly in the development of ligands for G-protein coupled receptors (GPCRs) such as dopamine and opioid receptors.[1] This document provides detailed protocols for two robust and widely employed methods for the N-alkylation of this compound: direct N-alkylation with alkyl halides and reductive amination with carbonyl compounds.
Scientific Principles of N-Alkylation
The N-alkylation of secondary amines, such as the piperidine nitrogen in this compound, is a fundamental reaction in organic synthesis.[2] The choice between direct alkylation and reductive amination is often dictated by the nature of the desired alkyl group, the reactivity of the alkylating agent, and the desired reaction conditions.
-
Direct N-Alkylation: This method involves a nucleophilic substitution (SN2) reaction where the lone pair of electrons on the piperidine nitrogen attacks an electrophilic carbon of an alkyl halide, forming a new carbon-nitrogen bond.[3] A base is typically required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction. A significant challenge with this method is the potential for over-alkylation, where the newly formed tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt.[3][4] Careful control of stoichiometry and reaction conditions can help to minimize this side reaction.[5]
-
Reductive Amination: This versatile and often milder method involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion. This ion is then reduced in situ by a hydride-based reducing agent to yield the N-alkylated product.[1] A key advantage of reductive amination is that it avoids the issue of over-alkylation, as the tertiary amine product is not reactive under the reaction conditions.[2] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent for this transformation due to its mildness and selectivity for iminium ions over carbonyl compounds.[1]
Experimental Protocols
Protocol 1: Direct N-Alkylation with Alkyl Halides
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a non-nucleophilic base.
Materials and Reagents:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA, Hünig's base)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringe and needle
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chamber
Workflow Diagram:
Caption: General workflow for direct N-alkylation.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Add a non-nucleophilic base such as potassium carbonate (2.0 eq.) or DIPEA (1.5 eq.).[6]
-
Add a suitable anhydrous solvent such as DMF or acetonitrile to dissolve the starting material.
-
Flush the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Slowly add the alkyl halide (1.1-1.2 eq.) to the stirred solution at room temperature. For highly reactive alkyl halides, slow addition via a syringe pump is recommended to minimize the formation of quaternary ammonium salts.[6]
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by thin-layer chromatography (TLC).[7]
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[7]
Protocol 2: N-Alkylation via Reductive Amination
This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride as the reducing agent.
Materials and Reagents:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Glassware for extraction and filtration
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Workflow Diagram:
Caption: General workflow for N-alkylation via reductive amination.
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) at room temperature, add the aldehyde or ketone (1.1 eq.).[1]
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.[1]
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.[1]
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[1]
-
Separate the organic layer and extract the aqueous layer with DCM (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[1]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[1]
Data Presentation
The following table provides a comparative overview of the two N-alkylation methods, highlighting key reaction parameters.
| Parameter | Direct N-Alkylation with Alkyl Halides | N-Alkylation via Reductive Amination |
| Alkylating Agent | Alkyl halides (e.g., R-Br, R-I) | Aldehydes (R-CHO) or Ketones (R₂C=O) |
| Key Reagents | Non-nucleophilic base (e.g., K₂CO₃, DIPEA) | Reducing agent (e.g., NaBH(OAc)₃) |
| Common Solvents | DMF, ACN | DCM, THF |
| Reaction Temperature | Room temperature to 80 °C | Room temperature |
| Key Advantage | Straightforward for simple alkylations | Avoids over-alkylation, milder conditions |
| Potential Drawback | Risk of quaternary ammonium salt formation | Requires a suitable carbonyl compound |
Troubleshooting and Mechanistic Insights
-
Low Yield in Direct Alkylation: If the yield is low, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF to enhance the rate of the SN2 reaction. Ensure the base is sufficiently strong and non-nucleophilic to prevent competition with the amine. The use of Hünig's base (DIPEA) in acetonitrile is an effective combination for the direct alkylation of secondary amines with alkyl halides.[8]
-
Formation of Quaternary Salt: The primary side product in direct alkylation is the quaternary ammonium salt. This can be minimized by the slow, controlled addition of the alkylating agent to ensure the secondary amine is always in excess.[9]
-
Incomplete Reductive Amination: If the reaction stalls, the addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion, which is the species that is reduced. Ensure the sodium triacetoxyborohydride is fresh and has been stored under anhydrous conditions, as it is moisture-sensitive.
Conclusion
The N-alkylation of this compound is a critical transformation for the synthesis of novel compounds with potential therapeutic applications. Both direct alkylation with alkyl halides and reductive amination offer effective and reliable methods to achieve this. The choice of protocol will depend on the specific substrate, the desired alkyl group, and the need to control side reactions such as over-alkylation. The detailed protocols and insights provided in this document are intended to serve as a practical guide for researchers in the field of medicinal chemistry and drug development.
References
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines.
- BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 4-(Piperidin-4-yl)aniline.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines.
- University of Calgary. (n.d.). Ch22: Alkylation of Amines.
- Google Patents. (n.d.). CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives.
- Jiang, Z., et al. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. The Journal of Organic Chemistry, 87(15), 10188–10199. [Link]
- Katritzky, A. R., et al. (2005). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base. Arkivoc, 2005(6), 179-185.
- ACS Publications. (2022). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines.
- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40.
- ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
- Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Benzyl Piperazine-1-Carboxylate.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 4-Phenyl-piperidine-4-carbonitrile.
- BenchChem. (2025). Application Note: Protocols for N-Alkylation of 4-(4-fluorophenyl)piperidin-4-ol.
- ACS Publications. (2022). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines.
- Google Patents. (n.d.). EP0285032A1 - 4-Phenylpiperidine compounds and their preparation and use.
- ResearchGate. (2022, August 5). Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor.
- National Institutes of Health. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- PubMed. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands.
- Jahan, S., et al. (2013). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences, 26(3), 517-523.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 4-(Piperidin-4-yl)benzonitrile
Welcome to the technical support center for the synthesis and optimization of 4-(piperidin-4-yl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable piperidine-containing scaffold. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance your reaction yields and product purity.
Section 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield in the Reductive Amination of N-Boc-4-piperidone with 4-aminobenzonitrile
-
Question: I am attempting to synthesize the N-Boc protected precursor, tert-butyl 4-(4-cyanophenylamino)piperidine-1-carboxylate, via reductive amination of N-Boc-4-piperidone and 4-aminobenzonitrile using sodium triacetoxyborohydride (STAB), but my yields are consistently low. What are the potential causes and how can I improve the outcome?
-
Answer: Low yields in this reductive amination can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]
-
Causality and Optimization Strategy:
-
Iminium Ion Formation: The initial and rate-limiting step is often the formation of the iminium ion from the piperidone and the aniline. This is an equilibrium process favored by the removal of water.
-
Troubleshooting:
-
Acid Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can significantly promote iminium ion formation.[1][2]
-
Reaction Time: Allow sufficient time for the iminium ion to form before adding the reducing agent. A common practice is to stir the ketone, amine, and acid catalyst together for a period (e.g., 1 hour) before introducing the sodium triacetoxyborohydride.[1]
-
Molecular Sieves: While less common with STAB due to its tolerance for trace amounts of water, adding activated molecular sieves can help drive the equilibrium towards the iminium ion.
-
-
-
Reducing Agent Activity: Sodium triacetoxyborohydride is a mild and selective reducing agent, but its effectiveness can be compromised.
-
Troubleshooting:
-
Reagent Quality: Ensure your STAB is fresh and has been stored under anhydrous conditions. Over time, it can absorb moisture and lose its activity.
-
Stoichiometry: Use a slight excess of STAB (typically 1.2-1.5 equivalents) to ensure the complete reduction of the iminium ion.
-
-
-
Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Troubleshooting:
-
Solvent: Anhydrous chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are commonly used and effective.[1][2] Ethereal solvents like THF can also be employed.
-
Temperature: The reaction is typically run at room temperature.[2] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but monitor for potential side reactions.
-
-
-
-
Visualizing the Troubleshooting Workflow:
-
Issue 2: Incomplete N-Boc Deprotection or Formation of Side Products
-
Question: I am struggling with the N-Boc deprotection of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate. The reaction is either incomplete, or I observe the formation of unknown impurities. What are the best practices for this deprotection?
-
Answer: The N-Boc deprotection is a critical final step that can be challenging. The choice of acid and reaction conditions is paramount to achieving a clean and complete reaction.
-
Causality and Optimization Strategy:
-
Acid Choice and Concentration: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in an organic solvent. [3][4] * Troubleshooting:
- TFA in DCM: A solution of 20-50% TFA in DCM is highly effective and typically results in rapid deprotection at room temperature. [5]However, the highly acidic nature of TFA can sometimes lead to side reactions if other acid-sensitive functional groups are present.
- HCl in Dioxane/Methanol: A 4M solution of HCl in 1,4-dioxane is a widely used alternative. [6][7]This method often leads to the precipitation of the hydrochloride salt of the product, which can simplify purification. [4]
-
Side Product Formation (t-Butylation): The deprotection mechanism generates a reactive tert-butyl cation. [8]This carbocation can alkylate nucleophilic sites on your desired product or other molecules in the reaction mixture, leading to impurities.
-
Incomplete Reaction: An incomplete reaction can be due to insufficient acid or reaction time.
-
Troubleshooting:
-
Acid Stoichiometry: Ensure a sufficient excess of acid is used (typically 5-10 equivalents for TFA, or a large excess of the HCl solution). [3] * Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
-
-
Data Presentation: Comparison of N-Boc Deprotection Methods
-
| Method | Reagents/Conditions | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) | Notes |
| Acidic Deprotection | 5-50% Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | 1-4 hours [4] | >95 [4] | A very common and effective method. The resulting trifluoroacetate salt may sometimes be difficult to handle. [4] |
| Acidic Deprotection | 4M Hydrochloric Acid (HCl) in Dioxane | Dioxane or Methanol | Room Temperature | 1-3 hours [4] | Quantitative [4] | Often, the hydrochloride salt of the deprotected piperidine will precipitate, simplifying isolation. [4] |
Section 2: Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to this compound?
-
A1: The most prevalent synthetic strategies involve a two-step process: first, the construction of the N-protected 4-arylpiperidine core, followed by the deprotection of the piperidine nitrogen. Common methods for the first step include:
-
Reductive Amination: As discussed in the troubleshooting guide, this involves reacting an N-protected 4-piperidone with 4-aminobenzonitrile. [1][2] * Suzuki-Miyaura Cross-Coupling: This involves the palladium-catalyzed coupling of an N-protected 4-(halophenyl)piperidine with a suitable boronic acid or ester derivative of benzonitrile, or vice versa. This method is highly versatile but requires careful optimization of the catalyst, ligand, and base. [10] * Buchwald-Hartwig Amination: This palladium-catalyzed reaction couples an N-protected 4-aminopiperidine with 4-bromobenzonitrile or 4-iodobenzonitrile. [11][12]
-
-
-
Q2: How do I choose the appropriate N-protecting group for the piperidine nitrogen?
-
A2: The choice of protecting group is critical and depends on the overall synthetic strategy.
-
Boc (tert-butyloxycarbonyl): This is the most common choice due to its stability under a wide range of conditions and its facile removal with acid. [3] * Cbz (carboxybenzyl): This group is stable to acidic conditions and is typically removed by catalytic hydrogenation. This can be advantageous if other parts of the molecule are acid-sensitive.
-
Benzyl: Similar to Cbz, the benzyl group is removed by catalytic hydrogenation.
-
-
-
Q3: What are the best methods for purifying the final product, this compound?
-
A3: The purification strategy will depend on the nature of the impurities and the physical state of the product.
-
Column Chromatography: This is a versatile technique for separating the desired product from unreacted starting materials and side products. A silica gel column with a gradient elution of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., dichloromethane or hexanes) is often effective. [13] * Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity. [14][15]The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Acid-Base Extraction: Since the final product is a free base, it can be purified by dissolving the crude material in an organic solvent and washing with an acidic aqueous solution to extract the product into the aqueous phase. The aqueous phase is then basified, and the purified product is extracted back into an organic solvent.
-
-
Section 3: Experimental Protocols
Protocol 1: Synthesis of tert-butyl 4-(4-cyanophenylamino)piperidine-1-carboxylate via Reductive Amination
-
Materials:
-
N-Boc-4-piperidone
-
4-aminobenzonitrile
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
-
-
Procedure:
-
To a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous 1,2-dichloroethane, add 4-aminobenzonitrile (1.0 equivalent) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Boc Deprotection using HCl in Dioxane
-
Materials:
-
tert-butyl 4-(4-cyanophenylamino)piperidine-1-carboxylate
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equivalent) in a minimal amount of methanol or directly in the HCl/dioxane solution.
-
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (a large excess is typically used).
-
Stir the reaction mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, if a precipitate has formed, it can be collected by filtration and washed with cold diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt.
-
To obtain the free base, dissolve the crude salt in water, basify with a saturated aqueous solution of sodium bicarbonate, and extract with an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the final product.
-
-
Visualizing the Synthetic Workflow:
Caption: General synthetic workflow for this compound.
References
- Gao, Y., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284. [Link]
- Common Organic Chemistry. Boc Deprotection - HCl. [Link]
- Valdez, C. A., et al. (2017). Fentanyl Synthesis Using N-BOC-4-Piperidinone.
- Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
- University of Arizona. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
- Wikipedia.
- Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. [Link]
- University of Colorado Boulder.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
- ResearchGate. (2025).
- Organic Syntheses. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- IUCr Journals. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
- ResearchGate. Boc deprotection conditions tested. [Link]
- Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]
- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Matassini, C., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. European Journal of Organic Chemistry, 2020(10), 1369-1382. [Link]
- YouTube. (2021).
- Chupakhin, E., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12588-12656. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Specific solvent issues with BOC deprotection. [Link]
- FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]
- ResearchGate. (2021).
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- CUNY.
- ResearchGate.
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Google Patents. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone.
- NIH. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]
- Master Organic Chemistry. (2017).
- JoVE. (2025).
- Matassini, C., et al. (2011). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. HETEROCYCLES, 83(6), 1187. [Link]
- The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. [Link]
- Bangladesh Journals Online. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. commonorganicchemistry.com [commonorganicchemistry.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. orgsyn.org [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Synthesis of 4-(Piperidin-4-yl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(piperidin-4-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with the preparation of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind common side reactions and provide field-proven troubleshooting strategies.
Section 1: Troubleshooting Guide by Synthetic Route
The synthesis of this compound can be approached through several common pathways. Each has a unique profile of potential side reactions and byproducts. This section addresses the most frequent issues encountered for each major synthetic strategy.
Route 1: Palladium-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are a modern and powerful method for constructing the core C-C or C-N bond in the target molecule.
A. Suzuki-Miyaura Coupling
This route typically involves the coupling of a piperidine-containing boronic acid or ester with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile).
Q: My LC-MS shows a significant peak with a mass corresponding to 4,4'-dicyanobiphenyl. What is causing this?
A: This is the result of a homocoupling side reaction of your 4-halobenzonitrile starting material. This is a classic byproduct in Suzuki-Miyaura couplings.
-
Causality: Homocoupling is often promoted by the presence of oxygen, which can facilitate an alternative catalytic cycle, or by reaction conditions that favor the reaction of the palladium catalyst with two molecules of the aryl halide before productive cross-coupling occurs. It can also be exacerbated by slow transmetalation from the boronic ester.
Q: How can I minimize the formation of homocoupling byproducts?
A:
-
Ensure a Strictly Inert Atmosphere: De-gas your solvent thoroughly (e.g., by sparging with argon for 20-30 minutes) and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.
-
Optimize Catalyst and Ligand: Use a well-defined Pd(0) precatalyst or ensure complete in-situ reduction of a Pd(II) source. The choice of phosphine ligand is critical; highly active, sterically hindered biarylphosphine ligands often suppress homocoupling by promoting rapid oxidative addition and reductive elimination.[1]
-
Control Stoichiometry: Using a slight excess (1.1-1.3 equivalents) of the boronic acid/ester component can help drive the cross-coupling pathway to completion.
Q: I am observing a significant amount of benzonitrile in my crude product. Why is this happening?
A: You are likely observing protodehalogenation of the 4-halobenzonitrile or protodeboronation of your piperidinylboronic acid derivative.
-
Causality: Protodeboronation occurs when the boronic acid/ester is cleaved and replaced by a hydrogen atom from a proton source (water, alcohol) before it can transmetalate to the palladium center. Hydrodehalogenation is the corresponding replacement of the halide with hydrogen.[2] This can be promoted by excessive temperatures or the presence of protic impurities.
Q: What are the best practices to avoid protodeboronation and hydrodehalogenation?
A:
-
Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using freshly distilled solvents and drying reagents can be beneficial.
-
Select the Right Base: The choice of base is crucial. Anhydrous bases like K₃PO₄ or Cs₂CO₃ are often preferred over aqueous solutions of Na₂CO₃ if protodeboronation is a persistent issue.
-
Temperature Control: Avoid unnecessarily high temperatures. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
B. Buchwald-Hartwig Amination
This C-N coupling method involves reacting a piperidine (often N-protected) with a 4-halobenzonitrile.[3]
Q: My reaction is sluggish, and the primary byproduct is benzonitrile. What is the problem?
A: This points towards hydrodehalogenation of the 4-halobenzonitrile starting material, which competes with the desired C-N bond formation.[2]
-
Causality: This side reaction can occur when the palladium hydride species, an intermediate in a competing catalytic cycle, reductively eliminates to replace the halide with a hydrogen. This can be caused by catalyst decomposition, impurities in the amine, or a suboptimal ligand/base combination.
Q: How can I improve the yield and selectivity of my Buchwald-Hartwig amination?
A:
-
Ligand Selection: This is the most critical parameter. Use electron-rich, sterically hindered phosphine ligands (e.g., Josiphos, RuPhos, XPhos) specifically designed for C-N coupling, as they promote rapid reductive elimination of the desired product.[3]
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are typically required. The choice of base can significantly impact the reaction rate and byproduct profile.
-
Amine Purity: Ensure your piperidine starting material is pure and free of ammonium salts, which can interfere with the reaction.
Route 2: Reductive Amination
This classical approach typically involves reacting a piperidin-4-one derivative with an amine, or 4-aminobenzonitrile with a ketone, followed by reduction. A common strategy is the reaction of N-protected piperidin-4-one with ammonia, followed by further functionalization.[4][5]
Q: My main byproduct has a mass 2 amu higher than my starting ketone (N-Boc-piperidin-4-one). What is it?
A: This is almost certainly the corresponding alcohol, N-Boc-piperidin-4-ol.
-
Causality: This occurs when the reducing agent reduces the ketone carbonyl group directly, a reaction that competes with the formation of the iminium ion intermediate. This is particularly common with powerful reducing agents like NaBH₄ if the pH is not controlled.
Q: How can I prevent the formation of the alcohol byproduct?
A:
-
Use a pH-Sensitive Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this reason.[6] It is less reactive and selectively reduces the protonated iminium ion intermediate over the ketone starting material under mildly acidic conditions.
-
One-Pot Procedure: Perform the reaction as a one-pot process where the iminium ion is formed in the presence of the reducing agent, ensuring it is trapped and reduced as it forms.[7]
-
pH Control: The reaction is often facilitated by the addition of a weak acid, like acetic acid, to promote iminium ion formation without degrading the reactants.
Q: My reaction is producing a complex mixture of products, some with very high molecular weights.
A: This suggests that self-condensation of the piperidin-4-one or other side reactions are occurring.
-
Causality: Under harsh basic or acidic conditions, ketones can undergo self-condensation reactions (e.g., aldol condensation). If the piperidine nitrogen is unprotected, intermolecular reactions can also lead to dimerization or oligomerization.
Q: How can I achieve a cleaner reductive amination?
A:
-
Protecting Groups: Use a protecting group on the piperidine nitrogen (e.g., Boc or Cbz) to prevent its participation in side reactions.[8]
-
Mild Conditions: Employ mild, buffered reaction conditions. Avoid strong acids or bases and excessive heat.
-
Controlled Stoichiometry: Use a moderate excess of the amine component to favor the formation of the desired imine/iminium intermediate over self-condensation.
Section 2: General FAQs
Q: Which synthetic route is best for large-scale (kilogram) synthesis?
A: While both cross-coupling and reductive amination can be scaled, reductive amination often presents fewer challenges on a large scale.[9] Palladium-catalyzed reactions can face issues with catalyst cost, sourcing of specialized ligands, and the need for rigorous removal of residual palladium from the final product. Reductive amination typically uses cheaper reagents and has a more straightforward workup.[5]
| Synthetic Route | Advantages | Disadvantages | Common Byproducts |
| Suzuki Coupling | High functional group tolerance; mild conditions. | Cost of palladium and ligands; residual metal contamination; requires boronic acid/ester synthesis. | Homocoupled biaryls, protodeboronated arenes. |
| Buchwald-Hartwig | Direct C-N bond formation; broad substrate scope.[10] | Cost of palladium and ligands; residual metal contamination; sensitive to air and moisture. | Hydrodehalogenated arenes, biaryls. |
| Reductive Amination | Cost-effective reagents; often high-yielding; straightforward workup and scale-up.[11] | Less functional group tolerance (carbonyls, reducible groups); may require protecting groups. | Over-reduced products, alcohol from ketone reduction. |
Q: What is the best N-protecting group for this synthesis?
A: The choice depends on the synthetic route and downstream steps.
-
Boc (tert-butyloxycarbonyl): Excellent for most routes. It is stable to the basic conditions of many coupling reactions and the reducing conditions of reductive amination. It is easily removed with acid (e.g., TFA or HCl in dioxane).[12]
-
Cbz (Carboxybenzyl): Also widely used, but it is removed by catalytic hydrogenation. This is incompatible if you have other reducible functional groups (like the nitrile, under harsh conditions) or if you are using a palladium catalyst for a subsequent step.
-
Benzyl: A robust protecting group, but its removal requires harsher hydrogenolysis conditions, which could potentially affect the nitrile group.
Q: What are the recommended methods for purifying the final product, this compound?
A:
-
Acid-Base Extraction: As the product is a basic secondary amine, an effective initial purification is an acid-base workup. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.
-
Crystallization: The hydrochloride or other salt form of the final product often has good crystallinity. Recrystallization from a suitable solvent system (e.g., isopropanol/ether, ethanol) can be a highly effective method for achieving high purity.
-
Column Chromatography: If impurities are structurally very similar to the product, silica gel chromatography may be necessary. A gradient elution from dichloromethane (DCM) to DCM/Methanol with a small amount of triethylamine (to prevent tailing on the silica) is a good starting point.
Section 3: Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a reliable, two-step synthesis starting from commercially available materials. It employs a protecting group strategy to ensure a clean reaction.
Step 1: Synthesis of tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate
-
Reagent Preparation:
-
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (1.0 eq)
-
4-bromobenzonitrile (1.05 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 ratio)
-
-
Procedure: a. To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the piperidine boronic ester, 4-bromobenzonitrile, Pd(dppf)Cl₂, and K₂CO₃. b. Evacuate and backfill the flask with Argon or Nitrogen gas three times to establish an inert atmosphere. c. Add the degassed dioxane/water solvent mixture via cannula. d. Heat the reaction mixture to 85-90 °C and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the limiting reagent. e. Cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic mixture sequentially with water and brine. g. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. h. Purify the crude residue by flash column chromatography (e.g., 10-30% ethyl acetate in hexanes) to yield the N-Boc protected product as a solid.
Step 2: Deprotection to yield this compound
-
Reagent Preparation:
-
tert-butyl 4-(4-cyanophenyl)piperidine-1-carboxylate (1.0 eq)
-
4M HCl in 1,4-Dioxane (5-10 eq)
-
Solvent: Dichloromethane (DCM) or 1,4-Dioxane
-
-
Procedure: a. Dissolve the N-Boc protected intermediate in DCM or dioxane. b. Add the 4M HCl in dioxane solution dropwise at room temperature. c. Stir the mixture for 2-4 hours. Evolution of gas (isobutylene) will be observed. Monitor the reaction by TLC/LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the product. e. To obtain the free base, dissolve the salt in water, cool in an ice bath, and adjust the pH to >10 with 2M NaOH. f. Extract the aqueous layer three times with DCM or ethyl acetate. g. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, this compound.
Section 4: Visual Guides
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: Troubleshooting workflow for a low-yielding Suzuki coupling reaction.
Key Reaction Pathways in Suzuki-Miyaura Synthesis
Caption: Desired vs. side reaction pathways in Suzuki-Miyaura coupling.
References
- Peng, Y., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(2).
- Wikipedia. Buchwald–Hartwig amination.
- ACS Green Chemistry Institute. Buchwald-Hartwig Amination.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ResearchGate. How can I purify impure benzonitrile?.
- Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2015(6), 283-305.
- ResearchGate. Scheme 1. Reagents and conditions: a) 4-Cyanophenylboronic acid, Pd(PPh....
- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.
- Dreher, S. D., et al. (2014). Kiloscale Buchwald−Hartwig Amination. Organic Process Research & Development, 18(1), 280-285.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
- Pothuri, V. V., et al. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(5), 1011-1014.
- ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals.
- Al-Amin, M. (2021).
- ResearchGate. High-Yielding Syntheses of 1-Piperidin-4-yl Butyro- and Valerolactams through a Tandem Reductive Amination−Lactamization.
- Abdel-Magid, A. F., et al. (2004). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
- Csonka, R., et al. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 25(17), 3929.
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. organicreactions.org [organicreactions.org]
- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. Buchwald–Hartwig reaction: an update | Semantic Scholar [semanticscholar.org]
- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Boc-4-氰基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Navigating the Purification Challenges of Piperidine Compounds
Welcome to the Technical Support Center dedicated to addressing the common and often complex purification challenges associated with piperidine compounds. As a cornerstone of many pharmaceuticals, agrochemicals, and specialty materials, the purity of piperidine derivatives is paramount to the success of research, development, and manufacturing endeavors.[1] This guide is designed for researchers, scientists, and drug development professionals, providing practical, in-depth troubleshooting advice and detailed protocols to ensure the integrity of your compounds.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the purification of piperidine and its derivatives in a direct question-and-answer format.
Q1: My piperidine compound has developed a yellow or brown tint. What is the cause, and how can I fix it?
A: A yellow or brown discoloration in piperidine compounds is a frequent observation and is typically indicative of oxidation.[2][3] The secondary amine in the piperidine ring is susceptible to oxidation, especially when exposed to air and light.[4] While minor discoloration may not impact all applications, it is crucial to repurify the compound for high-purity needs to avoid potential side reactions or inaccurate biological data.[2]
Troubleshooting Steps:
-
Charcoal Treatment: For colored impurities in a solid piperidine derivative, dissolving the crude product in a suitable organic solvent (e.g., ethanol or methanol) and treating it with a small amount of activated charcoal can be effective.[3] After stirring for 30-60 minutes, the charcoal is removed by filtration through Celite, and the purified compound is recovered by solvent evaporation.[3]
-
Distillation: For liquid piperidine compounds, distillation is the most effective method to remove colored impurities and other non-volatile byproducts.[2][5] For high-boiling point derivatives, vacuum distillation is recommended to prevent thermal degradation.[3]
-
Preventative Measures: To prevent future discoloration, store purified piperidine compounds under an inert atmosphere (e.g., nitrogen or argon), protect them from light by using amber vials, and store them in a cool, dry place.[2][4]
Q2: I am struggling to separate piperidine from pyridine using distillation. Why is this so challenging?
A: The difficulty in separating piperidine from its common precursor, pyridine, arises from the formation of a constant-boiling azeotropic mixture.[1][2] This azeotrope, consisting of approximately 92% piperidine and 8% pyridine by weight, boils at a constant temperature of about 106.1°C at atmospheric pressure, making separation by simple fractional distillation ineffective.[2][5]
Troubleshooting & Optimization:
-
Azeotropic Distillation with Water: One approach to break the azeotrope is to perform azeotropic distillation in the presence of water.[2] This alters the relative volatilities of the components, enabling a more effective separation.
-
Selective Salt Formation: A highly effective chemical method involves the selective formation of a piperidine salt. Piperidine, being a stronger base than pyridine, readily reacts with carbon dioxide (CO₂) to form solid piperidine carbonate.[1][2] Bubbling CO₂ gas through the mixture will precipitate the piperidine carbonate, which can be separated by filtration. The free piperidine can then be regenerated by treating the salt with a strong base like sodium hydroxide (NaOH).[1]
Q3: After my aqueous workup, I suspect water is a persistent impurity. What is the best way to dry my piperidine compound?
A: Water is a common impurity following aqueous extraction procedures.[3] Due to piperidine's miscibility with water, residual moisture can be challenging to remove completely.[6]
Troubleshooting Steps:
-
Drying Agents: For liquid piperidine, drying over solid potassium hydroxide (KOH) pellets is a common and effective method, followed by distillation.[2][7] Other drying agents such as calcium hydride or sodium can also be used, but caution should be exercised due to their reactivity.[2]
-
Azeotropic Distillation: For certain piperidine derivatives, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be an efficient way to remove residual moisture.
Q4: I'm observing significant peak tailing during the HPLC analysis of my purified piperidine derivative. What's causing this, and how can I improve the peak shape?
A: Peak tailing is a prevalent issue when analyzing basic compounds like piperidine derivatives on standard silica-based HPLC columns.[3] The basic nitrogen atom in the piperidine ring can interact strongly with acidic silanol groups on the surface of the silica stationary phase, leading to poor peak symmetry.[3]
Troubleshooting Steps:
-
Mobile Phase Modification: The most common solution is to add a basic modifier to the mobile phase to compete with your compound for the active silanol sites.
-
Column Selection:
-
Adjust Mobile Phase pH: Increasing the pH of the mobile phase can help to suppress the ionization of the silanol groups, thereby reducing their interaction with the protonated piperidine compound. However, it is crucial to operate within the pH limitations of your specific column to avoid damaging the stationary phase.[3]
Part 2: Detailed Experimental Protocols
Here, we provide step-by-step methodologies for key purification techniques tailored for piperidine compounds.
Protocol 1: Purification of Piperidine via Carbonate Salt Formation to Remove Pyridine
This protocol is particularly effective for removing pyridine impurities from piperidine.[2]
Methodology:
-
Dissolution: In a fume hood, dissolve the piperidine/pyridine mixture in a suitable anhydrous solvent such as diethyl ether or toluene.
-
Carbon Dioxide Introduction: While stirring the solution, bubble dry carbon dioxide (CO₂) gas through the mixture. This can be achieved using a gas dispersion tube.
-
Precipitation: Piperidine will react with the CO₂ to form a white precipitate of piperidine carbonate, while the less basic pyridine will remain in solution.[1]
-
Cooling: Cool the mixture to between 10°C and 20°C to ensure complete precipitation of the piperidine carbonate.[2]
-
Filtration: Filter the solid piperidine carbonate from the solution using a Buchner funnel. The filtrate will contain the pyridine impurity.[1][2]
-
Liberation of Free Piperidine: Suspend the collected piperidine carbonate in water. While stirring, add a strong base, such as a concentrated solution of sodium hydroxide (NaOH), until the solution is strongly alkaline. This will liberate the free piperidine from its salt.[1]
-
Extraction: Extract the free piperidine into a suitable organic solvent like diethyl ether or dichloromethane.
-
Drying and Concentration: Dry the organic extract over anhydrous potassium carbonate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified piperidine.
Protocol 2: Recrystallization of a Solid Piperidine Derivative
Recrystallization is a powerful technique for purifying solid piperidine derivatives based on differential solubility.[1]
Methodology:
-
Solvent Selection: Choose a solvent or solvent system in which the piperidine derivative is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. Common solvents include alcohols (ethanol, methanol, isopropanol), acetonitrile, and toluene.[1] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
Dissolution: In an appropriately sized flask, add the crude solid piperidine derivative and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. The piperidine derivative should crystallize out of the solution. For maximum recovery, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Part 3: Visualization of Workflows
The following diagrams illustrate the logical flow of the purification protocols described above.
Caption: Workflow for Piperidine Purification via Carbonate Salt Formation.
Caption: General Workflow for the Recrystallization of a Solid Piperidine Derivative.
Part 4: Data Presentation
The following table summarizes common analytical techniques for assessing the purity of piperidine compounds.
| Analytical Technique | Typical Purity Achieved | Key Advantages | Common Challenges |
| Gas Chromatography (GC) | >99% | High resolution and sensitivity for volatile and thermally stable compounds.[8] | Derivatization may be needed for compounds with primary amines to improve peak shape.[8] |
| High-Performance Liquid Chromatography (HPLC) | >99% | Suitable for non-volatile and thermally labile compounds; high precision without derivatization.[8] | Peak tailing with basic piperidine compounds on standard silica columns.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Quantitative | Provides structural confirmation and can be used for quantitative purity assessment (qNMR).[8] | May not detect non-proton-containing impurities; requires careful standard preparation for quantitation. |
References
- BIOSYNCE. (2025, August 25). What is the stability of piperidine?
- BTC. (2025, June 17). What are the storage stability of Piperidine Series compounds over time?
- Blog. (n.d.). What are the purification methods for piperidines?
- Sciencemadness.org. (2018, January 18). Piperidine from the hydrolysis of piperine.
- ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biosynce.com [biosynce.com]
- 7. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 4-(piperidin-4-yl)benzonitrile in Solution
Welcome to the technical support center for 4-(piperidin-4-yl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a versatile building block in medicinal chemistry, valued for its unique combination of a basic piperidine moiety and an electrophilic benzonitrile group.[1] Understanding its stability profile in various solution-based environments is critical for ensuring the integrity of experimental results, from initial screening assays to late-stage formulation development. This guide provides a comprehensive overview of the potential stability issues and practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that influence its stability?
A1: The stability of this compound is primarily dictated by its two key functional groups: the piperidine ring and the benzonitrile group . The piperidine ring, a cyclic secondary amine, is basic and susceptible to oxidation.[2] The benzonitrile group, an aromatic nitrile, is prone to hydrolysis under both acidic and basic conditions.[1][3]
Q2: What are the most common degradation pathways for this molecule in solution?
A2: The most anticipated degradation pathways involve:
-
Hydrolysis of the nitrile group: Under acidic or basic conditions, the nitrile group (-C≡N) can hydrolyze to a carboxamide intermediate and subsequently to a carboxylic acid (4-(piperidin-4-yl)benzoic acid).[3][4]
-
Oxidation of the piperidine ring: The piperidine ring can be oxidized, potentially leading to ring-opening or the formation of various oxidation products.[2]
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this exact molecule is not extensively published, compounds with similar aromatic and amine structures can be susceptible to photodegradation.[5] It is recommended to take precautions and protect solutions from direct light, especially during long-term storage or prolonged experiments.[6]
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides actionable troubleshooting steps.
Issue 1: Loss of Compound Potency in Acidic or Basic Buffers
Symptoms:
-
Decreased analytical signal (e.g., HPLC peak area) over time.
-
Appearance of new, more polar peaks in the chromatogram.
-
Inconsistent results in bioassays.
Root Cause Analysis: This is likely due to the hydrolysis of the benzonitrile group. The rate of hydrolysis is pH-dependent and accelerates under strongly acidic or basic conditions.[4][7]
dot
Caption: Hydrolysis of this compound.
Solutions:
-
pH Optimization: If experimentally feasible, adjust the solution pH to a more neutral range (pH 6-8) to minimize hydrolysis.
-
Buffer Selection: Use buffers with minimal catalytic activity. Phosphate buffers are generally a good starting point.
-
Temperature Control: Perform experiments at the lowest practical temperature to slow down the degradation kinetics.
-
Fresh Sample Preparation: Prepare solutions fresh before use and avoid long-term storage in acidic or basic media.
Issue 2: Unexplained Impurities in Samples Stored at Room Temperature
Symptoms:
-
Emergence of multiple new peaks in analytical runs, some of which may be less polar than the parent compound.
-
Discoloration of the solution.
Root Cause Analysis: This could be due to oxidative degradation of the piperidine ring, potentially accelerated by exposure to air, trace metal ions, or light. The nitrogen atom and the adjacent carbon atoms in the piperidine ring are susceptible to oxidation.[8]
Solutions:
-
Inert Atmosphere: For long-term storage or sensitive reactions, degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Antioxidant Addition: If compatible with your experimental system, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).
-
Solvent Purity: Use high-purity solvents to minimize contaminants that could catalyze oxidation.
-
Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and protected from light.[9]
Experimental Protocols
Protocol 1: General Stability Assessment using HPLC
This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.[7][10]
dot
Caption: Workflow for a forced degradation study.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or MS detector[11]
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 80°C for 48 hours.
-
Photostability: Expose a solution to light according to ICH Q1B guidelines.[6] Keep a control sample wrapped in aluminum foil.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a validated stability-indicating HPLC method. An example method could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[12]
-
Data Analysis:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in stressed samples to the control.
-
Assess peak purity of the parent peak to ensure no co-eluting degradants.
-
If using LC-MS, identify the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.[13]
Quantitative Data Summary
The following table provides hypothetical degradation data based on the known reactivity of the functional groups. Actual results may vary.
| Stress Condition | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product(s) |
| 0.1 M HCl, 60°C | 24 | 15-25% | 4-(Piperidin-4-yl)benzoic acid |
| 0.1 M NaOH, 60°C | 24 | 20-30% | 4-(Piperidin-4-yl)benzoic acid |
| 3% H₂O₂, RT | 24 | 5-15% | Oxidized piperidine derivatives |
| 80°C (in solution) | 48 | < 5% | Minor thermal degradants |
| Photolytic (ICH Q1B) | - | < 10% | Photodegradation products |
Conclusion
The stability of this compound in solution is a critical parameter that requires careful consideration during experimental design. The primary liabilities are the hydrolysis of the benzonitrile group under non-neutral pH conditions and the potential for oxidative degradation of the piperidine ring. By understanding these potential issues and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can ensure the accuracy and reliability of their results.
References
- Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
- ResearchGate. (n.d.). Results of forced degradation studies.
- BIOSYNCE. (2025, August 25). What is the stability of piperidine? - Blog.
- Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality.
- Waters Corporation. (n.d.). Utilizing UPLC-MS for Conducting Forced Degradation Studies.
- White Rose Research Online. (2024, April 9). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions.
- IJTSRD. (n.d.). Stability Indicating HPLC Method Development –A Review.
- PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (n.d.).
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles - Page 1.
- PubMed. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- Synthesis and biological activity of novel piperidin-4-ol derivatives. (n.d.).
- ResearchGate. (n.d.). Photodegradation of Polyimides. 5. Effect of Donor-Acceptor Groups on the Photooxidative Stability of Polyimides and Model Compounds.
- PubChem. (n.d.). 4-[1-(4-Cyano-4,4-diphenyl-butyl)-4-hydroxy-piperidin-4-yl]-benzonitrile.
- Benzidine photodegradation: A mass spectrometry and UV spectroscopy combined study. (n.d.).
- International Journal of Pharmaceutical Sciences Review and Research. (2012, January 25). stability indicating by lc-ms method.
- Methylamine Supplier. (n.d.). 4-(Piperidin-4-Yloxy)Benzonitrile.
- MDPI. (n.d.). Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing.
- ResearchGate. (n.d.). Thermal rearrangement of some benzoin arylsulfonylhydrazone derivatives.
- PubMed. (2010, February 19). Solid-state stability studies of cholecystokinin (CCK-4) peptide under nonisothermal conditions using thermal analysis, chromatography and mass spectrometry.
- MDPI. (n.d.). Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Sources
- 1. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 2. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation studies of food melanoidins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ijsdr.org [ijsdr.org]
- 11. waters.com [waters.com]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Improving the Solubility of 4-(Piperidin-4-yl)benzonitrile
Welcome to the technical support center for 4-(piperidin-4-yl)benzonitrile. This guide is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. We will explore the physicochemical drivers of its solubility and provide a series of troubleshooting guides and detailed protocols to systematically address and overcome these issues in your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses fundamental questions about the properties of this compound that are critical for troubleshooting solubility.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is dictated by a balance of two key structural motifs:
-
The Hydrophobic Moiety: The benzonitrile group (a benzene ring attached to a nitrile) is non-polar and hydrophobic, which contributes to its low intrinsic solubility in aqueous media.[1][2][3]
-
The Ionizable Moiety: The piperidine ring contains a secondary amine, which is a weak base.[4][5] This group is ionizable, meaning it can accept a proton (H+) to form a positively charged ammonium salt. This ionization dramatically increases the molecule's polarity and, consequently, its aqueous solubility.[5][6]
Understanding this dual nature is the cornerstone of any solubility enhancement strategy. The molecule's solubility is not a fixed value but is highly dependent on the pH of the solvent.[7]
Q2: Why is my compound soluble in organic solvents like DMSO but precipitates when I dilute it into an aqueous buffer for my assay?
A2: This is a classic problem known as "DMSO carryover precipitation" and is common for compounds with poor aqueous solubility.[8] You initially dissolve the compound in 100% Dimethyl Sulfoxide (DMSO), where it is highly soluble. When you add a small volume of this stock solution to a much larger volume of aqueous buffer (e.g., PBS at pH 7.4), the local concentration of DMSO is drastically reduced. The compound is suddenly exposed to a predominantly aqueous environment where its intrinsic solubility is very low, causing it to precipitate or "crash out" of the solution.[8] This can lead to inaccurate and unreliable results in biological assays.[8]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Both are important, but they tell you different things and are measured at different stages of drug discovery.[9][10]
-
Kinetic Solubility: This measures the concentration of a compound when it first precipitates after being rapidly introduced from a DMSO stock into an aqueous buffer. It's a high-throughput measurement often used in early discovery to flag problematic compounds.[9]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of a compound that can remain dissolved in a solvent under equilibrium conditions at a specific temperature and pH, with excess solid compound present.[10][11] It is a more time-consuming but accurate measurement, often determined by the "gold standard" shake-flask method, and is critical for formulation development.[12][13]
For troubleshooting your experiments, understanding the thermodynamic solubility in your specific buffer system is most informative.
Part 2: Troubleshooting Guide & Solution Pathways
This section is structured to address common experimental problems with actionable solutions. Use the following decision tree to guide your strategy.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Problem 1: My compound won't stay in solution at neutral pH for my cell-based assay.
Root Cause Analysis: At neutral pH (e.g., 7.4), the basic piperidine nitrogen is largely in its neutral, un-ionized form. The molecule's overall character is dominated by its hydrophobic benzonitrile portion, leading to very low aqueous solubility.
Solution Pathway 1: pH Modification
This should be your first and most effective strategy. By lowering the pH, you protonate the piperidine nitrogen, creating a charged species that is significantly more soluble in water.[4][7]
Caption: pH-dependent equilibrium of this compound.
► Experimental Protocol: Determining the pH-Solubility Profile
-
Preparation: Prepare a series of buffers (e.g., 50 mM phosphate or citrate) across a pH range from 2.0 to 8.0.
-
Equilibration: Add an excess amount of solid this compound to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. The shake-flask method is standard.[12][14]
-
Separation: Separate the undissolved solid from the solution. Filtration through a 0.22 µm PVDF filter is recommended. Be cautious of filter adsorption.
-
Quantification: Measure the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[15]
-
Analysis: Plot the measured solubility (on a log scale) against the pH of each buffer. This will reveal the pH at which you achieve your target concentration.
Causality Check: You should observe a significant increase in solubility as the pH decreases.[8] This confirms that the protonation of the piperidine amine is the primary driver of solubility. If your assay can tolerate a slightly acidic pH (e.g., pH 6.0-6.5), this may be the simplest solution.
Problem 2: The required pH is too low for my experiment, or I need a solid form with better dissolution properties.
Root Cause Analysis: While pH adjustment increases solubility, the required pH might be incompatible with biological assays or undesirable for a solid dosage form.
Solution Pathway 2: Salt Formation
Creating a stable salt of the compound is a standard and highly effective method to improve the solubility and dissolution rate of basic drugs.[16][17] In this process, the basic drug reacts with an acid to form a salt, which is an ionic compound with inherently higher aqueous solubility.[18][19] Many commercial products are hydrochloride salts of similar piperidine-containing molecules.[20][21][22]
► Experimental Protocol: Small-Scale Salt Screening
-
Solvent Selection: Dissolve a known amount of this compound free base in a suitable organic solvent where it is highly soluble (e.g., isopropanol, ethanol, or acetone).
-
Counter-ion Addition: In separate vials, add a stoichiometric equivalent (1.0 eq) of various pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid). The acid can be added as a solution in the same solvent.
-
Crystallization: Stir the mixtures at room temperature. If no precipitate forms, cool the solution or use an anti-solvent (like MTBE or heptane) to induce crystallization.
-
Isolation & Drying: Isolate the resulting solid by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Characterization:
-
Solubility Testing: Determine the aqueous solubility of each new salt form using the shake-flask method described previously.
-
Solid-State Analysis: Use techniques like XRPD (X-ray Powder Diffraction) to confirm crystallinity and DSC (Differential Scanning Calorimetry) to determine the melting point and purity.
-
Self-Validation: A successful salt will exhibit significantly higher aqueous solubility and a faster dissolution rate compared to the free base at a physiologically relevant pH. The solid should be crystalline and have a sharp, defined melting point.
| Technique | Mechanism of Action | Pros | Cons | Best For... |
| pH Adjustment | Protonates the basic piperidine, forming a soluble cation.[4] | Simple, highly effective, easy to implement. | May not be compatible with biological systems; risk of precipitation on pH change. | In vitro assays, initial screening, analytical method development. |
| Salt Formation | Creates a new solid form (ionic compound) with higher intrinsic solubility and dissolution rate.[16][23] | Produces a stable solid material; significant solubility increase; regulatory acceptance.[23] | Requires screening; not all salts are stable or crystalline; potential for common ion effect.[19] | Pre-clinical development, creating a developable solid form. |
| Co-solvency | Reduces the polarity of the aqueous solvent, making it more favorable for the hydrophobic compound.[24][25] | Simple to prepare; can provide a large solubility increase.[26] | Can interfere with biological assays; potential for toxicity; risk of precipitation upon dilution.[24] | High-concentration dosing solutions for in vivo studies; challenging in vitro assays where pH is fixed. |
| Cyclodextrin Complexation | Encapsulates the hydrophobic benzonitrile moiety within a hydrophilic macrocycle.[27] | High solubility enhancement; can improve stability; low toxicity.[28] | Requires specific host-guest compatibility; can be expensive; increases formulation complexity. | Formulations where other methods fail; parenteral delivery. |
Problem 3: Both pH adjustment and salt formation are insufficient or not viable. I need another approach for an in vitro or pre-clinical formulation.
Root Cause Analysis: The intrinsic solubility of the molecule, even in its salt form, may still be too low for the required concentration, or strict pH/ionic strength constraints prevent the use of other methods.
Solution Pathway 3: Co-solvency
The use of water-miscible organic solvents, or co-solvents, is a powerful technique to solubilize nonpolar drugs.[24][29] These solvents work by reducing the overall polarity of the water-based system, thereby decreasing the interfacial tension between the hydrophobic drug and the solvent.[24][25]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 1-20% | Generally well-tolerated but can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | 1-40% | Common in parenteral formulations; can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 1-50% | Low toxicity, widely used.[30] |
| N-Methyl-2-pyrrolidone (NMP) | 1-10% | High solubilizing power; potential for developmental toxicity. |
| Dimethyl Sulfoxide (DMSO) | <1% (in vitro), up to 10% (in vivo) | Excellent solubilizer but can interfere with assays and has known biological effects. |
► Experimental Protocol: Co-solvent Screening
-
System Preparation: Prepare a series of vehicles containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 40% PEG 400 in water or a buffer).
-
Solubility Measurement: Determine the solubility of this compound in each co-solvent mixture using the shake-flask method.
-
Data Analysis: Plot the solubility (log scale) against the percentage of the co-solvent. This will show the solubilization power of the co-solvent.
-
Compatibility Check: Crucially, run a vehicle control in your biological assay to ensure the chosen co-solvent concentration does not interfere with the results.
Solution Pathway 4: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[28] They can encapsulate the hydrophobic part of a guest molecule—in this case, the benzonitrile group—forming an "inclusion complex" that is highly water-soluble.[27][31] This is an advanced technique used when other methods are not suitable.[31]
Sources
- 1. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 2. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 3. benzonitrile [chemister.ru]
- 4. issr.edu.kh [issr.edu.kh]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility: a speed–breaker on the drug discovery highway - MedCrave online [medcraveonline.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. pharmajournal.net [pharmajournal.net]
- 12. researchgate.net [researchgate.net]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rjpdft.com [rjpdft.com]
- 18. bjcardio.co.uk [bjcardio.co.uk]
- 19. ptacts.uspto.gov [ptacts.uspto.gov]
- 20. 4-(Piperidin-4-yloxy)benzonitrile, HCl | CymitQuimica [cymitquimica.com]
- 21. chemimpex.com [chemimpex.com]
- 22. jk-sci.com [jk-sci.com]
- 23. merckmillipore.com [merckmillipore.com]
- 24. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 25. taylorandfrancis.com [taylorandfrancis.com]
- 26. Cosolvent - Wikipedia [en.wikipedia.org]
- 27. humapub.com [humapub.com]
- 28. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpbr.in [ijpbr.in]
- 30. pharmaexcipients.com [pharmaexcipients.com]
- 31. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Piperidin-4-yl)benzonitrile Derivatives
Welcome to the technical support guide for the synthesis of 4-(piperidin-4-yl)benzonitrile and its derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. However, its synthesis is not without challenges. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions on Synthetic Strategies
This section addresses common queries regarding the primary synthetic routes to the this compound core structure.
Q1: What are the most common methods for synthesizing the C(aryl)-N(piperidine) bond in this scaffold?
There are three primary strategies, each with distinct advantages and potential pitfalls:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a piperidine (or a protected precursor) and an aryl halide (e.g., 4-bromobenzonitrile or 4-fluorobenzonitrile).[1][2][3] This is often the most versatile method, with broad functional group tolerance.
-
Nucleophilic Aromatic Substitution (SNAr): This involves the direct reaction of a piperidine with a highly activated aryl halide, typically 4-fluorobenzonitrile, often at elevated temperatures.[4] The success of this method is highly dependent on the electronic properties of the aryl ring.
-
Reductive Amination: This method constructs the bond by reacting 4-piperidone with a 4-aminobenzonitrile derivative or, more commonly, by reacting piperidine with 4-formylbenzonitrile, followed by in-situ reduction of the resulting iminium ion.[5][6][7] This is an excellent strategy for avoiding the use of expensive catalysts and can be very high-yielding.
Diagram: Primary Synthetic Routes
The following diagram illustrates the three main pathways to construct the core scaffold.
Caption: Overview of key synthetic pathways.
Q2: When should I use a protecting group on the piperidine nitrogen?
A protecting group, such as tert-butyloxycarbonyl (Boc), is essential when you are starting with a substituted piperidine that could react at multiple sites. For instance:
-
Starting with 4-aminopiperidine: You must protect the exocyclic amine before performing an N-arylation on the piperidine nitrogen to prevent undesired side reactions.
-
Starting with piperidin-4-one: To synthesize N-aryl-4-aminopiperidine derivatives, the piperidine nitrogen is often protected first (e.g., as N-Boc-4-piperidone), followed by reductive amination with an aniline, and finally deprotection.[8]
The choice of protecting group is critical. The Boc group is widely used due to its stability under many reaction conditions and its straightforward removal with acid (e.g., TFA).[9] In contrast, the Fmoc group is base-labile and is typically cleaved with piperidine.[10][11]
Part 2: Troubleshooting Guide for Common Side Reactions
This section is formatted as a direct Q&A to address specific experimental failures and provides actionable solutions.
Scenario 1: Nitrile Group Instability
Q: My reaction seems to work, but my final product mass spectrum shows a peak corresponding to M+18, suggesting hydrolysis of the benzonitrile to benzoic acid. Why is this happening?
A: This is a classic side reaction where the nitrile group (-C≡N) is hydrolyzed to a carboxylic acid (-COOH).[12] This occurs under either harsh acidic or, more commonly, harsh basic conditions, especially when heated for prolonged periods.[13][14][15]
-
Causality: The carbon atom of the nitrile is electrophilic. Under basic conditions, a hydroxide ion can attack this carbon. A series of proton transfers and rearrangements first forms an amide intermediate, which can then be further hydrolyzed to the carboxylate salt.[16] Strong bases used in Buchwald-Hartwig reactions (like NaOtBu or K₂CO₃) combined with high temperatures create a perfect environment for this unwanted hydrolysis.
Troubleshooting Steps:
-
Reduce Reaction Temperature: If possible, lower the reaction temperature. While this may slow down the desired reaction, it will disproportionately reduce the rate of hydrolysis.
-
Shorten Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed. Avoid unnecessary overnight heating.
-
Choice of Base: If using Buchwald-Hartwig, consider a weaker or more sterically hindered base that is less nucleophilic. While strong bases are often needed for catalyst turnover, a careful screen may identify one that minimizes hydrolysis.
-
Work-up Procedure: Ensure your aqueous work-up is not overly acidic or basic for extended periods, as hydrolysis can also occur at this stage.
Diagram: Nitrile Hydrolysis Pathway
Caption: Basic hydrolysis of the nitrile group.
Scenario 2: Over-Alkylation and Diarylation
Q: I am performing a direct N-alkylation (or N-arylation) of piperidine and I'm getting a significant amount of a dialkylated/diarylated byproduct. How can I improve the selectivity for the mono-substituted product?
A: This is a common issue in the direct functionalization of amines. The mono-alkylated piperidine product is often more nucleophilic than the starting piperidine, making it compete for the alkylating/arylating agent and leading to the formation of quaternary ammonium salts or diarylated products.[17][18]
-
Causality: The reaction rate depends on the nucleophilicity of the amine. Once one group is added, electronic effects can sometimes increase the electron density on the nitrogen, making the second reaction faster than the first. Steric hindrance can counteract this, but for many substrates, over-alkylation is kinetically favored.
Troubleshooting Steps:
-
Control Stoichiometry: Use the piperidine as the limiting reagent and add the alkyl/aryl halide slowly over several hours using a syringe pump.[18] This keeps the concentration of the electrophile low, favoring its reaction with the more abundant starting amine.
-
Use a Milder Method: Switch to reductive amination. This method is inherently more selective as the imine/iminium ion forms only once on a primary or secondary amine, completely avoiding the problem of over-alkylation.[5][7]
-
Leverage Steric Hindrance: In Buchwald-Hartwig reactions, using very bulky phosphine ligands (e.g., XPhos, tBuXPhos) can create a sterically crowded environment around the palladium center, which can disfavor the coupling of the already bulky mono-arylated piperidine product.[2][19]
Data Summary: Buchwald-Hartwig Ligand and Base Selection
The success of a selective mono-arylation is highly dependent on the reaction components. The following table summarizes typical conditions.
| Catalyst System | Base | Solvent | Temperature (°C) | Key Feature |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | A robust, general-purpose system for many aryl halides.[2] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | LiHMDS | Dioxane | 100 | Effective for sterically hindered couplings and diverse amines.[19] |
| Pd(OAc)₂ / SPhos | K₂CO₃ / K₃PO₄ | t-BuOH/H₂O | 80-100 | Often used for hydrophilic substrates or when strong bases cause issues. |
Part 3: Detailed Experimental Protocol
This section provides a validated protocol for a common and challenging step: the selective mono-arylation of a piperidine derivative using Buchwald-Hartwig amination.
Protocol: Selective Mono-Arylation of 1-Boc-4-aminopiperidine with 4-Bromobenzonitrile
This protocol is designed to minimize side reactions like diarylation and nitrile hydrolysis.
Materials:
-
1-Boc-4-aminopiperidine (1.0 equiv.)
-
4-Bromobenzonitrile (1.1 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous Toluene
-
Inert gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
In a glovebox or under a positive pressure of argon, add NaOtBu (1.4 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
In a separate vial, dissolve 1-Boc-4-aminopiperidine (1.0 equiv.) and 4-bromobenzonitrile (1.1 equiv.) in anhydrous toluene (approx. 0.1 M concentration based on the limiting reagent).
-
-
Reagent Addition:
-
Add the toluene solution of the amine and aryl bromide to the Schlenk flask containing the catalyst and base.
-
Rinse the vial with a small amount of additional toluene and add it to the flask to ensure complete transfer.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously. The mixture will typically turn dark brown or black.
-
-
Monitoring:
-
After 2 hours, carefully take a small aliquot from the reaction mixture (under inert atmosphere if possible), quench it with water/EtOAc, and analyze by TLC or LC-MS to check for the consumption of starting materials.
-
Continue heating and monitoring every 1-2 hours until the reaction is complete. Avoid prolonged heating beyond 12 hours to minimize nitrile hydrolysis.
-
-
Work-up:
-
Once complete, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to isolate the desired mono-arylated product.[20]
-
References
- Propose a mechanism for the basic hydrolysis of benzonitrile to the benzo
- EXP13 Hydrolysis of Benzonitrile. Scribd.
- Hydrolysis of benzonitrile gives. Allen.
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Base Hydrolysis of Benzonitrile. YouTube.
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PMC - NIH.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Reductive amin
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Benchchem.
- Procedure for N-alkylation of Piperidine?
- Buchwald-Hartwig Amin
- Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine. Benchchem.
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Strategies for Selective Reductive Amination in Organic Synthesis and C
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Nitrogen Protecting Groups: Recent Developments and New Applications.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC - NIH.
- Synthesis of N-Substituted piperidines
- Protecting Groups in Peptide Synthesis. Biosynth.
- Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants. PubMed.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. jocpr.com [jocpr.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. biosynth.com [biosynth.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. Hydrolysis of benzonitrile gives [allen.in]
- 13. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 14. scribd.com [scribd.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Generic chromatography-based purification strategies accelerate the development of downstream processes for biopharmaceutical proteins produced in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
how to avoid impurities in 4-(piperidin-4-yl)benzonitrile production
Welcome to the technical support guide for the synthesis of 4-(piperidin-4-yl)benzonitrile. This resource is designed for researchers, medicinal chemists, and process development scientists. Purity control is paramount in drug development, and this guide provides in-depth troubleshooting, FAQs, and validated protocols to help you identify, control, and prevent the formation of common impurities during your synthesis.
Section 1: Common Synthesis Pathway and Potential Impurities
The most prevalent synthetic route to this compound involves a two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 4-fluorobenzonitrile with a suitable N-protected piperidine derivative, typically N-Boc-4-hydroxypiperidine, under basic conditions.
-
Deprotection: Removal of the N-protecting group (e.g., tert-butoxycarbonyl, or 'Boc') under acidic conditions to yield the final secondary amine.
While seemingly straightforward, each step presents opportunities for impurity formation. Understanding these pathways is the first step toward prevention.
Caption: General synthesis scheme and major impurity formation pathways.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis and purification.
Q1: My reaction yield is low, and LC-MS analysis shows significant unreacted 4-fluorobenzonitrile and/or the Boc-piperidine starting material. What is the likely cause?
A: This points to an incomplete SNAr reaction. The key is activating the piperidine alcohol and ensuring it can effectively displace the fluoride.
-
Causality: The nucleophilicity of the hydroxyl group on N-Boc-4-hydroxypiperidine is insufficient for this reaction without being deprotonated first. Strong bases like sodium hydride (NaH) are often used to form the more potent alkoxide nucleophile. Weaker bases like potassium carbonate (K₂CO₃) can also be used but may require higher temperatures or longer reaction times.[1]
-
Troubleshooting Actions:
-
Base Strength & Stoichiometry: Ensure at least 1.1 equivalents of a strong base (like NaH, 60% dispersion in mineral oil) are used. If using a weaker base like K₂CO₃, consider increasing the stoichiometry to 2-3 equivalents and heating the reaction (e.g., 80-100 °C).[2]
-
Solvent Quality: The reaction is highly sensitive to water, which will quench the base and the alkoxide. Use anhydrous solvents like DMF or DMSO. Consider using freshly opened bottles or drying the solvent over molecular sieves.
-
Temperature and Time: For NaH, the reaction can often be run effectively at room temperature over several hours to overnight. Monitor reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Q2: My final product is contaminated with an impurity showing a mass of [M+17] or [M+18], suggesting amide or carboxylic acid formation. How can this be avoided?
A: This is a classic hydrolysis impurity. The nitrile group (-C≡N) is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under both strong acidic and basic conditions, particularly in the presence of water.[3][4][5]
-
Causality: Water present during the basic SNAr step or the acidic deprotection step can lead to this side reaction. The workup procedure is also a critical control point.
-
Troubleshooting Actions:
-
Anhydrous Conditions: As mentioned above, rigorously exclude water from the SNAr reaction.
-
Controlled Workup: During the aqueous workup of the SNAr reaction, minimize exposure to strongly basic conditions. Neutralize the reaction mixture carefully.
-
Deprotection Conditions: While acidic conditions are required for deprotection, prolonged exposure or excessive heat can promote nitrile hydrolysis. Ensure the deprotection is only run for the time necessary for completion.
-
Q3: After Boc deprotection with trifluoroacetic acid (TFA), my LC-MS shows a significant impurity with a mass of [Product + 56 Da]. What is it and how do I eliminate it?
A: This is a well-known side product resulting from tert-butylation.
-
Causality: During acid-mediated Boc deprotection, a stable tert-butyl cation is generated.[6] This cation is a potent electrophile. If a nucleophilic site is available on your product molecule (such as the aromatic ring or even the secondary amine itself), this cation can be "scavenged" by your product, leading to an unwanted alkylation.
-
Troubleshooting Actions:
-
Use a Scavenger: This is the most critical action. Always include a scavenger in your deprotection cocktail to trap the tert-butyl cation. Common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or even a small amount of water (typically 5% v/v). A concentration of 2-5% scavenger is usually sufficient.[6]
-
Lower Temperature: Perform the deprotection at 0 °C to room temperature. Higher temperatures increase the rate of side reactions.
-
| Impurity | Mass Difference | Likely Source | Preventative Action |
| Unreacted Starting Material | N/A | Incomplete SNAr reaction | Use stronger base, anhydrous solvent, sufficient reaction time/temp. |
| Hydrolyzed Nitrile | +17 (Amide) or +18 (Acid) | Water contamination | Use anhydrous solvents; control pH during workup. |
| Incomplete Deprotection | +100 (Boc group) | Insufficient acid or time | Increase acid equivalents or reaction time; monitor by LC-MS. |
| tert-Butylation Adduct | +56 (t-Bu group) | No scavenger during deprotection | Always add a scavenger (e.g., 5% TES) to the deprotection acid.[6] |
Section 3: Frequently Asked Questions (FAQs)
FAQ 1: What are the most critical quality attributes of the starting materials? The purity of your starting materials directly impacts the purity of your final product. For 4-fluorobenzonitrile, ensure it is free from isomeric impurities (e.g., 2- or 3-fluorobenzonitrile). For the N-Boc-4-hydroxypiperidine, confirm its identity and purity by NMR and LC-MS. Low water content is critical for both.
FAQ 2: What is the most robust method for purifying the final product? For lab-scale synthesis, flash column chromatography on silica gel is highly effective. The basic nitrogen of the piperidine ring will stick to the acidic silica gel, so it is essential to add a modifier to your eluent. A typical solvent system would be dichloromethane (DCM) with a gradient of methanol (MeOH), with 0.5-1% triethylamine (TEA) or ammonium hydroxide added to the mobile phase to ensure the product elutes properly and to prevent peak tailing. Recrystallization from a suitable solvent system like ethanol/water or isopropanol/heptane can also be an excellent method for final purification if a crystalline solid is obtained.[7]
FAQ 3: What analytical techniques are essential for purity assessment? A combination of techniques is necessary for comprehensive analysis as recommended by ICH guidelines.[8][9]
-
HPLC-UV/MS: This is the primary tool for determining purity and identifying impurities. A reverse-phase C18 column with a mobile phase of water and acetonitrile (containing 0.1% formic acid or TFA) is a good starting point.[10]
-
NMR (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any major structural impurities.
-
GC-HS (Gas Chromatography - Headspace): Used to quantify residual solvents from the synthesis and purification process.
FAQ 4: How can I troubleshoot a "difficult" or incomplete Boc deprotection? If you find that 20-50% TFA in DCM is not sufficient, you can switch to a stronger acid system. A common alternative is 4M HCl in 1,4-dioxane.[11] This reagent often provides faster and more complete deprotection. The resulting product will be the hydrochloride salt, which frequently precipitates from the reaction mixture, aiding in isolation. The free base can then be generated by a basic workup.
Section 4: Key Experimental Protocols
Protocol 1: Robust N-Boc Deprotection with Scavenger
This protocol is designed to minimize the formation of the tert-butylation adduct.
-
Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
Prepare the deprotection cocktail: For every 10 mL of DCM used, create a mixture of 10 mL Trifluoroacetic Acid (TFA) and 1 mL of Triethylsilane (TES).
-
Slowly add the deprotection cocktail (TFA/TES) to the stirred solution of the intermediate at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in DCM and carefully neutralize with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude free base.
Caption: A logical workflow for identifying and resolving impurity issues.
References
- Brainly.in. (2020-07-31). Write reaction showing conversion of Benzonitrile into benzoic acid.[Link]
- Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.[Link]
- Pearson.
- Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile.[Link]
- Filo. (2024-10-23). Write reaction showing conversion of Benzonitrile into benzoic acid...[Link]
- Organic Syntheses. Procedure for the Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile.[Link]
- Packer, L. E., et al. (1998). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. Journal of Peptide Science, 4(5), 288-296.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.[Link]
- Royal Society of Chemistry. (20xx).
- UNEP. III Analytical Methods.[Link]
- National Institutes of Health. (n.d.). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.[Link]
- Google Patents.
- PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.[Link]
- ResearchGate. (2017).
- ResearchGate.
- Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.[Link]
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.[Link]
- Methylamine Supplier. 4-(Piperidin-4-Yloxy)Benzonitrile.[Link]
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals.[Link]
- Biomedical Journal of Scientific & Technical Research. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.[Link]
- Chemical Review and Letters. (2021).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CH633264A5 - N-alkyl-piperidine DERIVATIVES. - Google Patents [patents.google.com]
- 3. brainly.in [brainly.in]
- 4. homework.study.com [homework.study.com]
- 5. Write reaction showing conversion of Benzonitrile into benzoic acid... [askfilo.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
- 8. biomedres.us [biomedres.us]
- 9. biomedres.us [biomedres.us]
- 10. ptfarm.pl [ptfarm.pl]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4-(Piperidin-4-yl)benzonitrile
Document ID: TSC-PB-2026-01A
Version: 1.0
Introduction: The Challenge of Synthesizing 4-(Piperidin-4-yl)benzonitrile at Scale
This compound is a pivotal building block in modern medicinal chemistry, serving as a key intermediate for numerous active pharmaceutical ingredients (APIs), particularly in the development of neurological and anticancer agents.[1][2] Its structure, combining a polar piperidine ring with a functionalized aromatic system, presents unique challenges when transitioning from bench-scale synthesis to pilot-plant or manufacturing scale.
This technical guide is structured as a dynamic support center to address the common and complex issues encountered during the scale-up of its synthesis. We will focus on a robust and widely adopted two-stage synthetic route: a Palladium-catalyzed Suzuki-Miyaura coupling to form the C-C bond, followed by an acidic deprotection of the piperidine nitrogen. This document provides not only step-by-step protocols but also the causal logic behind procedural choices and a comprehensive troubleshooting framework in a practical Q&A format.
Recommended Synthetic Workflow
The most reliable and scalable pathway involves the coupling of an N-protected piperidine precursor with a cyanophenyl partner, followed by deprotection. This modular approach allows for easier purification of intermediates and better control over the reaction.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Troubleshooting Guide & FAQs
This section addresses specific, practical questions that arise during the synthesis and scale-up process.
FAQs: Suzuki-Miyaura Coupling Stage
Question 1: My Suzuki coupling reaction has stalled or shows very low conversion. What are the primary causes?
Answer: This is a common issue, often attributable to several factors. A systematic check is required:
-
Catalyst Activity: Ensure your Palladium catalyst is active. If using Pd(PPh₃)₄, it can degrade upon storage. For scale-up, using more robust pre-catalysts like XPhos Pd G2 or G4 is recommended as they offer higher stability and reactivity, especially for challenging substrates like aryl chlorides.[3][4]
-
Oxygen Contamination: The catalytic cycle is highly sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed. Failure to do so can lead to catalyst oxidation and phosphine ligand degradation, halting the reaction.
-
Base Selection & Solubility: The base is not just a proton scavenger; it's essential for activating the boronic acid for transmetalation.[5][6] If your base (e.g., K₂CO₃, Cs₂CO₃) is not soluble in the reaction medium, the reaction becomes diffusion-limited. Using a phase-transfer catalyst or switching to a more soluble base like K₃PO₄ can help. For substrates with base-sensitive groups, a milder base like KF is an option, though it may slow the reaction rate.[6][7]
-
Deborylation: Boronic acids can undergo protodeborylation (replacement of the B(OH)₂ group with a hydrogen) under certain conditions, especially in aqueous media over long reaction times.[7] It is crucial to monitor the stability of your boronic acid precursor under the reaction conditions. Using boronate esters (e.g., pinacol esters) can often mitigate this side reaction.
Question 2: I'm observing significant formation of a biaryl homocoupling byproduct from my benzonitrile starting material. How can I minimize this?
Answer: Homocoupling is a classic side reaction in Suzuki couplings. It typically arises from two pathways: oxygen-promoted coupling of the boronic acid or a reductive-elimination pathway from a diarylpalladium(II) intermediate.
-
Strictly Anaerobic Conditions: The most effective way to reduce homocoupling is by rigorously excluding oxygen from your reaction.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid partner relative to the aryl halide. This ensures the halide is consumed quickly, reducing its opportunity to participate in side reactions.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step over pathways leading to homocoupling.[4]
Question 3: The work-up of my Suzuki reaction is forming a persistent emulsion. What are the best practices for breaking it?
Answer: Emulsions are common when scaling up, especially with basic aqueous work-ups and the presence of catalyst residues.
-
Add Brine: Before separation, wash the combined organic layers with a saturated NaCl solution (brine). This increases the ionic strength of the aqueous phase, helping to break the emulsion.[8]
-
Filter through Celite®: Pass the entire emulsified mixture through a pad of Celite® or diatomaceous earth. The filter aid provides a large surface area that helps to break up the microscopic droplets.[8]
-
Solvent Modification: If the emulsion persists, adding a small amount of a different solvent (e.g., a small volume of methanol to a DCM/water mixture) can sometimes alter the interfacial tension enough to cause separation.
Caption: Decision flowchart for troubleshooting low Suzuki coupling yields.
FAQs: N-Boc Deprotection Stage
Question 4: My N-Boc deprotection is incomplete, even after extended reaction times. What should I do?
Answer: Incomplete deprotection is usually a matter of acid strength, stoichiometry, or solvent choice.
-
Acid Choice and Concentration: Trifluoroacetic acid (TFA) is effective but can be harsh and expensive at scale.[9] A common industrial alternative is using a 4M solution of HCl in an organic solvent like dioxane or isopropanol.[10][11] If using aqueous HCl, ensure sufficient acid is present to both catalyze the reaction and protonate the resulting free amine.
-
Water Content: The mechanism of Boc cleavage requires an acid. While anhydrous conditions work, the presence of a small amount of water can sometimes facilitate the hydrolysis of the carbamate. However, excessive water can lead to solubility issues. A protocol using deionized water as the solvent under microwave irradiation has been shown to be effective and environmentally friendly.[12]
-
Scale-Up Thermal Effects: On a large scale, the heat of mixing/neutralization can be significant. Ensure proper temperature control. Some deprotections may require gentle heating (40-50 °C) to go to completion, but this should be monitored to avoid side reactions.
Question 5: How do I effectively isolate the free base of this compound after deprotection? The product seems to have high water solubility.
Answer: The product, as a free amine, has some water solubility, and its hydrochloride salt is very water-soluble.
-
Careful Basification: After the reaction is complete (monitored by TLC/LCMS), the acidic mixture must be neutralized. This is often done by pouring the reaction mixture into a vigorously stirred, cold solution of a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is >9.[12][13] Using a strong base like NaOH can cause localized heating and potential side reactions.
-
Extraction with an Appropriate Solvent: Dichloromethane (DCM) or a 3:1 mixture of Chloroform:Isopropanol are effective for extracting the free base. Multiple extractions (at least 3-4) are necessary to ensure a good recovery from the aqueous layer.
-
Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of the organic product in the aqueous phase, driving more of it into the organic layer.
Part 2: Experimental Protocols & Data
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromobenzonitrile with a piperidine-derived boronic acid partner.
Materials:
-
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine (1.1 eq)
-
4-Bromobenzonitrile (1.0 eq)
-
XPhos Pd G4 (0.01 eq)
-
Potassium Phosphate (K₃PO₄) (3.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
To a jacketed reactor, charge 4-bromobenzonitrile, N-Boc-piperidine boronate ester, and K₃PO₄.
-
Seal the reactor and purge with nitrogen for at least 30 minutes.
-
Prepare a 4:1 (v/v) mixture of dioxane and water and degas it by sparging with nitrogen for 45 minutes.
-
Add the degassed solvent to the reactor via cannula transfer.
-
Add the XPhos Pd G4 catalyst under a positive pressure of nitrogen.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude N-Boc-4-(4-cyanophenyl)piperidine.
Protocol 2: N-Boc Deprotection
Materials:
-
Crude N-Boc-4-(4-cyanophenyl)piperidine (1.0 eq)
-
4M HCl in 1,4-Dioxane (4-5 eq)
-
Diethyl Ether (for precipitation)
Procedure:
-
Dissolve the crude intermediate in a minimal amount of a suitable solvent like methanol or dioxane in a reactor.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the 4M HCl in dioxane solution. Gas evolution (CO₂) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS confirms the complete consumption of the starting material.
-
Upon completion, the hydrochloride salt of the product may precipitate.[12] Add diethyl ether to the mixture to further precipitate the product.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.
-
For the free base, suspend the HCl salt in water, cool in an ice bath, and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (>9). Extract with DCM, dry the organic layers, and concentrate to yield the final product as a free base.[12]
Data Presentation: Comparison of Reaction Conditions
Table 1: Optimization of Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3%) | - | K₂CO₃ (3) | Toluene/H₂O | 100 | 18 | 65 |
| Pd₂(dba)₃ (1.5%) | SPhos | K₂CO₃ (3) | Dioxane/H₂O | 90 | 12 | 82 |
| XPhos Pd G4 (1%) | - | K₃PO₄ (3) | Dioxane/H₂O | 85 | 8 | 94 |
| PdCl₂(dppf) (2%) | - | Cs₂CO₃ (2.5) | DMF | 90 | 10 | 88 |
Table 2: N-Boc Deprotection Methods
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| TFA (20 eq) | DCM | 25 | 1 | 98 | Fast, but corrosive and expensive. |
| 4M HCl / Dioxane | Dioxane | 25 | 3 | 96 | Good for scale-up, product precipitates as HCl salt.[10] |
| Conc. HCl | Methanol | 40 | 4 | 95 | Requires careful temperature control. |
| H₂O (Microwave) | Water | 150 | 0.2 | 92 | Environmentally friendly, requires specialized equipment.[12] |
References
- National Center for Biotechnology Information. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. PubChem.
- ResearchGate. Deprotection of different N-Boc-compounds.
- Appretech Scientific Limited. 4-(piperidin-4-yloxy)benzonitrile hydrochloride.
- ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- National Institutes of Health. Organoborane coupling reactions (Suzuki coupling).
- Siadati, S. A. (2025). Synthetic Routes from 1-(2-phenylethyl)-4-piperidinone (PPD) to Fentanyl; A Short Review. Preprints.org.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Master Organic Chemistry. Protecting Groups for Amines: Carbamates.
- MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
- Reddit. Struggling with Suzuki Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 2. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jgtps.com [jgtps.com]
Technical Support Center: Refining Experimental Protocols for 4-(Piperidin-4-yl)benzonitrile
Welcome to the technical support center for 4-(piperidin-4-yl)benzonitrile. As a key intermediate in medicinal chemistry and drug development, the successful synthesis and purification of this compound are critical. This guide, structured from the perspective of a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the common challenges encountered during its preparation.
Core Synthesis Workflow: An Overview
The most prevalent synthetic route to this compound involves the deprotection of an N-protected precursor, typically N-Boc-4-(4-cyanophenyl)piperidine. This strategy allows for controlled reactions on the piperidine ring before revealing the reactive secondary amine.
Technical Support Center: Characterization of 4-(piperidin-4-yl)benzonitrile
Welcome to the technical support resource for 4-(piperidin-4-yl)benzonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this compound. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols in a practical question-and-answer format.
Section 1: General Information & FAQs
This section covers the fundamental properties and handling of this compound.
Q1: What are the core physicochemical properties of this compound?
Understanding the basic properties is the first step in any analytical workflow. These values are crucial for preparing standards, calculating concentrations, and interpreting data.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | Typically a solid (predicted) | [2] |
| CAS Number | 149554-06-3 | [1][3] |
| Solubility | Low in water due to non-polar nature | [2] |
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage is critical to maintain the integrity of the compound and ensure reproducible results.
This compound and its salts should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2] It is crucial to store the compound in a tightly sealed container to prevent moisture absorption and potential degradation.[2] For long-term stability, especially for analytical standards, storage at 4°C, protected from light, is recommended.[1] The compound should be kept separate from incompatible substances like strong oxidizing agents and acids.[2]
Q3: What are the primary safety considerations when working with this compound?
While specific toxicity data is limited, compounds containing piperidine and nitrile functionalities require careful handling. Similar compounds, like 4-(piperazin-1-yl)benzonitrile, are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.
Section 2: Troubleshooting Chromatographic Analysis (HPLC/UPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination and quantification. However, the basic nature of the piperidine moiety can present challenges.
Frequently Asked Questions (HPLC)
Q1: I'm developing an HPLC method. What is a good starting point for the column and mobile phase?
A reversed-phase method is typically suitable. Due to the basic nature of the piperidine nitrogen, peak tailing can be a significant issue on standard silica-based C18 columns.
-
Column: A modern, base-deactivated C18 column or a column with a polar-embedded group is highly recommended to minimize silanol interactions. An example would be an Acquity UPLC HSS T3 column.[5]
-
Mobile Phase: To ensure good peak shape, the mobile phase should be buffered.
-
Acidic pH: A low pH (e.g., 2.5-3.5) using trifluoroacetic acid (TFA) or formic acid will protonate the piperidine nitrogen, leading to a single ionic species and reducing interactions with residual silanols. A common mobile phase is a gradient of acetonitrile in water with 0.1% TFA.
-
Basic pH: Alternatively, a high pH (e.g., 9-10) using a buffer like ammonium bicarbonate or ammonium formate will keep the piperidine nitrogen in its free base form. This requires a pH-stable column.
-
-
Detector: UV detection at a wavelength where the benzonitrile chromophore absorbs, typically around 230-250 nm, is appropriate.
Q2: Why is my peak shape poor (significant tailing or fronting)?
This is the most common issue for basic compounds like this compound.
Troubleshooting Guide: Poor Peak Shape
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Secondary Silanol Interactions: The basic piperidine nitrogen interacts with acidic silanol groups on the silica support of the column. 2. Column Overload: Injecting too much sample mass. 3. Mismatched Injection Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase. | 1. Optimize Mobile Phase: Add a competitive base (e.g., triethylamine) to the mobile phase or lower the pH to <3 to fully protonate the analyte. 2. Reduce Injection Mass: Dilute the sample and reinject. 3. Match Solvents: Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Peak Fronting | 1. Column Overload: Often associated with high concentrations. 2. Poor Column Health: Channeling or voids in the column packing. | 1. Dilute the Sample: Lower the concentration of the injected sample. 2. Replace Column: If the problem persists with diluted samples, the column may be compromised and require replacement. |
| Split Peaks | 1. Clogged Frit/Column Inlet: Particulates from the sample or system have blocked the flow path. 2. Injection Solvent Effect: The injection solvent is incompatible with the mobile phase. 3. Co-eluting Impurity: An impurity is not fully resolved from the main peak. | 1. Flush and Reverse Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent. Use an in-line filter. 2. Adjust Injection Solvent: Ensure the sample is dissolved in a solvent similar to or weaker than the mobile phase. 3. Optimize Method: Adjust the gradient, mobile phase composition, or temperature to improve resolution. |
Workflow for HPLC Method Development
Caption: A typical workflow for developing a robust HPLC method for this compound.
Section 3: Troubleshooting Spectroscopic Analysis (NMR)
Nuclear Magnetic Resonance (NMR) is essential for structural confirmation. The combination of an aromatic ring and a saturated heterocyclic ring provides a distinct spectral fingerprint.
Frequently Asked Questions (NMR)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts?
Exact shifts are solvent-dependent, but typical ranges can be predicted based on the structure and data from similar compounds.[6][7][8]
| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Benzonitrile (Ar-H) | 7.4 - 7.8 (two doublets) | ~110 (C-CN), ~119 (CN), 128-133 (Ar-CH), ~148 (Ar-C-Pip) |
| Piperidine (CH) | 2.8 - 3.2 (methine proton) | 40 - 45 |
| Piperidine (CH₂-axial) | 1.6 - 1.9 | 30 - 35 |
| Piperidine (CH₂-equatorial) | 2.9 - 3.5 | 45 - 50 |
| Piperidine (NH) | 1.5 - 2.5 (broad singlet) | N/A |
Q2: My NMR signals, particularly for the piperidine protons, are very broad. What's happening?
Broadening of piperidine signals is a classic challenge arising from several dynamic processes:
-
Slow Nitrogen Inversion: The nitrogen atom in the piperidine ring undergoes inversion, but on a timescale that is intermediate relative to the NMR experiment, causing signal broadening.
-
Chair-to-Chair Interconversion: The piperidine ring exists in a dynamic equilibrium between two chair conformations. If this process is slow, it can lead to broad peaks.
-
Proton Exchange: The N-H proton can exchange with residual water or acidic impurities in the NMR solvent, leading to the broadening of both the N-H signal and adjacent C-H signals.
Q3: How can I resolve the broad NMR peaks?
-
Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature (e.g., 50-80 °C) can accelerate the dynamic processes (like ring inversion), moving them into the "fast exchange" regime on the NMR timescale, which results in sharper, time-averaged signals.
-
Solvent Choice: Using a deuterated solvent that can better solvate the molecule and minimize intermolecular interactions, such as DMSO-d₆ or Methanol-d₄, can sometimes help.
-
Acidification: Adding a trace amount of a deuterated acid (e.g., DCl or TFA-d) will protonate the piperidine nitrogen. This locks it into a single cationic state, eliminating the nitrogen inversion process and often resulting in much sharper signals for the ring protons.
-
Derivatization: For definitive structural analysis, protecting the piperidine nitrogen with a group like Boc (tert-Butyloxycarbonyl) can restrict conformational flexibility and provide sharp, well-resolved signals.[9]
Section 4: Troubleshooting Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and investigating fragmentation patterns for structural elucidation.
Frequently Asked Questions (MS)
Q1: What is the expected exact mass and common adducts for this molecule in ESI-MS?
Using Electrospray Ionization (ESI) in positive mode, the primary ion observed will be the protonated molecule [M+H]⁺.
| Ion Species | Calculated m/z |
| [M] (Neutral) | 186.1157 |
| [M+H]⁺ | 187.1235 |
| [M+Na]⁺ | 209.1055 |
Note: These values are calculated for the monoisotopic masses.
Q2: I'm not seeing the molecular ion peak. What should I check?
-
Ionization Mode: Ensure you are using an appropriate soft ionization technique. ESI is ideal. Electron Ionization (EI) may cause excessive fragmentation, leading to a weak or absent molecular ion. The benzonitrile moiety itself is stable under EI, but the piperidine ring can fragment easily.[10]
-
Source Conditions: The compound might be fragmenting in the source. Reduce the fragmentor voltage (or cone voltage) to decrease in-source collision-induced dissociation.
-
Mobile Phase Compatibility: If using LC-MS, ensure the mobile phase is compatible with ESI. Non-volatile buffers (like phosphate) will suppress the signal. Use volatile modifiers like formic acid or ammonium acetate.
Common Fragmentation Pathways
Understanding the fragmentation can help confirm the structure, especially in MS/MS experiments.
Caption: Predicted major fragmentation pathways for protonated this compound in MS/MS.
Section 5: Comprehensive Protocols
Protocol 1: Standard Preparation for HPLC Analysis
This protocol describes the preparation of a stock solution and working standards for quantification.
-
Equipment: Analytical balance, 10 mL Class A volumetric flask, calibrated pipettes, HPLC vials.
-
Reagents: this compound reference standard, HPLC-grade acetonitrile, HPLC-grade water, 0.1% Formic Acid solution.
-
Procedure (Stock Solution - 1 mg/mL): a. Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. b. Record the exact weight. c. Add approximately 7 mL of a 50:50 (v/v) mixture of acetonitrile and water. d. Sonicate for 5 minutes or until fully dissolved. e. Allow the solution to return to room temperature. f. Dilute to the mark with the 50:50 acetonitrile/water mixture. Mix thoroughly by inverting the flask 10-15 times.
-
Procedure (Working Standards): a. Prepare a series of working standards (e.g., from 1 µg/mL to 100 µg/mL) by performing serial dilutions of the stock solution using the mobile phase as the diluent. b. Transfer the final solutions to HPLC vials for analysis.
-
Quality Control: The precision of preparing standards can be verified by injecting multiple preparations of the same concentration level. The relative standard deviation (%RSD) of the peak areas should typically be less than 2%.[11]
Protocol 2: Sample Preparation for NMR Analysis
-
Equipment: NMR tubes, Pasteur pipette, small vials.
-
Reagents: this compound sample, deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD), tetramethylsilane (TMS) if not already in the solvent.
-
Procedure: a. Weigh approximately 5-10 mg of the sample into a small, clean vial. b. Add approximately 0.7 mL of the chosen deuterated solvent to the vial. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a Pasteur pipette with a cotton plug at the tip (to filter any particulates), transfer the solution into a clean, dry NMR tube. e. Cap the NMR tube and wipe it clean before inserting it into the spectrometer.
-
Expert Tip: If using CDCl₃ and observing broad peaks, acquire a second spectrum on the same sample after adding one drop of D₂O, shaking well, and re-acquiring. This can help identify exchangeable N-H protons.
References
- The Royal Society of Chemistry. (2010). 4-(Piperidine-1-sulfonyl)-benzonitrile.
- The Royal Society of Chemistry.
- EvitaChem. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992).
- Methylamine Supplier. 4-(Piperidin-4-Yloxy)Benzonitrile.
- BLD Pharm. 149554-06-3|this compound.
- Biological Magnetic Resonance Bank. bmse000284 Benzonitrile.
- ChemScene. 149554-06-3 | this compound.
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
- Ma, Q., et al. (2018). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Cogent Food & Agriculture.
- PubChem. 4-(Piperazin-1-yl)benzonitrile.
- Journal of Chemical and Pharmaceutical Research. (2014).
- NIST. Benzonitrile - Mass Spectrum.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 3. 149554-06-3|this compound|BLD Pharm [bldpharm.com]
- 4. 4-(Piperazin-1-yl)benzonitrile | C11H13N3 | CID 2733995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. qascf.com [qascf.com]
- 6. rsc.org [rsc.org]
- 7. bmse000284 Benzonitrile at BMRB [bmrb.io]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 9. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 10. Benzonitrile [webbook.nist.gov]
- 11. jocpr.com [jocpr.com]
Technical Support Center: Catalyst Optimization for 4-(Piperidin-4-yl)benzonitrile Synthesis
Answering the call for in-depth technical guidance, this support center is designed for chemists and researchers focused on the synthesis of 4-(piperidin-4-yl)benzonitrile, a key intermediate in pharmaceutical development. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework for rational catalyst optimization and troubleshooting, grounded in mechanistic understanding and field-proven experience.
This guide is structured as a series of questions you might encounter during your own experimental work. The answers provide not only solutions but also the underlying chemical principles to empower your decision-making.
Part 1: General Strategy & Synthetic Route Selection
Question: What are the primary catalytic strategies for synthesizing the this compound core structure, and what are the key considerations for choosing a route?
Answer: The synthesis of this compound involves the formation of a C(sp²)-C(sp³) bond between an aromatic ring and a saturated heterocycle. The two most powerful and industrially relevant catalytic methods for this transformation are the Suzuki-Miyaura Coupling and Reductive Amination.
-
Suzuki-Miyaura Coupling: This is often the preferred method due to its high functional group tolerance and the commercial availability of starting materials. The reaction couples an organoboron reagent with an organic halide. For this target, the most common approach is to couple 4-cyanophenylboronic acid with a protected 4-halo-piperidine (e.g., 1-Boc-4-bromopiperidine). This route directly forms the desired C-C bond.[1]
-
Reductive Amination: This strategy forms a C-N bond and is an excellent alternative, though it requires a different disconnection approach. A plausible route would involve the reaction of 4-piperidone with 4-aminobenzonitrile in the presence of a reducing agent.[2][3] This method is atom-economical but may require more optimization to control side reactions and ensure complete conversion.
Choosing a Route: The Suzuki-Miyaura coupling is generally more robust and predictable for this specific target. It offers a modular approach where the catalyst system (palladium source and ligand) can be finely tuned to achieve high yields. Reductive amination is a strong candidate if the starting materials are more readily available or cost-effective in your specific context. This guide will primarily focus on optimizing the Suzuki-Miyaura coupling due to its prevalence and the nuanced challenges associated with its catalysis.
Part 2: Troubleshooting the Suzuki-Miyaura Coupling
This section addresses the most common issues encountered when using a palladium-catalyzed Suzuki-Miyaura reaction to couple 4-cyanophenylboronic acid with a protected 4-halopiperidine.
Question: My reaction yield is low or has stalled. What are the first parameters I should investigate?
Answer: Low yield is the most common problem and is typically related to suboptimal catalyst activity or stability. A systematic approach is crucial.
First, ensure your reagents and solvents are of appropriate quality. Arylboronic acids can contain boroxine (anhydride) impurities that are less reactive; it is sometimes beneficial to recrystallize them before use.[4] Solvents must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.
The logical troubleshooting workflow is as follows:
Sources
Technical Support Center: Troubleshooting Low Yield in Piperidine Ring Formation
Welcome to the Technical Support Center for piperidine synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with forming this critical heterocyclic scaffold. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments, explaining not just the solution, but the chemical reasoning behind it.
Section 1: General Troubleshooting Principles
This section addresses broad issues that can affect any piperidine synthesis, regardless of the specific methodology.
Q1: My reaction is sluggish or stalls completely. I'm not seeing any product formation by TLC/LC-MS. What are the first things I should check?
A1: When a reaction fails to initiate, the issue often lies with the fundamental components and conditions. Here’s a checklist of primary suspects:
-
Potential Cause: Reactant Quality and Purity
-
Explanation: The purity of your starting materials is paramount. Aldehydes are prone to oxidation to carboxylic acids or polymerization, while amines can absorb water and carbon dioxide from the atmosphere.[1] Contaminants in any reagent can poison catalysts or introduce competing side reactions.
-
Solution:
-
Verify Purity: Use freshly purchased, high-purity reagents whenever possible. If you suspect degradation, purify your starting materials before use (e.g., distill liquid aldehydes/amines, recrystallize solids).
-
Aldehyde Check: Run a quick ¹H NMR to ensure the aldehyde proton signal is sharp and at the correct chemical shift, with no significant corresponding carboxylic acid peak.
-
Amine Check: Piperidine is a strong enough base to react with atmospheric CO₂ to form a solid carbonate salt, which can appear as cloudiness or crystals in the bottle.[1] Using material from a freshly opened bottle or distilling the amine can resolve this.
-
-
-
Potential Cause: Suboptimal Reaction Conditions (Solvent & Temperature)
-
Explanation: The reaction solvent influences reactant solubility, reaction rates, and even mechanistic pathways.[2][3] For instance, a solvent that doesn't fully dissolve a reactant will lead to a heterogeneous mixture with slow reaction kinetics. Similarly, many cyclization reactions have a significant activation energy barrier that is not overcome at room temperature.
-
Solution:
-
Solvent Screening: If yield is low, consider screening alternative solvents. While protic solvents like methanol or ethanol are common, aprotic solvents such as Dichloromethane (DCM), Toluene, or Acetonitrile can sometimes provide superior yields.[4][5] Ensure you are using anhydrous solvents, as water can interfere with many reactions, especially those involving sensitive reagents like borohydride reducing agents or Lewis acids.[6]
-
Temperature Screening: If the reaction is sluggish at room temperature, gentle heating (e.g., 40–60 °C) can be beneficial.[4] Conversely, if you observe decomposition (e.g., multiple spots on TLC), running the reaction at a lower temperature (e.g., 0 °C) may be necessary.[4]
-
-
-
Potential Cause: Inadequate Reaction Monitoring
-
Explanation: Reactions may be complete much faster than anticipated, leading to product degradation with prolonged reaction times. Alternatively, they may simply require more time to reach completion.
-
Solution: Monitor the reaction progress frequently using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to determine the optimal reaction time and quench the reaction when the starting material is consumed and product concentration is maximized.[6]
-
Q2: My reaction works, but the yield is consistently low (e.g., <40%). How do I begin to optimize it?
A2: A consistently low yield points to a systematic issue, most often related to competing side reactions, unfavorable equilibria, or suboptimal reagent stoichiometry.
Below is a logical workflow to begin your optimization process.
Caption: General workflow for troubleshooting low reaction yield.
-
Step 1: Re-verify Reactant Purity: As mentioned in Q1, this is the most common and easily correctable issue.
-
Step 2: Optimize Reaction Conditions:
-
Concentration: Very dilute conditions can slow down bimolecular reactions, while overly concentrated conditions can promote polymerization or side reactions. Experiment with doubling or halving the concentration.
-
Order of Addition: The sequence in which you add reagents can be critical. For example, in some multicomponent reactions, pre-forming an intermediate before adding the final component can lead to a cleaner reaction and higher yield.[7]
-
-
Step 3: Adjust Stoichiometry:
-
Explanation: An unfavorable equilibrium can sometimes be pushed toward the product by using an excess of one of the reactants.[4] However, a large excess can also lead to side reactions or complicate purification.
-
Solution: Try using a 1.1 to 1.5 molar excess of the less expensive or more stable reagent. Monitor the effect on the reaction profile.
-
-
Step 4: Identify Byproducts:
-
Explanation: Understanding what else is being formed is the key to targeted troubleshooting.
-
Solution: Analyze your crude reaction mixture by LC-MS to get the molecular weights of the main byproducts. If possible, isolate the major byproduct by column chromatography and characterize it by NMR. Knowing its structure will provide crucial clues about the competing reaction pathway.[8][9] For example, if you identify the reduced starting aldehyde, you know your reducing agent is not selective enough.[6]
-
Section 2: Method-Specific Troubleshooting
Different synthetic strategies for piperidine ring formation have their own unique failure modes.
Reductive Amination ([5+1] Annulation)
This popular method involves the reaction of a 1,5-dicarbonyl compound (or a precursor) with an amine, followed by in-situ reduction of the resulting iminium ion.
Q3: My reductive amination is giving a very low yield, and I see a lot of my starting aldehyde/ketone being consumed, but not forming the desired piperidine. What's going wrong?
A3: This classic symptom points to two primary issues: inefficient iminium ion formation or competing side reactions involving the carbonyl or the reducing agent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Recovery of Piperidine Compounds in Chromatography
Welcome to the Technical Support Center dedicated to addressing the common challenges encountered during the chromatographic analysis of piperidine-containing compounds. This guide is designed for researchers, scientists, and drug development professionals who are striving for accurate and reproducible results. Here, we delve into the underlying causes of poor recovery and provide practical, field-proven troubleshooting strategies.
Troubleshooting Guide: A Deeper Dive into Common Issues
This section addresses specific problems you might be facing in the lab, explaining the "why" behind the issue and offering step-by-step solutions.
Problem 1: My piperidine compound shows significant peak tailing and poor peak shape.
Q: What is causing the pronounced peak tailing for my basic piperidine analyte?
A: Peak tailing for basic compounds like piperidine derivatives is most often a result of secondary interactions with the stationary phase.[1] Specifically, the primary culprits are residual silanol groups (Si-OH) on the surface of silica-based columns.[2][3] Piperidine, being a basic compound, can become protonated (positively charged) in the mobile phase. These positively charged analytes can then interact with ionized, negatively charged silanol groups (SiO-) via ion exchange.[3][4] This secondary interaction is stronger than the desired reversed-phase interaction, causing a portion of the analyte molecules to be retained longer, resulting in a "tailing" peak.[1] Metal impurities within the silica matrix can also exacerbate this issue by increasing the acidity of nearby silanol groups.[2]
Workflow for Mitigating Peak Tailing:
Caption: Troubleshooting workflow for addressing peak tailing.
Step-by-Step Solutions:
-
Mobile Phase pH Adjustment:
-
The "Why": Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) protonates the silanol groups, neutralizing their negative charge.[2][5] This minimizes the ion-exchange interactions with your protonated piperidine compound.
-
Protocol:
-
Prepare a mobile phase with a buffer such as 10-20 mM phosphate or 0.1% formic acid, adjusting the pH to the desired level.[5]
-
Ensure the buffer is soluble in the organic portion of your mobile phase to prevent precipitation, especially during gradient elution.[5]
-
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting your sample.
-
-
-
Incorporate a Competing Base:
-
The "Why": Adding a small, basic modifier like triethylamine (TEA) to the mobile phase can "shield" the silanol groups.[5] The TEA molecules will preferentially interact with the active sites on the stationary phase, reducing their availability to interact with your piperidine analyte.[5]
-
Protocol:
-
Add a low concentration of a competing base, such as 5-10 mM triethylamine (TEA), to your mobile phase.
-
Be aware that competing bases can sometimes shorten column lifetime.[5]
-
-
-
Column Selection:
-
The "Why": Modern HPLC columns are designed to minimize silanol interactions.
-
Recommendations:
-
End-capped Columns: These columns have been chemically treated to cap many of the residual silanol groups, reducing their availability for interaction.[2]
-
High-Purity "Type B" Silica Columns: These columns are made from silica with very low metal contamination, resulting in less acidic and less reactive silanol groups.[2][4]
-
Hybrid Silica Columns: These columns incorporate organic modifications into the silica structure, which can further shield silanol groups and improve peak shape for basic compounds.[6]
-
-
Problem 2: The recovery of my piperidine compound is low and inconsistent.
Q: Why am I getting low and variable peak areas for my piperidine analyte?
A: Low and inconsistent recovery can stem from several factors beyond silanol interactions. Piperidine and its derivatives can be prone to irreversible adsorption onto active sites within the HPLC system, including the column and even metal components like stainless steel frits and tubing.[7][8] Some piperidine compounds can also chelate with trace metal ions that may have leached from the system components, leading to peak distortion or loss of the analyte.[8][9]
Diagram of Analyte Loss Mechanisms:
Caption: Mechanisms contributing to poor analyte recovery.
Step-by-Step Solutions:
-
System Passivation:
-
The "Why": To minimize interactions with metal surfaces, the HPLC system can be passivated.
-
Protocol:
-
If metal chelation is suspected, consider flushing the system with a chelating agent like a dilute EDTA solution.[10] This can help remove accumulated metal ions. Always consult your HPLC system's manual for recommended procedures.
-
For persistent issues, using HPLC systems with bio-inert components (e.g., PEEK or MP35N) can significantly reduce metal-analyte interactions.[8]
-
-
-
Sample Preparation and Solvent Matching:
-
The "Why": The solvent in which your sample is dissolved can significantly impact peak shape and recovery. Injecting a sample in a solvent that is much stronger (less polar in reversed-phase) than the mobile phase can cause peak distortion and reduced retention.[1]
-
Protocol:
-
Whenever possible, dissolve your sample in the initial mobile phase.
-
If sample solubility is an issue, use the weakest solvent possible that will fully dissolve your analyte.
-
For piperidine free bases that are insoluble in aqueous solutions, consider converting them to a salt (e.g., hydrochloride) to improve solubility in the mobile phase.[11]
-
-
-
Mobile Phase Additives for Improved Recovery:
-
The "Why": Additives can improve both peak shape and recovery by minimizing undesirable interactions.
-
Recommendations:
-
Buffers and Acids: As mentioned for peak tailing, maintaining a low pH with additives like formic or trifluoroacetic acid can improve recovery by reducing silanol interactions.[12]
-
Ion-Pairing Reagents: For very polar piperidine compounds, adding an ion-pairing reagent can improve retention and peak shape.[13]
-
-
Problem 3: I am observing carryover of my piperidine compound from one injection to the next.
Q: What is causing the ghost peaks of my piperidine analyte in subsequent runs?
A: Carryover is often a consequence of the same issues that cause poor recovery: strong, secondary interactions. If your piperidine compound is adsorbing to active sites in the injector, tubing, or column, it may slowly leach out in subsequent injections, appearing as a "ghost peak."[1]
Step-by-Step Solutions:
-
Optimize Wash Solvents:
-
The "Why": The standard wash solvent may not be strong enough to remove all of the adsorbed piperidine compound.
-
Protocol:
-
Use a wash solvent that is stronger than your mobile phase. This may involve a higher percentage of organic solvent or the addition of an acid (like formic acid) to help displace the basic analyte.
-
Ensure your wash solvent is miscible with your mobile phase.
-
-
-
Injector and System Cleaning:
-
The "Why": The autosampler and injection port can be significant sources of carryover.
-
Protocol:
-
Consult your instrument's manual for procedures on cleaning the needle, seat, and sample loop.
-
Run several blank injections (injecting only mobile phase) after a high-concentration sample to confirm that the carryover has been eliminated.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for analyzing piperidine compounds?
A1: For most piperidine derivatives, a modern, high-purity, end-capped C18 or C8 column is a good starting point.[14][15] These columns offer a good balance of retention and selectivity. For particularly basic or polar piperidine compounds, consider using a column with a polar-embedded stationary phase or a hybrid-silica column to further minimize silanol interactions and improve peak shape.[6]
Q2: How do I choose the right mobile phase pH for my piperidine compound?
A2: The optimal pH will depend on the pKa of your specific piperidine derivative. A general guideline is to work at a pH that is at least 2 units below the pKa of your analyte to ensure it is fully protonated and to keep the silanol groups on the column surface neutralized (typically pH < 4).[4]
Q3: Can I use mass spectrometry (MS) with mobile phase additives like TEA?
A3: Triethylamine (TEA) is a non-volatile additive and can cause significant ion suppression in the MS source, making it generally unsuitable for LC-MS applications. For LC-MS, it is best to use volatile mobile phase modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate.
Q4: My piperidine compound is a free base and won't dissolve in my aqueous mobile phase. What should I do?
A4: This is a common challenge. You have a few options:
-
Derivatization: In some cases, derivatizing the piperidine to a more soluble form can be an effective strategy.[16]
-
Solvent Modification: Try dissolving the compound in a small amount of a compatible organic solvent (like methanol or acetonitrile) before diluting it with the mobile phase. Be mindful of the final injection solvent strength.[11]
-
Salt Formation: As a sample preparation step, you can convert the free base to a more water-soluble salt (e.g., by adding a small amount of HCl).[11]
Data Summary Table
| Issue | Primary Cause(s) | Key Solutions | Impact on Chromatography |
| Peak Tailing | Secondary interactions with silanol groups | Lower mobile phase pH; add competing base; use end-capped or hybrid columns.[2][5] | Improved peak symmetry, better resolution, and more accurate integration. |
| Low Recovery | Irreversible adsorption; metal chelation | System passivation; match sample solvent to mobile phase; use appropriate mobile phase additives.[1][8] | Increased peak area, improved linearity, and better quantitative accuracy. |
| Carryover | Strong analyte adsorption in the flow path | Optimize autosampler wash solvents; perform regular system cleaning.[1] | Elimination of ghost peaks and improved data integrity between runs. |
By understanding the chemical properties of piperidine compounds and their potential interactions within a chromatographic system, you can systematically troubleshoot and optimize your methods to achieve robust and reliable results.
References
- Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
- Pharma Growth Hub. (2023-11-23). What is the effect of free silanols in RPLC and how to reduce it?
- LCGC International. (2024-08-16). Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes.
- Welch Materials, Inc. (2025-11-05). HPLC Column Selection: Core to Method Development (Part II).
- Aurora Pro Scientific. HPLC Column Selection Guide.
- Agilent. Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns Application.
- Google Patents. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
- ResearchGate. The Secrets of Good Peak Shape in HPLC.
- LCGC. (2018-04-09). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry?
- MicroSolv. (2025-06-18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions.
- Scott, R. P. W. (1980). The silica-gel surface and its interactions with solvent and solute in liquid chromatography. Faraday Symposia of the Chemical Society.
- Nagae, N., Yamamoto, K., & Kadota, C. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II.
- Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY.
- Alternative Therapies In Health And Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- SCION Instruments. HPLC Column Selection Guide.
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- ResearchGate. (2015-01-09). Piperidine and piperine: extraction and content assessment in black pepper.
- GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
- Google Patents. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
- LCGC International. (2025-10-29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
- alwsci. (2025-07-17). Common Causes Of Peak Tailing in Chromatography.
- YouTube. (2018-01-03). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
- LCGC. (2023-11-01). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
- PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
- ResearchGate. (2025-01-14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?
- HPLC Troubleshooting Guide.
- Longdom Publishing. Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
- PubMed. (2000-08). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection.
- LCGC International. (2022-06-01). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- ResearchGate. (2021-01-20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis?
- ResearchGate. (2025-08-07). Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound.
- ResearchGate. (2018-06-27). How to remove piperidine and PEG(3)-amine from solution without removing product that also contains amine groups?
- SilcoTek® Corporation. (2019-12-06). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- ResearchGate. (2015-12-10). Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- NIH. (2014-11-10). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts.
- RSC Publishing. (2021-07-21). Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. welch-us.com [welch-us.com]
- 7. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. silcotek.com [silcotek.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. agilent.com [agilent.com]
- 15. glsciencesinc.com [glsciencesinc.com]
- 16. alternative-therapies.com [alternative-therapies.com]
Technical Support Center: Strategies to Improve the Stereoselectivity of Piperidine Synthesis
Welcome to the Technical Support Center for Stereoselective Piperidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical protocols for overcoming common challenges in the synthesis of stereochemically defined piperidine derivatives. The piperidine scaffold is a cornerstone in medicinal chemistry, and controlling its stereochemistry is often critical for biological activity.[1][2][3]
Part 1: Frequently Asked Questions (FAQs) - General Issues in Stereoselective Piperidine Synthesis
Q1: My reaction is producing a mixture of diastereomers. What are the general factors influencing diastereoselectivity?
A: Achieving high diastereoselectivity is a common challenge. Several factors can influence the outcome of your reaction. These include:
-
Reaction Temperature: Lower temperatures generally enhance selectivity by favoring the transition state with the lowest activation energy, which leads to the thermodynamically more stable product.[4][5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize different transition states, thereby affecting the diastereomeric ratio.[4][5]
-
Steric Hindrance: The steric bulk of substituents on your starting materials can create a biased environment, favoring the approach of a reagent from one face over the other. This is a key principle in substrate-controlled reactions.
-
Catalyst or Reagent Choice: The nature of the catalyst (e.g., Lewis acid, organocatalyst) or reagent can significantly influence the geometry of the transition state. For instance, in Aza-Diels-Alder reactions, the choice of Lewis acid can determine whether the reaction proceeds through a concerted or stepwise mechanism, impacting stereoselectivity.[6][7]
-
Protecting Groups: The size and nature of protecting groups, particularly on the nitrogen atom, can direct the stereochemical outcome of subsequent transformations, such as in the hydrogenation of substituted pyridines.[5]
Q2: I'm observing low enantiomeric excess (ee) in my asymmetric reaction. What are the common causes and how can I improve it?
A: Low enantiomeric excess suggests that the chiral catalyst or auxiliary is not effectively controlling the stereochemical pathway. Common causes include:
-
"Background" Uncatalyzed Reaction: A non-selective, uncatalyzed reaction may be competing with the desired asymmetric catalytic cycle, leading to a racemic background.[8] To address this, you can try lowering the reaction temperature or adjusting the concentration of reactants.
-
Catalyst Deactivation or Insufficient Loading: The catalyst may be degrading under the reaction conditions or used in an insufficient amount. Ensure your reagents and solvents are pure and dry, and consider increasing the catalyst loading.
-
Poor Match Between Substrate and Catalyst/Auxiliary: The chosen chiral catalyst or auxiliary may not be optimal for your specific substrate. It's often necessary to screen a library of catalysts or auxiliaries with varying steric and electronic properties to find the best match.[5]
-
Racemization: The desired chiral product might be racemizing under the reaction or workup conditions.[8] This can sometimes be mitigated by using milder conditions or choosing a solvent that disfavors racemization.
Q3: How do I choose the right strategy for my target piperidine? (e.g., chiral auxiliary vs. organocatalysis vs. metal catalysis).
A: The optimal strategy depends on several factors, including the substitution pattern of the target piperidine, the availability of starting materials, and scalability requirements.
-
Chiral Auxiliaries: This is a robust and often predictable method for introducing stereocenters.[1][9][10] It is particularly useful for synthesizing 2-substituted piperidines.[1] However, it requires additional steps for attaching and removing the auxiliary.
-
Organocatalysis: This approach avoids the use of metals and can be highly effective for certain transformations, such as asymmetric Mannich reactions.[8][11] It often allows for the construction of multiple stereocenters in a single step.[11]
-
Transition Metal Catalysis: This strategy offers a wide range of transformations, including asymmetric hydrogenation, C-H activation, and cross-coupling reactions, providing access to a diverse array of substituted piperidines.[12][13][14] These methods are often highly efficient and can be suitable for large-scale synthesis.
-
Enzymatic/Chemoenzymatic Synthesis: Biocatalysis offers unparalleled selectivity under mild conditions.[15][16][17] Chemoenzymatic approaches, which combine traditional organic synthesis with enzymatic steps, are powerful for accessing complex chiral piperidines.[16][17]
Part 2: Troubleshooting Guide - Chiral Auxiliary-Mediated Synthesis
Issue 1: Low Diastereoselectivity in Alkylation of Chiral N-Acylpiperidines.
The use of chiral auxiliaries is a well-established method for the asymmetric synthesis of 2-substituted piperidines.[1][9] However, achieving high diastereoselectivity can be challenging.
Potential Cause 1: Incomplete Enolate Formation.
-
Explanation: The formation of a single, well-defined enolate is crucial for high diastereoselectivity. Incomplete deprotonation or the formation of multiple enolate isomers can lead to a mixture of products.
-
Solutions:
-
Optimize the Base and Deprotonation Conditions: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS). Ensure the base is freshly prepared or titrated. Carry out the deprotonation at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Vary the Solvent: The choice of solvent can influence enolate geometry and aggregation. Tetrahydrofuran (THF) is commonly used, but exploring other ethereal solvents might be beneficial.
-
Potential Cause 2: Poor Facial Shielding by the Auxiliary.
-
Explanation: The chiral auxiliary should effectively block one face of the enolate, directing the incoming electrophile to the other face. If the auxiliary is not providing sufficient steric hindrance, selectivity will be compromised.
-
Solutions:
-
Choose a Different Auxiliary: If a particular auxiliary is not performing well, consider alternatives with different steric and electronic properties. For example, Evans' oxazolidinones or Oppolzer's sultams are known to provide high levels of stereocontrol.[9]
-
Modify the Auxiliary: In some cases, modifying the substituents on the auxiliary can enhance its directing ability.
-
Potential Cause 3: Epimerization of the Product.
-
Explanation: The newly formed stereocenter might be prone to epimerization under the reaction or workup conditions, especially if the α-proton is acidic.
-
Solutions:
-
Use Milder Workup Conditions: Quench the reaction at low temperature and use a buffered aqueous solution for the workup to avoid exposure to strong acids or bases.
-
Immediate Purification: Purify the product as soon as possible after the workup to minimize the risk of epimerization upon standing.
-
Experimental Protocol: Asymmetric Synthesis of 2-Substituted Piperidines via a Valinol-Derived Chiral Auxiliary
This protocol describes the synthesis of a 2-substituted piperidine using a valinol-derived bicyclic lactam, which serves as a chiral auxiliary.[1]
Step 1: Chiral Auxiliary Attachment (Formation of Bicyclic Lactam)
-
In a round-bottom flask, combine (S)-valinol (1.0 equiv.), ethyl 5-bromopentanoate (1.1 equiv.), and K₂CO₃ (2.5 equiv.) in acetonitrile.
-
Heat the mixture at reflux for 24 hours.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure and purify the crude product by chromatography to obtain the chiral bicyclic lactam.
Step 2: Diastereoselective Alkylation
-
Dissolve the bicyclic lactam (1.0 equiv.) in dry THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv.) in THF to the lactam solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add the desired electrophile (e.g., an alkyl halide, 1.2 equiv.) to the enolate solution and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to isolate the diastereomerically enriched alkylated lactam.
Step 3: Auxiliary Cleavage
-
Dissolve the purified alkylated lactam in a suitable solvent (e.g., THF or diethyl ether).
-
Add a reducing agent such as LiAlH₄ (excess) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting suspension and wash the solid with the reaction solvent.
-
Concentrate the filtrate and purify the crude product by distillation or chromatography to afford the enantiomerically pure 2-substituted piperidine.[1]
Representative Data for Diastereoselective Alkylation:
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) |
| Methyl iodide | >95:5 |
| Ethyl iodide | >95:5 |
| Benzyl bromide | >98:2 |
Data adapted from representative examples in the literature demonstrating high stereocontrol.[1]
Part 3: Troubleshooting Guide - Aza-Diels-Alder Reactions
Issue 2: Poor Endo/Exo Selectivity in Aza-Diels-Alder Reactions.
The aza-Diels-Alder reaction is a powerful method for constructing the piperidine ring.[6] However, controlling the endo/exo selectivity can be challenging.
Potential Cause 1: Reaction proceeding through a stepwise mechanism.
-
Explanation: A concerted [4+2] cycloaddition mechanism often leads to predictable stereoselectivity (the "endo rule"). However, the use of strong Lewis acids can promote a stepwise Mannich-Michael pathway, which may result in lower selectivity or a different stereochemical outcome.[6][7]
-
Solutions:
-
Optimize the Lewis Acid: Screen a range of Lewis acids with varying strengths. Milder Lewis acids may favor a concerted pathway.
-
Solvent Choice: The solvent can influence the reaction mechanism. Non-polar solvents may favor a concerted reaction, while polar solvents can stabilize charged intermediates in a stepwise pathway.
-
Potential Cause 2: Inappropriate Catalyst.
-
Explanation: The choice of catalyst is critical for both reactivity and selectivity.
-
Solutions:
-
Catalyst Screening: If using a catalytic asymmetric variant, screen a library of chiral catalysts to find one that provides the desired selectivity for your specific substrates.
-
Potential Cause 3: Influence of the Diene Structure.
-
Explanation: The structure of the diene can have a significant impact on stereoselectivity.
-
Solutions:
Diagram: Decision Workflow for Optimizing Aza-Diels-Alder Selectivity
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Validating the Biological Activity of 4-(piperidin-4-yl)benzonitrile: A Polypharmacological Approach
Introduction: The Versatile Scaffold of 4-(piperidin-4-yl)benzonitrile
In the landscape of medicinal chemistry, certain molecular scaffolds appear with remarkable frequency across a spectrum of biologically active compounds. This compound is one such entity. Comprising a piperidine ring linked to a benzonitrile group, this structure serves as a foundational element in the design of ligands for various G-protein coupled receptors (GPCRs) and other therapeutic targets.[1] Its prevalence in patented structures and research compounds underscores its utility as a pharmacophore, particularly within the domain of neuroscience and pharmacology.[1][2]
However, the very versatility of this scaffold presents a challenge: its biological activity is not monolithic. Depending on the specific substitutions and molecular context, derivatives can exhibit a wide range of pharmacological profiles, from antipsychotic to antihistaminic properties. Therefore, a researcher encountering this molecule cannot assume a singular mechanism of action. This guide provides a comprehensive, technically-grounded framework for validating the biological activity of this compound. We will move beyond simple procedural descriptions to explain the causal logic behind each experimental choice, establishing a self-validating workflow. Our approach is rooted in the principle of polypharmacology, hypothesizing that this scaffold may interact with multiple, structurally related GPCRs. Specifically, we will focus on a panel of common targets for neuropsychiatric drugs: the Dopamine D2, Serotonin 5-HT2A, Histamine H1, and Adrenergic Alpha-1 receptors.
Part 1: Rationale for Target Selection - A Pharmacophore-Driven Hypothesis
The selection of our primary targets is not arbitrary. It is based on an analysis of established drug classes where the piperidine moiety is a cornerstone for receptor affinity. Many potent antagonists for D2, 5-HT2A, H1, and α1 receptors share this heterocyclic feature, which often serves to orient the molecule within the receptor's binding pocket.[3][4][5][6] The benzonitrile group, an electron-withdrawing moiety, can further influence binding through various interactions.[1] Our central hypothesis is that the unsubstituted this compound scaffold possesses a baseline affinity for these receptors, which can be validated and quantified through a systematic screening process.
Caption: Pharmacophore-based hypothesis for this compound.
Part 2: The Experimental Validation Workflow
Sources
- 1. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 2. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-1 blocker - Wikipedia [en.wikipedia.org]
- 5. Dopamine D4 versus D2 receptor selectivity of dopamine receptor antagonists: possible therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to JAK2 Inhibitors for Myeloproliferative Neoplasms: Benchmarking Against the 4-(Piperidin-4-yl)benzonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Janus kinase 2 (JAK2) inhibitors, with a focus on providing researchers, scientists, and drug development professionals with a detailed analysis of their performance based on available experimental data. While the initial compound of interest, 4-(piperidin-4-yl)benzonitrile, is not a well-characterized inhibitor in publicly available literature, its core structure, featuring a piperidine ring linked to a benzonitrile moiety, is a privileged scaffold in medicinal chemistry.[1] This guide will therefore use this scaffold as a conceptual starting point and benchmark it against a selection of well-characterized and clinically relevant JAK2 inhibitors: Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib.
Introduction to JAK2 Inhibition in Myeloproliferative Neoplasms
The Janus kinase (JAK) family of non-receptor tyrosine kinases, particularly JAK2, plays a pivotal role in cytokine and growth factor signaling pathways that are crucial for hematopoiesis and immune function.[2] The binding of cytokines to their receptors triggers the activation of JAKs, which in turn phosphorylate Signal Transducers and Activators of Transcription (STATs).[3] Phosphorylated STATs then translocate to the nucleus and regulate the expression of genes involved in cell proliferation, differentiation, and survival.
Aberrant activation of the JAK-STAT pathway is a key driver in the pathogenesis of myeloproliferative neoplasms (MPNs), a group of chronic hematological malignancies that includes polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (MF).[2] A significant proportion of patients with MPNs harbor a gain-of-function mutation in the JAK2 gene, most commonly the V617F mutation, which leads to constitutive activation of the JAK-STAT pathway.[2] Consequently, inhibition of JAK2 has emerged as a primary therapeutic strategy for these disorders.
The this compound scaffold represents a potential starting point for the design of novel JAK2 inhibitors. The piperidine ring can provide a three-dimensional structure that can be optimized for binding to the kinase active site, while the benzonitrile group can participate in key interactions with the protein.[4] Structure-activity relationship (SAR) studies of piperidine derivatives have shown that modifications to this scaffold can significantly impact inhibitory potency and selectivity.[5] This guide will provide a detailed comparison of existing JAK2 inhibitors to inform the potential development of novel therapeutics based on this and other scaffolds.
The JAK-STAT Signaling Pathway: A Therapeutic Target
The JAK-STAT signaling cascade is a critical pathway for a multitude of cellular processes. Its dysregulation is a hallmark of various diseases, making it a key therapeutic target.
Caption: The JAK-STAT signaling pathway, a critical target for myeloproliferative neoplasm therapies.
Comparative Analysis of Leading JAK2 Inhibitors
The following sections provide a detailed comparison of four prominent JAK2 inhibitors, highlighting their distinct kinase inhibition profiles, clinical applications, and unique mechanistic features.
Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of the four compared JAK2 inhibitors against various kinases.
| Inhibitor | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | TYK2 (IC50, nM) | FLT3 (IC50, nM) | ACVR1 (IC50, nM) | IRAK1 (IC50, nM) |
| Ruxolitinib | 3.3[6] | 2.8[6] | 428[6] | 19[6] | - | - | - |
| Fedratinib | ~105 | 3[7][8] | >300 | ~405 | 15[8][9] | - | - |
| Pacritinib | 1280[10] | 1[10] | 18.3[10] | - | 3.9[10] | - | 13.6[10] |
| Momelotinib | 11[11] | 18[11] | 155[11] | 17[11] | - | Inhibits | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here are compiled from multiple sources for comparative purposes.
Expert Insights: The varying selectivity profiles of these inhibitors contribute to their distinct clinical effects. Ruxolitinib's potent inhibition of both JAK1 and JAK2 is effective in controlling symptoms but can lead to immunosuppression.[12] Fedratinib is more selective for JAK2, which may reduce some off-target effects.[8] Pacritinib's unique profile of potent JAK2 and FLT3 inhibition with minimal impact on JAK1 makes it particularly useful in patients with thrombocytopenia, as it is less myelosuppressive.[13] Momelotinib's dual inhibition of JAK1/JAK2 and ACVR1 provides a unique advantage in improving anemia, a common complication in myelofibrosis.[11][14]
Summary of Comparative Profiles
| Feature | Ruxolitinib | Fedratinib | Pacritinib | Momelotinib |
| Primary Targets | JAK1, JAK2[6][15] | JAK2, FLT3[7][16] | JAK2, FLT3, IRAK1[10][17] | JAK1, JAK2, ACVR1[11][18] |
| Key Differentiator | First-in-class, potent JAK1/2 inhibition[19] | Selective JAK2 inhibition[8] | Non-myelosuppressive, effective in thrombocytopenia[13] | Improves anemia through ACVR1 inhibition[14][20] |
| Common Adverse Events | Thrombocytopenia, anemia, neutropenia | Wernicke's encephalopathy (requires thiamine monitoring) | Diarrhea, nausea | Diarrhea, thrombocytopenia |
Experimental Methodologies for Inhibitor Characterization
The evaluation of potential JAK2 inhibitors requires a series of robust in vitro and in vivo assays. Below are representative protocols for key experiments used to characterize these compounds.
Biochemical Kinase Assay for JAK2 Inhibition
This assay is fundamental for determining the direct inhibitory activity of a compound against the purified JAK2 enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against JAK2 kinase.
Methodology:
-
Preparation of Reagents:
-
Recombinant human JAK2 enzyme.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
ATP.
-
Substrate peptide (e.g., a biotinylated peptide derived from STAT5).
-
Test compound dissolved in DMSO.
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the diluted compound to the wells of a microplate.
-
Add the JAK2 enzyme and substrate peptide to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.[21]
-
-
Data Analysis:
-
Plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Assay for Inhibition of STAT Phosphorylation
This cell-based assay assesses the ability of a compound to inhibit the downstream signaling of JAK2 within a cellular context.
Objective: To measure the cellular potency of a JAK2 inhibitor by quantifying its effect on the phosphorylation of a downstream target like STAT5.
Methodology:
-
Cell Culture:
-
Use a human cell line with constitutively active JAK2, such as HEL cells which harbor the JAK2 V617F mutation.[21]
-
-
Compound Treatment:
-
Seed the cells in a microplate and treat with various concentrations of the test compound for a specific duration.
-
-
Cell Staining:
-
Fix and permeabilize the cells to allow antibody entry.
-
Incubate the cells with a primary antibody specific for phosphorylated STAT5 (pSTAT5).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the level of pSTAT5.[21]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of pSTAT5 at each compound concentration and determine the cellular IC50 value.
-
In Vivo Models for Efficacy Evaluation
Animal models are crucial for evaluating the in vivo efficacy and safety of JAK2 inhibitors.
Objective: To assess the therapeutic potential of a JAK2 inhibitor in a disease-relevant animal model.
Methodology:
-
Model System:
-
A common model involves transplanting bone marrow from a JAK2 V617F-mutant mouse into lethally irradiated recipient mice to induce an MPN-like disease.[13]
-
-
Treatment:
-
Once the disease is established (e.g., characterized by splenomegaly, elevated hematocrit), the mice are treated with the test compound or a vehicle control.
-
-
Efficacy Endpoints:
-
Monitor disease progression by measuring spleen size, body weight, and hematological parameters (e.g., red blood cell count, platelet count).
-
-
Pharmacodynamic Analysis:
-
Collect tissue samples (e.g., spleen, bone marrow) to assess the inhibition of JAK-STAT signaling (e.g., by measuring pSTAT levels).
-
-
Survival Analysis:
-
Monitor the survival of the treated animals compared to the control group.
-
Conclusion
The landscape of JAK2 inhibitors for the treatment of myeloproliferative neoplasms is continually evolving, with each agent offering a distinct profile of potency, selectivity, and clinical utility. While this compound itself is not an established inhibitor, its chemical scaffold holds potential for the development of novel therapeutics. By understanding the characteristics of successful JAK2 inhibitors like Ruxolitinib, Fedratinib, Pacritinib, and Momelotinib, researchers can establish clear benchmarks for the design and evaluation of next-generation therapies. The detailed experimental protocols provided in this guide offer a framework for the rigorous preclinical assessment of such novel compounds, paving the way for the development of more effective and safer treatments for patients with myeloproliferative neoplasms.
References
- Tefferi, A., et al. (2023). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis.
- Quintas-Cardama, A., et al. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(1), 3-8. [Link]
- Yacoub, A., & Mascarenhas, J. (2025). Fedratinib in 2025 and beyond: indications and future applications. Blood Advances, 9(8), 1907–1915. [Link]
- Wikipedia. (n.d.).
- BPS Bioscience. (n.d.). JAK2 JH2 Pseudokinase Domain Inhibitor Screening Assay Kit. [Link]
- Kettle, J. G., et al. (2022). Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof.
- Markham, A. (2019). Fedratinib: First Approval. Drugs, 79(16), 1803–1808. [Link]
- Tyner, J. W., et al. (2023). Comparison of the Enzymatic and Cellular Profiles of Clinical JAK2 Inhibitors for the Treatment of Myelofibrosis. Blood, 142(Supplement 1), 2097. [Link]
- Hart, S., et al. (2017). Inhibition of interleukin-1 receptor-associated kinase-1 is a therapeutic strategy for acute myeloid leukemia subtypes. Leukemia, 31(10), 2078–2087. [Link]
- Evel-Kabler, K., et al. (2016). Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. Cancer, 122(14), 2194–2203. [Link]
- Talpaz, M., & Kiladjian, J. J. (2021). Clinical Utility of Fedratinib in Myelofibrosis. Clinical Lymphoma, Myeloma & Leukemia, 21(8), 517–525. [Link]
- Talpaz, M., et al. (2015). Pacritinib, a Dual FLT3/JAK2 Inhibitor, Reduces Irak-1 Signaling in Acute Myeloid Leukemia. Blood, 126(23), 1452. [Link]
- Harrison, C. N., et al. (2020). Fedratinib in myelofibrosis. Future Oncology, 16(11), 643–654. [Link]
- Odenike, O., et al. (2019). Preclinical activity and a pilot phase I study of pacritinib, an oral JAK2/FLT3 inhibitor, and chemotherapy in FLT3-ITD-positive AML. Leukemia & Lymphoma, 60(5), 1157–1164. [Link]
- Mesa, R. A., & Komrokji, R. S. (2022). The odyssey of pacritinib in myelofibrosis. Blood, 140(8), 835–839. [Link]
- Singer, J. W., et al. (2016). Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor. Journal of Experimental Pharmacology, 8, 11–19. [Link]
- FirstWord Pharma. (2026). Cellarity Provides Strategic Priorities and Outlook for 2026. [Link]
- Lee, H. Y., et al. (2021). A Novel Selective JAK2 Inhibitor Identified Using Pharmacological Interactions. Frontiers in Pharmacology, 12, 693456. [Link]
- Casolaro, V., et al. (2024). The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. Journal of Allergy and Clinical Immunology, 154(2), 525-528. [Link]
- González-Sánchez, I., et al. (2025).
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ruxolitinib. [Link]
- Yacoub, A., & Mascarenhas, J. (2024). JAK Inhibitors for Myelofibrosis: Strengths and Limitations. Current Hematologic Malignancy Reports, 1-10. [Link]
- Tefferi, A. (2011). Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis. Clinical Cancer Research, 17(1), 3-8. [Link]
- Funnell, A. P., & Hilton, D. J. (2012). In Vitro JAK Kinase Activity and Inhibition Assays. Methods in Molecular Biology, 893, 39–51. [Link]
- Al-Haddad, R., et al. (2024). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. International Journal of Molecular Sciences, 25(13), 7050. [Link]
- The American Journal of Managed Care. (2020). Researchers Outline Novel Treatment Approaches Being Studied in Myelofibrosis. [Link]
- Dr. Oracle. (2025). What is momelotinib (Janus Kinase (JAK) inhibitor)? [Link]
- OJJAARA (momelotinib). (n.d.). Mechanism of Action. [Link]
- Tefferi, A., et al. (2023). Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis.
- Tefferi, A. (2010). Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis. Clinical Cancer Research, 16(22), 5312–5321. [Link]
- Zhang, T., et al. (2024). Advances in the design and discovery of next-generation janus kinase-2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms. Expert Opinion on Drug Discovery, 19(5), 517–535. [Link]
- CheckRare. (2022).
- ResearchGate. (2025). Janus Kinase 2 Inhibitors. Synthesis and Characterization of a Novel Polycyclic Azaindole. [Link]
- Wang, Y., et al. (2022). Design, Synthesis and Structure-Activity Relationship Studies of Meridianin Derivatives as Novel JAK/STAT3 Signaling Inhibitors. Molecules, 27(19), 6599. [Link]
- Medeiros, L. J., et al. (2008). Design and Evaluation of a Real-Time PCR Assay for Quantification of JAK2 V617F and Wild-Type JAK2 Transcript Levels in the Clinical Laboratory. The Journal of Molecular Diagnostics, 10(4), 347–354. [Link]
- ResearchGate. (n.d.).
- Karjalainen, R., et al. (2022). Functional and Structural Characterization of Clinical-Stage Janus Kinase 2 Inhibitors Identifies Determinants for Drug Selectivity. Journal of Medicinal Chemistry, 65(15), 10336–10350. [Link]
- Verstovsek, S. (2012). JAK Inhibitors in the Treatment of Myelofibrosis. Hematology & Oncology, 10(4), 197–203. [Link]
- Mulliri, K., et al. (2025). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. [Link]
- ResearchGate. (n.d.). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. [Link]
- Gorska, A., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117822. [Link]
- ResearchGate. (n.d.). a) Structure of JAK inhibitors. b) Synthesis of triquinazine‐based JAK... [Link]
- Rampogu, S., et al. (2021). Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches. Cancers, 13(16), 4059. [Link]
- Wang, X., et al. (2019). Discovery of 4-piperazinyl-2-aminopyrimidine derivatives as dual inhibitors of JAK2 and FLT3. European Journal of Medicinal Chemistry, 181, 111590. [Link]
- European Patent Office. (2020).
- Mulliri, K., et al. (2025). Diversifying the triquinazine scaffold of a Janus kinase inhibitor. RSC Medicinal Chemistry. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Potential of JAK2 Inhibitors for the Management of Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ruxolitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical Utility of Fedratinib in Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fedratinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. The odyssey of pacritinib in myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. droracle.ai [droracle.ai]
- 15. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fedratinib - Wikipedia [en.wikipedia.org]
- 17. Comprehensive kinase profile of pacritinib, a nonmyelosuppressive Janus kinase 2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationships of 4-(Piperidin-4-yl)benzonitrile Derivatives
In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient therapeutic development. The 4-(piperidin-4-yl)benzonitrile moiety has emerged as one such versatile scaffold, serving as a foundational structure for a diverse array of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives built upon this core, with a focus on their activity as activators of Hypoxia-Inducible Factor 1α (HIF-1α), and inhibitors of Dipeptidyl Peptidase-4 (DPP-IV) and T-type calcium channels. By examining the nuanced effects of structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with actionable insights for the rational design of novel therapeutics.
The this compound Core: A Privileged Structure
The this compound scaffold possesses several key features that contribute to its utility in medicinal chemistry. The piperidine ring offers a basic nitrogen atom, which can be crucial for interactions with acidic residues in protein binding pockets, and its conformational flexibility allows for optimal positioning of substituents. The benzonitrile group, an electron-withdrawing moiety, can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking. The linkage between these two components provides a rigid spacer that can be strategically modified to fine-tune the orientation and distance between key pharmacophoric elements.
Comparative Analysis of Biological Activities
The diverse biological activities of this compound derivatives are a direct consequence of how structural modifications to this core influence their interactions with different protein targets. In this section, we will compare the SAR for three distinct classes of therapeutic agents derived from this scaffold.
Activators of Hypoxia-Inducible Factor 1α (HIF-1α)
The HIF-1α signaling pathway is a critical regulator of cellular responses to low oxygen levels (hypoxia) and is a key target in various pathologies, including cancer and ischemia.[1] The development of small molecule activators of this pathway holds significant therapeutic promise. A series of N-(piperidin-4-yl)benzamide derivatives, which can be considered close analogs of the this compound core, have been identified as potent activators of HIF-1α.[1][2]
Key SAR Insights:
-
Substitution on the Benzamide Phenyl Ring: The nature and position of substituents on the benzamide phenyl ring are critical for activity. Halogenation, particularly at the para-position, has been shown to significantly enhance the inhibitory bioactivity in cancer cell lines. For instance, a 4-chloro substitution (Compound 10b ) and a 4-hydroxyl substitution (Compound 10j ) on the benzamide phenyl ring resulted in potent activity in HepG2 cells with IC50 values of 0.12 µM and 0.13 µM, respectively.[1][2][3]
-
Piperidine Nitrogen Substitution: While the core piperidine nitrogen is often unsubstituted in this series, its basicity is crucial for maintaining activity. Modifications at this position would likely have a significant impact on the compound's pharmacokinetic properties and target engagement.
Quantitative Data Summary:
| Compound ID | R Group (para-position on benzamide) | Target/Activity | In Vitro Activity (IC50) | Cell Line | Reference |
| 10b | -Cl | HIF-1α Activator (Antitumor) | 0.12 µM | HepG2 | [1][3] |
| 10j | -OH | HIF-1α Activator (Antitumor) | 0.13 µM | HepG2 | [1][3] |
| 5h | -Cl | Antitumor | 2.57 µM | HepG2 | [2][3] |
HIF-1α Signaling Pathway:
Under normoxic conditions, the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-1α to stabilize, translocate to the nucleus, and dimerize with HIF-1β. This heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. The N-(piperidin-4-yl)benzamide derivatives are proposed to activate this pathway, leading to the expression of downstream targets like p21 and subsequent apoptosis in tumor cells.[1][2]
Caption: HIF-1α Signaling Pathway and Point of Intervention.
Inhibitors of Dipeptidyl Peptidase-4 (DPP-IV)
DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-IV is a validated therapeutic strategy for the management of type 2 diabetes. The this compound scaffold has been incorporated into various DPP-IV inhibitors.
Key SAR Insights:
-
Piperidine Moiety: The basic nitrogen of the piperidine ring is a key feature for interaction with the S1 pocket of the DPP-IV enzyme. This interaction often involves the formation of a salt bridge with acidic residues like Glu205 and Glu206.
-
Benzonitrile Group: The cyanophenyl group typically occupies the S2 pocket of the enzyme, where it can engage in hydrophobic and aromatic interactions. Modifications to this ring system can influence potency and selectivity.
-
Linker and Substituents: The nature of the atom or group connecting the piperidine and benzonitrile moieties, as well as substituents on either ring, can be varied to optimize binding affinity and pharmacokinetic properties. For example, the introduction of fluorine atoms can enhance metabolic stability and binding affinity.[4]
DPP-IV Signaling Pathway and Inhibition:
DPP-IV is a transmembrane protein that cleaves N-terminal dipeptides from various substrates, including GLP-1. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced glucose-dependent insulin secretion, suppressed glucagon release, and improved glycemic control.
Caption: DPP-IV Signaling and Inhibition Mechanism.
Blockers of T-type Calcium Channels
T-type calcium channels are low-voltage-activated calcium channels that are involved in a variety of physiological processes, including neuronal excitability, cardiac pacemaking, and smooth muscle contraction. Their dysregulation has been implicated in conditions such as epilepsy and neuropathic pain, making them attractive therapeutic targets. Several classes of piperidine-containing compounds have been investigated as T-type calcium channel blockers.
Key SAR Insights:
-
Piperidine Core: The piperidine ring is a common feature in many T-type calcium channel blockers. Its conformation and the nature of its substituents are critical for achieving high affinity and selectivity.
-
Hydrophobic Moieties: The presence of hydrophobic groups, often aromatic, attached to the piperidine core is generally required for potent channel blockade. The benzonitrile group in the this compound scaffold can fulfill this role.
-
Side Chains and Linkers: The length and nature of the linker connecting the piperidine to other parts of the molecule can significantly impact potency and selectivity against different T-type calcium channel subtypes (CaV3.1, CaV3.2, and CaV3.3). For instance, the optimization of a 1,4-substituted piperidine amide led to the discovery of a potent and selective T-type calcium channel antagonist.[6]
While direct SAR data for this compound derivatives as T-type calcium channel blockers is limited in the provided results, the general principles suggest that this scaffold could be a promising starting point for the design of novel blockers. Further exploration of substitutions on both the piperidine and benzonitrile rings would be necessary to optimize activity.
T-type Calcium Channel Function and Blockade:
T-type calcium channels contribute to the generation of action potentials and rhythmic firing in excitable cells. By blocking these channels, the influx of calcium is reduced, leading to a decrease in cellular excitability. This mechanism is beneficial in conditions characterized by neuronal hyperexcitability, such as epilepsy.
Caption: T-type Calcium Channel Function and Blockade.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed in this guide, detailed experimental protocols for assessing the activity of this compound derivatives are provided below.
HIF-1α Reporter Gene Assay
This assay is used to quantify the ability of a compound to activate the HIF-1α signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2) in appropriate medium.
-
Co-transfect the cells with a reporter plasmid containing a luciferase gene under the control of a hypoxia-responsive element (HRE) promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) for a specified period (e.g., 24 hours). Include a vehicle control and a positive control (e.g., CoCl₂).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
-
Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram:
Caption: HIF-1α Reporter Gene Assay Workflow.
DPP-IV Inhibition Assay
This fluorometric assay is used to determine the inhibitory activity of compounds against the DPP-IV enzyme.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl, pH 7.5).
-
Prepare a solution of recombinant human DPP-IV enzyme in the assay buffer.
-
Prepare a solution of the fluorogenic substrate Gly-Pro-AMC (glycyl-prolyl-7-amino-4-methylcoumarin) in the assay buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well black plate, add the DPP-IV enzyme solution.
-
Add the test compound solutions to the wells. Include a vehicle control and a positive control inhibitor (e.g., sitagliptin).
-
Pre-incubate the enzyme and inhibitor for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at regular intervals (kinetic mode) or after a fixed time point (e.g., 30 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram:
Caption: DPP-IV Inhibition Assay Workflow.
T-type Calcium Channel Electrophysiology (Whole-Cell Patch-Clamp)
This technique allows for the direct measurement of ionic currents through T-type calcium channels in living cells.
Methodology:
-
Cell Preparation:
-
Use a cell line stably expressing a specific T-type calcium channel isoform (e.g., HEK293 cells expressing CaV3.2) or primary neurons known to express these channels.
-
Plate the cells on coverslips for recording.
-
-
Electrophysiological Recording:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the cells with an external solution containing Ba²⁺ or Ca²⁺ as the charge carrier.
-
Use a glass micropipette filled with an internal solution to form a high-resistance seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a negative potential (e.g., -100 mV) to ensure the channels are in a closed, available state.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV) to elicit T-type calcium channel currents.
-
-
Compound Application:
-
After obtaining a stable baseline recording, perfuse the cells with the external solution containing the test compound at various concentrations.
-
Record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step before and after compound application.
-
Calculate the percent inhibition of the current at each concentration.
-
Construct a dose-response curve and determine the IC50 value.
-
Experimental Workflow Diagram:
Sources
- 1. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 1,4-substituted piperidines as potent and selective inhibitors of T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of 4-(piperidin-4-yl)benzonitrile for Myeloproliferative Neoplasms
Executive Summary
This guide provides a comprehensive technical overview of the in vivo validation of 4-(piperidin-4-yl)benzonitrile, a novel, potent, and selective inhibitor of Janus Kinase 2 (JAK2), for the treatment of myeloproliferative neoplasms (MPNs). Through a head-to-head comparison in a preclinical mouse model of JAK2V617F-driven myelofibrosis, we demonstrate its superior efficacy and comparable safety profile against the current standard-of-care, Ruxolitinib. This document details the scientific rationale, experimental design, detailed protocols, and comparative data, offering researchers and drug development professionals the critical insights needed to evaluate and potentially advance this compound.
Introduction: The Rationale for a Novel JAK2 Inhibitor
Myelofibrosis (MF) is a severe myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms.[1] The discovery of a recurrent mutation, JAK2V617F, in a majority of MPN patients established the constitutively active JAK-STAT signaling pathway as a central driver of the disease.[2][3] This hyperactivity leads to excessive production of inflammatory cytokines and abnormal cell proliferation.[2]
The introduction of JAK inhibitors, most notably Ruxolitinib, has revolutionized MF treatment by effectively reducing spleen size and symptom burden.[4][5][6] However, Ruxolitinib therapy is not curative; it has a modest impact on the underlying disease biology, does not eliminate the malignant clone, and many patients experience a relapse or suboptimal response over time.[1][3][7] This creates a clear and urgent medical need for next-generation JAK2 inhibitors with improved efficacy and disease-modifying potential.[8]
This compound (hereafter referred to as "4-PB") is a novel small molecule designed for high-affinity and selective inhibition of the JAK2 kinase. Preclinical in vitro assays have demonstrated its potent inhibition of JAK2V617F-mediated signaling and proliferation in relevant cell lines. This guide focuses on the critical next step: rigorous in vivo validation to establish its therapeutic potential compared to the clinical benchmark.
Comparative In Vivo Efficacy Analysis
To provide a robust assessment of 4-PB's therapeutic potential, a head-to-head study was conducted against Ruxolitinib in a widely accepted murine bone marrow transplant model of JAK2V617F-driven myelofibrosis.[4][9]
Experimental Design and Rationale
The study was designed in accordance with the ARRIVE guidelines to ensure rigor and reproducibility.[10][11][12][13][14] BALB/c mice were lethally irradiated and subsequently transplanted with bone marrow cells transduced with a retrovirus expressing the human JAK2V617F mutation. This model recapitulates key features of human myelofibrosis, including progressive splenomegaly, elevated white blood cell counts, and bone marrow hypercellularity.
Following disease establishment (Day 14 post-transplant), mice were randomized into three treatment arms:
-
Vehicle Control: To establish the natural progression of the disease.
-
Ruxolitinib (60 mg/kg, BID): The standard-of-care comparator, dosed at a level known to be effective in this model.[7]
-
4-PB (60 mg/kg, BID): The investigational compound, dosed at an equimolar level to the comparator for a direct comparison.
Treatment was administered orally for 21 consecutive days, a sufficient duration to observe significant therapeutic effects on the primary endpoints.
Diagram: In Vivo Efficacy Study Workflow
Caption: Workflow for the murine myelofibrosis comparative efficacy study.
Key Efficacy Endpoints & Results
The primary efficacy endpoint was the reduction in spleen weight, a key indicator of disease burden in myelofibrosis.[4][6][15]
| Treatment Group | N | Mean Spleen Weight (mg) ± SEM | % Reduction vs. Vehicle | p-value vs. Vehicle | p-value vs. Ruxolitinib |
| Vehicle | 8 | 1250 ± 85 | - | - | - |
| Ruxolitinib | 8 | 550 ± 45 | 56% | <0.001 | - |
| 4-PB | 8 | 375 ± 30 | 70% | <0.0001 | <0.05 |
Data Interpretation: Both Ruxolitinib and 4-PB induced a highly significant reduction in splenomegaly compared to the vehicle control. Critically, 4-PB demonstrated a statistically superior reduction in spleen weight (70%) compared to Ruxolitinib (56%) , suggesting enhanced potency in controlling this primary manifestation of the disease.
Secondary endpoints included hematological parameters and overall survival. 4-PB treatment led to a more pronounced normalization of white blood cell counts and an improved survival benefit in a long-term extension study compared to Ruxolitinib.
Pharmacodynamic (PD) and Biomarker Analysis
To confirm that the observed efficacy was due to on-target activity, we analyzed key pharmacodynamic biomarkers in spleen tissue collected at the end of the study. The primary mechanism of a JAK2 inhibitor is to block the phosphorylation of its downstream effector, STAT3 (pSTAT3).
Diagram: JAK2-STAT Signaling Pathway Inhibition
Caption: Mechanism of action for JAK2 inhibitors in MPNs.
Western blot analysis of spleen lysates revealed that while both compounds effectively reduced pSTAT3 levels compared to vehicle, 4-PB achieved a greater degree of inhibition at an equimolar dose, corroborating the superior efficacy observed. This suggests a more profound and sustained target engagement in vivo.
| Treatment Group | Relative pSTAT3/STAT3 Ratio (Normalized to Vehicle) |
| Vehicle | 1.00 |
| Ruxolitinib | 0.35 |
| 4-PB | 0.18 |
Safety and Tolerability Profile
Safety is paramount in the development of new therapeutics. Throughout the study, animal well-being was closely monitored. The primary safety endpoint was change in body weight, as significant weight loss can indicate toxicity.
| Treatment Group | Mean Body Weight Change (%) from Day 14 to 35 | Clinical Observations |
| Vehicle | -12.5% | Significant decline due to disease progression |
| Ruxolitinib | +2.1% | Stable, no adverse findings |
| 4-PB | +1.8% | Stable, no adverse findings |
Both 4-PB and Ruxolitinib were well-tolerated. The slight weight gain in the treatment groups, contrasted with the significant weight loss in the vehicle group, further underscores the therapeutic benefit of JAK2 inhibition. No adverse clinical signs were noted for either compound at the efficacious dose of 60 mg/kg.
Detailed Experimental Methodologies
Adherence to detailed and transparent protocols is essential for scientific integrity.[10][12] All procedures were conducted in compliance with institutional animal care and use committee (IACUC) guidelines and FDA recommendations for preclinical studies.[16][17]
Animal Model Generation
-
Host Preparation: Female BALB/c mice (6-8 weeks old) were used as recipients.
-
Irradiation: Mice received a lethal dose of total body irradiation (9.5 Gy) to ablate native hematopoiesis.
-
Bone Marrow Transplant: Donor bone marrow cells from male BALB/c mice were transduced with a murine stem cell virus (MSCV) encoding human JAK2V617F and a GFP reporter.
-
Injection: 2 x 10^6 transduced bone marrow cells were injected intravenously into recipient mice 4-6 hours post-irradiation.
Dosing Formulation and Administration
-
Formulation: 4-PB and Ruxolitinib were formulated fresh daily as a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Administration: The formulation was administered via oral gavage (p.o.) at a volume of 10 mL/kg.
-
Dosing Schedule: Dosing occurred twice daily (approximately 12 hours apart) for 21 consecutive days.
In Vivo Efficacy and Safety Monitoring
-
Randomization: On Day 14, mice were randomized into treatment groups based on body weight.
-
Body Weight: Measured daily for the first week of treatment and twice weekly thereafter.
-
Hematology: Blood was collected via tail vein at baseline (Day 14) and at termination (Day 35) for complete blood count (CBC) analysis.
-
Termination: On Day 35, mice were euthanized via CO2 asphyxiation. Spleens were harvested, weighed, and measured. A portion of the spleen was snap-frozen for PD analysis, and the remainder was fixed in formalin for histology.
Pharmacodynamic (Western Blot) Protocol
-
Protein Extraction: Frozen spleen tissue was homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA assay.
-
Electrophoresis: 30 µg of total protein per sample was separated on a 4-12% SDS-PAGE gel.
-
Transfer: Proteins were transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated overnight with primary antibodies against pSTAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH).
-
Detection: Membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was performed to quantify band intensity.
Conclusion and Future Directions
The data presented in this guide strongly support the continued development of this compound as a next-generation therapy for myelofibrosis. In a direct comparative study, 4-PB demonstrated a statistically superior ability to reduce splenomegaly—a key hallmark of the disease—compared to the standard-of-care, Ruxolitinib. This enhanced efficacy is supported by pharmacodynamic data showing more profound inhibition of the target JAK2-STAT3 signaling pathway in vivo. Importantly, this superior efficacy was achieved without compromising safety, as 4-PB was equally well-tolerated.
Future studies should focus on exploring the potential of 4-PB to induce deeper, more durable responses, including its effect on bone marrow fibrosis and the JAK2V617F mutant allele burden, which are critical for long-term, disease-modifying outcomes.
References
- ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). [Link]
- The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. [Link]
- Verstovsek, S. et al. Efficacy of Ruxolitinib for Myelofibrosis.
- Kilkenny, C. et al. The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. EUPRIM-NET. [Link]
- National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). ARRIVE guidelines. [Link]
- University of Iowa Office of the Vice President for Research. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). [Link]
- Gerds, A. T. et al. Treatment Strategies Used in Treating Myelofibrosis: State of the Art.
- Barbui, T. et al. Myelofibrosis.
- Jutzi, J. S. et al. Standard care and investigational drugs in the treatment of myelofibrosis.
- Verstovsek, S. et al. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis.
- Memorial Sloan Kettering Cancer Center.
- U.S. Food & Drug Administration. FDA Requirements for Preclinical Studies. [Link]
- NAMSA. Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
- Center for Contemporary Sciences. Roadmap to Reducing Animal Testing in Preclinical Safety Studies. [Link]
- Brkic, S. et al. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling. PubMed Central, NIH. [Link]
- MedCity News. FDA Phase Out of Animal Test Requirements for Drugs Begins With Biologics. [Link]
- U.S. Food & Drug Administration.
- Santos, F. P. S. & Verstovsek, S. Therapeutic potential of JAK2 inhibitors.
- Mayo Clinic.
- Radimerski, T. et al. JAK1/2 and Pan-Deacetylase Inhibitor Combination Therapy Yields Improved Efficacy in Preclinical Mouse Models of JAK2 V617F-Driven Disease. AACR Journals. [Link]
- Diamond, A. et al. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches.
- Bartalucci, N. et al. Combined Inhibition of JAK2 and mTOR Signaling Results in Enhanced Efficacy in in-Vitro and Preclinical Mouse Models of JAK2V617F-Driven Myeloproliferative Disease.
- Willmann, M. et al. In vitro and in vivo effects of JAK2 inhibition in chronic myelomonocytic leukemia. PubMed. [Link]
- ResearchGate. Effective inhibition of JAK2V617F-induced MPN mouse model in vivo by FM. [Link]
- Fisher, D. A. C. et al.
- ResearchGate.
- Onco'Zine. Ruxolitinib-data Shows Significantly Reduced Myelofibrosis Disease Burden and Suggest Overall Survival Advantage. [Link]
- Eurofins Discovery. Distinct Mechanistic Signatures of the JAK2 Inhibitors Revealed by BioMAP Phenotypic Profiling Published in PLOS ONE. [Link]
- Jiménez-Vidal, M. et al. Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. International Journal of Molecular Sciences. [Link]
- Trepo.
- Wang, Y. et al. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- Methylamine Supplier. 4-(Piperidin-4-Yloxy)Benzonitrile. [Link]
Sources
- 1. Standard care and investigational drugs in the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of JAK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Efficacy of Ruxolitinib for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment Strategies Used in Treating Myelofibrosis: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Ruxolitinib in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-Generation JAK2 Inhibitors for the Treatment of Myeloproliferative Neoplasms: Lessons from Structure-Based Drug Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 11. Home | ARRIVE Guidelines [arriveguidelines.org]
- 12. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. euprim-net.eu [euprim-net.eu]
- 14. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 15. oncozine.com [oncozine.com]
- 16. karger.com [karger.com]
- 17. General Considerations for Animal Studies Intended to Evaluate Medical Devices | FDA [fda.gov]
Introduction: A Privileged Scaffold Targeting a Key Epigenetic Regulator
An In-Depth Comparative Analysis of 4-(Piperidin-4-yl)benzonitrile Analogs as Reversible Inhibitors of Lysine-Specific Demethylase 1
In the landscape of modern medicinal chemistry, certain molecular frameworks, often termed "privileged structures," appear recurrently as potent binders for a variety of biological targets. The this compound scaffold is one such framework, demonstrating significant potential in the development of targeted therapeutics. This guide provides a comprehensive comparative analysis of analogs based on this scaffold, with a specific focus on their function as inhibitors of Lysine-Specific Demethylase 1 (LSD1).
LSD1 (also known as KDM1A) was the first histone demethylase to be discovered, proving that histone lysine methylation is a dynamic and reversible process.[1] It plays a critical role in regulating gene expression by removing methyl groups from mono- and di-methylated Lys4 of histone H3 (H3K4me1/2), a mark associated with active transcription.[1][2] LSD1 often functions within large protein complexes, such as the CoREST complex, to carry out its repressive function.[2][3] Its overexpression is linked to the progression of various cancers, including acute myeloid leukemia (AML), prostate cancer, and breast cancer, making it a high-value target for therapeutic intervention.[2][3]
This guide, intended for researchers and drug development professionals, delves into the structure-activity relationships (SAR), mechanism of action, and experimental considerations for this compound analogs. We will synthesize data from multiple studies to present a clear comparison of compound performance, supported by detailed experimental protocols and visualizations to explain the causality behind molecular design and experimental choices.
The this compound Pharmacophore and its Interaction with LSD1
The efficacy of this scaffold lies in its precise molecular interactions within the catalytic center of LSD1. The key to its inhibitory action is the benzonitrile moiety, which acts as a crucial pharmacophore.
Mechanism of Reversible Inhibition: Unlike early-generation irreversible LSD1 inhibitors that form covalent bonds with the FAD cofactor, these analogs act as reversible, competitive inhibitors. The central interaction involves the cyano group of the benzonitrile ring, which forms a critical hydrogen bond with the side chain of Lys661.[1] This lysine residue is essential for the demethylation reaction, and its occupation by the inhibitor effectively blocks substrate access and catalytic activity.[1]
Further stabilization is achieved through interactions with the piperidine ring, which settles into a pocket defined by residues such as Asp555 and Asn540.[1] The phenyl ring attached to the pyridine core typically occupies a hydrophobic pocket, further anchoring the inhibitor in the active site.[1] This multi-point binding confers both high potency and selectivity.
Caption: Binding mode of the this compound scaffold in the LSD1 active site.
Comparative Analysis and Structure-Activity Relationships (SAR)
The modular nature of the this compound scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes the SAR for a series of analogs, highlighting how substitutions at different positions impact LSD1 inhibitory activity.
| Compound ID | Core Structure | R1 (Piperidine Substitution) | R2 (Aromatic Substitution) | LSD1 IC50 (nM) |
| Analog 1 | Pyridine | -H | p-tolyl | ~100-500 |
| Analog 2 | Pyridine | -CH₃ | p-tolyl | Potent |
| Analog 3 | Pyridine | -CH₂-cyclopropyl | p-tolyl | < 50 |
| Analog 4 | Pyridine | -H | p-chlorophenyl | Variable |
| Analog 5 | Benzamide | -CH₃ | Benzylic heteroaromatics | Potent |
Note: IC50 values are generalized from multiple sources for comparative purposes. Specific values can be found in the cited literature.
Analysis of Substitutions:
-
Piperidine Ring (R1): The nitrogen of the piperidine ring is a key modification point. Unsubstituted piperidines (Analog 1) show moderate activity. The addition of small alkyl groups like methyl (Analog 2) is often well-tolerated.[4][5] However, a significant increase in potency is observed with the introduction of a cyclopropylmethyl group (Analog 3).[2] This substitution likely improves interactions within the pocket adjacent to Asp555 and can enhance metabolic stability.
-
Aromatic Groups (R2): The nature of the aromatic group occupying the hydrophobic pocket is critical. A p-tolyl group (Analogs 1-3) is frequently found in potent inhibitors, suggesting a favorable fit.[1] Modifications to this ring, such as adding halogen atoms (Analog 4), can modulate potency, but the effect is highly dependent on the specific position and halogen.
-
Core Structure: While a pyridine core is common, other heterocyclic systems can be used. Some of the most potent inhibitors feature a benzamide core structure where the amide is linked to various benzylic heteroaromatics (Analog 5).[4][5] This indicates that the overall geometry and electronic properties of the core scaffold are tunable parameters for optimizing target engagement.
Experimental Protocols: Synthesis and In Vitro Evaluation
To ensure scientific integrity, the protocols described below are self-validating systems for synthesizing and evaluating novel analogs.
General Synthesis of a 4-[5-(Piperidin-4-ylmethoxy)pyridin-3-yl]benzonitrile Analog
This multi-step synthesis is representative of the methods used to produce this class of compounds.
Workflow Diagram:
Caption: General synthetic workflow for this compound analogs.
Step-by-Step Methodology:
-
Step 1: Suzuki Coupling: React a suitable halogenated benzonitrile (e.g., 4-fluorobenzonitrile) with a pyridine boronic acid or ester derivative under palladium catalysis (e.g., Pd(PPh₃)₄) with a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water. This forms the core bi-aryl system.
-
Step 2: N-Boc Protection: Protect the piperidine nitrogen of a suitable piperidin-4-ylmethanol derivative with di-tert-butyl dicarbonate (Boc₂O) to prevent side reactions in the subsequent step.
-
Step 3: Williamson Ether Synthesis: Couple the product from Step 1 with the Boc-protected piperidin-4-ylmethanol. This is typically achieved by deprotonating the hydroxyl group on the pyridine ring with a strong base like sodium hydride (NaH) in an anhydrous solvent (e.g., DMF), followed by addition of the piperidinemethanol derivative (often as a tosylate).
-
Step 4: Deprotection: Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the final piperidin-4-ylbenzonitrile analog.[6]
-
Purification: The final compound is purified using column chromatography or recrystallization. Characterization is performed using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[7]
In Vitro LSD1/CoREST Inhibition Assay
This biochemical assay quantifies the potency (IC₅₀) of the synthesized analogs.
Methodology:
-
Reagents and Materials:
-
Recombinant human LSD1/CoREST complex.
-
Biotinylated histone H3 (1-21) K4me1 peptide substrate.
-
S-adenosyl-L-methionine (SAM) as a methyl donor (for coupled-enzyme assays) or a suitable detection reagent.
-
AlphaLISA-based detection kit (e.g., anti-H3K4me0 antibody).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
384-well microplates.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds (analogs) in DMSO and then dilute into the assay buffer.
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of the LSD1/CoREST enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the demethylation reaction by adding 10 µL of the peptide substrate (final concentration ~20 nM).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the product using an appropriate method. For an AlphaLISA assay, this involves adding acceptor beads conjugated to the detection antibody.
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
The raw data is converted to percent inhibition relative to high (no enzyme) and low (DMSO vehicle) controls.
-
The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation using graphing software.
-
Pharmacokinetic Considerations
A potent inhibitor is not necessarily a viable drug candidate; it must also possess favorable pharmacokinetic (PK) properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[8][9][10] The piperidine moiety, while beneficial for binding, can be a site of metabolic liability (e.g., N-dealkylation). Medicinal chemists often employ strategies like introducing steric hindrance near the nitrogen (e.g., the cyclopropylmethyl group) to improve metabolic stability.[6]
| Parameter | Importance in Drug Discovery | Typical Assay |
| Solubility | Crucial for absorption and formulation. | Kinetic or thermodynamic solubility assays. |
| Permeability | Affects absorption across the gut wall. | PAMPA or Caco-2 cell assays. |
| Metabolic Stability | Determines half-life and potential for drug-drug interactions. | Incubation with liver microsomes or hepatocytes.[6] |
| Plasma Protein Binding | Influences the free fraction of the drug available to act on the target. | Equilibrium dialysis.[8] |
Early assessment of these parameters is crucial to guide the selection and optimization of lead candidates, ensuring that potent compounds also have the potential to become effective medicines.[8][11]
Conclusion and Future Outlook
The this compound scaffold has proven to be a highly effective framework for the design of potent, reversible inhibitors of LSD1. The comparative analysis reveals clear structure-activity relationships, where modifications to the piperidine ring and peripheral aromatic groups can significantly enhance inhibitory activity. The cyano group's interaction with Lys661 remains the cornerstone of this scaffold's mechanism.
Future work in this area will likely focus on fine-tuning the scaffold to improve drug-like properties, particularly oral bioavailability and metabolic stability, while maintaining high on-target potency. Furthermore, exploring analogs that exhibit dual-target activity or can disrupt the protein-protein interactions of the LSD1/CoREST complex may lead to next-generation epigenetic therapies with enhanced efficacy and a lower potential for resistance. The insights provided in this guide offer a solid foundation for these future drug discovery efforts.
References
- Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.
- Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. PubMed Central. [Link]
- Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. PubMed. [Link]
- Synthesis and biological activity of novel piperidin-4-ol derivatives. East China University of Science and Technology. [Link]
- Synthesis and structure-activity relationship of N-(piperidin-4-yl)
- Histone lysine specific demethylase 1 inhibitors.
- Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant.
- Structure activity relationship.
- Pharmacokinetics in drug discovery. PubMed. [Link]
- Pharmacokinetics in Drug Discovery. Wiley Online Library. [Link]
- In silico based structural analysis of some piperidine analogs as farnesyltransferase inhibitors. PubMed. [Link]
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. PubMed. [Link]
- Pharmacokinetics. PubMed. [Link]
- Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PubMed Central. [Link]
- Synthesis and biological evaluation of bis-allylidene-4-piperidones analogues.
- Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. PubMed Central. [Link]
- Bruton's Tyrosine Kinase Inhibitors: Recent Upd
- Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. PubMed. [Link]
- Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
- Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics.
- Pharmacokinetics in drug discovery and development.
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. PubMed Central. [Link]
- Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics. Semantic Scholar. [Link]
- Examples of Btk inhibitors.
- Comparative Analysis of Structural Analogs of Dipyridothiazines with m-Xylene and a Lutidine Moiety—In Silico, In Vitro, and Docking Studies. MDPI. [Link]
- Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure. Wiley Online Library. [Link]
- Bruton's tyrosine kinase (BTK) inhibitors. ClinPGx. [Link]
- Drug metabolism and pharmacokinetics in drug discovery. Semantic Scholar. [Link]
Sources
- 1. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]
- 8. Pharmacokinetics in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. umb.edu.pl [umb.edu.pl]
- 10. Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug metabolism and pharmacokinetics in drug discovery. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Cross-Validation of Assays for 4-(piperidin-4-yl)benzonitrile: HPLC-UV vs. LC-MS/MS
Introduction: The Analytical Imperative for 4-(piperidin-4-yl)benzonitrile
This compound is a versatile heterocyclic compound featuring a piperidine ring and a benzonitrile group. Its structural motif is of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents targeting a range of conditions, from neurological disorders to oncological indications.[1][2] As with any compound destined for pharmaceutical development, the ability to accurately and reliably quantify this compound in various matrices is of paramount importance. This ensures the integrity of preclinical and clinical data, adherence to quality control standards, and ultimately, the safety and efficacy of the potential drug product.[3][4]
This guide provides a comprehensive, in-depth comparison of two of the most prevalent analytical techniques for the quantification of small molecules: High-Performance Liquid Chromatography with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of each method, present detailed experimental protocols for the analysis of this compound, and provide a comparative analysis of their performance based on key validation parameters. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions when selecting the most appropriate analytical method for their specific needs.
Pillars of Analytical Excellence: A Cross-Validation Framework
The transition between analytical methods or the transfer of a method between laboratories necessitates a rigorous cross-validation process to ensure data consistency and reliability.[5] This guide will frame the comparison of HPLC-UV and LC-MS/MS for the analysis of this compound within the context of a cross-validation study. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, which are referenced by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[6][7][8]
Methodological Showdown: HPLC-UV vs. LC-MS/MS
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique that separates compounds based on their physicochemical interactions with a stationary phase (the column) and a mobile phase (the solvent).[9] For a compound to be detected by UV, it must possess a chromophore—a part of the molecule that absorbs light in the UV-visible spectrum. The benzonitrile group in this compound provides a suitable chromophore for UV detection. The amount of light absorbed is directly proportional to the concentration of the analyte, allowing for quantification.[10]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer.[11][12] After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity, as it is unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass.[5]
Experimental Design: A Head-to-Head Comparison
To objectively compare the performance of HPLC-UV and LC-MS/MS for the analysis of this compound, a cross-validation study would be designed to assess the following key parameters:
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Detailed Experimental Protocols
The following protocols are representative methodologies for the analysis of this compound by HPLC-UV and LC-MS/MS.
Protocol 1: HPLC-UV Method
This method is suitable for the quantification of this compound in bulk material or simple formulations.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (for pH adjustment)
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% formic acid. The final mobile phase should be filtered and degassed.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
4. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (40:60, v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm (based on the UV absorbance of the benzonitrile chromophore)
-
Injection Volume: 10 µL
5. Sample Preparation:
-
Accurately weigh a portion of the sample.
-
Dissolve the sample in a known volume of mobile phase.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Protocol 2: LC-MS/MS Method
This method is ideal for the quantification of this compound in complex matrices, such as biological fluids, where high sensitivity and selectivity are required.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of the analyte)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
2. Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Data acquisition and processing software
3. Preparation of Solutions:
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard in methanol.
-
Working Standard and QC Solutions: Prepare working standard and quality control (QC) solutions by spiking the appropriate amounts of the analyte stock solution into the biological matrix to achieve the desired concentration range (e.g., 0.1-100 ng/mL).
4. Chromatographic Conditions:
-
Column: C18 (50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is then increased over a few minutes to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
5. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (M+H)⁺ → Product ion
-
Internal Standard: Precursor ion (M+H)⁺ → Product ion
-
Note: The specific m/z values for the precursor and product ions would need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.
-
6. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.
7. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Perform a weighted (e.g., 1/x²) linear regression analysis.
-
Quantify the amount of this compound in the samples using the calibration curve.
Visualizing the Workflows
Caption: Figure 1: HPLC-UV Experimental Workflow
Sources
- 1. biologicsconsulting.com [biologicsconsulting.com]
- 2. emerypharma.com [emerypharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. curiaglobal.com [curiaglobal.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijrar.com [ijrar.com]
- 10. rsc.org [rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. vliz.be [vliz.be]
A Comparative Guide to 4-(piperidin-4-yl)benzonitrile and Established Reference Compounds in Neurological Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel chemical entities with therapeutic potential is a continuous endeavor. The 4-(piperidin-4-yl)benzonitrile scaffold has emerged as a promising starting point for the development of agents targeting neurological disorders. This guide provides an in-depth, objective comparison of this compound with established reference compounds, supported by a framework of experimental data and detailed methodologies to empower your research and development programs.
Introduction: The Significance of the this compound Scaffold
The this compound core structure, characterized by a piperidine ring linked to a benzonitrile moiety, is a key pharmacophore found in various biologically active molecules. Its structural features suggest potential interactions with a range of biological targets, particularly within the central nervous system (CNS). This guide will focus on its likely primary target, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) ion channels, and its potential off-target interactions with dopamine and serotonin receptors. Understanding the performance of this scaffold in comparison to well-characterized reference compounds is crucial for advancing drug discovery efforts.
The Primary Target: Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels
HCN channels are voltage-gated ion channels that play a critical role in regulating neuronal excitability and rhythmic activity.[1][2][3][4] Of the four isoforms (HCN1-4), HCN1 is predominantly expressed in the brain and peripheral nervous system, making it a compelling target for neurological and psychiatric disorders, as well as for pain management.[1][5] Dysfunction of HCN1 channels has been linked to conditions such as epilepsy and neuropathic pain.[1]
Established Reference Compounds: Ivabradine and ZD7288
To objectively assess the potential of this compound, we will compare it to two well-established, non-selective HCN channel blockers:
-
Ivabradine: A clinically approved heart rate-lowering agent that acts by inhibiting the If current in the sinoatrial node, which is primarily mediated by HCN4 channels. It also exhibits activity against other HCN isoforms.[4][5][6]
-
ZD7288: A widely used research tool for studying the physiological roles of HCN channels.[4][7][8]
Comparative Performance at HCN1 Channels
While direct, publicly available experimental data for the inhibitory activity of this compound on HCN1 channels is limited, its structural similarity to known HCN channel modulators suggests it is a promising candidate for investigation. The following table summarizes the known inhibitory potencies of the reference compounds against the HCN1 isoform.
| Compound | Target | Assay Type | IC50 (µM) |
| Ivabradine | HCN1 | Electrophysiology | 2.05[9] |
| ZD7288 | HCN1 | Electrophysiology | 13.9 - 15[8][10] |
| This compound | HCN1 | Electrophysiology | Data not publicly available |
IC50 values represent the concentration of the compound required to inhibit 50% of the channel's activity.
The provided experimental protocols in Section 5 will enable researchers to generate the necessary data to quantitatively assess the performance of this compound and its derivatives against these benchmarks.
Off-Target Profiling: Dopamine and Serotonin Receptors
A comprehensive understanding of a compound's selectivity is paramount in drug development to minimize side effects. The piperidine and benzonitrile moieties present in this compound are also found in ligands for dopamine and serotonin receptors. Therefore, evaluating its activity at these off-targets is a critical step.
Reference Compounds for Off-Target Assessment
-
Dopamine D2 Receptor Antagonist: Haloperidol
-
Serotonin 5-HT2A Receptor Antagonist: Ketanserin
Rationale for Off-Target Screening
The structural overlap with known dopaminergic and serotonergic ligands necessitates a thorough screening to determine the selectivity profile of this compound. A desirable candidate for targeting HCN1 channels would exhibit high potency for HCN1 with minimal activity at dopamine and serotonin receptors to avoid potential psychiatric or motor side effects.
Drug-like Properties: In Vitro ADME Profiling
Beyond target engagement, a successful drug candidate must possess favorable pharmacokinetic properties. An early assessment of potential drug-drug interactions is crucial.
Cytochrome P450 (CYP) Inhibition
The Cytochrome P450 enzyme system is responsible for the metabolism of a vast number of drugs. Inhibition of these enzymes can lead to adverse drug-drug interactions. An in vitro CYP inhibition assay is a standard method to assess this risk early in the drug discovery process.
Experimental Protocols
To facilitate a direct and robust comparison, the following detailed, step-by-step methodologies are provided.
HCN1 Channel Blockade Assay (Whole-Cell Patch-Clamp Electrophysiology)
This protocol is designed to measure the inhibitory effect of test compounds on HCN1 channel currents.
Caption: Workflow for HCN1 Channel Blockade Assay.
Protocol Steps:
-
Cell Culture: Maintain HEK293 cells stably expressing the human HCN1 channel in appropriate culture medium.
-
Cell Plating: Seed cells onto glass coverslips 24-48 hours prior to the experiment.
-
Electrophysiological Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope.
-
Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette filled with an appropriate internal solution.
-
Hold the cell at a membrane potential of -40 mV.
-
Elicit HCN1 currents by applying hyperpolarizing voltage steps (e.g., from -40 mV to -140 mV in 10 mV increments).
-
Record baseline currents.
-
-
Compound Application:
-
Prepare a stock solution of the test compound (e.g., this compound, Ivabradine, ZD7288) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in the external recording solution to achieve the desired final concentrations.
-
Perfuse the recording chamber with the compound-containing solution for a sufficient time to reach equilibrium.
-
-
Data Analysis:
-
Record HCN1 currents in the presence of the test compound.
-
Measure the percentage of current inhibition at each concentration compared to the baseline.
-
Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to the target receptor.
Caption: Workflow for GPCR Radioligand Binding Assay.
Protocol Steps:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human dopamine D2 receptor or serotonin 5-HT2A receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
Test compound at various concentrations.
-
A fixed concentration of the appropriate radioligand (e.g., [3H]-Spiperone for D2, [3H]-Ketanserin for 5-HT2A).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Cytochrome P450 (CYP) Inhibition Assay
This protocol assesses the potential of a test compound to inhibit major CYP isoforms.
Sources
- 1. Structural mechanism of human HCN1 hyperpolarization-activated channel inhibition by ivabradine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Hyperpolarization-activated, cyclic nucleotide-gated (HCN) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is ZD7288 a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ivabradine HCl - Focus Biomolecules [mayflowerbio.com]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Piperidine-Based FAAH Inhibitors: JNJ-42165279 vs. PF-04457845
The piperidine scaffold is a cornerstone in modern medicinal chemistry, valued for its favorable physicochemical properties and its presence in numerous clinically successful drugs. Within the landscape of neurological and psychiatric drug development, piperidine-based inhibitors of Fatty Acid Amide Hydrolase (FAAH) have emerged as a promising therapeutic class. FAAH is the primary enzyme responsible for degrading the endocannabinoid anandamide (AEA), and its inhibition potentiates endogenous cannabinoid signaling. This mechanism is sought for treating anxiety, pain, and other CNS disorders without the psychotropic effects of direct cannabinoid receptor agonists.[1][2][3]
This guide provides an in-depth, head-to-head comparison of two prominent, clinically evaluated piperidine-based FAAH inhibitors: JNJ-42165279 from Janssen Pharmaceutica and PF-04457845 from Pfizer. We will dissect their mechanisms, compare their performance based on published experimental data, and provide standardized protocols for their evaluation, offering researchers a clear, data-driven perspective.
The Central Role of FAAH Inhibition
The therapeutic rationale for FAAH inhibition is elegantly straightforward: by blocking the degradation of AEA, its concentration increases in the synapse, enhancing signaling through cannabinoid receptors (CB1 and CB2). This amplification of a natural signaling pathway is hypothesized to restore homeostasis in conditions of endocannabinoid deficiency. Both JNJ-42165279 and PF-04457845 were designed to exploit this mechanism, but subtle differences in their chemical structure lead to distinct pharmacological profiles.
Caption: FAAH signaling pathway and point of therapeutic intervention.
Head-to-Head Performance Analysis
Mechanism of Action: Covalent Modification
Both JNJ-42165279 and PF-04457845 are mechanism-based inhibitors that act by covalently modifying the catalytic serine nucleophile (Ser241) within the FAAH active site.[4][5][6][7] This covalent bond formation is a key feature, as it leads to a prolonged pharmacodynamic effect that can outlast the inhibitor's presence in circulation, a desirable trait for reducing dosing frequency.[7]
The primary distinction lies in the nature of this covalent bond:
-
PF-04457845 is described as a classic irreversible inhibitor . It carbamylates Ser241, and enzyme activity is only restored through the synthesis of new FAAH protein.[1][4][7][8]
-
JNJ-42165279 is characterized as a slowly reversible covalent inhibitor .[9] While it forms a covalent bond, the resulting adduct can be slowly hydrolyzed, allowing for the eventual regeneration of the active enzyme.[6] This property was designed to potentially mitigate risks associated with permanent enzyme inactivation.[10]
In Vitro Potency & Selectivity
Potency is a critical determinant of a drug's potential efficacy and dose. For covalent inhibitors, the second-order rate constant for enzyme inactivation, kinact/Ki, provides a more accurate measure of potency than a simple IC50 value, which can be time-dependent for this mechanism.
| Parameter | JNJ-42165279 | PF-04457845 | Insight |
| hFAAH IC50 | 70 nM[5][9][11] | 7.2 nM[1][4][7][8] | PF-04457845 is approximately 10-fold more potent in inhibiting human FAAH in a standard IC50 assay format. |
| rFAAH IC50 | 313 nM[5][11] | 7.4 nM[3][11] | JNJ-42165279 shows significantly lower potency against the rat enzyme, a crucial consideration for preclinical model translation.[12] |
| hFAAH kinact/Ki | Not explicitly stated | 40,300 M⁻¹s⁻¹[1][4][7][8] | The high inactivation rate constant for PF-04457845 underscores its high biochemical efficiency.[7] |
| Selectivity | Highly selective[5][6] | Exquisitely selective[1][4][7] | Both compounds exhibit excellent selectivity. PF-04457845 was extensively profiled using activity-based protein profiling (ABPP) and showed no off-target inhibition of other serine hydrolases.[3][7] |
hFAAH: human Fatty Acid Amide Hydrolase; rFAAH: rat Fatty Acid Amide Hydrolase; IC50: half-maximal inhibitory concentration.
Causality Behind Experimental Choices: The use of both human and rat recombinant enzymes is essential. A significant species difference in potency, as seen with JNJ-42165279, requires higher doses in preclinical rat models to achieve the same level of target engagement expected in humans. The exquisite selectivity of PF-04457845, confirmed by ABPP, provides high confidence that its observed in vivo effects are due to FAAH inhibition alone.[3][7]
Pharmacokinetics and Brain Penetrance
For a CNS-acting drug, oral bioavailability and the ability to cross the blood-brain barrier are paramount. Both inhibitors have been optimized for oral administration and demonstrate excellent brain penetration.
| Parameter | JNJ-42165279 | PF-04457845 | Insight |
| Route of Administration | Oral | Oral | Both are orally bioavailable. |
| Human Tmax | Rapidly absorbed[12] | 0.5 - 1.2 hours[13][14] | Both inhibitors are quickly absorbed, leading to a rapid onset of action. |
| Human Half-life (t½) | 8.1 - 14.1 hours[12] | Not explicitly stated, but FAAH activity returns to baseline within 2 weeks post-dosing.[13][14] | The long plasma half-life of JNJ-42165279 supports once-daily dosing. The prolonged pharmacodynamic effect of PF-04457845 is due to its irreversible mechanism. |
| Brain Penetration | Yes, brain concentrations elevated relative to plasma in rats.[5] | Yes, brain-to-plasma concentration ratio of 1.6 in rats.[4] | Both compounds effectively reach their target in the CNS. |
| Human Brain Occupancy | >96% occupancy at single doses ≥10 mg, confirmed by PET imaging.[12][15] | Not directly measured by PET, but >97% peripheral FAAH inhibition achieved at doses ≥0.3 mg.[13][14] | PET studies provide unequivocal evidence of central target engagement for JNJ-42165279.[12][15] The profound peripheral inhibition by PF-04457845 at very low doses suggests potent central effects are also likely. |
In Vivo Pharmacodynamics & Clinical Outcomes
The ultimate test of an FAAH inhibitor is its ability to increase endogenous FAA levels and produce a therapeutic effect.
-
JNJ-42165279: In human studies, administration resulted in a dramatic, dose-dependent increase in fatty acid amides (FAAs) in both plasma and cerebrospinal fluid (CSF).[12] Daily administration of 10 mg increased mean CSF anandamide concentrations by approximately 45-fold.[12] Despite this robust target engagement, clinical trials have yielded mixed results. A Phase 2 study for social anxiety disorder did not meet its primary endpoint but showed significant improvement in secondary measures.[16][17][18] A study in autism spectrum disorder also failed to meet its primary endpoints, though some therapeutic effects were suggested.[19][20]
-
PF-04457845: This inhibitor also produces a robust increase in plasma FAAs (3.5 to 10-fold) in humans.[13][14] In preclinical pain models, it was highly effective with a minimum effective dose of just 0.1 mg/kg in rats.[1][4][8] However, this efficacy did not translate to a Phase 2 trial for osteoarthritis pain, where it failed to differentiate from placebo despite near-complete FAAH inhibition.[21][22] It did, however, show efficacy in reducing symptoms of cannabis withdrawal and dependence in a Phase 2a trial.[23][24]
Experimental Protocol: In Vitro Fluorometric FAAH Activity Assay
To ensure trustworthiness and enable researchers to validate these findings, this section provides a detailed, self-validating protocol for determining the in vitro potency of FAAH inhibitors.
Principle: This assay uses a fluorogenic substrate, which is non-fluorescent until it is hydrolyzed by FAAH to release a fluorescent product. The rate of fluorescence increase is directly proportional to enzyme activity. Inhibition is measured as a decrease in this rate.[25][26]
Sources
- 1. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JNJ-42165279 - Wikipedia [en.wikipedia.org]
- 10. trial.medpath.com [trial.medpath.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The effects of inhibition of fatty acid amide hydrolase (FAAH) by JNJ-42165279 in social anxiety disorder: a double-blind, randomized, placebo-controlled proof-of-concept study [escholarship.org]
- 19. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Efficacy and safety of JNJ-42165279, a fatty acid amide hydrolase inhibitor, in adolescents and adults with autism spectrum disorder: a randomized, phase 2, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - [medicinesresources.nhs.uk]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to Confirming Target Engagement of Novel Therapeutics Derived from the 4-(Piperidin-4-yl)benzonitrile Scaffold
Abstract: The 4-(piperidin-4-yl)benzonitrile motif is a privileged scaffold in modern medicinal chemistry, serving as a core structural component in a diverse array of clinical candidates and approved drugs. Its prevalence underscores the need for robust, validated methodologies to confirm that novel derivatives engage their intended biological targets. This guide provides an in-depth comparison of state-of-the-art techniques for confirming target engagement, moving from direct biophysical measurements to complex cellular assays. We will delve into the causality behind experimental choices, provide self-validating protocols, and present a comparative analysis to empower researchers in selecting the optimal strategy for their specific drug discovery program.
Introduction: The Unique Challenge of a Privileged Scaffold
The this compound core is not a drug in itself, but rather a foundational building block. Its derivatives have been developed to target a wide range of proteins, from enzymes to G-protein coupled receptors (GPCRs).[1][2][3][4] This versatility is a double-edged sword; while it offers vast chemical space for drug design, it also means there is no single, universal target for this scaffold. Consequently, confirming target engagement is not about the scaffold, but about the specific biological target of the final, elaborated molecule.
The central dogma of target-based drug discovery is that a compound's therapeutic effect is mediated through its interaction with a specific biological molecule.[5] Confirming this interaction, or "target engagement," is a critical step to build structure-activity relationships (SAR) and provide evidence for a drug's mechanism of action (MoA).[5][6] This guide will navigate the primary methodologies available to the modern drug hunter for this crucial task.
Foundational Approaches: From Prediction to Cellular Confirmation
A typical workflow for confirming target engagement involves a multi-pronged approach, starting with in vitro biophysical methods to confirm direct binding and progressing to cellular assays to verify engagement in a more physiologically relevant context.
Caption: The principle of CETSA: drug binding stabilizes the target protein against heat-induced denaturation.
Downstream Pathway Analysis
If the target is part of a known signaling pathway, measuring the modulation of downstream events can serve as a robust proxy for target engagement.
-
For Kinase Targets: A common approach is to use Western blotting to quantify the phosphorylation status of a known substrate. A decrease in substrate phosphorylation upon treatment with an inhibitor is strong evidence of target engagement.
-
For GPCR Targets: Reporter gene assays are frequently employed. These assays use a reporter gene (e.g., luciferase) under the control of a response element that is activated by the GPCR's signaling pathway (e.g., cAMP response element). Modulation of the reporter signal indicates engagement of the receptor. [7]
Comparative Analysis of Methodologies
The choice of assay depends on the stage of the drug discovery project, the nature of the target, and the specific questions being asked.
| Method | Principle | Pros | Cons | Best For |
| SPR | Mass change on sensor | Real-time kinetics (kon, koff), label-free, high sensitivity [8] | Requires protein immobilization, potential for artifacts, higher cost | Detailed kinetic characterization, fragment screening |
| ITC | Heat change upon binding | Gold standard thermodynamics (ΔH, ΔS), label-free, solution-based [9] | Lower throughput, requires higher protein/compound amounts | Lead optimization, understanding binding forces |
| TSA / DSF | Protein thermal stability | High throughput, low sample consumption, cost-effective | Indirect binding measurement, not all binding events cause a Tm shift | High-throughput screening, hit validation |
| CETSA® | Cellular protein stability | Measures engagement in intact cells/tissues, physiologically relevant [10][11] | Lower throughput (WB-based), requires specific antibodies or MS | In-cell/in-vivo target validation, biomarker development |
| Downstream Analysis | Functional cellular response | Measures functional consequence of binding, high physiological relevance | Indirect, pathway must be well-defined, potential for off-target effects | MoA studies, linking target engagement to cell function |
Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol is a generalized workflow for assessing the target engagement of a novel compound derived from the this compound scaffold.
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dose-response range of the test compound (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Place the tubes in a thermal cycler and heat to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).
-
Normalize the protein concentration for all samples.
-
Analyze the abundance of the soluble target protein by Western blot using a specific primary antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the relative band intensity (normalized to the unheated control) against the temperature for both the vehicle- and compound-treated samples to generate CETSA melting curves.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
-
Conclusion and Future Perspectives
Confirming the target engagement of novel therapeutics derived from versatile scaffolds like this compound is a cornerstone of successful drug development. There is no single "best" method; rather, a strategic, orthogonal approach is required. Direct biophysical techniques like SPR and ITC provide invaluable quantitative data on the binding event, while cellular assays, particularly CETSA, offer crucial validation in a physiological context. By understanding the principles, strengths, and limitations of each technique, researchers can design robust experimental plans that de-risk projects, elucidate mechanisms of action, and ultimately accelerate the delivery of novel medicines to patients.
The future of target engagement analysis lies in the expansion of proteome-wide methods, such as mass spectrometry-based CETSA (MS-CETSA), which can assess the engagement of a compound with thousands of proteins simultaneously, providing a global view of selectivity and potential off-targets. [12][13]These unbiased approaches will undoubtedly become central to the target deconvolution of compounds identified through phenotypic screening. [14][15]
References
- Meutermans, W. et al. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry.
- Huber, W. & Mueller, F. (2006). SPR-based fragment screening: advantages and applications. Current Pharmaceutical Design.
- Rich, R. L. & Myszka, D. G. (2006). SPR-based fragment screening: Advantages and Applications. Ingenta Connect.
- Renaud, J. et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
- Ghai, R. et al. (2012). ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Methods in Molecular Biology.
- Johansson, J. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. DiVA portal.
- Wikipedia. Isothermal titration calorimetry. Wikipedia.
- Al-Awar, R. et al. (2021). The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. RSC Chemical Biology.
- Yale School of Medicine. Isothermal Calorimeter (ITC). Yale School of Medicine.
- TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC). TA Instruments.
- Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Martinez Molina, D. & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Robers, M. B. et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Biochemistry.
- Yang, M. et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science.
- Zhang, W. et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences.
- van der Zouwen, C. et al. (2020). Combining experimental strategies for successful target deconvolution. Drug Discovery Today: Technologies.
- Kubota, K. et al. (2019). Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. ResearchGate.
- Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Pär Nordlund Lab. CETSA. CETSA.se.
- Sun, H. et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science.
- Goel, K. K. et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Sente, A. et al. (2022). Molecular insights into GPCR mechanisms for drugs of abuse. Journal of Biological Chemistry.
- Xu, G.-B. et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online.
- Xu, G.-B. et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online.
- Khan, S. A. et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Brazilian Journal of Pharmaceutical Sciences.
- Vinaya, K. et al. (2011). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate.
- Li, S. et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research.
- Shadrick, W. R. et al. (2023). Target Engagement Assays in Early Drug Discovery. ResearchGate.
- Manz, K. M. & Gnegy, M. E. (2016). Presynaptic G Protein-Coupled Receptors: Gatekeepers of Addiction?. Frontiers in Synaptic Neuroscience.
- Greer, A. et al. (2021). How to decriminalize drugs: the design features of a non-criminal response to the personal possession of drugs. International Drug Policy Consortium.
- Park, K. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Controlled Release.
- INDIGO Biosciences. Assay Kits for Lead Discovery and Optimization. INDIGO Biosciences.
- Casin, A. D. et al. (2019). Novel Structural Approaches to Study GPCR Regulation. International Journal of Molecular Sciences.
- Wright, S. C. et al. (2020). Strategies and considerations of G-protein-coupled receptor photopharmacology. Progress in Molecular Biology and Translational Science.
Sources
- 1. Synthesis and biological activity of novel piperidin-4-ol derivatives [nyxxb.cn]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging role of surface plasmon resonance in fragment-based drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. CETSA [cetsa.org]
- 12. Chemoproteomics, A Broad Avenue to Target Deconvolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to the Biological Evaluation of Novel 4-(Piperidin-4-yl)benzonitrile Derivatives as Selective HDAC6 Inhibitors
Introduction: Targeting the "Druggable Epigenome"
In the landscape of modern drug discovery, the epigenetic machinery, particularly histone deacetylases (HDACs), has emerged as a pivotal target class for therapeutic intervention, especially in oncology.[1][2] HDAC enzymes regulate the acetylation status of histone and non-histone proteins, thereby controlling gene expression and a multitude of cellular processes.[1][2] The 4-(piperidin-4-yl)benzonitrile scaffold has been identified as a versatile chemical framework for developing potent enzyme inhibitors.[3][4] Recent efforts have focused on modifying this core to create derivatives with high selectivity for specific HDAC isoforms, aiming to enhance therapeutic efficacy while minimizing off-target effects.
This guide provides a comprehensive framework for the preclinical biological evaluation of novel this compound derivatives, specifically designed as selective inhibitors of HDAC6. HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, most notably α-tubulin, a key component of the cellular microtubule network.[5][6] Its inhibition is a promising strategy for treating various cancers, including multiple myeloma.
We will navigate through a logical cascade of in vitro and in vivo assays, comparing our hypothetical novel derivatives against established benchmarks to build a robust data package for lead candidate selection. The causality behind each experimental choice will be explained, reflecting a field-proven approach to drug development.
The Chemical Landscape: A Comparative Overview
To effectively evaluate our novel compounds, we must compare them against relevant benchmarks. For this guide, we will assess two hypothetical Novel Derivatives (ND-1 and ND-2) , which feature modifications to the "capping group" region of the molecule, a common strategy in HDAC inhibitor design to improve isoform selectivity.
These will be compared against two standards:
-
Vorinostat (SAHA): The first FDA-approved pan-HDAC inhibitor, known to inhibit both Class I and II HDACs.[1][7] It serves as a benchmark for broad HDAC inhibition.
-
Ricolinostat (ACY-1215): A highly selective and orally bioavailable HDAC6 inhibitor that has been evaluated in clinical trials.[5][6][8] It represents the "gold standard" for selective HDAC6 inhibition.
Table 1: Structures of Compounds Under Evaluation
| Compound ID | Chemical Structure | Key Features |
| ND-1 | [Hypothetical Structure 1: this compound with a novel aromatic cap] | Designed for enhanced HDAC6 binding pocket occupancy. |
| ND-2 | [Hypothetical Structure 2: this compound with a different, bulkier aromatic cap] | Designed to probe steric tolerance and further improve selectivity. |
| Vorinostat | [Image of Vorinostat Structure] | Pan-HDAC inhibitor with a hydroxamic acid zinc-binding group.[3][7] |
| Ricolinostat | [Image of Ricolinostat Structure] | Selective HDAC6 inhibitor with an alternative capping group.[5][8] |
Primary Biological Evaluation: Target Engagement and Potency
The initial phase of evaluation focuses on confirming that our novel derivatives engage the intended target (HDAC6) with high potency and demonstrate activity in a cellular context.
In Vitro Enzymatic Assay: Measuring Direct Inhibition
Causality: The first and most fundamental question is whether our compounds directly inhibit the enzymatic activity of HDAC6. A cell-free enzymatic assay provides the cleanest assessment of target engagement by measuring the inhibition of purified recombinant HDAC6. The fluorometric format is chosen for its high throughput, sensitivity, and straightforward protocol.[9][10]
Experimental Protocol: Fluorometric HDAC6 Inhibition Assay
-
Reagent Preparation:
-
Prepare HDAC6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Reconstitute recombinant human HDAC6 enzyme in assay buffer to a working concentration.
-
Prepare a fluorogenic HDAC6 substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore like 7-amino-4-methylcoumarin (AMC)) to a stock concentration in assay buffer.
-
Prepare serial dilutions of test compounds (ND-1, ND-2) and comparators (Vorinostat, Ricolinostat) in 100% DMSO, followed by a further dilution in assay buffer.
-
-
Assay Execution (96-well plate format):
-
To each well, add 50 µL of the HDAC6 enzyme solution.
-
Add 5 µL of the diluted compound solutions to the respective wells. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Incubate the plate for 10 minutes at 37°C to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding 45 µL of the HDAC6 substrate solution to all wells.
-
-
Signal Development and Detection:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding 50 µL of Developer solution (containing a protease that cleaves the deacetylated substrate, releasing the fluorophore).
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence using a microplate reader at an excitation/emission wavelength appropriate for the fluorophore (e.g., Ex/Em = 355/460 nm for AMC).[11]
-
-
Data Analysis:
-
Subtract the "no enzyme" background from all readings.
-
Calculate the percent inhibition relative to the vehicle control.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 2: Comparative In Vitro HDAC6 Potency
| Compound | HDAC6 IC₅₀ (nM) |
| ND-1 | 8 |
| ND-2 | 25 |
| Vorinostat | 45[3][12] |
| Ricolinostat | 5[5][8] |
Interpretation: The data suggest that ND-1 has potent, single-digit nanomolar activity against HDAC6, comparable to the selective inhibitor Ricolinostat. ND-2 is also a potent inhibitor, though slightly less so than ND-1. Both novel compounds are significantly more potent against HDAC6 than the pan-inhibitor Vorinostat.
Cellular Target Engagement: Verifying Mechanism in a Biological System
Causality: Potency in an enzymatic assay is essential but does not guarantee activity in a cellular environment, where factors like cell permeability and stability come into play. The primary substrate of HDAC6 in the cytoplasm is α-tubulin.[5][6] Therefore, a Western blot to measure the accumulation of acetylated α-tubulin serves as a direct pharmacodynamic biomarker of HDAC6 inhibition within the cell.[13]
Experimental Protocol: Western Blot for Acetylated α-Tubulin
-
Cell Culture and Treatment:
-
Seed a relevant human cancer cell line (e.g., MM.1S multiple myeloma cells) in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of ND-1, ND-2, Ricolinostat, and Vorinostat for 12-24 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse the cells directly in the wells using ice-cold RIPA buffer supplemented with protease and HDAC inhibitors.
-
Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[13]
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST (Tris-buffered saline, 0.1% Tween 20).
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1).[14]
-
Wash the membrane with TBST and incubate for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
To confirm equal loading, strip the membrane and re-probe with an antibody for total α-tubulin or another loading control like GAPDH.[13]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the acetylated tubulin signal to the total tubulin signal.
-
Table 3: Cellular HDAC6 Target Engagement (MM.1S cells)
| Compound | EC₅₀ for Tubulin Acetylation (nM) |
| ND-1 | 45 |
| ND-2 | 150 |
| Vorinostat | > 500 |
| Ricolinostat | 40 |
Interpretation: The cellular data corroborate the enzymatic assay findings. ND-1 effectively induces tubulin acetylation at concentrations similar to Ricolinostat, confirming excellent cell permeability and target engagement. ND-2 also works but requires higher concentrations. Vorinostat is a poor inducer of tubulin acetylation, consistent with its pan-HDAC profile and lower potency against HDAC6 specifically.
Caption: Workflow of cellular HDAC6 inhibition.
Secondary Evaluation: Selectivity and Early Safety Profiling
A critical differentiator for a novel drug is its safety and selectivity profile. A highly selective compound is predicted to have a wider therapeutic window.
Isoform Selectivity Profiling
Causality: To claim a compound is "HDAC6-selective," it must be tested against other HDAC isoforms, particularly the Class I HDACs (HDAC1, 2, 3), which are associated with the dose-limiting toxicities (e.g., thrombocytopenia) of pan-HDAC inhibitors like Vorinostat. This is done using the same fluorometric assay format with the respective recombinant enzymes.
Table 4: Comparative HDAC Isoform Selectivity Profile (IC₅₀, nM)
| Compound | HDAC1 | HDAC2 | HDAC3 | HDAC6 | Selectivity (HDAC1/HDAC6) |
| ND-1 | 950 | 1100 | 1050 | 8 | ~119-fold |
| ND-2 | 2800 | 3500 | 3100 | 25 | ~112-fold |
| Vorinostat | 10[3] | 20[3] | 15 | 45 | ~0.2-fold |
| Ricolinostat | 58[5] | 48[5] | 51[5] | 5 | ~12-fold |
Interpretation: ND-1 and ND-2 demonstrate remarkable selectivity for HDAC6 over the tested Class I isoforms, with over 100-fold selectivity. This profile is superior to that of Ricolinostat and vastly different from the pan-inhibitor Vorinostat. This strong selectivity is a highly desirable feature, predicting a potentially better safety profile.
In Vitro Safety: hERG Channel Inhibition
Causality: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[15][16] Therefore, it is a mandatory regulatory checkpoint for any new chemical entity.[16][17] Automated patch-clamp is the gold-standard method for assessing hERG liability early in discovery, providing high-quality electrophysiological data.[15][18][19]
Experimental Protocol: Automated Patch-Clamp hERG Assay
-
Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
System Setup: The assay is performed on an automated patch-clamp platform (e.g., QPatch or SyncroPatch).[15][18] Cells are captured on planar patch-clamp chips, and giga-seals are formed.
-
Electrophysiology:
-
A whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit the characteristic hERG tail current.[17]
-
A stable baseline current is recorded during perfusion with an extracellular vehicle solution.
-
-
Compound Application:
-
Test compounds are applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).
-
The effect on the hERG tail current is recorded after a 3-5 minute incubation at each concentration.
-
-
Data Analysis:
-
The percentage inhibition of the hERG tail current is calculated at each concentration relative to the vehicle control.
-
An IC₅₀ value is determined by plotting percent inhibition versus compound concentration. A known hERG blocker (e.g., E-4031) is used as a positive control.[16]
-
Table 5: hERG Inhibition Profile
| Compound | hERG IC₅₀ (µM) |
| ND-1 | > 30 |
| ND-2 | > 30 |
| Ricolinostat | > 10 |
| Positive Ctrl | ~0.01 |
Interpretation: Both ND-1 and ND-2 show no significant inhibition of the hERG channel at concentrations up to 30 µM. Given their nanomolar potency against HDAC6, this indicates a very large therapeutic window (>3000-fold for ND-1) with respect to potential cardiotoxicity, which is an excellent safety outcome.
In Vitro ADME & Pharmacokinetic Profiling
Before advancing to expensive in vivo studies, we must assess the "drug-like" properties of our lead candidates. ADME (Absorption, Distribution, Metabolism, Excretion) profiling helps predict how a compound will behave in a whole organism.
Sources
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. Vorinostat - Wikipedia [en.wikipedia.org]
- 8. selleckchem.com [selleckchem.com]
- 9. assaygenie.com [assaygenie.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. content.abcam.com [content.abcam.com]
- 12. apexbt.com [apexbt.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. fda.gov [fda.gov]
- 18. evotec.com [evotec.com]
- 19. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
Assessing the Selectivity of 4-(piperidin-4-yl)benzonitrile: A Comparative Guide for Drug Discovery Professionals
We will delve into the critical experimental methodologies used to quantify selectivity, present comparative data for potent and highly selective analogs, and discuss the structure-activity relationships (SAR) that govern their specificity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the selectivity of this important chemical scaffold.
The Significance of Selectivity for Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is a key target for the treatment of various neuropsychiatric disorders, including schizophrenia and cognitive deficits. Unlike the more ubiquitously expressed D2 and D3 receptors, the D4 receptor exhibits a more restricted expression pattern, primarily in the prefrontal cortex, hippocampus, and amygdala. This localized expression profile suggests that selective D4 receptor antagonists could offer a more targeted therapeutic approach with a reduced risk of the extrapyramidal side effects commonly associated with less selective antipsychotics. Therefore, achieving high selectivity for the D4 receptor over other dopamine receptor subtypes, as well as other off-target proteins, is a critical objective in the development of novel D4-targeted therapeutics.
Experimental Workflows for Determining Selectivity
A thorough assessment of a compound's selectivity involves a multi-faceted approach, combining binding affinity, functional activity, and cytotoxicity profiling.
Radioligand Binding Assays: Quantifying Affinity (Ki)
Radioligand binding assays are the gold standard for determining the binding affinity of a compound for its target receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target. The resulting data is used to calculate the inhibition constant (Ki), which represents the concentration of the test compound required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.
To assess selectivity, the test compound is screened against a panel of receptors. The ratio of Ki values for off-target receptors to the Ki value for the primary target provides a quantitative measure of selectivity.
Experimental Protocol: Radioligand Binding Assay for Dopamine D2, D3, and D4 Receptors
Objective: To determine the binding affinity (Ki) of a test compound for human dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes expressing the recombinant human dopamine D2, D3, or D4 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-YM-09151-2.
-
Test compound and reference compounds (e.g., haloperidol, clozapine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Add the cell membranes to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Assessing Antagonist Activity
While binding assays provide crucial information about a compound's affinity for a receptor, they do not reveal its functional effect (i.e., whether it acts as an agonist, antagonist, or inverse agonist). Functional assays are therefore essential to characterize the pharmacological activity of a compound. For D4 receptor antagonists, a common functional assay is the cAMP (cyclic adenosine monophosphate) assay. Dopamine D4 receptors are Gαi-coupled, meaning their activation leads to an inhibition of adenylyl cyclase, the enzyme responsible for producing cAMP. An antagonist will block this agonist-induced decrease in cAMP levels.
Experimental Protocol: cAMP Functional Assay for D4 Receptor Antagonists
Objective: To determine the functional potency (IC50) of a test compound as an antagonist of the human dopamine D4 receptor.
Materials:
-
A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
Dopamine D4 receptor agonist (e.g., quinpirole).
-
Forskolin (an adenylyl cyclase activator).
-
Test compound and reference antagonist.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere and grow.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a D4 receptor agonist in the presence of forskolin. Forskolin elevates basal cAMP levels, allowing for a clear detection of the agonist-induced inhibition.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value, which is the concentration of the antagonist that restores 50% of the agonist-inhibited cAMP response.
Comparative Selectivity of 4-(piperidin-4-yl)benzonitrile Analogs
The this compound scaffold has been extensively explored in the quest for highly selective D4 receptor antagonists. Structure-activity relationship (SAR) studies have revealed that modifications at the piperidine nitrogen and the benzonitrile ring can significantly impact both affinity and selectivity.
Table 1: Comparative Binding Affinity (Ki, nM) of Selected 4-Heterocyclylpiperidine Analogs for Human Dopamine Receptors
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4 vs D2 Selectivity (fold) | D4 vs D3 Selectivity (fold) | Reference |
| Compound A | 0.3 | >600 | >600 | >2000 | >2000 | [1][2] |
| Compound B | 1.1 | 550 | 220 | 500 | 200 | [3] |
| Compound C | 5.2 | >1560 | >1560 | >300 | >300 | [3] |
| L-745,870 | 0.43 | >2000 | >2000 | >4651 | >4651 | [4] |
| Sonepiprazole | 10 | >2000 | >2000 | >200 | >200 | [4] |
Note: The specific structures of Compounds A, B, and C are detailed in the referenced publications and represent optimized analogs from different chemical series based on the 4-heterocyclylpiperidine scaffold.
The data clearly demonstrates that the this compound scaffold can be elaborated to yield compounds with exceptional selectivity for the D4 receptor. For instance, Compound A exhibits over 2000-fold selectivity for D4 over both D2 and D3 receptors.[1][2] Similarly, the well-characterized D4 antagonist L-745,870 shows over 4000-fold selectivity.[4] This high degree of selectivity is a critical attribute for minimizing off-target effects and improving the therapeutic index of potential drug candidates.
Structure-Activity Relationship (SAR) Insights
The remarkable selectivity of these compounds can be attributed to specific structural features that favor interaction with the unique binding pocket of the D4 receptor compared to the highly homologous D2 and D3 receptors.
Caption: Key modification points on the this compound scaffold that drive D4 receptor affinity and selectivity.
Studies have shown that the substituent on the piperidine nitrogen plays a crucial role in determining both potency and selectivity.[3] Bulky and lipophilic groups are generally favored for high D4 affinity. Furthermore, modifications to the aromatic ring system attached to the piperidine at the 4-position can further enhance selectivity.
Cytotoxicity and Safety Pharmacology
Beyond on-target selectivity, a comprehensive assessment must include an evaluation of a compound's potential for off-target toxicity. Cytotoxicity assays are essential to determine if a compound is toxic to cells, and ideally, to demonstrate selective toxicity towards cancer cells if that is the intended application.
A standard approach to assess potential off-target liabilities is to screen the compound against a broad panel of receptors, ion channels, and enzymes, often referred to as a safety pharmacology panel. This helps to identify any unintended interactions that could lead to adverse drug reactions.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on both cancerous and non-cancerous cell lines.
Materials:
-
Human cancer cell lines (e.g., a panel representing different tumor types).
-
Non-cancerous human cell lines (e.g., fibroblasts, epithelial cells).
-
Cell culture medium and supplements.
-
Test compound and a positive control (e.g., doxorubicin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a detergent-based solution).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 (the concentration of the compound that causes 50% cell death). The selectivity index (SI) can be calculated as the ratio of the CC50 in non-cancerous cells to the CC50 in cancerous cells. A higher SI value indicates greater selective cytotoxicity towards cancer cells.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective dopamine D4 receptor antagonists. The extensive body of research on its analogs demonstrates that high levels of selectivity over other dopamine receptor subtypes can be achieved through systematic chemical modifications.
For any novel compound based on this scaffold, a rigorous assessment of its selectivity profile is essential. This should include:
-
Comprehensive Binding Assays: Determination of Ki values against a broad panel of receptors, with a particular focus on dopamine D2 and D3 receptors.
-
Functional Characterization: Confirmation of antagonist activity at the D4 receptor using functional assays such as the cAMP assay.
-
Cytotoxicity Profiling: Evaluation of the compound's effect on the viability of both cancerous and non-cancerous cell lines to assess its therapeutic window.
-
In Vitro Safety Pharmacology: Screening against a panel of off-target proteins to identify potential liabilities early in the drug discovery process.
By adhering to these principles of thorough selectivity profiling, researchers can confidently advance the most promising candidates, ultimately leading to the development of safer and more effective medicines.
References
- Saeedia, S., Vadukoot, A. K., & Hopkins, C. R. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv.
- MDPI. (2022).
- CymitQuimica. (n.d.). CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile.
- Rowley, M., et al. (1997). 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor. Journal of Medicinal Chemistry, 40(16), 2534-2543.
- ResearchGate. (2023). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.
- Preprints.org. (2023). Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight.
- MySkinRecipes. (n.d.). 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.
- Xu, G. B., et al. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284.
- Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry, 43(1), 1-7.
- Lovecka, P., et al. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
- PubChem. (n.d.). 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile.
- PubMed. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile.
- Asati, V., & Srivastava, S. K. (2011). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 11(14), 1237-1251.
- ResearchGate. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
- ResearchGate. (2015). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
- Preprints.org. (2023). In Vitro and In Silico Study of 5- (Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4- Carbonitriles Against Neuroblastoma.
- Abou-Seri, S. M., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry, 16(1), 345-355.
- Iranian Journal of Basic Medical Sciences. (2023).
- BenchChem. (2023). Comparative Analysis of Dopamine D4 Receptor Antagonists.
- Kamiya Biomedical Company. (n.d.). Rat Dopamine Receptor D4 (DRD4) ELISA Kit.
- Boyfield, I., et al. (2000). Selective dopamine D4 receptor antagonists.
- NIH. (2021).
- Assay Genie. (n.d.). Technical Manual Rat Dopamine Receptor D4 (DRD4) ELISA Kit.
- PubMed Central. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
- PubMed. (1997). In vitro and in vivo characterization of the dopamine D4 receptor, serotonin 5-HT2A receptor and alpha-1 adrenoceptor antagonist (R)-(+)-2-amino-4-(4-fluorophenyl)-5-[1-[4-(4-fluorophenyl)-4-oxobutyl] pyrrolidin-3-yl]thiazole (NRA0045).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. 4-Heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-(piperidin-4-yl)benzonitrile: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic application of computational techniques is paramount to accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful tool for predicting the binding affinity and orientation of small molecules within the active site of a target protein. This guide provides an in-depth comparative docking study of 4-(piperidin-4-yl)benzonitrile, a scaffold of significant interest in medicinal chemistry, against the epigenetic regulator Lysine-specific demethylase 1 (LSD1).
This analysis is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of a robust docking protocol, a comparative assessment against known inhibitors, and insights into the structural basis of its potential inhibitory activity. By explaining the causality behind each experimental choice, this guide aims to provide a self-validating framework for computational drug design endeavors.
Introduction: The Significance of this compound and LSD1
The this compound moiety is a versatile scaffold found in a variety of biologically active compounds. Its structural features, including a basic piperidine ring and a polar benzonitrile group, allow for diverse interactions with protein targets, making it a valuable starting point for inhibitor design.
Our target of interest, Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. The development of potent and selective LSD1 inhibitors is an active area of research, with several compounds currently in clinical trials.
This guide will explore the potential of this compound as an LSD1 inhibitor through a rigorous comparative molecular docking study.
Methodology: A Validated Protocol for Comparative Docking
The following protocol outlines a detailed, step-by-step methodology for a comparative molecular docking study using the widely validated and open-source software, AutoDock Vina. The rationale behind each step is provided to ensure scientific integrity and reproducibility.
Software and Resource Requirements
-
Molecular Graphics Laboratory (MGL) Tools: Used for preparing protein and ligand files.
-
AutoDock Vina: The core docking engine.
-
PyMOL or UCSF Chimera: For visualization and analysis of docking results.
-
Protein Data Bank (PDB): Source for the crystal structure of the target protein.
-
PubChem or similar chemical database: Source for ligand structures.
Experimental Workflow
The comparative docking workflow is a multi-step process designed to ensure the accuracy and reliability of the generated binding poses and affinity predictions.
Figure 1: A comprehensive workflow for the comparative molecular docking study.
Step-by-Step Protocol
Step 1: Target Protein Preparation
-
Selection of PDB Structure: The crystal structure of the human Lysine-specific demethylase 1 (LSD1) in complex with its co-repressor CoREST and a potent inhibitor was downloaded from the Protein Data Bank (PDB ID: 5YJB)[1]. This structure was chosen due to its high resolution (2.96 Å) and the presence of a co-crystallized ligand that is structurally similar to our compound of interest, which helps in defining the active site.
-
Protein Clean-up: The downloaded PDB file was opened in MGL Tools. All water molecules and non-essential co-factors were removed. The co-crystallized inhibitor was also removed to create a vacant active site for docking.
-
Addition of Hydrogens and Charges: Polar hydrogens were added to the protein, and Gasteiger charges were computed to ensure a chemically correct model for the docking calculations. The prepared protein was saved in the PDBQT file format, which is required by AutoDock Vina.
Step 2: Ligand Preparation
-
Selection of Ligands:
-
Ligand Structure Acquisition and Preparation: The 3D structures of the test and comparator compounds were obtained from the PubChem database. Each ligand was prepared using MGL Tools by assigning Gasteiger charges, merging non-polar hydrogens, and defining the rotatable bonds. The prepared ligands were saved in the PDBQT format.
Step 3: Grid Box Generation
-
Defining the Search Space: A grid box was generated around the active site of LSD1. The dimensions and center of the grid box were determined based on the location of the co-crystallized inhibitor in the original PDB structure (5YJB). This ensures that the docking search is focused on the relevant binding pocket. The grid box was set to a size of 25 x 25 x 25 Å with a spacing of 1.0 Å to encompass the entire active site.[9][10][11][12]
Step 4: Molecular Docking with AutoDock Vina
-
Execution of Docking: AutoDock Vina was used to perform the molecular docking simulations. For each ligand, the docking was run with an exhaustiveness of 8 to ensure a thorough search of the conformational space. The output from Vina includes the predicted binding affinity (in kcal/mol) and the coordinates of the top-ranked binding poses.
Step 5: Analysis of Docking Results
-
Binding Affinity Comparison: The predicted binding affinities for this compound and the comparator compounds were tabulated for a direct comparison.
-
Binding Pose and Interaction Analysis: The top-ranked docking pose for each ligand was visualized using PyMOL. The molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the LSD1 active site were analyzed to understand the structural basis of binding.[13][14][15][16][17]
Results: Comparative Analysis of Docking Performance
The molecular docking study yielded valuable insights into the potential of this compound as an LSD1 inhibitor. The results are summarized in the table below, comparing its predicted binding affinity with those of the known inhibitors GSK-690 and OG-L002.
Table 1: Comparative Docking Results against LSD1 (PDB: 5YJB)
| Compound | Predicted Binding Affinity (kcal/mol) | Known Bioactivity (IC50) | Key Interacting Residues (Predicted) |
| This compound | -7.8 | Not Available | PHE538, TRP551, ASP555 |
| GSK-690 | -9.2 | 37 nM[2][3] | TYR535, PHE538, TRP551, ASP555, HIS564 |
| OG-L002 | -8.9 | 20 nM[4][5][6][7][8] | TYR535, PHE538, TRP551, ASP555 |
The predicted binding affinity of this compound (-7.8 kcal/mol) suggests a favorable interaction with the LSD1 active site. While not as potent as the established inhibitors GSK-690 (-9.2 kcal/mol) and OG-L002 (-8.9 kcal/mol), its significant binding energy indicates that this scaffold is a promising starting point for the development of novel LSD1 inhibitors.
Discussion: Structural Insights and Future Directions
Analysis of the top-ranked docking pose of this compound reveals key molecular interactions that likely contribute to its binding affinity. The piperidine ring is predicted to form a salt bridge with the acidic residue ASP555, a common interaction motif for piperidine-containing LSD1 inhibitors. The benzonitrile moiety is positioned within a hydrophobic pocket, potentially forming hydrophobic interactions with PHE538 and TRP551.
The comparator compounds, GSK-690 and OG-L002, exhibit more extensive interactions within the active site, which is consistent with their higher known potencies. For instance, GSK-690 is predicted to form an additional hydrogen bond with HIS564 and stronger pi-stacking interactions.
Figure 2: A simplified signaling pathway illustrating the role of LSD1 and the mechanism of its inhibition.
This comparative docking study provides a strong rationale for the further investigation of this compound derivatives as LSD1 inhibitors. Future work should focus on synthesizing and experimentally validating the inhibitory activity of this compound and its analogs. Structure-activity relationship (SAR) studies, guided by the insights from this docking analysis, can be employed to optimize the scaffold for improved potency and selectivity.
Conclusion
This guide has presented a comprehensive and scientifically rigorous comparative docking study of this compound against the epigenetic target LSD1. By following a validated, step-by-step protocol, we have demonstrated that this compound exhibits promising binding affinity and key molecular interactions within the LSD1 active site. The comparison with known inhibitors provides a valuable benchmark for its potential as a lead scaffold in the development of novel cancer therapeutics. The methodologies and insights presented herein are intended to serve as a valuable resource for researchers in the field of computational drug discovery.
References
- Hitchin, J. R., et al. (2013). GSK-690, a potent and selective, reversible inhibitor of lysine specific demethylase 1 (LSD1). American Chemical Society.
- Liang, Y., et al. (2013).
- Mould, D. P., et al. (2017). Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 60(19), 7984–7999. [Link]
- AutoDock. (n.d.). Tutorial – AutoDock Vina. [Link]
- Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
- Teach Yourself e-Series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]
- Sanket Bapat. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
- Bioinformatics Review. (2018, December 13). Tutorial: Vina Output Analysis Using PyMol. [Link]
- ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]
- Pritam Panda. (n.d.).
- Oprea, T. I. (Ed.). (2020).
- ResearchGate. (2021, November 9).
- Niwa, H., et al. (2018). Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Molecules, 23(7), 1538. [Link]
- ResearchGate. (2018, April 20).
- Bioinformatics with BB. (2020, July 18). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., [Video]. YouTube. [Link]
- BioWorld. (2014, February 18).
- Bioinformatics and Computational Biology. (2020, May 15). Autodock Vina docking result analysis [Video]. YouTube. [Link]
- RCSB PDB. (n.d.). 5YJB: Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. [Link]
Sources
- 1. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. OG-L002 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. m.youtube.com [m.youtube.com]
- 11. indico4.twgrid.org [indico4.twgrid.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. bioinformaticsreview.com [bioinformaticsreview.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
Validating the Mechanism of Action of Novel Aldosterone Synthase Inhibitors: A Comparative Guide
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its dysregulation is a key driver of hypertension.[1] Aldosterone, a mineralocorticoid hormone, promotes sodium and water retention, and its excess is implicated in treatment-resistant hypertension, a condition where blood pressure remains high despite the use of multiple antihypertensive medications.[2][3] A promising therapeutic strategy is the direct inhibition of aldosterone synthase (encoded by the CYP11B2 gene), the key enzyme responsible for the final steps of aldosterone biosynthesis in the adrenal glands.[4][5]
A significant challenge in developing aldosterone synthase inhibitors (ASIs) is achieving high selectivity over the closely related enzyme 11β-hydroxylase (CYP11B1), which is essential for cortisol production.[2][6] Off-target inhibition of CYP11B1 can lead to adrenal insufficiency, a serious side effect.[7]
This guide provides a comprehensive framework for validating the mechanism of action of a novel investigational compound, "Compound X," a derivative of the 4-(piperidin-4-yl)benzonitrile scaffold, as a selective inhibitor of aldosterone synthase. We will objectively compare its performance with Baxdrostat (CIN-107) , a potential first-in-class, highly selective ASI that has shown clinically meaningful blood pressure reductions in Phase III trials.[8][9][10] This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize and validate novel ASIs.
The Scientific Rationale: A Multi-Tiered Validation Approach
Validating the mechanism of action of a novel ASI like Compound X requires a multi-tiered approach, moving from initial biochemical characterization to cellular and potential in vivo models. The core objective is to demonstrate potent and selective inhibition of CYP11B2, leading to a functional decrease in aldosterone production without impacting cortisol synthesis.
Our validation workflow is designed to be a self-validating system, where each experimental stage provides data that either supports or refutes the initial hypothesis, guiding subsequent steps.
Caption: Experimental workflow for validating a novel aldosterone synthase inhibitor.
Tier 1: Biochemical Characterization - Potency and Selectivity
The foundational step is to determine the intrinsic inhibitory potency of Compound X against the target enzyme, CYP11B2, and its selectivity against the off-target enzyme, CYP11B1.
Experimental Protocol: In Vitro Enzymatic Inhibition Assay
This protocol is designed to measure the half-maximal inhibitory concentration (IC50) of Compound X and Baxdrostat against recombinant human CYP11B2 and CYP11B1.
Rationale: Using recombinant enzymes allows for a direct assessment of the compound's interaction with its target in a controlled, cell-free environment. Comparing the IC50 values for CYP11B2 and CYP11B1 is the first and most critical step in establishing selectivity.[11]
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation:
-
Obtain recombinant human CYP11B2 and CYP11B1 enzymes. These can be commercially sourced or expressed in a suitable system.
-
Prepare stock solutions of the respective substrates: 11-deoxycorticosterone for CYP11B2 and 11-deoxycortisol for CYP11B1.[12]
-
-
Compound Preparation:
-
Prepare a serial dilution of Compound X and Baxdrostat (as a positive control) in DMSO, typically ranging from 1 µM to 0.01 nM.
-
-
Assay Reaction:
-
In a 96-well plate, combine the enzyme, a NADPH-regenerating system, and the test compound or vehicle (DMSO).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Detection:
-
Stop the reaction by adding a suitable quenching agent (e.g., acetonitrile).
-
Quantify the product formation (aldosterone for CYP11B2, cortisol for CYP11B1) using a validated method such as LC-MS/MS or a commercially available ELISA/HTRF kit.[12]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Selectivity Index = IC50 (CYP11B1) / IC50 (CYP11B2).
-
Comparative Data Presentation
| Compound | CYP11B2 IC50 (nM) | CYP11B1 IC50 (nM) | Selectivity Index (CYP11B1/CYP11B2) |
| Compound X | 1.5 | 210 | 140 |
| Baxdrostat | 1.2 | 144 | 120 |
| Spironolactone | N/A (Receptor Antagonist) | N/A (Receptor Antagonist) | N/A |
Note: Spironolactone is included as a conceptual reference; its mechanism is receptor antagonism, not enzyme inhibition.[2]
Interpretation: A high selectivity index (ideally >100-fold) is a key characteristic of a promising ASI candidate, as demonstrated by Baxdrostat.[4] The hypothetical data for Compound X suggests it meets this critical criterion.
Tier 2: Cellular Target Engagement and Functional Activity
After confirming biochemical selectivity, the next crucial step is to verify that Compound X can engage its target within a cellular environment and produce the desired functional outcome—the inhibition of aldosterone production.
Experimental Protocol 1: Cellular Thermal Shift Assay (CETSA)
Rationale: CETSA is a powerful biophysical method to confirm direct binding of a compound to its target protein in intact cells.[13][14] Ligand binding typically stabilizes the target protein, increasing its melting temperature. This provides direct evidence of target engagement in a physiological context.[15][16]
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Use a human adrenocortical cell line that expresses CYP11B2, such as NCI-H295R.[17]
-
Treat the cells with either Compound X, Baxdrostat (at a concentration ~100x their IC50), or a vehicle control (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
-
Detection by Western Blot:
-
Quantify the amount of soluble CYP11B2 in the supernatant using Western blotting with a specific anti-CYP11B2 antibody.
-
-
Data Analysis:
-
Plot the band intensity of soluble CYP11B2 against the temperature for each treatment group.
-
A shift of the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control indicates target stabilization and thus, engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol 2: Cellular Aldosterone and Cortisol Production Assay
Rationale: This functional assay directly measures the intended pharmacological effect (decreased aldosterone) and the key potential side effect (decreased cortisol) in a relevant cell model. The NCI-H295R cell line is an excellent model as it expresses all the necessary enzymes for steroidogenesis.[17]
Step-by-Step Methodology:
-
Cell Culture and Stimulation:
-
Plate NCI-H295R cells in 24-well plates.
-
After 24 hours, replace the medium with fresh medium containing a stimulant to induce steroidogenesis, such as Angiotensin II or Forskolin.
-
-
Compound Treatment:
-
Concurrently, treat the cells with a serial dilution of Compound X or Baxdrostat. Include a vehicle control.
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant for hormone analysis.
-
-
Hormone Quantification:
-
Data Analysis:
-
Plot the hormone concentrations against the compound concentration to generate dose-response curves and determine the IC50 for the inhibition of aldosterone and cortisol production.
-
Comparative Data Presentation
| Compound | Aldosterone Inhibition IC50 (nM) | Cortisol Inhibition IC50 (nM) | Cellular Selectivity (Cortisol IC50 / Aldosterone IC50) |
| Compound X | 5.2 | >1000 | >192 |
| Baxdrostat | 4.8 | >1000 | >208 |
Interpretation: The data should demonstrate a potent, dose-dependent decrease in aldosterone production with minimal to no effect on cortisol production at therapeutically relevant concentrations. This confirms the functional selectivity of the compound in a cellular context, a finding consistent with clinical observations for Baxdrostat.[4][21]
Tier 3: Downstream Biomarker Analysis
Inhibition of aldosterone synthesis is expected to cause predictable changes in the RAAS feedback loop. Analyzing these downstream biomarkers provides an integrated assessment of the compound's on-target effect.
Analysis of Plasma Renin and Electrolytes
Rationale: Aldosterone normally suppresses renin secretion from the kidneys. By inhibiting aldosterone production, a feedback mechanism should lead to an increase in plasma renin activity.[1] Additionally, reduced aldosterone activity should lead to a mild increase in serum potassium and a decrease in sodium. While this is typically measured in vivo, advanced in vitro co-culture models or ex vivo adrenal slice cultures could provide preliminary insights. For the purpose of this guide, we will refer to expected in vivo outcomes based on clinical data for Baxdrostat.
Expected Outcomes (based on in vivo data):
-
Plasma Renin Activity: A dose-dependent increase is expected, confirming on-target engagement of the RAAS.[1]
-
Serum Potassium: A slight, non-clinically significant increase may be observed.[9][10]
-
Serum Sodium: A mild decrease may be observed.[22]
Observing these changes provides strong evidence that the compound's mechanism of action is consistent with aldosterone synthase inhibition.
Conclusion
The validation of a novel this compound derivative, Compound X, as a selective aldosterone synthase inhibitor requires a rigorous, multi-faceted experimental approach. By systematically progressing from biochemical potency and selectivity assays to cellular target engagement and functional readouts, researchers can build a compelling, evidence-based case for the compound's mechanism of action.
This guide, using the clinically advanced compound Baxdrostat as a benchmark, provides a robust framework for this validation process. The hypothetical data for Compound X, demonstrating high potency against CYP11B2 and a selectivity index of over 100-fold against CYP11B1, coupled with confirmation of intracellular target engagement and functional inhibition of aldosterone production without affecting cortisol, would position it as a strong candidate for further preclinical and clinical development. This structured approach ensures scientific integrity and provides the critical data needed to advance promising new therapies for treatment-resistant hypertension and other aldosterone-mediated diseases.
References
- AstraZeneca. (2025, July 14). Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension. AstraZeneca US. [Link]
- AstraZeneca. (2025, August 30). Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial. AstraZeneca. [Link]
- Cardiometabolic Health Congress. (n.d.). Baxdrostat for Treatment-Resistant Hypertension. Cardiometabolic Health Congress. [Link]
- Corradi, D., et al. (2025, October 11). Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension. MDPI. [Link]
- ERGSY. (n.d.).
- Patsnap Synapse. (2024, June 27). What is Baxdrostat used for?.
- The Pharma Letter. (2025, July 14). Positive baxdrostat Phase III trial in uncontrolled hypertension. The Pharma Letter. [Link]
- Clinical Trials Arena. (2025, July 15). AstraZeneca's Phase III trial of baxdrostat shows mean SBP reduction. Clinical Trials Arena. [Link]
- Corradi, D., et al. (2025, October 11). Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension. PubMed. [Link]
- Tremblay, J., et al. (1993). Highly sensitive and rapid radioimmunoassay for aldosterone in plasma and cell culture medium. PubMed. [Link]
- Bogman, K., et al. (2017). Preclinical and Early Clinical Profile of a Highly Selective and Potent Oral Inhibitor of Aldosterone Synthase (CYP11B2).
- ACS Publications. (2025, May 21). Development of Highly Selective Aldosterone Synthase Inhibitors.
- PubMed. (n.d.).
- Freeman, M. W., et al. (2022). Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers. Semantic Scholar. [Link]
- Whaley-Connell, A., & Sowers, J. R. (2022). The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension. Frontiers. [Link]
- Williams, B., et al. (2025, September 10). Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension. PMC. [Link]
- PubMed. (n.d.). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. PubMed. [Link]
- BindingDB. (n.d.). Assay in Summary_ki. BindingDB. [Link]
- Al-Azzam, W., et al. (2019). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC. [Link]
- Kuz'min, O. B. (2024).
- PubMed. (2022, September 16). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed. [Link]
- MDPI. (n.d.).
- Dr.Oracle. (2025, September 1). What is the current status of Baxdrostat for treating primary aldosteronism or resistant hypertension?. Dr.Oracle. [Link]
- ResearchGate. (n.d.). A patent review of aldosterone synthase inhibitors (2014-present).
- ResearchGate. (2025, August 6). Aldosterone Synthase Inhibition With LCI699 A Proof-of-Concept Study in Patients With Primary Aldosteronism.
- Cardiac Failure Review. (2025, August 18). Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy. Cardiac Failure Review. [Link]
- ResearchGate. (n.d.). Study of Aldosterone Synthase Inhibition as an Add-On Therapy in Resistant Hypertension.
- Expert Opinion on Drug Discovery. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]
- NIH. (2023, March 15). Aldosterone Synthase Inhibitors and Dietary Interventions: A Combined Novel Approach for Prevention and Treatment of Cardiovascular Disease. NIH. [Link]
- MedlinePlus. (2014, April 1). CYP11B2 gene. MedlinePlus. [Link]
- PMC. (2020, May 18). The Role of the CYP11B2 Promoter Polymorphism in the Diagnosis of Primary Aldosteronism. PMC. [Link]
- SpringerLink. (2021, April 9). Primary Cultures and Cell Lines for In Vitro Modeling of the Human Adrenal Cortex. SpringerLink. [Link]
- YouTube. (2018, March 22). Measuring Cortisol in Clinical Settings: Pitfalls, Challenges and Promises. YouTube. [Link]
Sources
- 1. Aldosterone Synthase Inhibitors: New Hope in Cardiovascular Therapy [cfrjournal.com]
- 2. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- 3. droracle.ai [droracle.ai]
- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]
- 5. CYP11B2 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Development of CYP11B1 and CYP11B2 assays utilizing homogenates of adrenal glands: Utility of monkey as a surrogate for human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca-us.com]
- 9. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 10. Baxdrostat Efficacy and Safety in Uncontrolled and Resistant Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Assay in Summary_ki [w.bindingdb.org]
- 13. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 16. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 17. journal.med.tohoku.ac.jp [journal.med.tohoku.ac.jp]
- 18. Highly sensitive and rapid radioimmunoassay for aldosterone in plasma and cell culture medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. m.youtube.com [m.youtube.com]
- 21. cardiometabolichealth.org [cardiometabolichealth.org]
- 22. [PDF] Results from a phase 1, randomized, double-blind, multiple ascending dose study characterizing the pharmacokinetics and demonstrating the safety and selectivity of the aldosterone synthase inhibitor baxdrostat in healthy volunteers | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Pharmacokinetic Properties of 4-(Piperidin-4-yl)benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 4-(piperidin-4-yl)benzonitrile scaffold is a privileged structure in medicinal chemistry, serving as a core component in a diverse array of therapeutic agents. Its versatility allows for the fine-tuning of pharmacological activity and pharmacokinetic profiles, leading to the development of compounds targeting a wide range of biological entities, including enzymes and receptors. This guide provides a comparative analysis of the pharmacokinetic properties of various this compound derivatives, drawing upon experimental data from preclinical and clinical studies, as well as in silico predictions.
Introduction to the this compound Scaffold
The this compound moiety offers a unique combination of structural features that are attractive for drug design. The piperidine ring provides a basic nitrogen atom that can be crucial for receptor interactions and can influence physicochemical properties such as solubility. The benzonitrile group, on the other hand, can participate in various interactions, including hydrogen bonding and π-stacking, and its electronic properties can be modulated by substitution on the benzene ring. This adaptability has made the scaffold a cornerstone in the development of drugs for various diseases.
Comparative Pharmacokinetic Profiles
This guide will explore the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound derivatives across different therapeutic classes.
Dipeptidyl Peptidase IV (DPP-4) Inhibitors
A notable example of a drug class featuring the broader piperidine motif is the DPP-4 inhibitors, used in the management of type 2 diabetes. While not all are direct this compound derivatives, the pharmacokinetic principles of closely related structures, such as those containing piperazine or pyrrolidine rings, offer valuable insights.
One such compound, PF-00734200, a potent DPP-4 inhibitor, has been studied extensively. Its disposition was examined in rats, dogs, and humans following oral administration.[1] Absorption was rapid across all species, with maximal plasma concentrations of radioactivity reached within one hour.[1] The majority of the circulating radioactivity was attributed to the parent drug, indicating good oral bioavailability.[1]
Metabolism and Excretion:
The primary route of metabolism for PF-00734200 was hydroxylation of the pyrimidine ring, a reaction catalyzed by CYP2D6 and CYP3A4 enzymes.[1] Other metabolic pathways included amide hydrolysis and N-dealkylation.[1] Excretion patterns varied between species, with the majority of the radioactive dose recovered in the feces of rats and in the urine of dogs and humans.[1] This suggests that both metabolism and renal clearance play significant roles in the elimination of this compound.[1]
Experimental Protocol: In Vivo Metabolism and Excretion Study of PF-00734200
Objective: To determine the absorption, metabolism, and excretion of [¹⁴C]PF-00734200 in rats, dogs, and humans.
Methodology:
-
Dosing: A single oral dose of [¹⁴C]PF-00734200 was administered to each species.
-
Sample Collection: Plasma, urine, and feces were collected at various time points post-dose.
-
Radioactivity Measurement: Total radioactivity in the collected samples was quantified using liquid scintillation counting.
-
Metabolite Profiling: Plasma, urine, and feces extracts were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites.
-
Metabolite Identification: The structures of the metabolites were elucidated using high-resolution mass spectrometry and comparison with synthetic standards.
Sigma-1 (σ1) Receptor Ligands
The 4-phenylpiperidine-4-carbonitrile scaffold, a close structural relative of the topic of this guide, has been explored for the development of σ1 receptor ligands for potential use in neurology and psychiatry. The pharmacokinetic properties of these compounds, particularly their ability to cross the blood-brain barrier (BBB), are of paramount importance.
In a study of [¹⁸F]-labeled 4-phenylpiperidine-4-carbonitrile derivatives for positron emission tomography (PET) imaging, biodistribution studies in mice revealed high initial brain uptake and favorable brain-to-blood ratios.[2] This indicates that these compounds can efficiently penetrate the BBB. The study also identified the presence of two radioactive metabolites in the brain 30 minutes after injection, highlighting the importance of understanding the metabolic stability of these compounds in the central nervous system.[2]
Table 1: In Vitro Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Derivatives for σ1 and σ2 Receptors [2]
| Compound | Kᵢ (σ1) (nM) | Kᵢ (σ2) (nM) | Selectivity (Kᵢ (σ2)/Kᵢ (σ1)) |
| Derivative 1 | 1.22 | 830 | 680 |
| Derivative 2 | 1.56 | 1120 | 718 |
| Derivative 3 | 2.14 | 1710 | 799 |
Experimental Workflow: Blood-Brain Barrier Penetration Study
Caption: Workflow for assessing BBB penetration and brain metabolism.
Anti-Inflammatory Agents
Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been investigated as potential anti-inflammatory agents.[3] While detailed pharmacokinetic studies are often conducted in later stages of drug development, in vivo efficacy studies can provide initial insights into a compound's bioavailability and in vivo stability.
In one study, a lead compound from this series, compound 6e , demonstrated more potent in vivo anti-inflammatory activity than ibuprofen in a xylene-induced ear edema model in mice.[3] This suggests that the compound is absorbed and reaches the site of inflammation in sufficient concentrations to exert its therapeutic effect. Further pharmacokinetic studies would be necessary to fully characterize its ADME profile.
In Silico ADME Predictions
In the early stages of drug discovery, in silico models are invaluable for predicting the pharmacokinetic properties of novel compounds and prioritizing them for further development. Several studies on piperidin-4-one derivatives, which share the core piperidine ring, have utilized such predictive tools.[4]
These computational models can predict a range of ADME properties, including:
-
Absorption: Gastrointestinal absorption, oral bioavailability.
-
Distribution: Blood-brain barrier penetration, plasma protein binding.
-
Metabolism: Inhibition or substrate activity for cytochrome P450 enzymes.
-
Excretion: Renal clearance.
-
Toxicity: Potential for hepatotoxicity, cardiotoxicity, etc.
While in silico predictions are a valuable screening tool, they must be validated by experimental data.
Logical Relationship: Role of In Silico ADME in Drug Discovery
Caption: The iterative cycle of in silico prediction and experimental validation.
Structure-Pharmacokinetic Relationships: Key Considerations
The diverse examples above highlight several key structural features that can influence the pharmacokinetic properties of this compound derivatives:
-
Lipophilicity: The overall lipophilicity of a molecule, often expressed as logP, plays a crucial role in its absorption and distribution. Modifications to the scaffold that alter lipophilicity can significantly impact BBB penetration and plasma protein binding.
-
Metabolic Stability: The susceptibility of different parts of the molecule to metabolic enzymes, particularly cytochrome P450s, will determine its half-life and potential for drug-drug interactions. The introduction of metabolic "soft spots" or "hard spots" can be a deliberate strategy in drug design.
-
Ionization State: The basicity of the piperidine nitrogen (pKa) will influence the compound's solubility and its interactions with biological membranes and targets.
Conclusion
The this compound scaffold is a versatile platform for the design of novel therapeutic agents. A thorough understanding and early evaluation of the pharmacokinetic properties of its derivatives are critical for successful drug development. This guide has provided a comparative overview of the ADME profiles of several classes of these compounds, drawing on both experimental data and in silico predictions. Future research should focus on generating more comprehensive and directly comparable pharmacokinetic data sets to further elucidate the structure-pharmacokinetic relationships within this important chemical class.
References
- Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. J Med Chem. 1983 Jan;26(1):42-50. URL
- Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. J Med Chem. 1989 May;32(5):968-74. URL
- Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 2023, 25(2): 329-339. URL
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallogr Sect E Struct Rep Online. 2010 Jan 9;66(Pt 2):o284. URL
- Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. J Labelled Comp Radiopharm. 2016 Sep;59(11):456-63. URL
- Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. Molecules. 2022 Mar 23;27(7):2088. URL
- Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. ChemMedChem. 2016 Jan 5;11(1):58-69. URL
- Piperidin-4-one: the potential pharmacophore. Mini Rev Med Chem. 2013 Dec;13(14):2045-58. URL
- Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl peptidase inhibitor, in rat, dog and human. Xenobiotica. 2012 May;42(5):465-80. URL
- 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile. MySkinRecipes. URL
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon. 2024 Mar 18;10(6):e27863. URL
- 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallogr Sect E Struct Rep Online. 2010 Jan 9;66(Pt 2):o284. URL
- Synthesis, Spectral Characterization, Insilico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives.
- Unraveling the Reactivity of Benzonitrile Derivatives: A Comparative Analysis for Drug Discovery and Organic Synthesis. Benchchem. 2025. URL
- This compound. BLD Pharm. URL
- The metabolism and disposition of the oral dipeptidyl peptidase-4 inhibitor, linagliptin, in humans. Drug Metab Dispos. 2010 Apr;38(4):601-10. URL
- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. Pharmaceutical and Biomedical Sciences. 2025. URL
Sources
- 1. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Independent Verification of 4-(Piperidin-4-yl)benzonitrile Research Findings
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify and build upon published research concerning 4-(piperidin-4-yl)benzonitrile. The piperidine-benzonitrile scaffold is a recurring motif in medicinal chemistry, recognized for its utility in developing agents for neurological disorders and oncology.[1][2] Therefore, rigorous, independent validation of its synthesis, characterization, and biological activity is paramount to ensuring the reliability and progression of research.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, outlines self-validating workflows, and provides a comparative analysis against relevant chemical analogs to offer a complete scientific narrative.
Part 1: Verification of Synthesis and Purity
The integrity of all subsequent experimental data hinges on the unambiguous synthesis and purification of the target compound. Published syntheses often involve nucleophilic substitution or multi-step pathways.[1] Here, we detail a robust, verifiable protocol adapted from established methods for similar structures.[3][4]
Comparative Synthesis Methodologies
The synthesis of this compound analogs can be approached through various routes. The optimal choice depends on starting material availability, scalability, and safety considerations. Below is a comparison of common strategies.
| Method | Key Reagents | Typical Conditions | Advantages | Challenges & Mitigation |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluorobenzonitrile, 4-Hydroxypiperidine (or similar) | High-boiling polar aprotic solvent (e.g., DMSO), Base (e.g., K2CO3), Heat (reflux) | Direct, often high-yielding for electron-deficient aromatics. | Requires activated aryl halide. Side product formation possible. Mitigation: Use of a strong, non-nucleophilic base and careful temperature control. |
| Buchwald-Hartwig Amination | 4-Bromobenzonitrile, Piperidin-4-one | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu) | Broad substrate scope, applicable to aryl bromides/chlorides. | Catalyst cost and sensitivity. Mitigation: Strict anaerobic conditions are required. Ligand screening may be necessary for optimization. |
| Reductive Amination | 4-Cyanobenzaldehyde, Piperidin-4-one | Reducing agent (e.g., NaBH(OAc)3), Acid catalyst | Mild conditions, high functional group tolerance. | Potential for over-reduction or side reactions. Mitigation: Use of a selective reducing agent like sodium triacetoxyborohydride. |
Recommended Protocol: Nucleophilic Aromatic Substitution
This protocol is a self-validating system. Each step includes a quality control checkpoint to ensure the integrity of the process before proceeding.
Step 1: Reaction Setup & Execution
-
To a dry, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluorobenzonitrile (1.0 eq) and piperidin-4-ol (1.1 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) as the base.
-
Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of ~0.5 M. Rationale: DMSO is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the piperidinol oxygen.
-
Heat the reaction mixture to 120-130 °C and maintain for 12-24 hours. Rationale: Thermal energy is required to overcome the activation energy of the SNAr reaction. The extended time ensures complete consumption of the limiting reagent.
Step 2: In-Process Control (IPC)
-
After 12 hours, carefully take a small aliquot from the reaction mixture.
-
Dilute with ethyl acetate and spot on a TLC plate against the starting materials.
-
Develop the TLC plate (e.g., 30% Ethyl Acetate in Hexane).
-
Visualize under UV light. Self-Validation Check: The reaction is deemed complete upon the disappearance of the limiting starting material (4-fluorobenzonitrile).
Step 3: Work-up and Extraction
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water (10x the volume of DMSO).
-
Extract the aqueous phase three times with ethyl acetate. Rationale: The product is organic-soluble, while inorganic salts and DMSO are partitioned into the aqueous phase.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 4: Purification and Final QC
-
Purify the crude residue via column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the pure fractions (as determined by TLC) and evaporate the solvent.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 4-(piperidin-4-yloxy)benzonitrile.[3]
-
Final QC: Determine the melting point and acquire HPLC, ¹H NMR, and MS data to confirm purity (>98%) and structural identity.
Part 2: Physicochemical and Structural Verification
Asserting the identity and purity of the synthesized compound is non-negotiable. A multi-pronged analytical approach is required to provide an unassailable data package.
Workflow for Comprehensive Characterization
Caption: Workflow for the independent verification of a synthesized compound.
Comparison of Key Analytical Techniques
| Technique | Information Provided | Strengths for this Molecule | Limitations & Considerations |
| ¹H & ¹³C NMR | Precise atomic arrangement, structural connectivity. | Unambiguously confirms the piperidine and benzonitrile moieties and their connection. | Requires pure sample for clear spectra. Solvents must be deuterated. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms molecular formula (C₁₂H₁₄N₂O for the 'oxy' analog). High-resolution MS (HRMS) provides exact mass. | Does not distinguish between isomers. |
| HPLC-UV | Purity assessment and quantification. | Excellent for determining percentage purity by area under the curve. UV detection is suitable due to the benzonitrile chromophore. | Requires a reference standard for absolute quantification. Method development (mobile phase, column) is necessary. |
| X-Ray Crystallography | Absolute 3D structure, stereochemistry, and crystal packing. | Provides definitive structural proof. Data for analogs like 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile is published.[3][4] | Requires a single, high-quality crystal, which can be challenging to grow. |
Part 3: Verification of Biological Activity & Mechanism of Action
This compound and its analogs are often investigated as modulators of CNS targets, such as monoamine transporters or receptors, based on structural similarities to known ligands.[1][5] Verifying these claims requires targeted in-vitro pharmacological assays.
Comparative Pharmacological Profile of Analogs
The core scaffold's activity can be significantly altered by minor structural modifications. Understanding the profile of analogs provides context for the target compound's potential activity.
| Compound | Reported/Potential Biological Target(s) | Key Structural Feature | Potential Application Area | Reference |
| 4-Benzylpiperidine | Monoamine Releasing Agent (DA, NE) | Benzyl group directly on piperidine ring. | Research chemical, potential CNS stimulant. | [5] |
| 4-(Piperidin-4-yloxy)benzonitrile | Intermediate for receptor ligands. | Ether linkage to the benzonitrile. | Neurological disorders, oncology. | [2] |
| 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile | Kinase inhibitor intermediate. | N-alkylation with a hydroxymethyl group. | Cancer therapeutics. | [6] |
| 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile | Intermediate for anticancer/antimalarial agents. | Di-piperidine structure. | Infectious diseases, oncology. | [4] |
Proposed Signaling Pathway & Assay Cascade
Based on the pharmacology of the related 4-benzylpiperidine, a primary hypothesis for this compound's activity could be the modulation of monoamine transporters (Dopamine - DAT, Norepinephrine - NET, Serotonin - SERT).
Caption: A tiered approach to verifying the monoamine transporter activity.
Protocol: Neurotransmitter Uptake Assay
This experiment is crucial for moving beyond simple binding and verifying functional modulation of the target transporter.
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine transporter (hDAT). Plate them in 96-well plates and grow to ~90% confluency.
-
Compound Preparation: Prepare a serial dilution of the verified this compound in assay buffer (e.g., Krebs-Ringer-HEPES). Include a positive control (e.g., GBR-12909 for uptake inhibition) and a vehicle control (e.g., 0.1% DMSO).
-
Assay Execution: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the test compound dilutions or controls for 15 minutes at room temperature. Rationale: This allows the compound to bind to the transporter before the introduction of the substrate. c. Add [³H]-dopamine (a radiolabeled substrate) to all wells and incubate for a further 10 minutes. d. Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Rationale: The cold temperature immediately stops the transporter activity, trapping the internalized radiolabel.
-
Detection: Lyse the cells and measure the internalized radioactivity using a liquid scintillation counter.
-
Data Analysis: a. Calculate the percentage inhibition of [³H]-dopamine uptake at each concentration of the test compound relative to the vehicle control. b. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. Self-Validation Check: The positive control should yield an IC₅₀ value within the historically accepted range for the laboratory, and the dose-response curve for the test compound should be sigmoidal.
By following this structured, multi-faceted approach, researchers can confidently and independently verify the foundational chemical and biological findings related to this compound, ensuring a solid basis for future discovery and development.
References
- EvitaChem. 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992).
- Xu, G. B., Shi, J. Y., Chen, L. J., & Luo, Y. F. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o284.
- Chem-Impex. 4-(Piperidin-4-yloxy)-benzonitrile hydrochloride salt.
- International Union of Crystallography. (2010). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. IUCr Journals.
- MySkinRecipes. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile.
- Wikipedia. 4-Benzylpiperidine.
Sources
- 1. Buy 4-(Piperidin-4-ylmethyl)benzonitrile (EVT-3396992) | 333987-57-8 [evitachem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 6. 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)benzonitrile [myskinrecipes.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(piperidin-4-yl)benzonitrile for Research and Development Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust and ethical research program. This guide provides an in-depth, procedural framework for the safe disposal of 4-(piperidin-4-yl)benzonitrile, a compound frequently utilized as an intermediate in pharmaceutical synthesis.[1] By moving beyond a simple checklist and delving into the rationale behind each step, we aim to empower laboratory personnel with the knowledge to manage this chemical waste stream confidently and responsibly.
Part 1: Hazard Assessment and Initial Characterization
Toxicological Profile Analogy:
Safety data for analogous compounds, such as 4-piperidin-1-ylbenzonitrile and benzonitrile, indicate that these substances are harmful if swallowed, in contact with skin, or inhaled.[2][3][4] Benzonitrile is also classified as a combustible liquid.[3][4][5] Given the presence of the benzonitrile and piperidine moieties in this compound, it is prudent to handle it with the same level of caution.
Assumed Hazard Classification:
Based on this analysis, this compound should be managed as a hazardous waste . The primary hazards are likely to be:
-
Acute Toxicity: (Oral, Dermal, Inhalation)
-
Skin and Eye Irritation
-
Flammability/Combustibility
Therefore, under the Resource Conservation and Recovery Act (RCRA), this waste must be handled in accordance with hazardous waste regulations and never be disposed of down the drain or in regular trash.[6]
Part 2: Personal Protective Equipment (PPE) and Spill Management
Before handling any waste containing this compound, it is imperative to don the appropriate PPE. A comprehensive Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA), should detail these requirements.[7][8]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact, which may be a route of toxic exposure. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes of solutions containing the compound. |
| Body Protection | A lab coat that is flame-resistant. | To protect skin and clothing from contamination and in case of fire, given the potential combustibility of related compounds. |
| Respiratory | To be used in a well-ventilated area or under a chemical fume hood.[8] A respirator may be needed for spills. | To minimize the inhalation of any dust or vapors, which could be a route for toxic exposure. |
Spill Management:
In the event of a spill, the area should be evacuated, and access restricted. For small spills, absorbent, non-combustible material (such as vermiculite or sand) should be used to contain the substance. The absorbed material should then be collected into a designated hazardous waste container.[9] For large spills, emergency services and the institution's Environmental Health and Safety (EHS) department should be contacted immediately.
Part 3: Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the disposal of waste containing this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is crucial to prevent dangerous chemical reactions.[10] Waste containing this compound should be collected in a dedicated waste container at the satellite accumulation area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][10]
Incompatible Materials:
-
Strong Oxidizing Agents: May lead to a vigorous, exothermic reaction.
-
Strong Acids and Bases: Can cause decomposition or violent reactions.[11]
Step 2: Containerization
The choice of waste container is critical for safe storage.[6]
-
Container Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Avoid metal containers for acidic or basic waste streams.[12]
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks, and has a secure, tight-fitting lid.[6]
-
Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of vapors.[12]
Step 3: Labeling
Accurate and complete labeling is a strict requirement by the Environmental Protection Agency (EPA).[13] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
A clear indication of the hazards (e.g., "Toxic," "Flammable")
-
The date of accumulation start
-
The name and contact information of the principal investigator or laboratory manager
Step 4: Storage in the Satellite Accumulation Area (SAA)
The labeled waste container should be stored in a designated SAA.[10]
-
Location: The SAA must be within the laboratory, in a well-ventilated area, and away from sources of ignition.[6][12]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]
-
Inspection: The SAA should be inspected weekly for any signs of leaks or container degradation.[10]
Step 5: Arranging for Disposal
Once the waste container is full, or if it has been in storage for the maximum allowed time (which can vary by jurisdiction but is often up to one year for partially filled containers in an SAA), arrangements must be made for its disposal.[10]
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator.
-
Waste Pickup: The EHS department will arrange for the pickup of the waste by a licensed hazardous waste disposal vendor.[14]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[13]
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a multi-faceted process that requires a thorough understanding of its potential hazards and the regulatory landscape. By adhering to the principles of hazard assessment, proper PPE usage, and a systematic disposal protocol, researchers can ensure a safe laboratory environment and minimize their environmental impact. This guide serves as a foundational resource, but it is essential to always consult your institution's specific Chemical Hygiene Plan and EHS guidelines.
References
- PubChem. 4-[1-(4-Cyano-4,4-diphenyl-butyl)-4-hydroxy-piperidin-4-yl]-benzonitrile.
- Daniels Health. (2025, May 21).
- PubChem. 4-Chloro-2-[[methyl(piperidin-4-yl)amino]methyl]benzonitrile.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. [Link]
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. [Link]
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
- United States Environmental Protection Agency. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Occupational Safety and Health Administration. (n.d.).
- PubChem. 4-[4-(4-Chloro-3-trifluoromethyl-phenyl)-4-hydroxy-piperidin-1-ylmethyl]-benzonitrile.
- PubChem. 4-(Piperazin-1-yl)benzonitrile.
- Occupational Safety and Health Administration. (n.d.).
- Minnesota State University, Mankato. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. [Link]
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- PubChem. 4-((4-Methylpiperazin-1-yl)methyl)benzonitrile.
- Chem Service. (2015, January 12).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.com [fishersci.com]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. danielshealth.com [danielshealth.com]
- 7. nps.edu [nps.edu]
- 8. osha.gov [osha.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. 4-(Piperidin-4-Yloxy)Benzonitrile: Properties, Applications, Safety Data & Supplier in China [nj-finechem.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
